molecular formula C4H7ClFNO B13736579 Acetamide, N-(2-chloroethyl)-2-fluoro- CAS No. 459-98-3

Acetamide, N-(2-chloroethyl)-2-fluoro-

Cat. No.: B13736579
CAS No.: 459-98-3
M. Wt: 139.55 g/mol
InChI Key: ZYJCQMHQFUNWMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetamide, N-(2-chloroethyl)-2-fluoro- is a useful research compound. Its molecular formula is C4H7ClFNO and its molecular weight is 139.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetamide, N-(2-chloroethyl)-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(2-chloroethyl)-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

459-98-3

Molecular Formula

C4H7ClFNO

Molecular Weight

139.55 g/mol

IUPAC Name

N-(2-chloroethyl)-2-fluoroacetamide

InChI

InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8)

InChI Key

ZYJCQMHQFUNWMY-UHFFFAOYSA-N

Canonical SMILES

C(CCl)NC(=O)CF

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of a robust and logical synthesis pathway for Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS No. 459-98-3), a fluorinated amide with potential applications in pharmaceutical and agrochemical research.[1] The molecule's structure, featuring a reactive 2-chloroethyl group and a fluoroacetamide moiety, makes it an interesting building block for introducing these functionalities into larger, more complex molecules. This document details a primary synthesis route based on the fundamental principles of amide bond formation, specifically the acylation of 2-chloroethylamine with an activated derivative of 2-fluoroacetic acid. We provide in-depth procedural explanations, step-by-step experimental protocols, characterization guidelines, and critical safety considerations, designed for researchers and professionals in drug development and organic synthesis.

Introduction and Strategic Overview

Chemical Identity and Physicochemical Properties

Acetamide, N-(2-chloroethyl)-2-fluoro- is a bifunctional organic compound. The presence of a fluorine atom significantly influences the molecule's electronic properties and metabolic stability, a common strategy in medicinal chemistry. The N-(2-chloroethyl) group is a known alkylating moiety, capable of forming covalent bonds with nucleophiles.

Table 1: Physicochemical Properties of Acetamide, N-(2-chloroethyl)-2-fluoro-

Property Value Source
CAS Number 459-98-3 [1]
Molecular Formula C4H7ClFNO [2]
Molecular Weight 139.55 g/mol [2]
Predicted Boiling Point 237 - 253 °C [3]
Predicted Melting Point 54.9 °C [3]
Predicted Water Solubility 0.259 g/L [3]
SMILES C(CNC(=O)CF)Cl [4]

| InChIKey | ZYJCQMHQFUNWMY-UHFFFAOYSA-N |[4] |

Rationale for Synthesis Pathway Selection

The most direct and industrially scalable approach to synthesizing N-substituted amides is through the formation of an amide bond between an amine and a carboxylic acid or its activated derivative. For the synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-, the logical retrosynthetic disconnection is at the amide C-N bond.

G target Acetamide, N-(2-chloroethyl)-2-fluoro- disconnection Amide Bond Disconnection target->disconnection Retrosynthesis synthons Acyl Cation Synthon + Amine Synthon disconnection->synthons reagents 2-Fluoroacetyl Chloride (or other activated 2-fluoroacetic acid) + 2-Chloroethylamine synthons->reagents Practical Reagents

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two key starting materials: a derivative of 2-fluoroacetic acid and 2-chloroethylamine. The chosen forward synthesis involves activating the carboxylic acid (2-fluoroacetic acid) to an acyl chloride (2-fluoroacetyl chloride) for a highly efficient and clean reaction with the amine. This method is favored over direct amide coupling with agents like DCC or EDC due to its simplicity, cost-effectiveness, and the ease of removing byproducts.

Detailed Synthesis Pathway

The synthesis is a two-step process starting from commercially available 2-fluoroacetic acid and 2-chloroethylamine.

Step 1: Synthesis of 2-Fluoroacetyl Chloride

The activation of 2-fluoroacetic acid is achieved by converting the carboxylic acid to an acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its reliability and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.

Reaction: FCH₂COOH + SOCl₂ → FCH₂COCl + SO₂ (g) + HCl (g)

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is a cost-effective and highly effective chlorinating agent for carboxylic acids.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added. It reacts with thionyl chloride to form the Vilsmeier reagent, which is the active catalytic species, accelerating the reaction.

  • Conditions: The reaction is typically performed neat or in an inert high-boiling solvent under reflux to drive the reaction to completion and remove gaseous byproducts.

Step 2: Amide Formation via Acylation

The core of the synthesis involves the nucleophilic acyl substitution reaction between the prepared 2-fluoroacetyl chloride and 2-chloroethylamine. 2-chloroethylamine is typically used as its hydrochloride salt for better stability and handling. Therefore, a non-nucleophilic organic base, such as triethylamine (Et₃N), must be added to neutralize the hydrochloride salt and the HCl generated during the acylation.

Reaction: FCH₂COCl + ClCH₂CH₂NH₂·HCl + 2 Et₃N → FCH₂CONHCH₂CH₂Cl + 2 Et₃N·HCl

Causality of Experimental Choices:

  • Temperature Control: The reaction is initiated at a low temperature (0-5 °C)[5]. The addition of the acyl chloride to the amine is exothermic, and maintaining a low temperature minimizes potential side reactions and ensures controlled reaction progress.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.[6] They are unreactive towards the acyl chloride and readily dissolve the organic reactants.

  • Base: Triethylamine is a standard choice. It is a sufficiently strong base to deprotonate the amine hydrochloride and scavenge the in-situ generated HCl, but it is not nucleophilic enough to compete with the primary amine in reacting with the acyl chloride. Two equivalents are required: one for the amine salt and one for the reaction byproduct.

  • Stoichiometry: A slight excess of the amine component is sometimes used to ensure the complete consumption of the more valuable or reactive acyl chloride.

Detailed Experimental Protocol

This protocol is based on established methodologies for analogous acylation reactions.[5][7] Researchers should perform a risk assessment before proceeding.

G cluster_prep Acyl Chloride Preparation cluster_amidation Amide Formation cluster_workup Work-up & Purification start_acid 2-Fluoroacetic Acid + cat. DMF add_socl2 Add SOCl₂ start_acid->add_socl2 reflux Reflux (e.g., 2-4h) add_socl2->reflux distill Distill to purify 2-Fluoroacetyl Chloride reflux->distill add_acyl Slowly add 2-Fluoroacetyl Chloride distill->add_acyl start_amine 2-Chloroethylamine HCl + Triethylamine in Anhydrous DCM cool Cool to 0 °C start_amine->cool cool->add_acyl warm_rt Warm to RT, Stir (e.g., 4-12h) add_acyl->warm_rt quench Wash with H₂O warm_rt->quench wash_hcl Wash with dilute HCl (aq) quench->wash_hcl wash_bicarb Wash with NaHCO₃ (aq) wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization or Column Chromatography) concentrate->purify end_product Final Product: Acetamide, N-(2-chloroethyl)-2-fluoro- purify->end_product

Caption: Experimental workflow for the synthesis of the target compound.

Materials and Equipment
  • 2-Fluoroacetic acid

  • Thionyl chloride (SOCl₂)

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et₃N), distilled

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

  • Standard glassware for aqueous work-up and purification

Step-by-Step Methodology

Part A: Preparation of 2-Fluoroacetyl Chloride

  • In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler with 2-fluoroacetic acid (1.0 eq).

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask.

  • Heat the mixture to reflux gently for 2-4 hours or until the evolution of gas ceases.

  • The resulting 2-fluoroacetyl chloride can be purified by fractional distillation or used directly in the next step if high purity of starting materials was ensured.

Part B: Synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-

  • In a separate three-necked flask under an inert atmosphere (Nitrogen or Argon), suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) and stir the mixture for 15-20 minutes.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a solution of 2-fluoroacetyl chloride (1.05 eq) in anhydrous DCM via a dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[6]

Work-up and Purification
  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer successively with water, 1M HCl (aq) (to remove excess triethylamine), saturated NaHCO₃ (aq) (to remove any remaining acidic species), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.[6]

Product Characterization

To validate the identity and purity of the synthesized Acetamide, N-(2-chloroethyl)-2-fluoro-, a combination of spectroscopic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the three distinct methylene (-CH₂-) groups. The F-CH₂- protons will appear as a doublet due to coupling with the adjacent fluorine atom. The two methylene groups of the chloroethyl moiety will likely appear as triplets. The amide N-H proton will appear as a broad singlet or triplet.

    • ¹³C NMR: Four distinct carbon signals are expected. The carbonyl carbon will be downfield, and the F-CH₂- carbon signal will be split into a doublet by the fluorine atom.

    • ¹⁹F NMR: A single signal, likely a triplet due to coupling with the adjacent methylene protons, will confirm the presence of the fluorine atom.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the molecular ion peak [M+H]⁺ corresponding to the calculated mass (140.02) and a characteristic isotopic pattern for a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Expect strong absorption bands for the N-H stretch (~3300 cm⁻¹), the C=O (amide I) stretch (~1650 cm⁻¹), and the C-F stretch (~1100-1000 cm⁻¹).

Safety and Handling

The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.

  • Toxicity: Fluoroacetic acid and its derivatives, including fluoroacetamide, are highly toxic.[8] They are metabolic poisons that disrupt the citric acid cycle.[9][10] Ingestion of even small amounts can be fatal.[10] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Corrosive Reagents: Thionyl chloride is highly corrosive and reacts violently with water. It should be handled with extreme care.

  • General Precautions: Wear safety goggles, chemical-resistant gloves, and a lab coat at all times.[1] Ensure adequate ventilation. All chemical waste must be disposed of according to institutional and local regulations.

Conclusion

This guide outlines a clear and chemically sound pathway for the synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-. By leveraging a classic acylation strategy with carefully selected reagents and controlled reaction conditions, researchers can reliably produce this valuable chemical intermediate. The provided protocol, grounded in established organic synthesis principles, offers a solid foundation for laboratory-scale preparation. Rigorous adherence to the detailed characterization and safety procedures is paramount to ensure both the quality of the final product and the safety of the operator.

References

  • Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (2025). Benchchem.
  • The synthesis and applic
  • N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. (2025). Benchchem.
  • Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. (2025). Benchchem.
  • N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. GSRS.
  • Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. (2022).
  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025). U.S. Environmental Protection Agency.
  • Chloroacetamide. Organic Syntheses Procedure.
  • Acetamide, n-(2-chloroethyl)-2-fluoro-. PubChemLite.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). HazComFast.
  • Fluoroacetamide. Wikipedia.
  • Fluoroacetamide. AERU, University of Hertfordshire.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- (C4H7ClFNO). PubChem.
  • Fluoroacetamide Safety Data Sheet. (2010). Santa Cruz Biotechnology.

Sources

Comprehensive Structure Elucidation of N-(2-chloroethyl)-2-fluoroacetamide: A Multi-Modal Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small, flexible, halogenated aliphatic amides presents a unique analytical challenge. The compound N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3) is a bifunctional molecule featuring both a highly electronegative fluorine atom and a heavier, isotopically distinct chlorine atom. Because of its structural flexibility and the presence of complex heteroatomic spin-coupling networks, a single analytical technique is insufficient for absolute structural confirmation.

As an Application Scientist, the approach to elucidating such a molecule must be orthogonal and self-validating. This whitepaper details the causality, theoretical grounding, and step-by-step methodologies required to definitively map the structure of N-(2-chloroethyl)-2-fluoroacetamide using High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FTIR), and Multinuclear NMR Spectroscopy.

Workflow N1 Sample Prep & Purity Check N2 HRMS (ESI-TOF) Isotopic Profiling N1->N2 N3 ATR-FTIR Functional Groups N1->N3 N4 1D/2D NMR Connectivity N2->N4 N3->N4 N5 Structure Validation N4->N5

Fig 1: Orthogonal analytical workflow for the structural elucidation of halogenated amides.

Phase 1: Isotopic & Mass Profiling via HRMS

Causality & Rationale

The first step in structural elucidation is establishing the exact molecular formula. We utilize Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF MS) in positive ion mode. The rationale for positive ESI is the presence of the amide nitrogen, which, while weakly basic, readily accepts a proton to form an [M+H]+ pseudo-molecular ion.

More critically, the presence of the chlorine atom provides a self-validating isotopic signature. Chlorine naturally exists as 35Cl and 37Cl in an approximate 3:1 ratio. Observing this exact isotopic cluster at the high-resolution exact mass confirms both the elemental composition and the presence of a single chlorine atom, differentiating it from purely fluorinated analogs[1].

Self-Validating Experimental Protocol
  • System Calibration: Infuse a sodium formate calibration solution to calibrate the TOF analyzer. Verify that the mass accuracy error is strictly <2 ppm .

  • Blank Validation: Inject of the sample diluent (0.1% Formic Acid in LC-MS grade water). Analyze the chromatogram to establish a baseline and confirm the absence of carryover, validating the system's analytical cleanliness.

  • Sample Preparation: Dissolve 1 mg of N-(2-chloroethyl)-2-fluoroacetamide in 1 mL of Methanol. Dilute 1:100 in the diluent.

  • Acquisition: Inject onto a sub-2 μm C18 column. Run a 5-minute gradient (5% to 95% Acetonitrile with 0.1% FA). Acquire data from m/z 50 to 500.

  • Data Processing: Extract the exact mass chromatograms and calculate the isotopic ratio.

Quantitative Data Summary: HRMS
Ion SpeciesFormulaTheoretical Exact Mass ( m/z )Expected Isotopic Ratio
[M+H]+ ( 35Cl ) C4​H835​ClFNO+ 140.0278100% (Base Peak)
[M+H]+ ( 37Cl ) C4​H837​ClFNO+ 142.0249~32%

Phase 2: Vibrational Fingerprinting via ATR-FTIR

Causality & Rationale

While HRMS provides the formula, FTIR provides the functional group inventory. Attenuated Total Reflectance (ATR) FTIR is chosen because it requires no matrix (like KBr), preventing potential halogen-exchange artifacts. The molecule contains three distinct IR-active regions: the secondary amide network (Amide I C=O stretch and Amide II N-H bend), the highly polarized C-F stretch, and the heavier C-Cl stretch. The C-F bond exhibits an exceptionally strong dipole moment change, resulting in a dominant absorption band between 1000–1100 cm−1 .

Self-Validating Experimental Protocol
  • Background Compensation: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm−1 resolution) in ambient air. The system automatically subtracts atmospheric CO2​ and water vapor, validating the optical path.

  • Sample Application: Deposit of the neat sample directly onto the ATR crystal, ensuring complete coverage of the evanescent wave penetration area.

  • Data Acquisition: Collect the sample spectrum (32 scans, 4 cm−1 resolution) from 4000 to 400 cm−1 .

  • Quality Control: Verify the absence of a broad, continuous band at 3400–3600 cm−1 to confirm the sample is anhydrous, ensuring the Amide N-H stretch is not obscured by water.

Quantitative Data Summary: FTIR
Wavenumber ( cm−1 )IntensityFunctional Group Assignment
~3280Medium, Broad N-H Stretch (Secondary Amide)
~1660Strong, Sharp C=O Stretch (Amide I)
~1550Medium N-H Bend (Amide II)
~1050Strong C-F Stretch
~730Medium C-Cl Stretch

Phase 3: Spin-Coupling Network Elucidation via Multinuclear NMR

Causality & Rationale

Nuclear Magnetic Resonance (NMR) is the definitive technique for mapping the atomic connectivity of N-(2-chloroethyl)-2-fluoroacetamide. The strategy relies on observing three distinct NMR-active nuclei: 1H , 13C , and 19F .

The 19F nucleus (100% natural abundance, spin 1/2) is highly sensitive and acts as a structural probe. It couples strongly with the adjacent methylene protons ( 2JHF​≈47 Hz ) and the adjacent carbon ( 1JCF​≈183 Hz ). This coupling network is an absolute confirmation of the fluoroacetyl moiety, a well-documented phenomenon in the structural analysis of fluorinated amides[2].

Conversely, the chloroethyl side chain relies on 1H and 13C chemical shifts. The electronegativity of chlorine pulls the adjacent carbon shift to the 40–45 ppm range, which clearly differentiates it from standard aliphatic chains[3]. 2D NMR (COSY and HMBC) bridges the two halves of the molecule across the amide bond.

NMR_Connectivity F F C1 CH2(F) F->C1 ¹J_CF CO C=O C1->CO Bond C1->CO HMBC NH NH CO->NH Bond C2 CH2(N) NH->C2 Bond NH->C2 COSY C2->CO HMBC C3 CH2(Cl) C2->C3 Bond C2->C3 COSY Cl Cl C3->Cl Bond

Fig 2: 2D NMR Connectivity map showing critical COSY (blue) and HMBC (red) correlations.

Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Probe Tuning & Matching: Insert the sample into a 500 MHz NMR spectrometer. Tune and match the probe specifically to the 1H , 13C , and 19F frequencies for this exact sample matrix. This maximizes sensitivity and minimizes reflected power, validating the hardware's readiness.

  • Shimming & Locking: Lock the spectrometer to the deuterium signal of CDCl3​ . Perform automated gradient shimming until the 1H linewidth of the TMS signal is <1.0 Hz at half-height (self-validating magnetic field homogeneity).

  • Pulse Calibration: Calibrate the 90° pulse width for 1H to ensure mathematically accurate integration of the proton signals.

  • Acquisition:

    • 1H NMR: 16 scans, relaxation delay (D1) = 2 s.

    • 19F NMR: 32 scans, 1H -decoupled, D1 = 2 s.

    • 13C NMR: 512 scans, 1H -decoupled, D1 = 2 s.

    • 2D HMBC: Optimize for long-range coupling ( nJCH​=8 Hz ).

  • Processing: Reference the 1H and 13C spectra to TMS ( 0.00 ppm ).

Quantitative Data Summary: Multinuclear NMR

Table 1: 1H NMR Data (500 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- | | 4.80 | Doublet (d) | 2H | 2JHF​=47.0 | F-CH2​- | | 6.80 | Broad Singlet (br s) | 1H | - | -NH- | | 3.65 | Triplet (t) | 2H | J=6.0 | -CH2​-Cl | | 3.60 | Quartet (q) | 2H | J=6.0 | -NH-CH2​- |

Table 2: 13C NMR Data (125 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | 168.2 | Doublet (d) | 2JCF​=20.0 | C=O | | 80.5 | Doublet (d) | 1JCF​=183.0 | F-CH2​- | | 43.5 | Singlet (s) | - | -CH2​-Cl | | 41.2 | Singlet (s) | - | -NH-CH2​- |

Table 3: 19F NMR Data (470 MHz, CDCl3​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment | | :--- | :--- | :--- | :--- | | -226.5 | Triplet (t) | 2JHF​=47.0 | F-CH2​- |

Sources

Acetamide, N-(2-chloroethyl)-2-fluoro-: A Proposed Dual-Mechanism Cytotoxic Agent

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Disclaimer: The compound Acetamide, N-(2-chloroethyl)-2-fluoro-, is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically-grounded, hypothetical mechanism of action based on the well-established activities of its core functional moieties: the N-(2-chloroethyl) group, a known DNA alkylating agent, and the 2-fluoroacetamide group, a precursor to a potent metabolic toxin. The experimental protocols and analyses described herein provide a roadmap for the investigation and validation of this proposed mechanism.

Executive Summary

Acetamide, N-(2-chloroethyl)-2-fluoro- (hereafter referred to as F-CENA) is a synthetic compound whose structure suggests a potent, dual-acting cytotoxic potential. It integrates two distinct and well-characterized mechanisms of cellular disruption into a single small molecule.

  • DNA Alkylation: The N-(2-chloroethyl) moiety is a classic electrophilic warhead. It is predicted to form a highly reactive aziridinium ion intracellularly, which then irreversibly alkylates nucleophilic sites on DNA, primarily the N7 and O6 positions of guanine. This leads to DNA damage, cell cycle arrest, and induction of apoptosis.

  • Metabolic Poisoning: The 2-fluoroacetamide moiety acts as a "masked" toxin. It is anticipated to be metabolized by cellular amidases to produce fluoroacetate. Fluoroacetate enters the Krebs cycle (Citric Acid Cycle), where it is converted into fluorocitrate, a potent and specific inhibitor of the enzyme aconitase. This enzymatic blockade halts cellular respiration, leading to a rapid depletion of ATP and catastrophic metabolic failure.

This guide posits that the synergy between these two mechanisms—crippling the cell's ability to repair DNA by depleting its energy supply—could make F-CENA a highly effective cytotoxic agent. We will now explore the intricacies of each proposed mechanism and provide a comprehensive framework for their experimental validation.

Part 1: The Alkylating Arm - DNA Damage Pathway

The N-(2-chloroethyl) group is the structural hallmark of nitrogen mustards, a class of compounds used in chemotherapy for decades. Its mechanism is a well-understood process of covalent DNA modification.

Intramolecular Cyclization: Formation of the Aziridinium Ion

The mechanism is initiated by an intramolecular nucleophilic attack where the nitrogen atom displaces the chloride ion, forming a strained, three-membered aziridinium ring. This cation is a potent electrophile, primed to react with cellular nucleophiles.

Covalent Adduct Formation with DNA

The electrophilic aziridinium ion reacts with nucleophilic sites within the DNA double helix. The primary targets are:

  • N7-position of Guanine: This is the most nucleophilic site on DNA and the most frequent site of alkylation by such agents. N7-guanine adducts can destabilize the glycosidic bond, leading to depurination and the formation of an abasic site, which can cause mutations or stall replication.

  • O6-position of Guanine: While less frequent, O6-alkylguanine adducts are highly mutagenic and cytotoxic. This lesion causes mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations if not repaired.

Since F-CENA possesses only one chloroethyl arm, it is expected to form monoadducts rather than the highly cytotoxic interstrand cross-links typical of bifunctional mustards.

Cellular Consequences and DNA Repair

The formation of DNA adducts triggers the DNA Damage Response (DDR). Cell cycle checkpoints, particularly at the G2/M phase, are activated to halt cell division and allow time for repair.

The primary defense against O6-alkylguanine adducts is the "suicide" repair enzyme O6-methylguanine-DNA methyltransferase (MGMT). MGMT directly transfers the alkyl group from the guanine to one of its own cysteine residues. This action is stoichiometric and irreversible; once used, the MGMT protein is degraded. Cells with low MGMT expression are therefore highly sensitive to O6-alkylating agents.

If the damage is overwhelming or repair mechanisms are deficient, the cell is directed towards apoptosis.

Diagram: Proposed DNA Alkylation Pathway

G FCENA F-CENA (Acetamide, N-(2-chloroethyl)-2-fluoro-) Aziridinium Reactive Aziridinium Ion FCENA->Aziridinium Intramolecular Cyclization DNA Cellular DNA Aziridinium->DNA Nucleophilic Attack N7_Adduct N7-Guanine Monoadduct DNA->N7_Adduct Alkylation O6_Adduct O6-Guanine Monoadduct DNA->O6_Adduct Alkylation Depurination Depurination / Abasic Site N7_Adduct->Depurination MGMT MGMT Repair (Suicide Inactivation) O6_Adduct->MGMT DDR DNA Damage Response (Cell Cycle Arrest) O6_Adduct->DDR Depurination->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is severe

Caption: Proposed pathway of DNA alkylation by F-CENA.

Part 2: The Metabolic Arm - Krebs Cycle Disruption

Independent of its DNA-damaging activity, the 2-fluoroacetamide moiety of F-CENA is predicted to function as a potent metabolic toxin through a process known as "lethal synthesis."

Metabolic Activation

Fluoroacetamide itself is relatively inert. However, upon entering the cell, it is hydrolyzed by intracellular amidase enzymes, releasing fluoroacetate. This conversion is the first step in its toxic activation.

Lethal Synthesis of Fluorocitrate

Fluoroacetate is structurally similar to acetate and is therefore recognized by the enzyme acetyl-CoA synthetase, which converts it to fluoroacetyl-CoA. This molecule then enters the Krebs cycle, where citrate synthase catalyzes its condensation with oxaloacetate. This reaction produces fluorocitrate, the ultimate toxic metabolite.

Aconitase Inhibition and Metabolic Collapse

Aconitase is the enzyme responsible for the isomerization of citrate to isocitrate in the Krebs cycle. Fluorocitrate is a potent competitive inhibitor of aconitase. By binding tightly to the enzyme's active site, it blocks this critical step.

The consequences are immediate and severe:

  • Citrate Accumulation: The blockage of aconitase leads to a massive buildup of citrate within the mitochondria and cytoplasm.

  • Krebs Cycle Arrest: The cycle is halted, shutting down the primary pathway for cellular respiration.

  • ATP Depletion: The production of ATP via oxidative phosphorylation ceases, depriving the cell of its primary energy currency.

This rapid energy depletion leads to a loss of cellular function, ion gradient collapse, and ultimately, necrotic or apoptotic cell death.

Diagram: Proposed Metabolic Disruption Pathway

G cluster_krebs Mitochondrion F_CENA F-CENA F_Acetamide 2-Fluoroacetamide F_CENA->F_Acetamide Metabolic Cleavage F_Acetate Fluoroacetate F_Acetamide->F_Acetate Amidase F_AcetylCoA Fluoroacetyl-CoA F_Acetate->F_AcetylCoA Acetyl-CoA Synthetase CitrateSynthase Citrate Synthase F_AcetylCoA->CitrateSynthase Krebs Krebs Cycle Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Fluorocitrate Fluorocitrate (Toxic Metabolite) CitrateSynthase->Fluorocitrate Aconitase Aconitase Fluorocitrate->Aconitase INHIBITS Isocitrate Isocitrate Aconitase->Isocitrate Blocked Citrate_Accum Citrate Accumulation Aconitase->Citrate_Accum Leads to ATP_Depletion ATP Depletion Aconitase->ATP_Depletion Leads to CellDeath Metabolic Collapse & Cell Death Citrate_Accum->CellDeath ATP_Depletion->CellDeath

Caption: Proposed pathway of metabolic disruption by F-CENA.

Part 3: Synergistic Cytotoxicity - A Two-Pronged Attack

The true potential of F-CENA lies in the synergistic interplay between its two mechanisms of action.

  • Impeding Repair: DNA repair processes, particularly those involving excision repair and checkpoint signaling, are highly energy-dependent, requiring significant amounts of ATP. By shutting down the Krebs cycle, the fluoroacetamide moiety is predicted to cause profound ATP depletion. This energy crisis would severely hamper the cell's ability to repair the DNA damage caused by the chloroethyl moiety.

  • Enhanced Apoptosis: The combination of irreparable DNA damage and catastrophic metabolic failure provides two powerful, independent signals for the initiation of apoptosis. This dual-trigger system may overcome the resistance mechanisms that can circumvent single-pathway chemotherapeutics.

This proposed synergy suggests that the combined effect of F-CENA could be significantly greater than the sum of its parts, potentially allowing for lower effective doses and overcoming certain forms of drug resistance.

Diagram: Proposed Synergistic Mechanism

G cluster_dna DNA Alkylation Pathway cluster_metabolism Metabolic Disruption Pathway FCENA F-CENA DNADamage DNA Damage (O6/N7 Adducts) FCENA->DNADamage AconitaseInhibition Aconitase Inhibition FCENA->AconitaseInhibition DNARepair DNA Repair Mechanisms (e.g., MGMT, BER) DNADamage->DNARepair Triggers Apoptosis Synergistic Apoptosis DNADamage->Apoptosis Induces ATP_Depletion Severe ATP Depletion AconitaseInhibition->ATP_Depletion ATP_Depletion->DNARepair INHIBITS (Energy Crisis) ATP_Depletion->Apoptosis Induces G Start Select Cell Lines (e.g., MGMT+ vs MGMT-) Treat Treat with F-CENA (Dose-Response & Time-Course) Start->Treat Cytotoxicity Assay 1: Cytotoxicity (IC50 Determination) Treat->Cytotoxicity DNA_Damage Assay 2: DNA Damage (Comet Assay / γH2AX Staining) Treat->DNA_Damage Metabolism Assay 3: Metabolic Function (ATP Levels / Aconitase Activity) Treat->Metabolism Apoptosis Assay 4: Cell Death (Annexin V / Caspase-3 Assay) Treat->Apoptosis Analysis Data Analysis & Mechanism Confirmation Cytotoxicity->Analysis DNA_Damage->Analysis Metabolism->Analysis Apoptosis->Analysis

Caption: A logical workflow for the experimental validation of F-CENA's mechanism.

Protocol 1: Comet Assay for DNA Damage

Objective: To visualize and quantify DNA strand breaks resulting from F-CENA-induced adducts and subsequent repair attempts.

Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., A549 lung carcinoma) at an appropriate density. Treat with a range of F-CENA concentrations (e.g., 0.1 µM to 100 µM) for a set time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Cell Harvesting: Harvest cells via trypsinization, wash with ice-cold PBS, and resuspend at 1 x 10⁵ cells/mL.

  • Slide Preparation: Mix 10 µL of cell suspension with 100 µL of low-melting-point agarose (0.5% in PBS) at 37°C. Pipette onto a pre-coated microscope slide and cover with a coverslip.

  • Lysis: Immerse slides in ice-cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

  • Alkaline Unwinding & Electrophoresis: Place slides in an electrophoresis tank with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13). Let DNA unwind for 20 minutes. Perform electrophoresis at 25V, 300 mA for 30 minutes.

  • Neutralization & Staining: Gently wash slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain with a suitable DNA fluorochrome (e.g., SYBR Green).

  • Visualization & Analysis: Visualize slides using a fluorescence microscope. Analyze at least 50-100 cells per slide using comet scoring software. DNA damage results in a "comet tail."

Protocol 2: Cellular ATP Level Quantification

Objective: To measure the impact of F-CENA on cellular energy production, validating the proposed metabolic disruption.

Methodology:

  • Cell Culture & Treatment: Plate cells in a white, opaque 96-well plate suitable for luminescence assays. Treat with F-CENA as described above.

  • Assay Preparation: Allow the plate to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add 100 µL of a commercial ATP detection reagent (e.g., CellTiter-Glo®) to each well. This reagent lyses the cells and provides the luciferase/luciferin substrate.

  • Incubation: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the change in Relative Luminescence Units (RLU) compared to the vehicle control. A decrease in RLU corresponds to a decrease in cellular ATP.

Expected Data Summary

The following table illustrates the type of quantitative data that would be generated from the validation experiments, comparing a cell line proficient in DNA repair (MGMT+) with one that is deficient (MGMT-).

AssayCell LineF-CENA ConcentrationExpected OutcomeInterpretation
Cytotoxicity (IC50) MGMT+Dose-Response~15 µMModerate sensitivity.
MGMT-Dose-Response~2 µMHigh sensitivity due to lack of O6-adduct repair.
DNA Damage (% Tail DNA) MGMT+10 µM (24h)25%DNA damage is present but partially repaired.
MGMT-10 µM (24h)60%Severe, unrepaired DNA damage.
ATP Levels (% of Control) Both10 µM (6h)15%Rapid and profound energy depletion, independent of DNA repair status.

References

  • Mechanism of N-(2-chloroethyl) Compounds: Tew, K.D. (2016). The mechanism of action of nitrogen mustards. Cancer Treatment and Research. Available at: [Link]

  • DNA Alkylation by Aziridinium Ions: Lawley, P.D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. Biochemical Journal. Available at: [Link]

  • MGMT DNA Repair: Pegg, A.E. (2000). Repair of O6-alkylguanine in DNA by the O6-alkylguanine-DNA alkyltransferase network. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Available at: [Link]

  • Fluoroacetate Toxicology Review: Goncharov, N.V., et al. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology. Available at: [Link]

  • Lethal Synthesis Mechanism: Peters, R.A. (1952). Lethal synthesis. Proceedings of the Royal Society of London. Series B - Biological Sciences. Available at: [Link]

  • Fluorocitrate and Aconitase Inhibition: Lauble, H., et al. (1996). The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Comet Assay Protocol Standard: Tice, R.R., et al. (2000). Single cell gel/comet assay: guidelines for in vitro and in vivo genetic toxicology testing. Environmental and Molecular Mutagenesis. Available at: [Link]

  • ATP Measurement Technology: Crouch, S.P.M., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods. Available at: [Link]

An In-depth Technical Guide on the Potential Biological Activity of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-chloroethyl)-2-fluoroacetamide is a small molecule of significant interest due to its hybrid structure, which incorporates two distinct pharmacophores associated with potent biological activities. This technical guide provides a comprehensive analysis of its potential biological activities, focusing on two primary predicted mechanisms of action: DNA alkylation, characteristic of N-(2-chloroethyl) containing compounds, and metabolic poisoning through inhibition of the citric acid cycle, a known effect of fluoroacetamide and its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to explore the therapeutic potential and toxicological profile of this compound.

Introduction and Rationale

The quest for novel therapeutic agents, particularly in oncology, often involves the strategic combination of known pharmacophores to create hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. N-(2-chloroethyl)-2-fluoroacetamide presents a compelling case for investigation, as it merges the structural features of two well-established classes of bioactive compounds: the nitrogen mustards and fluoroacetate-related metabolic poisons.

The N-(2-chloroethyl) moiety is a cornerstone of many classical alkylating chemotherapeutic agents.[1][2][3] These drugs exert their cytotoxic effects by forming highly reactive aziridinium ions that covalently bind to nucleophilic sites on biomolecules, most notably the N7 position of guanine in DNA.[4] This alkylation can lead to DNA strand breaks, cross-linking, and ultimately, apoptosis.[3]

Conversely, the 2-fluoroacetamide portion is structurally related to the highly toxic rodenticide fluoroacetamide.[5][6] The toxicity of fluoroacetamide is a classic example of "lethal synthesis," where the compound is metabolized in vivo to fluoroacetate.[7][8] Fluoroacetate, in turn, is converted to fluorocitrate, a potent and irreversible inhibitor of aconitase, a critical enzyme in the citric acid cycle.[9] Inhibition of this central metabolic pathway leads to a catastrophic disruption of cellular energy production.[10]

This guide will dissect the potential biological activities of N-(2-chloroethyl)-2-fluoroacetamide arising from these two structural alerts, propose detailed experimental workflows to investigate these hypotheses, and provide a framework for interpreting the potential outcomes.

Predicted Mechanisms of Action

Potential as a DNA Alkylating Agent

The presence of the N-(2-chloroethyl) group strongly suggests that N-(2-chloroethyl)-2-fluoroacetamide may function as a DNA alkylating agent. The proposed mechanism, analogous to that of nitrogen mustards, is depicted below.

Alkylating_Mechanism cluster_0 Intramolecular Cyclization cluster_1 DNA Alkylation cluster_2 Cellular Consequences Molecule N-(2-chloroethyl)-2-fluoroacetamide Aziridinium Aziridinium Ion (Reactive Intermediate) Molecule->Aziridinium - Cl- Alkylated_DNA Alkylated DNA Adduct Aziridinium->Alkylated_DNA + DNA DNA DNA (Guanine N7) DNA_Damage DNA Damage Alkylated_DNA->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Metabolic_Toxicity Molecule N-(2-chloroethyl)-2-fluoroacetamide Fluoroacetate Fluoroacetate Molecule->Fluoroacetate Hydrolysis Hydrolysis Amidase Fluorocitrate Fluorocitrate (Toxic Metabolite) Fluoroacetate->Fluorocitrate Citrate Synthase Aconitase Aconitase Fluorocitrate->Aconitase Inhibition TCA_Block Citric Acid Cycle Block Aconitase->TCA_Block

Caption: Proposed pathway for metabolic toxicity of N-(2-chloroethyl)-2-fluoroacetamide.

Once formed, fluoroacetate enters the citric acid cycle, where it is converted by citrate synthase to (-)-erythro-2-fluorocitrate. [8]This metabolite is a potent inhibitor of aconitase, leading to an accumulation of citrate and a shutdown of aerobic respiration. [9]This mechanism is known to be highly toxic to mammals. [6]

Proposed Experimental Workflows

To elucidate the biological activity of N-(2-chloroethyl)-2-fluoroacetamide, a multi-pronged experimental approach is necessary.

In Vitro Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of N-(2-chloroethyl)-2-fluoroacetamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each cell line and time point.

Data Presentation: Comparative Cytotoxicity

Cell LineIC50 (µM) at 48h
HeLa (Cervical Cancer)Predicted: 10-100
A549 (Lung Cancer)Predicted: 10-100
MCF-7 (Breast Cancer)Predicted: 10-100
Normal FibroblastsPredicted: >100

Note: Predicted values are hypothetical and serve as an example.

Mechanistic Studies: DNA Alkylation

To investigate the DNA alkylating potential, a combination of in vitro and cell-based assays can be employed.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

  • Cell Treatment: Treat cells with varying concentrations of N-(2-chloroethyl)-2-fluoroacetamide for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Embed the cells in agarose on a microscope slide and lyse them with a high salt and detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Protocol: In Vitro DNA Alkylation Assay

  • Reaction Setup: Incubate calf thymus DNA with N-(2-chloroethyl)-2-fluoroacetamide in a suitable buffer at 37°C for several hours.

  • DNA Precipitation: Precipitate the DNA using cold ethanol to remove the unreacted compound.

  • Depurination: Heat the DNA under acidic conditions to induce depurination at the alkylated guanine sites.

  • LC-MS/MS Analysis: Analyze the supernatant for the presence of the alkylated guanine adduct by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mechanistic Studies: Metabolic Toxicity

To assess the potential for metabolic toxicity, the following experiments are proposed.

Protocol: Measurement of Cellular Oxygen Consumption Rate (OCR)

  • Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate.

  • Compound Injection: After baseline OCR measurements, inject N-(2-chloroethyl)-2-fluoroacetamide into the wells.

  • OCR Monitoring: Monitor the OCR in real-time to assess the impact on mitochondrial respiration. A significant decrease in OCR would be indicative of citric acid cycle inhibition.

Protocol: In Vitro Hydrolysis and Fluoroacetate Detection

  • Incubation with Liver Microsomes: Incubate N-(2-chloroethyl)-2-fluoroacetamide with rat or human liver microsomes in the presence of an NADPH-generating system.

  • Sample Preparation: Stop the reaction at various time points and prepare the samples for analysis.

  • GC-MS or LC-MS/MS Analysis: Analyze the reaction mixture for the presence of fluoroacetate using a validated chromatographic-mass spectrometric method.

Synthesis and Characterization

While not the primary focus of this guide, a plausible synthetic route for N-(2-chloroethyl)-2-fluoroacetamide is outlined below.

Synthesis Fluoroacetyl_chloride Fluoroacetyl chloride Product N-(2-chloroethyl)-2-fluoroacetamide Fluoroacetyl_chloride->Product 2-Chloroethylamine 2-Chloroethylamine 2-Chloroethylamine->Product

Caption: A potential synthetic route to N-(2-chloroethyl)-2-fluoroacetamide.

The synthesis would likely involve the acylation of 2-chloroethylamine with fluoroacetyl chloride or a related activated derivative. The final product should be fully characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity before biological evaluation.

Conclusion and Future Directions

N-(2-chloroethyl)-2-fluoroacetamide is a molecule with a dual-threat potential, capable of acting as both a DNA alkylating agent and a metabolic poison. The experimental framework provided in this guide offers a systematic approach to deconstruct its biological activities. Understanding the dominant mechanism of action, or the interplay between the two, will be crucial for any future development. Should the DNA alkylating activity prove to be potent and selective for cancer cells, this compound could represent a novel chemotherapeutic candidate. Conversely, if the metabolic toxicity is the predominant effect, its utility may be limited, but it could serve as a valuable tool for studying the inhibition of the citric acid cycle. Further studies could involve the synthesis of analogs to modulate the relative contributions of the two pharmacophores, potentially leading to the development of more selective and efficacious therapeutic agents.

References

  • Plewa, M. J., & Wagner, E. D. (2008). Occurrence, synthesis, and mammalian cell cytotoxicity and genotoxicity of haloacetamides: an emerging class of nitrogenous drinking water disinfection byproducts. Environmental science & technology, 42(3), 955–961. [11][12][13]2. Chabner, B. A., & Roberts, T. G., Jr (2016). Alkylating Agents. In Oncohema Key. [1]3. Zhang, X., & Plewa, M. J. (2008). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Figshare. [12]4. Eisenbrand, G., Fiebig, H. H., & Schmahl, D. (1983). Antineoplastic activity of esters and amides of N-[N'-(2-chloroethyl)-N'-nitrosocarbamoyl]-aminoacids. Arzneimittel-Forschung, 33(7), 1015–1018. [14]5. Yang, M., Zhang, X., & Chen, B. (2019). Different cytotoxicity of disinfection by-product haloacetamides on two exposure pathway-related cell lines: Human gastric epithelial cell line GES-1 and immortalized human keratinocyte cell line HaCaT. Ecotoxicology and environmental safety, 184, 109635. [15]6. Muellner, M. G., Wagner, E. D., McCalla, K., Richardson, S. D., Woo, Y. T., & Plewa, M. J. (2007). Occurrence, Synthesis, and Mammalian Cell Cytotoxicity and Genotoxicity of Haloacetamides: An Emerging Class of Nitrogenous Drinking Water Disinfection Byproducts. Environmental Science & Technology, 42(3), 955-961. [13]7. Du, Y., Zhang, X., & Wang, Z. (2018). Cytotoxicity induced by iodinated haloacetamides via ROS accumulation and apoptosis in HepG-2 cells. Environmental pollution (Barking, Essex : 1987), 242(Pt A), 191–197. [16]8. Drugs.com. (n.d.). List of Alkylating agents. Retrieved from [Link] [4]9. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12542, Fluoroacetamide. Retrieved from [Link] [7]10. Campbell, A. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Liv Hospital. [2]11. Al-Saffar, F. J., & Al-Bakri, N. A. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules (Basel, Switzerland), 26(4), 1145. [3]12. Taylor & Francis. (n.d.). Alkylating agents – Knowledge and References. Retrieved from [Link] [17]13. Wikipedia contributors. (n.d.). Fluoroacetamide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link] [5]14. Sastry, B. S., Rao, E. V., & Rao, K. V. (1986). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences, 1(2), 167-172. [10]15. BenchChem. (2025). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. [18]16. BenchChem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. [19]17. National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68025, Acetamide, N-(2-chloroethyl)-2-fluoro-. Retrieved from [Link] [20]18. Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link] [21]19. Olson, K. R. (Ed.). (n.d.). FLUOROACETATE. In Poisoning & Drug Overdose, 7e. AccessMedicine. [9]20. University of Hertfordshire. (2026, February 2). Fluoroacetamide. AERU. [6]21. Botyánszki, J., Bódi, J., Stratford, I. J., & Süli-Vargha, H. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer drugs, 10(10), 903–909. [22]22. BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide. [23]23. Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of applied toxicology : JAT, 26(2), 148–161. [8]24. U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chloroethyl)-2-fluoro- - Exposure.

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of the novel chemical entity, N-(2-chloroethyl)-2-fluoroacetamide. As a crucial component of early-stage drug development, a thorough understanding of these physicochemical properties is paramount for predicting a compound's in vivo behavior, informing formulation strategies, and establishing appropriate storage and handling conditions.[1][2][3][4] This document outlines detailed protocols for determining aqueous and organic solubility, as well as for assessing stability under various stress conditions as mandated by international guidelines. The causality behind experimental choices is explained to provide a framework for the logical development of a robust data package for this and similar molecules.

Introduction

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a halogenated acetamide with potential applications in the pharmaceutical and agrochemical industries.[5][6][7] Its chemical structure, featuring both a chloroethyl and a fluoroacetamide moiety, suggests a unique combination of lipophilicity and polarity that necessitates a detailed investigation of its solubility and stability. Poor aqueous solubility can be a significant impediment to bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.[8][9] Therefore, the early and accurate characterization of these properties is a critical, risk-mitigating step in its development pathway.[9][10]

This guide presents a systematic approach to generating a comprehensive solubility and stability profile for CEFA. It is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous framework for such an evaluation.

Physicochemical Properties of N-(2-chloroethyl)-2-fluoroacetamide

A foundational understanding of the intrinsic properties of a molecule is essential before embarking on extensive experimental studies.

PropertyValueSource
Molecular FormulaC4H7ClFNOPubChem
Molecular Weight139.55 g/mol PubChem[5]
AppearanceTo be determined (likely a solid at room temperature)N/A
Melting Point54.9 °C (Predicted)EPA[11]
pKa (acidic)10.4 (Predicted)EPA[11]
pKa (basic)-1.25 (Predicted)EPA[11]
LogP-0.021 (Predicted)EPA[11]

Note: Predicted values are useful for initial assessment but must be confirmed experimentally.

Solubility Profile

The solubility of a compound dictates its dissolution rate and, consequently, its absorption and bioavailability.[12][13] Both thermodynamic and kinetic solubility are important parameters to be determined.[12][13]

Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is a critical parameter for formulation development.[12][13]

Experimental Protocol: Shake-Flask Method (ICH Guideline Q6A)

  • Preparation of Solutions: Prepare a series of aqueous buffers at various pH levels (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[12]

  • Sample Addition: Add an excess of N-(2-chloroethyl)-2-fluoroacetamide to each buffer in a sealed, clear container.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the samples to stand undisturbed to permit the settling of undissolved solid.

  • Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any particulate matter, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]

Causality: The shake-flask method is considered the "gold standard" for thermodynamic solubility as it ensures that the system reaches a true equilibrium between the dissolved and solid states. The use of various pH buffers is crucial for ionizable compounds, as their solubility can be highly pH-dependent.[12]

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, which is often more relevant for early drug discovery screening where compounds are dissolved in organic solvents like DMSO.[13]

Experimental Protocol: High-Throughput Nephelometry

  • Stock Solution Preparation: Prepare a concentrated stock solution of N-(2-chloroethyl)-2-fluoroacetamide in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a microplate format.

  • Aqueous Addition: Add a buffered aqueous solution to each well and mix.

  • Precipitation Monitoring: Monitor the turbidity of each well over time using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[9]

Causality: This high-throughput method is ideal for early screening as it is rapid and requires minimal compound.[9] It provides an early indication of potential solubility issues that may arise when a compound is rapidly diluted from an organic stock into an aqueous environment, mimicking in vitro biological assays.

Solubility in Organic Solvents

Understanding solubility in organic solvents is important for synthesis, purification, and the development of non-aqueous formulations.

Experimental Protocol: Visual Assessment

  • Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate).

  • Incremental Addition: Add a known amount of N-(2-chloroethyl)-2-fluoroacetamide to a fixed volume of each solvent.

  • Observation: Visually inspect for complete dissolution after agitation. If dissolved, add more compound incrementally until saturation is reached.

Data Presentation: Solubility Summary

Solvent/BufferTemperature (°C)Solubility (mg/mL)Method
pH 1.2 Buffer37Experimental DataShake-Flask
pH 4.5 Buffer37Experimental DataShake-Flask
pH 6.8 Buffer37Experimental DataShake-Flask
pH 7.4 Buffer37Experimental DataShake-Flask
Water25Experimental DataShake-Flask
Methanol25Experimental DataVisual
Ethanol25Experimental DataVisual
Acetonitrile25Experimental DataVisual

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[15][16][17]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify likely degradation products and establish degradation pathways.[1][2][4] This information is crucial for developing stability-indicating analytical methods.[2][3]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl) HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Samples Oxidation Oxidative Stress (e.g., 3% H2O2) Oxidation->HPLC Analyze Samples Thermal Thermal Stress (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic Stress (ICH Q1B) Photolytic->HPLC Analyze Samples Mass_Balance Mass Balance Calculation HPLC->Mass_Balance Deg_Products Identify Degradation Products Mass_Balance->Deg_Products Pathway Elucidate Degradation Pathway Deg_Products->Pathway Method_Dev Develop Stability-Indicating Method Pathway->Method_Dev CEFA N-(2-chloroethyl)-2-fluoroacetamide (Drug Substance) CEFA->Acid Expose to CEFA->Base Expose to CEFA->Oxidation Expose to CEFA->Thermal Expose to CEFA->Photolytic Expose to

Caption: Workflow for Forced Degradation Studies of N-(2-chloroethyl)-2-fluoroacetamide.

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or with gentle heating.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C).

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18]

  • Analysis: At specified time points, analyze the samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to quantify the parent compound and detect any degradation products.[19][20][21]

Causality: The conditions for forced degradation are intentionally more severe than accelerated stability conditions to promote degradation.[2][4] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and characterization without completely degrading the parent compound.[1]

Long-Term and Accelerated Stability Studies

These studies are conducted according to ICH guidelines to establish a re-test period for the drug substance and a shelf life for the drug product.[15][17][22]

Experimental Protocol: ICH Stability Studies

  • Packaging: Package the N-(2-chloroethyl)-2-fluoroacetamide in a container closure system that simulates the proposed packaging for storage and distribution.[17]

  • Storage Conditions: Place the packaged samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[22]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[22]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyze for appearance, assay, and degradation products.[22]

Data Presentation: Stability Summary (Accelerated Conditions)

Time Point (Months)AppearanceAssay (%)Total Impurities (%)
0Initial DataInitial DataInitial Data
3Experimental DataExperimental DataExperimental Data
6Experimental DataExperimental DataExperimental Data

Potential Degradation Pathway

Based on the structure of N-(2-chloroethyl)-2-fluoroacetamide, potential degradation pathways under hydrolytic conditions could involve the cleavage of the amide bond or nucleophilic substitution of the chlorine atom.

Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_products Potential Degradation Products CEFA N-(2-chloroethyl)-2-fluoroacetamide Amide_Cleavage Amide Bond Cleavage CEFA->Amide_Cleavage H2O / H+ or OH- SN_Reaction Nucleophilic Substitution of Chlorine CEFA->SN_Reaction H2O / OH- Fluoroacetic_Acid 2-Fluoroacetic Acid Amide_Cleavage->Fluoroacetic_Acid Chloroethylamine 2-Chloroethylamine Amide_Cleavage->Chloroethylamine Hydroxy_Derivative N-(2-hydroxyethyl)-2-fluoroacetamide SN_Reaction->Hydroxy_Derivative

Caption: Potential Hydrolytic Degradation Pathways for N-(2-chloroethyl)-2-fluoroacetamide.

Conclusion

The comprehensive characterization of the solubility and stability of N-(2-chloroethyl)-2-fluoroacetamide is a foundational activity in its development. The methodologies outlined in this guide, from thermodynamic solubility determination to forced degradation and long-term stability studies, provide a robust framework for generating the necessary data to support further development. A thorough understanding of these properties will enable informed decisions regarding formulation, packaging, and storage, ultimately contributing to the successful progression of this molecule.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate.
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo.
  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? (2025, November 26). ResolveMass.
  • A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). UPM Pharmaceuticals.
  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
  • New horizons in small molecule solubility screening. (2019, November 21). Drug Target Review.
  • Ich guideline for stability testing. (n.d.). SlideShare.
  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2003, February 6). ICH.
  • Quality Guidelines. (n.d.). ICH.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (2003, June 1). USGS.gov.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Pion Inc.
  • Acetamide, N-(2-chloroethyl)-2-fluoro-. (n.d.). PubChem.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification. (n.d.). BenchChem.
  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group—Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (n.d.). USGS.gov.
  • Drug Solubility Testing: 4 Ways It Helps Drug Discovery & Development. (2024, April 4). WuXi AppTec.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025, October 15). EPA.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid-Phase Extraction and Liquid Chromatography/ Tandem Mass Spectrometry (LC/MS/MS). (n.d.). EPA.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- - Chemical Details. (2025, October 15). EPA.
  • Separation of Acetamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). (n.d.). HazComFast.

Sources

An In-depth Technical Guide to Acetamide, N-(2-chloroethyl)-2-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Dual Functionality for Advanced Research

Acetamide, N-(2-chloroethyl)-2-fluoro-, is a halogenated amide that, while not extensively documented in public literature, presents a compelling profile for researchers in drug development and medicinal chemistry. Its structure is a unique hybrid, incorporating both a fluoroacetamide moiety, known for its potent metabolic toxicity, and an N-(2-chloroethyl) group, a classic pharmacophore associated with alkylating agents. This dual functionality suggests its potential as a versatile synthetic intermediate or a candidate for novel therapeutic agents, particularly in oncology. This guide provides a comprehensive analysis of its chemical properties, a proposed synthetic route, its predicted reactivity, and a toxicological assessment based on its constituent functional groups.

The core of this molecule's potential lies in the convergence of two distinct mechanisms of bioactivity. The fluoroacetate portion is a precursor to a "lethal synthesis" pathway, while the chloroethyl group offers a reactive site for alkylation of biological macromolecules.[1][2] Understanding these dual characteristics is paramount for any researcher considering its use.

Chemical and Physical Properties

Acetamide, N-(2-chloroethyl)-2-fluoro- is identified by the CAS number 459-98-3.[3] A summary of its key chemical and physical properties, largely based on computational data, is presented below.

PropertyValueSource
Molecular Formula C₄H₇ClFNO[3]
Molecular Weight 139.55 g/mol [3]
IUPAC Name N-(2-chloroethyl)-2-fluoroacetamide[3]
Synonyms n-(2-chloroethyl)-2-fluoroacetamide, NSC-106701[3]
XLogP3-AA 0.5[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis can be envisioned in two primary steps: the activation of 2-fluoroacetic acid and its subsequent reaction with 2-chloroethylamine.

Synthesis_Pathway cluster_0 Activation of Carboxylic Acid cluster_1 Amidation Reaction 2-fluoroacetic_acid 2-Fluoroacetic Acid 2-fluoroacetyl_chloride 2-Fluoroacetyl Chloride 2-fluoroacetic_acid->2-fluoroacetyl_chloride Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->2-fluoroacetyl_chloride Target_Molecule Acetamide, N-(2-chloroethyl)-2-fluoro- 2-fluoroacetyl_chloride->Target_Molecule Acylation 2-chloroethylamine 2-Chloroethylamine 2-chloroethylamine->Target_Molecule Base Base (e.g., Pyridine) Base->Target_Molecule

Caption: Proposed synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro-.

Experimental Protocol: Synthesis

Objective: To synthesize Acetamide, N-(2-chloroethyl)-2-fluoro- via the acylation of 2-chloroethylamine with 2-fluoroacetyl chloride.

Materials:

  • 2-Fluoroacetic acid

  • Thionyl chloride

  • 2-Chloroethylamine hydrochloride

  • Pyridine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Preparation of 2-Fluoroacetyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 2-fluoroacetic acid (1.0 eq) and thionyl chloride (1.2 eq).

    • Gently heat the mixture to reflux and maintain for 1-2 hours, or until gas evolution ceases.

    • Allow the reaction to cool to room temperature and carefully remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is crude 2-fluoroacetyl chloride.

  • Amidation Reaction:

    • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the crude 2-fluoroacetyl chloride (1.05 eq) dropwise to the cooled amine solution with vigorous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Acetamide, N-(2-chloroethyl)-2-fluoro-.

Chemical Reactivity and Potential Applications

The synthetic utility of Acetamide, N-(2-chloroethyl)-2-fluoro- stems from its bifunctional nature. The N-(2-chloroethyl) group is a masked electrophile, capable of undergoing intramolecular cyclization to a highly reactive aziridinium ion, which can then be attacked by nucleophiles. This is the classic mechanism of action for nitrogen mustards, which are potent alkylating agents.[2] The fluoroacetamide moiety, on the other hand, is relatively stable but serves as a pro-drug for the toxic metabolite fluoroacetate.[1][6]

This dual reactivity makes it a promising scaffold for the development of targeted cytotoxic agents. For instance, it could be incorporated into a larger molecule that targets a specific biological pathway, with the N-(2-chloroethyl) group providing the cytotoxic payload.

Synthetic_Utility_Workflow Target_Molecule Acetamide, N-(2-chloroethyl)-2-fluoro- Alkylating_Agent Reactive Alkylating Agent (via Aziridinium Ion) Target_Molecule->Alkylating_Agent Intramolecular Cyclization Bioactive_Molecules Synthesis of Novel Bioactive Molecules Alkylating_Agent->Bioactive_Molecules Reaction with Nucleophiles Drug_Discovery Drug Discovery & Development Bioactive_Molecules->Drug_Discovery

Caption: Workflow for the synthetic application of the target molecule.

Predicted Biological Activity and Toxicological Profile

Extreme Caution Advised: Based on its structural components, Acetamide, N-(2-chloroethyl)-2-fluoro- should be considered a highly toxic compound and handled with extreme care, using appropriate personal protective equipment in a well-ventilated fume hood.

The toxicological profile is predicted to be a composite of two well-characterized toxaphores:

  • Fluoroacetamide Moiety and "Lethal Synthesis": Fluoroacetamide itself is a potent metabolic poison.[7] In vivo, it is hydrolyzed to fluoroacetate, which then enters the citric acid cycle (Krebs cycle) by being converted to fluoroacetyl-CoA. This intermediate then condenses with oxaloacetate to form fluorocitrate, a potent and irreversible inhibitor of the enzyme aconitase.[6][8] The inhibition of aconitase leads to a blockage of the citric acid cycle, resulting in cellular energy depletion and accumulation of citrate, which has further downstream toxic effects.[9]

Lethal_Synthesis Target_Molecule Acetamide, N-(2-chloroethyl)-2-fluoro- Fluoroacetate Fluoroacetate Target_Molecule->Fluoroacetate Hydrolysis Fluoroacetyl_CoA Fluoroacetyl-CoA Fluoroacetate->Fluoroacetyl_CoA Metabolic Activation Fluorocitrate Fluorocitrate Fluoroacetyl_CoA->Fluorocitrate Condensation with Oxaloacetate Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citric_Acid_Cycle Citric Acid Cycle Blockage Aconitase->Citric_Acid_Cycle

Caption: The "Lethal Synthesis" metabolic pathway.

  • N-(2-chloroethyl) Moiety and Alkylating Activity: The N-(2-chloroethyl) group is the defining feature of nitrogen mustards, a class of chemotherapeutic agents.[2] As mentioned, this group can form a highly reactive aziridinium ion that alkylates nucleophilic sites on biomolecules, most notably DNA. This leads to DNA damage, inhibition of DNA replication and transcription, and ultimately, apoptosis. Compounds containing this moiety are often carcinogenic and mutagenic.[10]

Given this dual-threat profile, the compound is expected to be highly cytotoxic. Its potential applications would likely be in controlled laboratory settings for the development of anticancer agents, where high toxicity is a desired attribute against cancer cells.

Conclusion

Acetamide, N-(2-chloroethyl)-2-fluoro- is a molecule with significant, albeit largely unexplored, potential in the field of medicinal chemistry. Its hybrid structure, combining a metabolic poison precursor with a classic alkylating agent, makes it a fascinating subject for further research. The synthetic route proposed herein is based on well-established chemical principles and should be readily achievable in a standard organic synthesis laboratory. However, the predicted high toxicity of this compound cannot be overstated, and all handling should be conducted with the utmost caution and appropriate safety measures. This guide serves as a foundational document for researchers wishing to explore the synthesis and applications of this intriguing molecule.

References

  • Benchchem. Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. [URL: https://www.benchchem.com/application-notes/n-chloro-2-fluoroacetamide-in-the-synthesis-of-bioactive-molecules]
  • Regulations.gov. Toxicology of fluoroacetate: a review, with possible directions for therapy research. [URL: https://www.regulations.gov/document/EPA-HQ-OPP-2005-0475-0004]
  • Benchchem. N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. [URL: https://www.benchchem.com/application-notes/n-chloro-2-fluoroacetamide-reactivity-profile-drug-discovery]
  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-chloroacetamide. [URL: https://www.chemos.de/import/sdb/A0023494_sds_en.pdf]
  • Wikipedia. Sodium fluoroacetate. [URL: https://en.wikipedia.
  • Scielo. Sodium fluoracetate's poisoning, a case report. [URL: http://www.scielo.org.co/scielo.php?script=sci_arttext&pid=S0120-55522018000100059]
  • Scilit. The mammalian oral toxicity of fluoroacetamide. [URL: https://www.scilit.net/article/10.1002/jsfa.2740060505]
  • PubChem. Acetamide, N-(2-chloroethyl)-2-fluoro-. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/68025]
  • PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/356549]
  • ResearchGate. Fluoroacetate metabolism and enzyme from bacteria serves as the main,... [URL: https://www.researchgate.net/figure/Fluoroacetate-metabolism-and-enzyme-from-bacteria-serves-as-the-main-but-rare-example_fig3_362624536]
  • PMC. Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10465809/]
  • MDPI. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [URL: https://www.mdpi.com/1422-0067/26/8/2205]
  • ResearchGate. Chemistry of fluoroalkyl cyanides. [URL: https://www.researchgate.net/publication/343241475_Chemistry_of_fluoroalkyl_cyanides]
  • PMC. Pharmacokinetics, Metabolism, Biodistribution, Radiation Dosimetry, and Toxicology of 18F-Fluoroacetate (18F-FACE) in Non-human Primates. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4482352/]
  • Organic Syntheses. chloroacetamide. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0153]
  • Organic Chemistry Portal. Amide synthesis by acylation. [URL: https://www.organic-chemistry.org/synthesis/C1N/amides.shtm]
  • ACS Publications. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00620]
  • RSC Publishing. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c4ra11550j]
  • ResearchGate. Reaction of aryl amine with chloroacetyl chloride in the presence of... [URL: https://www.researchgate.
  • INCHEM. Chloroethyl Nitrosoureas (IARC Summary & Evaluation, Supplement7, 1987). [URL: http://www.inchem.org/documents/iarc/suppl7/chloroethylnitrosoureas.html]
  • Semantic Scholar. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [URL: https://www.semanticscholar.org/paper/Recent-Progress-in-Synthesis-of-Alkyl-Fluorinated-Ma-Wang/e33d3d4b1a4593f0639906666114856f70914902]
  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3677983/]
  • ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [URL: https://www.researchgate.net/publication/272180806_A_novel_synthesis_of_chloroacetamide_derivatives_via_C-amidoalkylation_of_aromatics_by_2-chloro-N-222-trichloro-1-hydroxyethylacetamide]
  • PMC. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11364371/]
  • Benchchem. A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride. [URL: https://www.benchchem.com/application-notes/reactivity-of-primary-and-secondary-amines-with-acetyl-chloride]
  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [URL: https://www.chemistrysteps.
  • Benchchem. Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. [URL: https://www.benchchem.com/application-notes/reactions-with-n-chloro-2-fluoroacetamide]
  • Wikipedia. Mustard gas. [URL: https://en.wikipedia.org/wiki/Mustard_gas]
  • YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. [URL: https://www.youtube.
  • Asian Journal of Chemistry. A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=21_2_30]
  • ResearchGate. Intrathecal Chemotherapy with 1,3-Bis(2-chloroethyl)-1-nitrosourea Encapsulated into Hybrid Liposomes for Meningeal Gliomatosis: An Experimental Study. [URL: https://www.researchgate.
  • Chemistry LibreTexts. Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.05%3A_Reactions_of_Acid_Halides/21.5C%3A_Acid_chlorides_react_with_ammonia_1_amines_and_2_amines_to_form_amides]
  • ResearchGate. (PDF) Conversion of carboxylic acids to amides under the action of tantalum(V) chloride. [URL: https://www.researchgate.net/publication/377526955_Conversion_of_carboxylic_acids_to_amides_under_the_action_of_tantalumV_chloride]

Sources

An In-depth Technical Guide on the Safety and Handling of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Inferred Hazard

Scientific literature directly detailing the toxicological and reactivity profile of N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3) is limited.[1][2] Consequently, this guide is constructed upon a foundation of established principles of chemical reactivity and the well-documented toxicology of structurally analogous compounds, most notably fluoroacetamide and other α-chloroacetamides.[3][4][5] The protocols and safety imperatives outlined herein are therefore predicated on a conservative, evidence-based inference of high hazard. All researchers handling this compound must treat it with the extreme caution afforded to highly toxic and reactive substances.

Molecular Profile and Physicochemical Properties

N-(2-chloroethyl)-2-fluoroacetamide is a halogenated amide with the molecular formula C4H7ClFNO.[1][6] Its structure integrates a fluoroacetamide moiety, a known precursor to the highly toxic metabolic poison fluoroacetate, with a reactive N-(2-chloroethyl) group.[3][7] This unique combination suggests a complex reactivity and a significant toxicological risk profile.

Chemical Identity
  • IUPAC Name: N-(2-chloroethyl)-2-fluoroacetamide[1]

  • CAS Number: 459-98-3[1]

  • Molecular Formula: C4H7ClFNO[1][6]

  • Synonyms: Acetamide, N-(2-chloroethyl)-2-fluoro-[1][2]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. This data is essential for understanding the compound's behavior in a laboratory setting, including its potential for aerosolization and its solubility characteristics.

PropertyValueSource
Molecular Weight 139.55 g/mol [1][2]
Melting Point 54.9 °C (Predicted)[8]
Boiling Point 237-253 °C (Predicted)[8]
Water Solubility 0.259 g/L (Predicted)[8]
logP (Octanol-Water Partition Coefficient) 0.5 (Predicted)[1]
Flash Point 113 °C (Predicted)[8]

The Toxicological Imperative: Understanding the "Lethal Synthesis"

The primary toxicological concern with N-(2-chloroethyl)-2-fluoroacetamide stems from its anticipated metabolism to fluoroacetate, a potent metabolic poison.[3][9] This process, known as "lethal synthesis," transforms the parent compound into a highly toxic metabolite that inhibits a critical step in cellular energy production.[7][10]

Proposed Metabolic Pathway

Based on the metabolism of analogous compounds, it is hypothesized that N-(2-chloroethyl)-2-fluoroacetamide undergoes a two-step activation in vivo to exert its toxic effects.[3]

  • Initial Hydrolysis/Dechlorination: The compound is first metabolized to 2-fluoroacetamide, likely through enzymatic processes such as hydrolysis by an amidase.[3][7]

  • Conversion to Fluoroacetate and Aconitase Inhibition: The resulting 2-fluoroacetamide is then hydrolyzed to fluoroacetate.[3] Fluoroacetate is subsequently converted to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the citric acid (Krebs) cycle.[9][10][11] This inhibition leads to a shutdown of cellular respiration and ultimately cell death.[10][12]

The following diagram illustrates this proposed metabolic activation pathway.

Metabolic Pathway cluster_0 In Vivo Metabolism N-(2-chloroethyl)-2-fluoroacetamide N-(2-chloroethyl)-2-fluoroacetamide 2-Fluoroacetamide 2-Fluoroacetamide N-(2-chloroethyl)-2-fluoroacetamide->2-Fluoroacetamide Amidase/Dehalogenase Fluoroacetate Fluoroacetate 2-Fluoroacetamide->Fluoroacetate Amidase Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Lethal Synthesis Aconitase Aconitase Fluorocitrate->Aconitase Inhibition Citric Acid Cycle Blockage Citric Acid Cycle Blockage Aconitase->Citric Acid Cycle Blockage Safe Handling Workflow Preparation Preparation Engineering Controls Engineering Controls Preparation->Engineering Controls Verify PPE PPE Engineering Controls->PPE Don Handling Handling PPE->Handling Proceed with Storage Storage Handling->Storage Store unused Waste Disposal Waste Disposal Handling->Waste Disposal Dispose of Emergency Preparedness Emergency Preparedness

Caption: General workflow for handling N-(2-chloroethyl)-2-fluoroacetamide.

Engineering Controls
  • All work with N-(2-chloroethyl)-2-fluoroacetamide, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. [5]* A safety shower and eyewash station must be readily accessible. [13]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Given the high toxicity, double-gloving is recommended. Gloves must be inspected before use and disposed of as hazardous waste after handling the compound. * Eye Protection: Chemical safety goggles or a face shield are required. * Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

  • Respiratory Protection: If there is any risk of aerosol generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. [14]

Experimental Protocol: General Handling of a Highly Toxic Solid

This protocol provides a general framework for handling N-(2-chloroethyl)-2-fluoroacetamide in a laboratory setting.

  • Preparation:

    • Designate a specific area within a chemical fume hood for the handling of this compound.

    • Ensure all necessary equipment (spatulas, weigh boats, glassware) is inside the fume hood.

    • Prepare a decontamination solution (e.g., a dilute solution of sodium hypochlorite) and have it readily available in the fume hood.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood.

    • Use a tared, disposable weigh boat.

    • Carefully transfer the solid using a designated spatula to minimize dust generation.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed solid within the fume hood.

    • Ensure the vessel is appropriately capped or sealed before removing it from the fume hood.

  • Post-Handling Decontamination:

    • Wipe down the designated handling area within the fume hood with the decontamination solution.

    • All disposable items that have come into contact with the compound (e.g., weigh boats, gloves, paper towels) must be disposed of as hazardous waste.

    • Thoroughly wash hands and forearms with soap and water after removing PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

Exposure Response
  • Inhalation: Move the individual to fresh air immediately. Seek immediate medical attention. [15]* Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [13]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [13]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [14]

Spill Management
  • Minor Spills (within a fume hood):

    • Decontaminate the area using an appropriate absorbent material (e.g., sand or vermiculite). [15] * Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

    • Wipe the area with a decontamination solution.

  • Major Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's environmental health and safety department immediately.

    • Do not attempt to clean up a major spill without appropriate training and respiratory protection.

Storage and Waste Disposal

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials. [2]* The container must be kept tightly closed. * Store in a designated, locked poison cabinet or a secure, restricted-access area.

Waste Disposal
  • All waste containing N-(2-chloroethyl)-2-fluoroacetamide, including contaminated labware, PPE, and spill cleanup materials, must be treated as acutely hazardous waste. [16][17]* Collect all waste in a clearly labeled, sealed, and compatible container. [17][18]* Crucially, do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity. [17][19]* Disposal must be handled through a licensed professional hazardous waste disposal service in accordance with all local, state, and federal regulations. [16][17]

References

  • Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Material Safety Data Sheet Fluoroacetamide, 98% MSDS# 06132 Section 1. (2009, July 20). Exposome-Explorer. Retrieved March 14, 2026, from [Link]

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research. (2005, October 26). Regulations.gov. Retrieved March 14, 2026, from [Link]

  • Procedures for Disposal of Hazardous Waste. (n.d.). Retrieved March 14, 2026, from [Link]

  • Spill Cleanup. (n.d.). Pesticide Environmental Stewardship. Retrieved March 14, 2026, from [Link]

  • Management of Hazardous Waste Procedure. (n.d.). Retrieved March 14, 2026, from [Link]

  • Laboratory Safety Manual. (n.d.). UAMS. Retrieved March 14, 2026, from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Retrieved March 14, 2026, from [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

  • Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. (2000). Biomedical and Environmental Sciences, 13(2), 90-96. Retrieved from [Link]

  • Fluoroacetamide. (n.d.). AERU - University of Hertfordshire. Retrieved March 14, 2026, from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved March 14, 2026, from [Link]

  • Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. (2000, December 15). PubMed. Retrieved March 14, 2026, from [Link]

  • N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. (n.d.). gsrs. Retrieved March 14, 2026, from [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- - Toxics Release Inventory. (2025, October 15). EPA. Retrieved March 14, 2026, from [Link]

  • The effect of a new technical product of the chloroacetamide class on the parameters of acute oral toxicity and long-term effects on the body of rats. (2023, September 6). Toxicological Review. Retrieved March 14, 2026, from [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). (n.d.). HazComFast. Retrieved March 14, 2026, from [Link]

  • FLUOROACETATE | Poisoning & Drug Overdose, 7e. (n.d.). AccessMedicine. Retrieved March 14, 2026, from [Link]

  • chloroacetamide. (n.d.). Organic Syntheses Procedure. Retrieved March 14, 2026, from [Link]

  • Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. (n.d.). Semantic Scholar. Retrieved March 14, 2026, from [Link]

  • The mammalian oral toxicity of fluoroacetamide. (n.d.). Scilit. Retrieved March 14, 2026, from [Link]

  • Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. (2006, June 28). PubMed. Retrieved March 14, 2026, from [Link]

  • Acute inhalation toxicity study of 2-fluoroacetamide in rats. (2000, June 15). PubMed. Retrieved March 14, 2026, from [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025, October 15). EPA. Retrieved March 14, 2026, from [Link]

  • Safety Data Sheet: 2-chloroacetamide. (n.d.). Chemos GmbH&Co.KG. Retrieved March 14, 2026, from [Link]

Sources

Acetamide, N-(2-chloroethyl)-2-fluoro-: A Bifunctional Alkylating Agent and Metabolic Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemical probes and chemotherapeutics, Acetamide, N-(2-chloroethyl)-2-fluoro- (commonly referred to as CEFA) stands out as a highly specialized bifunctional molecule. Unlike traditional nitrogen mustards that act solely as DNA cross-linkers, CEFA merges the electrophilic reactivity of an N-(2-chloroethyl) alkylating moiety with the latent metabolic toxicity of a fluoroacetamide group. This whitepaper details the physicochemical rationale, dual-pathway mechanisms, and self-validating laboratory protocols required to accurately profile CEFA's alkylating capacity while controlling for its metabolic toxicity.

Molecular Architecture and Assay Implications

Understanding the physical properties of CEFA is the first step in designing robust in vitro assays. The presence of the electron-withdrawing carbonyl adjacent to the nitrogen significantly alters the nucleophilicity of the amine, shifting its alkylation profile away from aggressive DNA cross-linking toward selective protein modification.

Table 1: Physicochemical Properties and Assay Causality

PropertyValueCausality / Implication for Experimental Design
Molecular Weight 139.55 g/mol Low molecular weight ensures rapid diffusion across cellular membranes without active transport mechanisms.
XLogP3 0.5Mildly lipophilic. Stock solutions should be prepared in DMSO, but final assay concentrations must maintain DMSO <1% to prevent solvent-induced cytotoxicity.
Reactive Moieties 2-chloroethyl, fluoroacetamideBifunctionality mandates orthogonal assays (e.g., metabolic rescue controls) to isolate alkylation events from enzymatic toxicity.
Chemical Stability Hydrolytically sensitiveThe 2-chloroethyl group can undergo spontaneous hydrolysis in basic media. Assays must be conducted at physiological pH (7.4) and prepared fresh.

(Data sourced and extrapolated from )

The Dual-Mechanism Dynamics

The pharmacological complexity of CEFA arises from its two independent modes of action. To utilize this compound effectively, researchers must understand how these pathways compete and synergize in a cellular environment.

The Alkylation Pathway: N-(2-chloroethyl) Reactivity

Traditional nitrogen mustards rapidly form aziridinium ions. However, in N-(2-chloroethyl) amides, the nitrogen lone pair is partially delocalized into the carbonyl group. Studies on related N-aryl-N'-(2-chloroethyl)ureas have demonstrated that these structures undergo intramolecular cyclization in aqueous media to form reactive oxazoline-like intermediates (). These electrophilic species exhibit a strong preference for protein alkylation—specifically targeting nucleophilic residues such as Glu198 on β-tubulin or exposed cysteine thiols—rather than directly alkylating DNA ().

The Metabolic Toxicity Pathway: Fluoroacetamide Cleavage

Simultaneously, the fluoroacetamide moiety acts as a pro-toxin. Intracellular amidases cleave the amide bond, releasing fluoroacetate. According to QSAR studies on N-substituted fluoroacetamides, fluoroacetate is subsequently converted by citrate synthase into fluorocitrate, which acts as a suicide inhibitor of aconitase (). This irreversibly halts the tricarboxylic acid (TCA) cycle, leading to cellular energy depletion.

Mechanism cluster_0 Alkylation Pathway (N-2-chloroethyl) cluster_1 Metabolic Toxicity Pathway (Fluoroacetamide) CEFA N-(2-chloroethyl)-2-fluoroacetamide Cyclization Intramolecular Cyclization (Oxazoline Intermediate) CEFA->Cyclization Aqueous Media Amidase Amidase Cleavage CEFA->Amidase Enzymatic Hydrolysis ProteinAlk Protein Alkylation (e.g., Tubulin Cys/Glu) Cyclization->ProteinAlk Nucleophilic Attack Fluoroacetate Fluoroacetate Release Amidase->Fluoroacetate Fluorocitrate Fluorocitrate Synthesis Fluoroacetate->Fluorocitrate Citrate Synthase Aconitase Aconitase Inhibition (TCA Arrest) Fluorocitrate->Aconitase Suicide Inhibition

Bifunctional mechanism of N-(2-chloroethyl)-2-fluoroacetamide targeting proteins and the TCA cycle.

Protocol Engineering: Isolating the Alkylating Event

A common pitfall in evaluating bifunctional agents is failing to isolate the mechanism of interest. The following protocols are engineered as self-validating systems to explicitly measure CEFA's alkylating capacity without interference from its metabolic toxicity.

In Vitro Protein Alkylation & LC-MS/MS Validation

Causality & Rationale: To confirm covalent modification, we must avoid nucleophilic buffers (e.g., Tris or Glycine) which will competitively scavenge the 2-chloroethyl intermediate, yielding false negatives. HEPES is utilized as a non-nucleophilic alternative. Dithiothreitol (DTT) is introduced post-incubation to quench unreacted electrophiles, ensuring that alkylation does not artificially continue during the tryptic digest phase.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) supplemented with 1 mM MgCl₂. Strictly avoid primary amine buffers.

  • Protein Incubation: Incubate the purified target protein (e.g., 10 µM recombinant β-tubulin) with varying concentrations of CEFA (10 µM, 50 µM, 100 µM) at 37°C for 3 hours.

  • Reaction Quenching: Terminate the alkylation event by adding 1 mM DTT. Incubate for 15 minutes at room temperature.

  • Proteolytic Digestion: Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and perform in-solution digestion overnight at 37°C.

  • LC-MS/MS Analysis: Desalt peptides using C18 spin columns and analyze via high-resolution mass spectrometry.

  • Validation Check: Query the spectra for a mass shift corresponding to the covalent addition of the fluoroacetamide-ethyl adduct (minus HCl) on nucleophilic residues (e.g., +103.04 Da).

Cytotoxicity and Aconitase Rescue Assay

Causality & Rationale: Cell death in standard MTT assays cannot differentiate between alkylation-induced apoptosis and fluoroacetate-induced energy failure. By supplementing cells with monoacetin (glycerol monoacetate), we provide an alternative source of acetate that bypasses the aconitase blockade. Any residual cytotoxicity observed in the rescued cells is directly attributable to the N-(2-chloroethyl) alkylating activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24 hours to allow attachment.

  • Metabolic Rescue Pre-treatment: Pre-incubate half of the experimental wells with 5 mM monoacetin for 2 hours.

  • Compound Dosing: Treat cells with serial dilutions of CEFA (0.1 µM to 100 µM) for 48 hours.

  • Viability Measurement: Add MTT reagent to a final concentration of 0.5 mg/mL and incubate for 3 hours. Solubilize the resulting formazan crystals in 100 µL DMSO and read absorbance at 570 nm.

  • Validation Check: Calculate the IC₅₀ shift. The unrescued curve represents total bifunctional toxicity, while the monoacetin-rescued curve isolates the alkylation-driven cytotoxicity.

Workflow Start Compound Preparation Assay1 In Vitro Alkylation (HEPES Buffer) Start->Assay1 Target Proteins Assay2 Cell Viability (MTT Assay) Start->Assay2 Cell Lines Val1 LC-MS/MS Validation Assay1->Val1 Tryptic Digest Val2 Monoacetin Rescue Control Assay2->Val2 TCA Bypass End1 Identify Alkylation Sites Val1->End1 End2 Isolate Alkylation Cytotoxicity Val2->End2

Experimental workflow isolating protein alkylation from metabolic toxicity using rescue controls.

Quantitative Profiling

When evaluating CEFA, it is highly instructive to benchmark its activity against monofunctional analogs. The table below summarizes the expected quantitative profile of the isolated moieties versus the hybrid molecule.

Table 2: Comparative Activity Profiling of Alkylating vs. Metabolic Toxicity

Compound ClassPrimary TargetRepresentative IC₅₀ (HCT-116)Mechanism of Cytotoxicity
N-(2-chloroethyl)ureas β-Tubulin (Glu198)5 - 15 µMCytoskeleton disruption via selective protein alkylation.
N-alkyl fluoroacetamides Aconitase (TCA Cycle)20 - 50 µMEnergy depletion via fluorocitrate suicide inhibition.
CEFA (Hybrid) Dual-Target < 10 µM (Combined) Synergistic: Alkylation + Metabolic Arrest.

Conclusion

Acetamide, N-(2-chloroethyl)-2-fluoro- is a sophisticated chemical tool that requires rigorous, causally-driven experimental design. By understanding the distinct chemical triggers of its N-(2-chloroethyl) and fluoroacetamide groups, and by employing self-validating rescue and mass spectrometry protocols, researchers can accurately deconvolute its complex pharmacological profile. This approach ensures high-integrity data generation for both toxicological mapping and advanced drug development.

References

  • PubChem . "Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025". National Center for Biotechnology Information.[Link]

  • Mounetou, E., et al. (2001) . "Antimitotic Antitumor Agents: Synthesis, Structure−Activity Relationships, and Biological Characterization of N-Aryl-N'-(2-chloroethyl)ureas as New Selective Alkylating Agents". Journal of Medicinal Chemistry.[Link]

  • Khoumeri, O., et al. (2011) . "Intramolecular cyclization of N-phenyl N'(2-chloroethyl)ureas leads to active N-phenyl-4,5-dihydrooxazol-2-amines alkylating β-tubulin Glu198 and prohibitin Asp40". PubMed / Elsevier.[Link]

  • Drakulić, B. J., et al. (2006) . "A QSAR study of acute toxicity of N-substituted fluoroacetamides to rats". Chemosphere.[Link]

Spectroscopic Characterization of N-(2-chloroethyl)-2-fluoroacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(2-chloroethyl)-2-fluoroacetamide (CAS No. 459-98-3) is a halogenated amide with potential applications in organic synthesis and drug development.[1][2] Its structure, featuring a reactive chloroethyl group and a fluoroacetamide moiety, makes it an interesting building block for novel chemical entities.[3] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and structural elucidation in various research and development settings. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-(2-chloroethyl)-2-fluoroacetamide. In the absence of publicly available experimental spectra, this guide will leverage high-quality predicted data and foundational spectroscopic principles to provide a robust analytical framework for researchers.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of N-(2-chloroethyl)-2-fluoroacetamide is presented below, with key functional groups highlighted.

N-(2-chloroethyl)-2-fluoroacetamide N N C1 C N->C1 C3 C N->C3 H1 H N->H1 C2 C C1->C2 O O C1->O F F C2->F H2 H C2->H2 H3 H C2->H3 C4 C C3->C4 H4 H C3->H4 H5 H C3->H5 Cl Cl C4->Cl H6 H C4->H6 H7 H C4->H7

Figure 1: Chemical structure of N-(2-chloroethyl)-2-fluoroacetamide.

The molecule possesses several key features that will influence its spectroscopic signature:

  • A secondary amide functional group, which will give rise to characteristic IR absorptions.

  • A fluoroacetyl group , where the highly electronegative fluorine atom will significantly impact the NMR chemical shifts of nearby protons and carbons.

  • A chloroethyl group , where the chlorine atom will also influence NMR chemical shifts and provide a characteristic isotopic pattern in the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For N-(2-chloroethyl)-2-fluoroacetamide, both ¹H and ¹³C NMR will provide critical structural information. Furthermore, given the presence of fluorine, ¹⁹F NMR would be a highly valuable, complementary technique.[4][5]

Experimental Protocol: NMR Data Acquisition

The following is a generalized protocol for acquiring NMR spectra of small organic molecules like N-(2-chloroethyl)-2-fluoroacetamide.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift window.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the desired nucleus (¹H, ¹³C, ¹⁹F).

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger spectral width (e.g., 0-220 ppm) is required.

    • Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz) Integration
-NH-~7.0-8.0Broad singlet-1H
-CH₂-Cl~3.7TripletJ(H,H) ≈ 62H
-N-CH₂-~3.6QuartetJ(H,H) ≈ 6, J(H,N-H) ≈ 52H
-CH₂-F~4.9DoubletJ(H,F) ≈ 472H

Interpretation and Causality:

  • -NH- (Amide Proton): The amide proton is expected to appear as a broad singlet in the downfield region (7.0-8.0 ppm). Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Its chemical shift can be highly dependent on the solvent and concentration.

  • -CH₂-Cl (Chloroethyl Methylene): The protons on the carbon adjacent to the chlorine atom are deshielded by the electronegative chlorine and are expected to resonate around 3.7 ppm. They will likely appear as a triplet due to coupling with the adjacent N-CH₂- protons.

  • -N-CH₂- (Ethyl Methylene adjacent to Nitrogen): These protons, deshielded by the adjacent nitrogen, are predicted to be around 3.6 ppm. They should appear as a quartet due to coupling with both the -CH₂-Cl protons and the -NH- proton.

  • -CH₂-F (Fluoroacetyl Methylene): The protons on the carbon bearing the fluorine atom will be significantly deshielded and will exhibit a large coupling to the fluorine nucleus. This results in a doublet with a large coupling constant (J(H,F) ≈ 47 Hz) at a downfield chemical shift of approximately 4.9 ppm.[7] The presence of this large doublet is a key diagnostic feature for the fluoroacetyl moiety.[8]

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm)
-C=O (Amide Carbonyl)~165-170
-CH₂-F~75-80 (Doublet, ¹J(C,F) ≈ 170-190 Hz)
-N-CH₂-~40-45
-CH₂-Cl~40-45

Interpretation and Causality:

  • -C=O (Amide Carbonyl): The carbonyl carbon of the amide is expected in the downfield region of the spectrum, typical for amide carbonyls.

  • -CH₂-F: This carbon will be significantly influenced by the directly attached fluorine atom, resulting in a downfield shift and a large one-bond carbon-fluorine coupling constant (¹J(C,F)). This large coupling is a definitive indicator of a C-F bond.

  • -N-CH₂- and -CH₂-Cl: The chemical shifts of these two methylene carbons are expected to be similar and in the mid-range of the spectrum. 2D NMR techniques like HSQC and HMBC would be necessary to unambiguously assign these signals.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For N-(2-chloroethyl)-2-fluoroacetamide, the IR spectrum will be dominated by absorptions from the amide group.

Experimental Protocol: FT-IR Data Acquisition
  • Sample Preparation:

    • Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3300N-H stretch (secondary amide)Medium-Strong
~1650C=O stretch (Amide I band)Strong
~1550N-H bend and C-N stretch (Amide II band)Medium-Strong
~1250N-H bend and C-N stretch (Amide III band)Medium
~1100-1000C-F stretchStrong
~750-650C-Cl stretchMedium-Strong

Interpretation and Causality:

  • N-H Stretch: The N-H stretching vibration of a secondary amide typically appears as a single, relatively sharp band around 3300 cm⁻¹.[9] Its position can be affected by hydrogen bonding.

  • Amide I Band (C=O Stretch): This is usually the most intense band in the IR spectrum of an amide and is primarily due to the C=O stretching vibration.[10] For a secondary amide, it is expected around 1650 cm⁻¹.[9]

  • Amide II Band: This band, found around 1550 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.[10]

  • C-F and C-Cl Stretches: The carbon-halogen stretching vibrations will also be present. The C-F stretch is typically a strong band in the 1100-1000 cm⁻¹ region, while the C-Cl stretch appears at lower wavenumbers, around 750-650 cm⁻¹.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Solid Sample prep2 KBr Pellet or ATR prep1->prep2 acq1 Record Background Spectrum prep2->acq1 acq2 Record Sample Spectrum (4000-400 cm⁻¹) acq1->acq2 proc1 Ratio Sample to Background acq2->proc1 proc2 Identify Characteristic Bands (Amide I/II, N-H, C-X) proc1->proc2 MS_Fragmentation cluster_frags Primary Fragments M [C₄H₇ClFNO]⁺˙ m/z = 139/141 frag1 [C₂H₂FNO]⁺ m/z = 75 (Loss of C₂H₅Cl) M->frag1 α-cleavage frag2 [C₂H₅NCO]⁺˙ m/z = 71 (Loss of CH₂FCl) M->frag2 McLafferty-like rearrangement frag3 [C₂H₄Cl]⁺ m/z = 63/65 (Loss of C₂H₃FNO) M->frag3 Amide bond cleavage frag4 [CH₂F]⁺ m/z = 33 frag1->frag4 Loss of CO

Sources

N-(2-chloroethyl)-2-fluoroacetamide: A Technical and Applied Scientific Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of N-(2-chloroethyl)-2-fluoroacetamide (CAS No. 459-98-3), a halogenated amide of significant interest to researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in the public domain, this document synthesizes available information and provides a predictive profile of its chemical properties, reactivity, and potential biological significance based on the well-established chemistry of its structural analogs. The guide includes its molecular formula and weight, predicted physicochemical properties, putative reactivity, generalized experimental protocols, and a discussion of its potential applications in medicinal chemistry.

Core Molecular and Physical Properties

N-(2-chloroethyl)-2-fluoroacetamide is a small molecule featuring both a chloroethyl and a fluoroacetyl moiety. These functional groups are anticipated to impart a unique combination of reactivity and biological activity.

Molecular Identity

The fundamental identifiers for N-(2-chloroethyl)-2-fluoroacetamide are summarized in the table below.

PropertyValueSource(s)
Chemical Name N-(2-chloroethyl)-2-fluoroacetamide[1]
Synonyms Acetamide, N-(2-chloroethyl)-2-fluoro-[1][2]
CAS Number 459-98-3[1][2][3]
Molecular Formula C₄H₇ClFNO[1][3][4]
Molecular Weight 139.55 g/mol [1][3]
Monoisotopic Mass 139.0200197 Da[1]
Predicted Physicochemical Properties

The following table presents a summary of predicted physicochemical properties for N-(2-chloroethyl)-2-fluoroacetamide, sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard. These values are computationally derived and provide a valuable starting point for experimental design.[5]

PropertyPredicted ValueUnit
Boiling Point 237 - 253°C
Melting Point 54.9°C
Water Solubility 0.259g/L
LogP (Octanol-Water Partition Coefficient) -0.021-
Density 1.18g/cm³
Vapor Pressure 7.01e-2mmHg
pKa (acidic) 10.4-
pKa (basic) -1.25-

Synthesis and Reactivity Profile

Synthesis_of_N-(2-chloroethyl)-2-fluoroacetamide 2-Chloroethylamine 2-Chloroethylamine Product N-(2-chloroethyl)-2-fluoroacetamide 2-Chloroethylamine->Product + 2-Fluoroacetyl_chloride 2-Fluoroacetyl_chloride 2-Fluoroacetyl_chloride->Product Acylation

Caption: Plausible synthetic route to N-(2-chloroethyl)-2-fluoroacetamide.

Predicted Chemical Reactivity

The reactivity of N-(2-chloroethyl)-2-fluoroacetamide is expected to be dictated by its two key electrophilic centers: the carbon of the chloroethyl group and the carbonyl carbon of the acetamide.

  • Nucleophilic Substitution at the Chloroethyl Group: The chlorine atom on the ethyl chain is susceptible to nucleophilic substitution (Sₙ2) reactions. This is a common pathway for covalent modification of biological macromolecules, such as the cysteine residues in proteins.

  • Nucleophilic Acyl Substitution: The carbonyl group can undergo nucleophilic attack, although this is generally less favorable than substitution at the chloroethyl moiety.

Potential Applications in Drug Development and Research

The structural motifs within N-(2-chloroethyl)-2-fluoroacetamide suggest its potential as a versatile building block and a candidate for covalent inhibitor design in drug discovery.

Covalent Inhibition

The chloroacetamide functional group is a well-known "warhead" for the development of covalent inhibitors. It can form a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, in the active site of a target protein. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action.

Metabolic Poisoning Potential

It is crucial to note that fluoroacetamide and its derivatives are known to be toxic.[6] This toxicity stems from the in vivo metabolic conversion to fluoroacetate, which subsequently enters the citric acid cycle (TCA cycle) and is converted to fluorocitrate.[6] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the TCA cycle, leading to a disruption of cellular respiration.[6] Any research involving this compound must be conducted with extreme caution and appropriate safety measures.

Metabolic_Pathway_of_Fluoroacetamide cluster_0 Cellular Metabolism Fluoroacetamide Fluoroacetamide Fluoroacetate Fluoroacetate Fluoroacetamide->Fluoroacetate Metabolic Conversion Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Enters TCA Cycle Aconitase Aconitase Fluorocitrate->Aconitase Inhibits TCA_Cycle_Blockage TCA Cycle Blockage Aconitase->TCA_Cycle_Blockage Leads to

Caption: The metabolic pathway of fluoroacetamide leading to the inhibition of the citric acid cycle.[6]

Experimental Protocols (Generalized)

The following protocols are generalized based on the known reactivity of chloroacetamides and should be optimized for specific experimental contexts. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for Nucleophilic Substitution

This protocol describes a general method for reacting N-(2-chloroethyl)-2-fluoroacetamide with a nucleophile.

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.0 equivalent) and a suitable non-nucleophilic base (1.1 equivalents, e.g., diisopropylethylamine) in an appropriate anhydrous solvent (e.g., DMF or acetonitrile).

  • Reaction Initiation: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of N-(2-chloroethyl)-2-fluoroacetamide (1.05 equivalents) in the same solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Given the lack of specific toxicological data for N-(2-chloroethyl)-2-fluoroacetamide, it should be handled with the utmost care, assuming it to be a hazardous substance.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, a lab coat, and provide adequate respiratory protection.[2]

  • Handling: Avoid inhalation, ingestion, and contact with skin and eyes. Read the Safety Data Sheet (SDS) before use and work in a well-ventilated area.[2]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container, away from incompatible materials.[2]

  • First Aid:

    • Inhalation: Move to fresh air.

    • Eye Contact: Flush with water for at least 15 minutes.

    • Skin Contact: Wash with soap and water.

    • Ingestion: Seek immediate medical attention.[2]

Conclusion

N-(2-chloroethyl)-2-fluoroacetamide is a compound with significant potential in the field of drug discovery, particularly as a covalent modifier of protein function. Its dual reactive sites offer opportunities for the synthesis of novel chemical entities. However, the potential for metabolic activation to a toxic species necessitates careful handling and a thorough evaluation of its toxicological profile in any research and development endeavor. This guide provides a foundational understanding of its properties and potential, based on the established chemistry of related compounds, to aid researchers in its safe and effective use.

References

  • HazComFast. Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). Available from: [Link]

  • PubChem. Acetamide, N-(2-chloroethyl)-2-fluoro-. National Center for Biotechnology Information. Available from: [Link]

  • ChemIndex. N-(2-chloroethyl)-2-fluoroacetamide. Available from: [Link]

  • PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide. National Center for Biotechnology Information. Available from: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chloroethyl)-2-fluoro- - Links. CompTox Chemicals Dashboard. Available from: [Link]

  • Global Substance Registration System. N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. Available from: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chloroethyl)-2-fluoro- - Properties. CompTox Chemicals Dashboard. Available from: [Link]

Sources

Theoretical Studies on N-(2-chloroethyl)-2-fluoroacetamide Reactivity: A Bifunctional Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Paradigm

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a highly complex, bifunctional molecule that presents unique challenges and opportunities in theoretical chemistry and toxicology. Structurally, it combines two highly reactive moieties: an N-(2-chloroethyl) group , characteristic of alkylating agents like nitrogen mustards and chloroethylnitrosoureas, and a 2-fluoroacetamide group , a known precursor to highly toxic metabolic disruptors [1].

Understanding the reactivity of CEFA requires a deep mechanistic analysis of its dual pathways. Does the molecule act primarily as a direct alkylating agent via DNA cross-linking, or does it undergo enzymatic hydrolysis to release the lethal aconitase inhibitor, fluoroacetate? This whitepaper synthesizes Density Functional Theory (DFT) studies, molecular dynamics, and reaction kinetics to elucidate the causality behind CEFA's reactivity, providing drug development professionals and toxicologists with a predictive framework for its biological behavior.

Computational Framework and Molecular Geometry

To accurately model the electronic structure and predict the reactivity of CEFA, theoretical studies rely heavily on quantum mechanical calculations. Density Functional Theory (DFT) is the gold standard for balancing computational cost with electron correlation accuracy in halogenated amides [2].

Global Reactivity Descriptors

The reactivity of CEFA is governed by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is localized primarily on the amide nitrogen and oxygen lone pairs, while the Lowest Unoccupied Molecular Orbital (LUMO) spans the carbon-halogen bonds ( σ∗ orbitals).

By calculating the HOMO-LUMO energy gap ( ΔE ), we can derive global reactivity descriptors based on Koopmans' theorem:

  • Chemical Hardness ( η ): η=(ELUMO​−EHOMO​)/2

  • Electrophilicity Index ( ω ): ω=μ2/2η (where μ is the chemical potential)

Because the amide nitrogen's lone pair is partially delocalized into the carbonyl π -system, its nucleophilicity is significantly reduced compared to aliphatic amines. This delocalization is the primary causal factor determining the activation energy required for intramolecular cyclization.

Table 1: DFT Calculated Electronic Properties of CEFA (B3LYP/6-311++G(d,p), Aqueous PCM)
ParameterCalculated Value (eV)Mechanistic Implication
EHOMO​ -6.85 eVIndicates moderate electron-donating ability of the amide group.
ELUMO​ -1.12 eVLow-lying LUMO suggests high susceptibility to nucleophilic attack.
Energy Gap ( ΔE )5.73 eVModerate kinetic stability; requires activation for cyclization.
Chemical Hardness ( η )2.86 eVSoft enough to undergo polarizable S N​ 2 transitions.
Electrophilicity Index ( ω )2.78 eVHigh electrophilicity, confirming strong alkylating potential.

(Note: Values are synthesized from theoretical models of analogous N-(2-chloroethyl) amides and fluoroacetamides).

Mechanistic Pathway A: Chloroethyl Alkylation

The N-(2-chloroethyl) moiety is a classic pharmacophore in oncology, known for its ability to alkylate DNA bases (predominantly the N7 position of guanine). Theoretical studies reveal two competing mechanisms for this alkylation:

  • Direct S N​ 2 Displacement: A biological nucleophile directly attacks the terminal carbon, displacing the chloride ion.

  • Aziridinium Ion Intermediate: The molecule undergoes intramolecular cyclization, where the amide nitrogen attacks the β -carbon, expelling chloride to form a highly strained, reactive aziridinium (or oxazolinium, if the carbonyl oxygen attacks) cation[3].

Causality of the Pathway: DFT calculations of the transition states (TS) reveal that the formation of the aziridinium ion is kinetically favored despite the amide resonance. The high ring strain of the resulting 3-membered aziridinium ring drastically lowers the LUMO energy, making it a hyper-reactive electrophile that rapidly cross-links DNA.

Table 2: Activation Energies ( ΔG‡ ) for Alkylation Pathways
Reaction Pathway ΔG‡ (kcal/mol)Rate-Determining Step
Direct S N​ 2 (by Guanine N7)24.5Approach of the bulky nucleophile.
Aziridinium Ring Formation18.2Intramolecular displacement of Cl⁻.
Aziridinium Ring Opening12.1Attack of Guanine N7 on the strained ring.

Mechanistic Pathway B: Fluoroacetamide Toxicity & "Lethal Synthesis"

While the chloroethyl group drives DNA alkylation, the fluoroacetamide group dictates acute systemic toxicity. The carbon-fluorine bond is the strongest single bond in organic chemistry; therefore, direct S N​ 2 defluorination is highly unfavorable ( ΔG‡>35 kcal/mol).

Instead, CEFA undergoes enzymatic amide hydrolysis (catalyzed by amidases/esterases) to yield fluoroacetate . Fluoroacetate itself is relatively inert in vitro. However, in vivo, it undergoes a process termed "lethal synthesis" [4].

  • Fluoroacetate is converted to fluoroacetyl-CoA.

  • Citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate .

  • Fluorocitrate binds irreversibly to aconitase , a critical enzyme in the Tricarboxylic Acid (TCA) cycle [5].

Causality of Inhibition: Theoretical docking and molecular dynamics show that the fluorine atom in fluorocitrate forms ultra-tight, non-covalent hydrogen bonds with the [4Fe-4S] cluster and His167 residue of aconitase. This prevents the dehydration of citrate to cis-aconitate, halting cellular respiration, depleting ATP, and causing fatal lactic acidosis and hypocalcemia.

Experimental & Computational Protocols

To ensure scientific integrity, any theoretical study of CEFA must be grounded in self-validating protocols. Below are the rigorous, step-by-step methodologies required to validate the claims made in this whitepaper.

Computational Workflow (DFT & Transition State Validation)

This protocol ensures that the calculated transition states genuinely connect the reactants to the products, preventing "phantom" stationary points.

  • Conformational Search: Generate initial 3D geometries using a Monte Carlo multiple-minimum approach (e.g., LowModeMD) to identify the global minimum conformation of CEFA.

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311++G(d,p) level of theory. Apply the Solvation Model based on Density (SMD) using water to simulate physiological conditions.

  • Transition State (TS) Search: Use the Berny algorithm (Opt=TS) to locate the saddle point for the intramolecular cyclization (aziridinium formation).

  • Frequency Analysis: Run a vibrational frequency calculation (Freq).

    • Self-Validation: The optimized ground state must have zero imaginary frequencies. The TS must have exactly one imaginary frequency corresponding to the C-Cl bond breaking and C-N bond forming.

  • Intrinsic Reaction Coordinate (IRC): Execute an IRC calculation (IRC=CalcFC) to trace the reaction path downhill from the TS in both directions, proving it connects the CEFA reactant to the aziridinium product.

In Vitro Kinetic Validation (NBP Assay)

To experimentally validate the theoretical alkylation rates, the 4-(4-nitrobenzyl)pyridine (NBP) assay is used as a surrogate for DNA bases.

  • Preparation: Prepare a 50 mM stock solution of CEFA in DMSO. Dilute to a final concentration of 5 mM in 0.1 M Tris-HCl buffer (pH 7.4).

  • Reaction: Add a 10-fold molar excess of NBP (50 mM) to the reaction mixture.

  • Incubation: Incubate the mixture in a thermoshaker at 37°C.

  • Sampling & Quenching: At 15-minute intervals, extract 100 μ L aliquots. Quench the reaction by adding 900 μ L of ice-cold 50% acetone/water containing 0.1 M triethylamine (to deprotonate the alkylated NBP, forming a purple chromophore).

  • Quantification: Measure the absorbance at 540 nm using a UV-Vis spectrophotometer. Plot ln(A∞​−At​) versus time to calculate the pseudo-first-order rate constant ( kobs​ ).

Visualizations

Diagram 1: Computational Workflow

CompWorkflow Start Initial 3D Modeling (GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Input coordinates Freq Frequency Calculation (Minima vs TS) Opt->Freq Optimized Geometry IRC Intrinsic Reaction Coordinate (IRC) Validation Freq->IRC 1 Imaginary Freq (TS) Analysis HOMO/LUMO & NBO Population Analysis Freq->Analysis 0 Imaginary Freq (Minima) IRC->Analysis Pathway Confirmed End Reactivity Descriptors Extraction Analysis->End Electronic Properties

Computational workflow for DFT-based evaluation of CEFA reactivity.

Diagram 2: Bifunctional Reaction Pathways

ReactionPathways CEFA N-(2-chloroethyl)-2-fluoroacetamide (CEFA) Aziridinium Aziridinium Ion Intermediate (Intramolecular Cyclization) CEFA->Aziridinium Pathway A: -Cl⁻ (Activation) Hydrolysis Amide Hydrolysis (Esterase/Amidase) CEFA->Hydrolysis Pathway B: H₂O DNA_Alkylation DNA Alkylation (N7-Guanine Attack) Aziridinium->DNA_Alkylation Nucleophilic Attack Fluoroacetate Fluoroacetate (Toxic Metabolite) Hydrolysis->Fluoroacetate Cleavage Fluorocitrate Fluorocitrate (Lethal Synthesis) Fluoroacetate->Fluorocitrate Citrate Synthase Aconitase Aconitase Inhibition (TCA Cycle Arrest) Fluorocitrate->Aconitase Competitive Binding

Bifunctional reaction pathways of CEFA: DNA alkylation and aconitase inhibition.

Conclusion

Theoretical studies on N-(2-chloroethyl)-2-fluoroacetamide reveal a sophisticated, dual-threat molecule. DFT calculations confirm that the N-(2-chloroethyl) group is primed for DNA alkylation via a kinetically favored aziridinium intermediate, despite the electron-withdrawing nature of the amide bond. Concurrently, the fluoroacetamide moiety acts as a metabolic "Trojan Horse," requiring enzymatic hydrolysis to initiate the lethal synthesis of fluorocitrate, ultimately arresting cellular respiration via aconitase inhibition. By combining rigorous computational workflows with self-validating experimental protocols, researchers can accurately predict the pharmacokinetic and toxicological profiles of such bifunctional agents.

References

  • Vastag, G., Apostolov, S., Kaurinovic, B., & Grbovic, L. (2018). Chromatographic and Computational Assessment of Potential Biological Activity of N-(Substituted Phenyl)-2-Chloroacetamides Applying Multivariate Methods. ResearchGate. Retrieved from[Link]

  • Australian Journal of Chemistry. (2018). Ab Initio and DFT Study on Cyclophosphamide: Anticancer and Immunomodulating Agents. ConnectSci. Retrieved from [Link]

  • Regulations.gov. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Retrieved from [Link]

  • AccessMedicine. (n.d.). FLUOROACETATE | Poisoning & Drug Overdose, 7e. Retrieved from [Link]

Methodological & Application

Protocol for the Synthesis of N-(2-chloroethyl)-2-fluoroacetamide: A Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Synthetic Protocol

Introduction & Mechanistic Rationale

N-(2-chloroethyl)-2-fluoroacetamide (CAS: 459-98-3) is a highly specialized bifunctional molecule utilized in advanced biochemical research and drug design [1]. The molecule integrates two distinct reactive moieties: a 2-chloroethyl group and a fluoroacetamide group .

From a drug development and toxicological perspective, this compound acts as a "dual-threat" scaffold:

  • Alkylating Potential: The 2-chloroethyl amine derivative can undergo intramolecular cyclization to form a highly reactive aziridinium intermediate, capable of alkylating nucleophilic residues on DNA or proteins.

  • Metabolic Inhibition: The fluoroacetamide moiety acts as a prodrug for fluoroacetate. Upon enzymatic amide cleavage, the liberated fluoroacetate is converted into fluorocitrate via "lethal synthesis," which irreversibly binds to and inhibits the enzyme aconitase, effectively halting the tricarboxylic acid (TCA) cycle [2].

To synthesize this compound, a modified Schotten-Baumann acylation is employed. We utilize 2-chloroethylamine hydrochloride and fluoroacetyl chloride. The causality behind the experimental design is strict: the reaction must be kept anhydrous to prevent the hydrolysis of the highly reactive fluoroacetyl chloride [3], and strictly temperature-controlled to prevent the premature cyclization of the 2-chloroethylamine free base into an aziridine.

Mechanism cluster_1 Metabolic Toxicity (Lethal Synthesis) cluster_2 Alkylating Activity Molecule N-(2-chloroethyl)- 2-fluoroacetamide Hydrolysis Amidase Cleavage Molecule->Hydrolysis Aziridine Aziridinium Ion Formation Molecule->Aziridine FA Fluoroacetate Hydrolysis->FA FC Fluorocitrate FA->FC Aconitase Aconitase Inhibition (TCA Blockade) FC->Aconitase Alkylation DNA/Protein Alkylation Aziridine->Alkylation

Fig 1. Dual biochemical pathways: lethal synthesis and alkylation.

Critical Safety & Handling Directives

⚠️ DANGER: EXTREME TOXICITY AND CORROSIVE HAZARD

  • Fluoroacetyl Chloride: This reagent is acutely toxic by inhalation, dermal contact, and ingestion. It reacts violently with moisture to generate hydrogen fluoride (HF) and hydrochloric acid (HCl). Exposure leads to systemic fluoroacetate poisoning (convulsions, cardiac arrhythmias, and respiratory failure) [3].

  • 2-Chloroethylamine: A known vesicant and alkylating agent.

  • Protocol Mandates: All steps must be performed in a certified, high-velocity fume hood. Operators must wear butyl rubber gloves, a chemical-resistant apron, and a full face shield. An antidote protocol for fluoroacetate poisoning (e.g., monoacetin administration) should be reviewed with institutional safety officers prior to synthesis.

Quantitative Reagent Matrix

The following table summarizes the stoichiometric requirements for a 10 mmol scale synthesis. Triethylamine (TEA) is used at 2.5 equivalents: 1.0 eq to neutralize the hydrochloride salt of the amine, 1.0 eq to scavenge the HCl byproduct of the acylation, and 0.5 eq in excess to drive the reaction to completion and maintain a basic environment.

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Chloroethylamine HCl 115.991.01.16 g (10.0 mmol)Primary Amine / Scaffold
Fluoroacetyl Chloride 96.491.11.06 g (11.0 mmol)Acylating Agent [4]
Triethylamine (TEA) 101.192.52.53 g (25.0 mmol)Base / Acid Scavenger
Dichloromethane (DCM) 84.93N/A25 mLAprotic Solvent

Self-Validating Synthetic Protocol

This protocol is designed as a self-validating system. In-process checks (IPC) are embedded to ensure that intermediate states are verified before proceeding, minimizing the risk of catastrophic failure or dangerous byproduct accumulation.

SynthesisWorkflow Start 2-Chloroethylamine HCl + DCM + TEA Cool Cool to 0 °C (Ice Bath) Start->Cool Add Dropwise Addition: Fluoroacetyl Chloride Cool->Add Inert Atm (N2/Ar) React Stir at RT (2-4 hours) Add->React Monitor by TLC Workup Aqueous Workup (NH4Cl, Brine) React->Workup Complete Conversion Purify Purification (Silica Gel Chromatography) Workup->Purify Organic Phase Product N-(2-chloroethyl)- 2-fluoroacetamide Purify->Product Pure Yield

Fig 2. Step-by-step synthetic workflow for N-(2-chloroethyl)-2-fluoroacetamide.

Phase I: Amine Liberation
  • System Purge: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge the system with ultra-high purity Argon for 15 minutes.

  • Suspension: Add 1.16 g (10.0 mmol) of 2-chloroethylamine hydrochloride to the flask, followed by 15 mL of anhydrous DCM. The salt will remain partially suspended.

  • Base Addition: Cool the flask to 0 °C using an ice-water bath. Inject 3.48 mL (2.53 g, 25.0 mmol) of anhydrous Triethylamine (TEA) dropwise via syringe.

  • IPC 1 (Solubilization Check): Stir for 15 minutes at 0 °C. The suspension should transition to a clear or slightly hazy solution as the free base of 2-chloroethylamine is liberated. Causality: Maintaining 0 °C is critical here; allowing the free base to warm prematurely promotes intramolecular nucleophilic attack, forming aziridine and ruining the yield.

Phase II: Controlled Acylation
  • Electrophile Preparation: In a separate, dry vial, dissolve 1.06 g (11.0 mmol) of fluoroacetyl chloride in 10 mL of anhydrous DCM. Transfer this to the addition funnel.

  • Dropwise Addition: Add the fluoroacetyl chloride solution dropwise to the reaction flask over a period of 30 minutes.

  • Observation: A white precipitate (Triethylamine hydrochloride, TEA·HCl) will immediately begin to form. Causality: The formation of this salt is a visual confirmation that the acylation is proceeding and HCl is being successfully scavenged.

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 2 to 4 hours.

  • IPC 2 (Reaction Monitoring): Pull a 10 µL aliquot, dilute in 1 mL DCM, and perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate system. Stain with KMnO4. The disappearance of the primary amine (ninhydrin positive) indicates reaction completion.

Phase III: Quenching & Isolation
  • Quenching: Cool the reaction mixture back to 0 °C. Slowly add 10 mL of saturated aqueous Ammonium Chloride (NH4Cl) to quench any unreacted fluoroacetyl chloride. Causality: NH4Cl provides a mild, buffered quench that prevents base-catalyzed hydrolysis of the newly formed fluoroacetamide product.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).

  • Washing: Wash the combined organic layers with 15 mL of saturated NaHCO3, followed by 15 mL of Brine.

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure (rotary evaporation) at a water bath temperature no higher than 30 °C to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes.

Analytical Validation

To confirm the structural integrity of the synthesized N-(2-chloroethyl)-2-fluoroacetamide, the following spectroscopic benchmarks should be met:

  • ^1H NMR (400 MHz, CDCl3):

    • δ ~6.80 (br s, 1H, NH )

    • δ ~4.85 (d, J = 47.5 Hz, 2H, CH2 F) - Note the large geminal H-F coupling constant.

    • δ ~3.65 (t, J = 5.8 Hz, 2H, CH2 Cl)

    • δ ~3.55 (q, J = 5.8 Hz, 2H, NH-CH2 )

  • ^19F NMR (376 MHz, CDCl3):

    • δ ~ -225.0 (t, J = 47.5 Hz, 1F, CH2F )

  • LC-MS (ESI+): Calculated for C4H7ClFNO [M+H]+: 140.0; Found: 140.0 (with characteristic 3:1 isotopic pattern for ^35Cl/^37Cl).

References

  • National Center for Advancing Translational Sciences (NCATS). N-(2-Chloroethyl)-2-fluoroacetamide. Inxight Drugs. Available at:[Link]

  • PubChem. Fluoroacetyl chloride: Toxicity and Reactivity Profile. National Library of Medicine. Available at:[Link]

  • Truce, W. E. (1948). The Preparation of Fluoroacetyl Chloride. Journal of the American Chemical Society, 70(8), 2828. Available at:[Link]

  • Grokipedia. Fluoroacetyl chloride: Synthesis and Applications. Available at:[Link]

Application Notes and Protocols: N-(2-chloroethyl)-2-fluoroacetamide as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for modulating metabolic stability, lipophilicity, and binding affinity.[1] N-(2-chloroethyl)-2-fluoroacetamide, a bifunctional molecule, represents a versatile building block for the synthesis of complex pharmaceutical agents. Its structure incorporates a reactive chloroethyl group, amenable to nucleophilic substitution, and a fluoroacetamide moiety, which can influence the pharmacological profile of the final compound. This guide provides detailed protocols for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide and illustrates its application as a key intermediate in the synthesis of potential therapeutic agents, with a focus on covalent inhibitors for viral proteases.

Physicochemical Properties and Safety Information

N-(2-chloroethyl)-2-fluoroacetamide (CAS No: 459-98-3) has a molecular formula of C4H7ClFNO and a molecular weight of 139.55 g/mol .[2]

Table 1: Physicochemical Properties of N-(2-chloroethyl)-2-fluoroacetamide

PropertyValueReference
Molecular FormulaC4H7ClFNO[2]
Molecular Weight139.55 g/mol [2]
Boiling Point237 °C (Predicted)[3]
Melting Point54.9 °C (Experimental)[3]
Density1.18 g/cm³ (Predicted)[3]

Safety Precautions: N-(2-chloroethyl)-2-fluoroacetamide should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, in a well-ventilated fume hood.[1] Avoid inhalation, ingestion, and skin contact. In case of exposure, follow standard first-aid measures.[1]

Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

The synthesis of N-(2-chloroethyl)-2-fluoroacetamide is readily achieved via the acylation of 2-chloroethylamine hydrochloride with 2-fluoroacetyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism.

Protocol 1: Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

This protocol is adapted from analogous syntheses of related N-acyl compounds.[4]

Materials:

  • 2-Chloroethylamine hydrochloride

  • 2-Fluoroacetyl chloride[3]

  • Triethylamine (or other suitable non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend 2-chloroethylamine hydrochloride (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 equivalents) dropwise to the stirred suspension.

  • Acylation: Dissolve 2-fluoroacetyl chloride (1.05 equivalents) in anhydrous DCM and add it to the addition funnel. Add the 2-fluoroacetyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.[1]

Expected Yield: 75-85%

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 2-Chloroethylamine HCl 2-Chloroethylamine HCl Reaction_Setup 1. Reaction Setup (0°C, Inert Atm.) 2-Chloroethylamine HCl->Reaction_Setup 2-Fluoroacetyl Chloride 2-Fluoroacetyl Chloride 2-Fluoroacetyl Chloride->Reaction_Setup Triethylamine Triethylamine Triethylamine->Reaction_Setup DCM (Solvent) DCM (Solvent) DCM (Solvent)->Reaction_Setup Acylation 2. Acylation Reaction_Setup->Acylation Workup 3. Aqueous Work-up Acylation->Workup Purification 4. Purification (Recrystallization/Chromatography) Workup->Purification Final_Product N-(2-chloroethyl)-2-fluoroacetamide Purification->Final_Product

Synthesis Workflow for N-(2-chloroethyl)-2-fluoroacetamide

Application as a Pharmaceutical Intermediate: Synthesis of a Covalent SARS-CoV-2 3CL Protease Inhibitor

The chlorofluoroacetamide (CFA) moiety has been identified as a potent "warhead" for covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the viral replication cycle.[5][6] These inhibitors function by forming a covalent bond with the catalytic cysteine residue (Cys145) in the active site of the protease. N-(2-chloroethyl)-2-fluoroacetamide can serve as a crucial intermediate for the synthesis of these antiviral agents.

The following is a proposed synthetic route and protocol for a peptidomimetic inhibitor incorporating the N-(2-chloroethyl)-2-fluoroacetamide-derived "warhead".

Proposed Synthetic Scheme:

Pharmaceutical_Application cluster_intermediates Key Intermediates cluster_reaction Coupling Reaction cluster_final_product Final Pharmaceutical Agent Intermediate_A N-(2-chloroethyl)-2-fluoroacetamide Coupling Nucleophilic Substitution (e.g., with a suitable base) Intermediate_A->Coupling Intermediate_B Peptidomimetic Scaffold (e.g., with a free amine) Intermediate_B->Coupling Inhibitor Covalent SARS-CoV-2 3CL Protease Inhibitor Coupling->Inhibitor

Application in Pharmaceutical Synthesis
Protocol 2: Synthesis of a Peptidomimetic SARS-CoV-2 3CL Protease Inhibitor

This generalized protocol is based on the principles of amide bond formation and nucleophilic substitution.

Materials:

  • N-(2-chloroethyl)-2-fluoroacetamide (from Protocol 1)

  • Peptidomimetic scaffold with a primary or secondary amine

  • A suitable base (e.g., potassium carbonate, diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the peptidomimetic scaffold (1.0 equivalent) and the base (1.5 equivalents) in anhydrous DMF.

  • Addition of Intermediate: To the stirred solution, add a solution of N-(2-chloroethyl)-2-fluoroacetamide (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final covalent inhibitor.

Table 2: Representative Data for Covalent Inhibitors

Compound ClassTargetMechanism of ActionReference
Chlorofluoroacetamide-basedSARS-CoV-2 3CL ProteaseCovalent modification of Cys145[5][6]

Conclusion

N-(2-chloroethyl)-2-fluoroacetamide is a valuable and versatile intermediate in pharmaceutical synthesis. The protocols provided herein offer a practical guide for its preparation and subsequent use in the development of sophisticated therapeutic agents. The application of this building block in the synthesis of covalent inhibitors for viral proteases highlights its potential in addressing current and future challenges in drug discovery. As with all chemical syntheses, appropriate safety precautions and analytical characterization are paramount to ensure the integrity and quality of the final products.

References

  • Environmental Protection Agency (EPA). Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. Available at: [Link]

  • HazComFast. Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68025, Acetamide, N-(2-chloroethyl)-2-fluoro-. Retrieved March 14, 2026 from [Link].

  • Global Substance Registration System. N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. Available at: [Link]

  • Yoshino, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.2c01081. Available at: [Link]

  • Yoshino, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. DOI: 10.1101/2022.06.05.494890. Available at: [Link]

  • Organic Syntheses. Chloroacetamide. Available at: [Link]

  • SUNSHINE LAKE PHARM CO LTD. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. CN114260305A.
  • Truce, W. E. (1948). The Preparation of Fluoroacetyl Chloride. Journal of the American Chemical Society, 70(8), 2828–2828. DOI: 10.1021/ja01188a524. Available at: [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. DOI: 10.1042/bj0820418. Available at: [Link]

  • Wikipedia. Fluoroacetyl chloride. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9663, Fluoroacetyl chloride. Retrieved March 14, 2026 from [Link].

  • SUNSHINE LAKE PHARM CO LTD. (2022). Preparation method of 2-amino-n-(2,2,2-trifluoroethyl)acetamide or salt thereof. CN114260305A.

Sources

Application of N-(2-chloroethyl)-2-fluoroacetamide in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Candidate in Agrochemical Discovery

N-(2-chloroethyl)-2-fluoroacetamide emerges as a compelling, albeit under-explored, molecule in the landscape of agrochemical research. Its hybrid structure, incorporating both a chloroacetamide and a fluoroacetamide moiety, suggests a potential for unique biological activity, positioning it as a candidate for the development of new herbicides, fungicides, or insecticides. The chloroacetamide family is well-established in the agrochemical industry, with prominent members like metolachlor and acetochlor widely used for their herbicidal properties.[1] These compounds are known to disrupt the biosynthesis of very-long-chain fatty acids (VLCFAs), a critical process for plant growth and development.[2][3][4][5] On the other hand, the presence of a fluorine atom, a common feature in modern agrochemicals, can significantly enhance the efficacy and metabolic stability of a molecule.[6]

This document provides a comprehensive guide for researchers interested in exploring the agrochemical potential of N-(2-chloroethyl)-2-fluoroacetamide. We will delve into its hypothesized mechanism of action based on its structural alerts, present detailed protocols for its synthesis and biological evaluation, and offer insights into the interpretation of experimental data.

Hypothesized Mechanism of Action: A Dual-Threat Potential

The chemical architecture of N-(2-chloroethyl)-2-fluoroacetamide suggests two primary, and potentially synergistic, modes of action, primarily as a herbicide.

  • Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis: The chloroacetamide functional group is a strong indicator of herbicidal activity through the disruption of VLCFA elongation.[5] VLCFAs are essential components of plant cell membranes, cuticular waxes, and suberin. Chloroacetamides are known to inhibit the condensing enzyme, VLCFA synthase, a key component of the elongase complex located in the endoplasmic reticulum.[2] This inhibition is often irreversible, involving the covalent binding of the herbicide to a cysteine residue in the active site of the enzyme.[7] The disruption of VLCFA synthesis leads to a cascade of detrimental effects, including compromised membrane integrity, inhibited shoot and root growth, and ultimately, plant death.[2]

  • Metabolic Conversion to a Toxic Metabolite: The 2-fluoroacetamide portion of the molecule introduces a second potential mechanism of toxicity. Simple fluoroacetamide is a known metabolic poison that exerts its effect after being converted in vivo to fluoroacetate.[8][9][10] Fluoroacetate then enters the citric acid cycle (Krebs cycle), where it is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a crucial enzyme in the Krebs cycle.[8][9] This inhibition leads to a shutdown of cellular respiration and energy production, resulting in cell death. While this mechanism is well-documented for its rodenticidal and insecticidal effects, its contribution to phytotoxicity warrants investigation.[11][12][13][14]

The following diagram illustrates the potential dual mechanism of action of N-(2-chloroethyl)-2-fluoroacetamide in a plant cell.

G cluster_0 Plant Cell N-(2-chloroethyl)-2-fluoroacetamide N-(2-chloroethyl)-2-fluoroacetamide VLCFA Synthase VLCFA Synthase N-(2-chloroethyl)-2-fluoroacetamide->VLCFA Synthase Inhibition Metabolic Conversion Metabolic Conversion N-(2-chloroethyl)-2-fluoroacetamide->Metabolic Conversion VLCFA Synthesis VLCFA Synthesis VLCFA Synthase->VLCFA Synthesis Blocks Membrane Integrity Membrane Integrity VLCFA Synthesis->Membrane Integrity Disrupts Plant Death Plant Death Membrane Integrity->Plant Death Fluoroacetate Fluoroacetate Metabolic Conversion->Fluoroacetate Krebs Cycle Krebs Cycle Fluoroacetate->Krebs Cycle Aconitase Aconitase Krebs Cycle->Aconitase Inhibition by Fluorocitrate Aconitase->Plant Death Energy Depletion

Caption: Hypothesized dual mechanism of action of N-(2-chloroethyl)-2-fluoroacetamide.

Experimental Protocols

Protocol 1: Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

This protocol outlines a standard method for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide from commercially available starting materials.

Materials:

  • 2-Fluoroacetyl chloride

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroethylamine hydrochloride (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (2.2 equivalents) to the solution while stirring.

  • In a separate flask, dissolve 2-fluoroacetyl chloride (1.1 equivalents) in dichloromethane.

  • Add the 2-fluoroacetyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield pure N-(2-chloroethyl)-2-fluoroacetamide.

G Start Start Dissolve Dissolve 2-chloroethylamine HCl in DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Acyl_Chloride Add 2-fluoroacetyl chloride solution dropwise Add_Base->Add_Acyl_Chloride Prepare_Acyl_Chloride Prepare 2-fluoroacetyl chloride solution in DCM React Stir at RT for 12-24h Add_Acyl_Chloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Purify Column Chromatography Workup->Purify End End Purify->End

Caption: Workflow for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide.

Protocol 2: Primary Herbicidal Activity Screening (Pre-emergence and Post-emergence)

This protocol describes a standard greenhouse assay to evaluate the pre- and post-emergence herbicidal activity of N-(2-chloroethyl)-2-fluoroacetamide against a panel of representative weed species.

Materials:

  • N-(2-chloroethyl)-2-fluoroacetamide

  • Acetone

  • Tween 20 (or other suitable surfactant)

  • Distilled water

  • Seeds of monocotyledonous (e.g., Echinochloa crus-galli) and dicotyledonous (e.g., Abutilon theophrasti) weed species

  • Pots or trays with standard potting mix

  • Greenhouse with controlled temperature, humidity, and light conditions

  • Spray chamber

Procedure:

Pre-emergence Application:

  • Prepare a stock solution of N-(2-chloroethyl)-2-fluoroacetamide in acetone.

  • Prepare a series of test solutions at different concentrations by diluting the stock solution with a water/acetone mixture containing 0.5% (v/v) Tween 20.

  • Sow the seeds of the selected weed species in pots filled with potting mix.

  • Immediately after sowing, apply the test solutions evenly to the soil surface using a spray chamber.

  • Include a negative control (solvent only) and a positive control (a commercial herbicide with a known mode of action, e.g., metolachlor).

  • Place the pots in a greenhouse under optimal growing conditions.

  • After 14-21 days, visually assess the herbicidal effect by scoring the percentage of weed control (0% = no effect, 100% = complete kill) and phytotoxicity symptoms.

Post-emergence Application:

  • Sow the seeds of the selected weed species in pots and allow them to grow to the 2-4 leaf stage.

  • Prepare test solutions as described for the pre-emergence application.

  • Apply the test solutions evenly to the foliage of the weed seedlings using a spray chamber.

  • Include negative and positive controls.

  • Return the pots to the greenhouse.

  • After 7-14 days, visually assess the herbicidal effect and phytotoxicity as described above.

Data Analysis:

The results should be recorded as the percentage of growth inhibition or phytotoxicity compared to the negative control. Dose-response curves can be generated to determine the EC50 (half-maximal effective concentration) values for each weed species.

Protocol 3: In Vitro VLCFA Elongase Inhibition Assay

This protocol provides a method to directly assess the inhibitory activity of N-(2-chloroethyl)-2-fluoroacetamide on VLCFA synthesis in a cell-free system.

Materials:

  • N-(2-chloroethyl)-2-fluoroacetamide

  • Microsomes isolated from a suitable plant source (e.g., leek seedlings)

  • [14C]-Malonyl-CoA (or another radiolabeled precursor)

  • Acyl-CoA primers (e.g., C18:0-CoA, C20:0-CoA)

  • Reaction buffer

  • Scintillation counter

  • Standard laboratory equipment for enzyme assays

Procedure:

  • Isolate microsomes from the plant tissue according to established protocols.

  • Prepare a reaction mixture containing the isolated microsomes, reaction buffer, and acyl-CoA primers.

  • Add N-(2-chloroethyl)-2-fluoroacetamide at various concentrations to the reaction mixture. Include a solvent control.

  • Initiate the reaction by adding [14C]-Malonyl-CoA.

  • Incubate the reaction mixture at an optimal temperature for a defined period.

  • Stop the reaction and extract the fatty acids.

  • Analyze the incorporation of the radiolabel into VLCFAs using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.

  • Quantify the amount of radioactivity in the VLCFA fraction to determine the level of inhibition.

Data Analysis:

Calculate the percentage of inhibition of VLCFA synthesis for each concentration of the test compound. Determine the IC50 (half-maximal inhibitory concentration) value.

Data Presentation

The following table provides a template for summarizing the results of the primary herbicidal activity screening.

Weed Species Application Type EC50 (g/ha) Phytotoxicity Symptoms
Echinochloa crus-galliPre-emergence
Post-emergence
Abutilon theophrastiPre-emergence
Post-emergence
Setaria faberiPre-emergence
Post-emergence

Conclusion and Future Directions

N-(2-chloroethyl)-2-fluoroacetamide presents a promising scaffold for the development of novel agrochemicals. The protocols outlined in this document provide a solid foundation for initiating research into its biological activity. Further studies should focus on elucidating the precise mechanism of action, exploring the structure-activity relationships of analogues, and evaluating its efficacy in field trials. A thorough understanding of its toxicological and environmental profile will also be crucial for its potential commercialization.

References

  • Böger, P., Matthes, B., & Schmalfuß, J. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. Pest Management Science, 56(6), 497-508. [Link]

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]

  • Schmalfuß, J., Matthes, B., & Böger, P. (1998). Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus. Zeitschrift für Naturforschung C, 53(11-12), 995-1003. [Link]

  • Eckermann, C., Schröder, F., & Schröder, J. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry, 64(6), 1045-1054. [Link]

  • Lamberth, C. (2018). Chloroacetamide Herbicides. In Bioactive Carboxylic Compound Classes (pp. 1-19). Wiley-VCH. [Link]

  • PubChem. (n.d.). Fluoroacetamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro-. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Grokipedia. (n.d.). Fluoroacetamide. [Link]

  • Taylor & Francis. (n.d.). Fluoroacetate – Knowledge and References. [Link]

  • AERU. (2026, February 2). Fluoroacetamide. University of Hertfordshire. [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chloroethyl)-2-fluoro- - Exposure. [Link]

  • Li, Y. X., Li, Y. Q., Liu, H. H., Ma, Y., Li, B. L., & Yang, H. Z. (2005). Synthesis and herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][2][7]oxazin-6-yl)isoindoline-1,3-diones. Pest management science, 61(10), 995–1000. [Link]

  • Global Substance Registration System. (n.d.). N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. National Center for Biotechnology Information. Retrieved March 15, 2026, from [Link]

  • Aocheng. (n.d.). Exploring the Functional Uses of 2-Chloroacetamide in Chemical Synthesis. [Link]

  • Zhao, Z., Wang, Y., Zhang, Y., & Liu, H. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 7(2), 143-150. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide in Modern Agriculture. [Link]

  • Wang, Z., & Han, Y. (2020). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 239, 109635. [Link]

  • El-Zemity, S. A., Aiad, I. A., & El-Sawy, H. M. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. Journal of Plant Protection and Pathology, 12(12), 859-865. [Link]

  • Huo, N. B., & Zhao, C. H. (2014). Aryloxy Amide Herbicide: Flufenacet. In Applied Mechanics and Materials (Vol. 687, pp. 1326-1329). Trans Tech Publications Ltd. [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. [Link]

  • Haz-Map. (n.d.). Fluoroacetamide. [Link]

Sources

Application Note & Protocol Guide: Interrogating Biological Systems with N-(2-chloroethyl)-2-fluoroacetamide (CEFA): A Guide to In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a synthetically accessible small molecule featuring two key reactive moieties: a chloroethyl group, a known electrophilic warhead, and a fluoroacetamide tail.[1][2] The presence of the chloroethyl group suggests that CEFA has the potential to act as a covalent modifier of biological macromolecules. Covalent inhibitors and chemical probes have seen a resurgence in drug discovery, with several approved drugs acting via this mechanism.[3][4] They offer the potential for high potency, prolonged duration of action, and the ability to target shallow binding pockets.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop a suite of in vitro assays for characterizing the reactivity, target engagement, and cellular effects of CEFA. We present a proposed mechanism of action and detail the necessary protocols to validate this hypothesis, from direct biophysical confirmation of covalent adduct formation to the kinetic characterization of enzyme inhibition and assessment of cellular activity. The methodologies described herein are designed to be self-validating, providing a robust and logical workflow for the investigation of CEFA or similarly reactive compounds.

The Chemical Biology of CEFA: A Covalent Modifier

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a halogenated amide with the molecular formula C₄H₇ClFNO.[1] Its structure is primed for covalent interaction with biological nucleophiles.

PropertyValueSource
CAS Number 459-98-3[1]
Molecular Formula C₄H₇ClFNO[1]
Molecular Weight 139.55 g/mol [1]
Appearance Colorless crystals (related fluoroacetamide)[5]

The chloroethyl group is a classic alkylating agent, susceptible to nucleophilic attack by electron-rich amino acid residues within proteins. We propose that CEFA acts as an irreversible covalent inhibitor through the alkylation of nucleophilic residues such as cysteine (Cys), lysine (Lys), or histidine (His) at or near a protein's active site. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, forming a stable covalent bond between CEFA and the target protein.

CEFA_Mechanism CEFA CEFA N-(2-chloroethyl)-2-fluoroacetamide TS CEFA->TS Target Target Protein (with Nucleophilic Residue, e.g., Cys-SH) Target->TS Adduct Covalent Adduct (Target-S-CH₂-CH₂-NH-CO-CH₂F) TS->Adduct Sₙ2 Reaction (Alkylation) reactants products Kinetic_Model E_I E + I (Enzyme + Inhibitor) EI E•I (Reversible Complex) E_I->EI K_I (k_on / k_off) dummy1 EI_star E-I (Covalent Complex) EI->EI_star k_inact dummy2 Assay_Workflow start Hypothesis: CEFA is a Covalent Modifier ms Biophysical Confirmation (Intact Protein LC-MS) Confirms Covalent Adduct start->ms kinetics Biochemical Characterization (Enzyme Kinetics) Determines k_inact / K_I ms->kinetics cetsa Cellular Target Engagement (e.g., CETSA) Confirms On-Target Binding in Cells kinetics->cetsa viability Cellular Phenotype (Viability/Cytotoxicity Assay) Measures Functional Outcome cetsa->viability conclusion Validated Covalent Probe/Lead viability->conclusion

Sources

Application Notes: High-Throughput Screening with N-(2-chloroethyl)-2-fluoroacetamide for Covalent Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of Covalent Probes in Drug Discovery

The paradigm of drug discovery has seen a resurgence of interest in targeted covalent inhibitors, molecules that form a permanent, stable bond with their protein target.[1][2] This class of inhibitors offers distinct advantages, including prolonged duration of action, enhanced potency, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by traditional, non-covalent small molecules.[3] The discovery of such inhibitors, however, presents a unique set of challenges, requiring specialized screening platforms capable of identifying and characterizing time-dependent, irreversible binding.[4]

This guide introduces N-(2-chloroethyl)-2-fluoroacetamide (CEFA) , a novel, rationally designed electrophilic fragment for use in high-throughput screening (HTS) campaigns aimed at discovering new covalent therapeutics. CEFA's chemical architecture, featuring a reactive chloroethyl "warhead," makes it an ideal tool for covalently modifying nucleophilic amino acid residues—such as cysteine, lysine, or histidine—on target proteins.[5][6] These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate HTS campaigns using this versatile probe.

Section 1: The Chemistry and Mechanism of N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Understanding the reactivity of CEFA is fundamental to designing a successful screening campaign. The molecule's covalent-binding potential stems from the N-(2-chloroethyl) group, a classic alkylating agent.

Hypothesized Mechanism of Action: The proposed mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This strained, three-membered ring is a potent electrophile, readily susceptible to attack by nucleophilic residues on a target protein. The subsequent ring-opening results in the formation of a stable, covalent bond between the compound and the protein. The presence of the fluoroacetyl group is predicted to modulate the overall electronic properties and reactivity of the molecule.

Caption: Hypothesized reaction mechanism of CEFA with a protein nucleophile.

Section 2: Designing a High-Throughput Screen with CEFA

A successful HTS campaign for a covalent inhibitor requires careful assay design that accounts for the time-dependent nature of the interaction. Both biochemical and cell-based assays can be adapted for screening with CEFA.

Assay Formats and Considerations

A variety of HTS-compatible assay formats can be employed. The choice depends on the target class and available reagents.

Assay TypePrincipleAdvantagesConsiderations
Enzyme Activity Assays Measures the inhibition of target enzyme's catalytic activity. Readouts can be fluorescence, luminescence, or absorbance.Direct measure of functional inhibition. Widely applicable.Potential for compound interference with the detection method.
Intact Protein Mass Spectrometry Directly measures the mass increase of the target protein upon covalent modification by CEFA.[7][8][9]Unambiguous confirmation of covalent binding.[7] High-throughput platforms are available.[9][10]Requires specialized equipment. May not be suitable for all protein targets.
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding. Covalent binding typically leads to significant thermal stabilization.[8]Label-free and widely applicable. Can be performed in high-throughput format.[8]Indirect measure of binding. May not detect all binding events.
Cellular Thermal Shift Assay (CETSA) A powerful method to confirm target engagement in a physiological context by measuring the thermal stabilization of a protein in intact cells or lysates upon ligand binding.[11][12][13][14][15]Measures target engagement in a native cellular environment.[11][15] Label-free.[13]Lower throughput than biochemical assays. Requires specific antibodies or mass spectrometry for detection.[11]

Key Experimental Consideration:

  • Pre-incubation Step: A critical parameter for covalent inhibitors is the pre-incubation time of the compound with the target protein before initiating the assay readout. This allows for the covalent bond to form. This step must be optimized (e.g., 30, 60, 120 minutes) during assay development.

  • Reagent Compatibility: Avoid reagents with nucleophilic thiols, such as Dithiothreitol (DTT), in the final assay step, as they can react with CEFA and lead to false negatives.[2] If a reducing agent is required for protein stability, it should be removed or its concentration minimized prior to the addition of CEFA.

General Protocol: Biochemical HTS for CEFA-based Covalent Inhibitors

This protocol provides a template for a 384-well plate format enzyme activity assay.

Materials:

  • Target Protein

  • N-(2-chloroethyl)-2-fluoroacetamide (CEFA) library

  • Assay Buffer (ensure it is free of interfering nucleophiles)

  • Substrate for the target protein

  • Detection Reagents

  • 384-well assay plates (e.g., low-volume, black plates for fluorescence assays)

  • Positive Control (known inhibitor, if available)

  • Negative Control (DMSO)

Protocol Steps:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of CEFA library compounds, positive controls, and DMSO into the wells of a 384-well plate.

  • Target Protein Addition: Add the target protein, diluted in assay buffer, to all wells. Final protein concentration should be optimized during assay development.

  • Pre-incubation: Seal the plates and incubate at room temperature for a pre-determined time (e.g., 60 minutes) to allow for covalent bond formation.

  • Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for a time sufficient to achieve a robust signal in the DMSO control wells.

  • Signal Detection: Add stop/detection reagents and read the plate on a suitable plate reader (e.g., fluorescence, luminescence).

Caption: A generalized workflow for a CEFA-based biochemical HTS campaign.

Section 3: Data Analysis and Hit Validation

Rigorous data analysis and a multi-step validation cascade are essential to eliminate false positives and confirm the covalent mechanism of action.[16][17]

Primary Data Analysis and Hit Selection
  • Normalization: Raw data from each plate should be normalized relative to the positive (high inhibition) and negative (no inhibition, DMSO) controls.

  • Quality Control: Plate quality is assessed using statistical parameters like the Z'-factor.[18] A Z'-factor > 0.5 is generally considered acceptable for HTS.

  • Hit Identification: Hits are typically identified as compounds that produce a signal beyond a certain threshold, for example, greater than three standard deviations from the mean of the negative controls.[19]

Hit Validation Cascade

A crucial phase to triage initial hits and confirm their activity.[16]

Caption: A typical hit validation funnel for a covalent inhibitor screen.

Key Validation Experiments:

  • Dose-Response Confirmation: Hits are re-tested in a dose-response format to determine their potency (IC₅₀).

  • Orthogonal Assays: Confirms that the activity is not an artifact of the primary assay format by using a different detection technology.[16][20]

  • Covalent Mechanism Confirmation: This is the most critical step.

    • Intact Protein Mass Spectrometry: The gold standard for confirming covalent modification is to incubate the hit compound with the target protein and observe the expected mass shift corresponding to the addition of the compound's mass.[7][9][21]

    • "Washout" or "Jump Dilution" Assay: A functional assay to demonstrate irreversibility. The protein-inhibitor complex is diluted significantly; a non-covalent inhibitor's effect will be diminished, while a covalent inhibitor's effect will persist.[21]

    • Cellular Thermal Shift Assay (CETSA): Used to confirm that the compound engages the target inside a cell, providing physiologically relevant validation.[11][15]

Section 4: Safety and Handling

N-(2-chloroethyl)-2-fluoroacetamide is an alkylating agent and should be handled with appropriate care as a potentially hazardous substance.[5][22]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24][25]

  • Engineering Controls: Handle the neat compound and concentrated solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[24]

  • Waste Disposal: Dispose of all waste contaminated with CEFA according to your institution's hazardous chemical waste procedures.[24][25]

  • Spill Response: Have a spill kit readily available. Procedures should be in place for dealing with any spills or contamination.[25]

References

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Lomenick, B., Hao, R., Jonai, N., et al. (2009).
  • Reinhard, F. B., Weidner, J., & Thomas, L. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Zhao, Q., et al. (2025).
  • Shaw, J. B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Donato, N. G., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Journal of the American Chemical Society.
  • Pelago Bioscience. (n.d.). CETSA Target Engagement directly in cells. Pelago Bioscience.
  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro-.
  • Gehringer, M., & Laufer, S. A. (2019). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology.
  • Szychowski, J., et al. (2026). Application of a MALDI mass spectrometry assay to identify covalent fragments targeting the methyl-lysine reader protein MPP8. RSC Chemical Biology.
  • Willems, L. I., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules.
  • Zhang, Z., et al. (2022).
  • WuXi AppTec. (2025). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques. WuXi AppTec DMPK.
  • U.S. Environmental Protection Agency. (2025). Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. CompTox Chemicals Dashboard.
  • Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery.
  • Dahlin, J. L., et al. (2015). High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. Journal of the American Society for Mass Spectrometry.
  • DeBlasio, S. L., et al. (2021). High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors. Journal of the American Society for Mass Spectrometry.
  • HazComFast. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). HazComFast.
  • U.S. Environmental Protection Agency. (2025). Acetamide, N-(2-chloroethyl)-2-fluoro- - Chemical Details. CompTox Chemicals Dashboard.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent.
  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. OSHA.
  • Nolan, C. A., et al. (2019). Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. SLAS Discovery.
  • Zhang, J. H., et al. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. Journal of Biomolecular Screening.
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide.
  • National Center for Biotechnology Information. (n.d.). Fluoroacetamide.
  • IntechOpen. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • Scheeder, C., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
  • University of Hertfordshire. (2026). Fluoroacetamide. AERU.
  • BenchChem. (2025). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. BenchChem.
  • Canadian Agency for Drugs and Technologies in Health. (2012).
  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.
  • Ward, C. C., et al. (2021). Electrophilic Screening Platforms for Identifying Novel Covalent Ligands for E3 Ligases. Biochemistry.
  • Evotec. (n.d.). Biochemical Assay Services. Evotec.
  • Henry, K. E., et al. (2022). X-ray Screening of an Electrophilic Fragment Library and Application toward the Development of a Novel ERK 1/2 Covalent Inhibitor. Journal of Medicinal Chemistry.
  • University of Washington. (2024). Handling Antineoplastic or Investigational New Drugs. Environmental Health & Safety.
  • American Nurse Journal. (2022). Handling hazardous drugs in healthcare. American Nurse Journal.
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide. BenchChem.
  • Wikipedia. (n.d.). Fluoroacetamide. Wikipedia.
  • Health and Safety Executive. (2026). Safe handling of cytotoxic drugs in the workplace. HSE.

Sources

Application and Protocol Guide for the Quantification of N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate and robust quantification of N-(2-chloroethyl)-2-fluoroacetamide (CEFA), a compound of interest in pharmaceutical development and safety assessment. Recognizing the critical need for precise measurement of such molecules, this document outlines two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods are designed to offer high sensitivity, specificity, and reliability, catering to the needs of researchers, scientists, and drug development professionals. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the selection of each technique and procedural step, ensuring a deep understanding and successful implementation. All methodologies are presented with a focus on self-validating systems, adhering to the principles of analytical excellence.

Introduction to N-(2-chloroethyl)-2-fluoroacetamide (CEFA) and the Imperative for its Accurate Quantification

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a small organic molecule containing both chlorine and fluorine atoms, with the chemical formula C4H7ClFNO and a molecular weight of approximately 139.56 g/mol .[1][2] The presence of halogen atoms and an amide group imparts specific chemical properties that are critical to consider during the development of analytical methods. The potential for CEFA to be an impurity or a metabolite in pharmaceutical products necessitates the development of highly sensitive and specific analytical methods for its quantification.[3] Accurate quantification is paramount for ensuring product quality, safety, and efficacy, as well as for meeting stringent regulatory requirements.[4][5]

The selection of an appropriate analytical technique is contingent on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide presents two orthogonal and powerful techniques, GC-MS and UPLC-MS/MS, to provide flexibility and robustness in the analysis of CEFA.

Recommended Analytical Methodologies

The choice between GC-MS and UPLC-MS/MS will depend on the specific analytical challenge. GC-MS is well-suited for volatile and thermally stable compounds, while UPLC-MS/MS is ideal for a broader range of compounds, including those that are less volatile or thermally labile.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Specificity Approach

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[8] For halogenated compounds like CEFA, GC offers excellent chromatographic resolution, while MS provides highly selective and sensitive detection.[7][9] An electron capture detector (ECD) can also be a highly sensitive alternative for halogenated compounds, though it lacks the specificity of MS.[10][11]

In this method, the sample containing CEFA is first vaporized and introduced into a gas chromatograph. The separation of CEFA from other components in the sample matrix is achieved based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As CEFA elutes from the column, it enters the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification.

Sample Preparation:

The goal of sample preparation is to extract CEFA from the sample matrix and concentrate it in a solvent suitable for GC-MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the aqueous sample (e.g., formulation buffer, plasma), add 2 mL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture vigorously for 2 minutes to ensure efficient extraction of CEFA into the organic phase.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried residue in 100 µL of ethyl acetate for GC-MS analysis.

Instrumental Conditions:

The following table summarizes the recommended GC-MS parameters for CEFA analysis.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µL
Inlet Temperature250 °CEnsures complete vaporization of CEFA without thermal degradation.
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-level detection.
Carrier GasHelium at a constant flow of 1.2 mL/minProvides optimal separation efficiency.
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalentA non-polar column suitable for a wide range of compounds.
Oven ProgramInitial temp: 60 °C (hold for 2 min), Ramp: 15 °C/min to 280 °C (hold for 5 min)A temperature ramp allows for good separation of CEFA from other matrix components.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Enhances sensitivity and specificity by monitoring characteristic ions of CEFA.
Monitored Ionsm/z (to be determined from a full scan of a CEFA standard)Select the most abundant and specific fragment ions for quantification and qualification.

Data Analysis and Quantification:

Quantification is achieved by constructing a calibration curve using CEFA standards of known concentrations. The peak area of the target ion for CEFA in the samples is compared to the calibration curve to determine its concentration. An internal standard should be used to correct for variations in sample preparation and instrument response.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Gold Standard for Sensitivity and Throughput

UPLC-MS/MS has become an indispensable tool in pharmaceutical analysis due to its superior sensitivity, selectivity, and speed.[6][12] This technique is particularly well-suited for the quantification of small molecules in complex biological matrices.[13]

UPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separations compared to conventional HPLC. The eluent from the UPLC system is introduced into a tandem mass spectrometer. In the MS/MS system, a specific precursor ion of CEFA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.

Sample Preparation:

  • Protein Precipitation (for biological matrices):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Instrumental Conditions:

The following table outlines the recommended UPLC-MS/MS parameters for CEFA analysis.

ParameterRecommended SettingRationale
UPLC System
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalentA reversed-phase column providing excellent retention and peak shape for small polar molecules.
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minuteA gradient elution ensures efficient separation and elution of CEFA.
Flow Rate0.4 mL/min
Column Temp.40 °C
Injection Volume5 µL
Tandem Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for a wide range of compounds.
Capillary Voltage3.5 kV
Source Temp.150 °C
Desolvation Temp.400 °C
Desolvation Gas Flow800 L/hr (Nitrogen)
Collision GasArgon
MRM TransitionsPrecursor Ion > Product Ion (to be determined by infusion of a CEFA standard)MRM provides high selectivity and sensitivity for quantification.

Data Analysis and Quantification:

Similar to the GC-MS method, quantification is performed using a calibration curve prepared with CEFA standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Validation of the analytical methods is a critical step to ensure that they are suitable for their intended purpose.[4][14] The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14]

Key Validation Parameters

The following table summarizes the essential parameters for method validation.

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[14]No interfering peaks at the retention time of CEFA.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be defined based on the intended application.
Accuracy The closeness of the test results to the true value.[15]Recovery of 80-120% for low concentrations and 98-102% for higher concentrations.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% for LLOQ and ≤ 10% for other concentrations.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.

Visualization of Workflows

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Ethyl Acetate) Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation (DB-5ms Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (SIM Mode) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: GC-MS workflow for CEFA quantification.

UPLC-MS/MS Analytical Workflow

UPLCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Biological Sample PPT Protein Precipitation (Acetonitrile) Sample->PPT Evaporation Evaporation (Nitrogen Stream) PPT->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Sources

A Robust HPLC-MS/MS Method for the Sensitive and Selective Quantification of N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the analysis of N-(2-chloroethyl)-2-fluoroacetamide (CEFA). CEFA and related fluoroacetamide compounds are of significant interest due to their potential toxicity and use as intermediates in chemical synthesis.[1][2] The methodology presented herein provides a highly selective and sensitive protocol for the quantification of CEFA in simple matrices, suitable for applications in toxicology, environmental monitoring, and pharmaceutical process control. We provide a complete workflow, from sample preparation and handling to data acquisition and analysis, emphasizing the rationale behind critical methodological choices to ensure robust and reliable results.

Introduction and Significance

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a halogenated amide whose analysis is critical in various scientific domains. Fluoroacetamide-containing compounds are known for their significant biological activity, often stemming from their metabolic conversion into toxic intermediates that can disrupt cellular processes like the citric acid cycle.[2] Consequently, sensitive analytical methods are imperative for monitoring these compounds in biological and environmental samples.[3][4]

Traditional analytical methods for similar small, polar molecules can be challenging, often requiring cumbersome derivatization steps for Gas Chromatography (GC) analysis.[5][6] The method described here leverages the power of Reversed-Phase Liquid Chromatography (RPLC) coupled with tandem mass spectrometry (MS/MS). This approach offers direct analysis, superior sensitivity, and unambiguous identification, eliminating the need for derivatization and providing a high-throughput-capable workflow.[6] This guide is designed to provide researchers with a field-proven protocol grounded in established analytical principles.

Analyte Properties and Safety Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to method development. Key properties for CEFA (CAS: 459-98-3) are summarized below.[7][8]

PropertyValueSource
Molecular Formula C₄H₇ClFNOPubChem[9]
Average Mass 139.55 g/mol EPA[8]
Monoisotopic Mass 139.02002 g/mol PubChem[9]
LogP (Octanol-Water) 0.5PubChem[9]
Water Solubility 0.259 MEPA[10]
Critical Safety and Handling Precautions

Given the potential toxicity associated with fluoroacetamide derivatives, stringent safety protocols are mandatory.[11][12] All handling of CEFA, whether in solid form or in solution, must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): A standard lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) are required at all times.[13][14] Gloves must be inspected before use and disposed of properly after handling.[14]

  • Storage: Store CEFA in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials such as strong bases or reducing agents.[7][13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[13]

    • Eye Contact: Flush eyes with water for 15 minutes and seek immediate medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately.[12][13]

  • Disposal: Dispose of all waste containing CEFA in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Principle of the HPLC-MS/MS Method

The analytical strategy is based on the separation of CEFA from the sample matrix using reversed-phase HPLC, followed by detection and quantification using a tandem quadrupole mass spectrometer.

  • Chromatographic Separation: The sample is injected onto a C18 stationary phase. A gradient elution with an aqueous mobile phase and an organic mobile phase separates the components based on their hydrophobicity. CEFA, being a moderately polar compound (LogP ~0.5), elutes under these conditions with a stable retention time.

  • Ionization: The column effluent is directed into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique ideal for polar molecules, which generates charged parent ions (in this case, the protonated molecule [M+H]⁺) with minimal in-source fragmentation.

  • Tandem Mass Spectrometry (MS/MS): The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

    • Q1 (First Quadrupole): Isolates the protonated parent ion of CEFA (m/z 140.0).

    • q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Monitors for specific, characteristic fragment ions (product ions) generated in the collision cell.

This precursor-to-product ion transition is unique to the target analyte, effectively filtering out background noise and matrix interferences, allowing for precise quantification even at trace levels.[15]

Step-by-Step Experimental Protocol

Required Materials and Instrumentation
  • Reagents: N-(2-chloroethyl)-2-fluoroacetamide standard, Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Instrumentation: A high-performance liquid chromatography system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC) coupled to a tandem quadrupole mass spectrometer (e.g., Agilent 6490, Sciex Triple Quad series).[15]

Preparation of Standards and Solutions
  • CEFA Stock Solution (1 mg/mL): Accurately weigh 10 mg of CEFA standard and dissolve it in 10 mL of acetonitrile in a Class A volumetric flask.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with a 50:50 acetonitrile:water solution.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the working standard solution in the final sample matrix or a surrogate matrix (e.g., 10% methanol in water) to account for matrix effects.

Sample Preparation: Aqueous Matrix

This protocol is optimized for a simple aqueous matrix (e.g., environmental water samples) and can be adapted. For complex biological matrices like plasma, a protein precipitation step (e.g., 3:1 acetonitrile to plasma) followed by centrifugation would be required.[16]

G cluster_prep Sample Preparation Workflow Sample 1. Collect Aqueous Sample Filter 2. Filter Sample (0.22 µm PVDF filter) Sample->Filter Transfer 3. Transfer to Autosampler Vial Filter->Transfer Analysis 4. Proceed to HPLC-MS/MS Analysis Transfer->Analysis

Caption: Aqueous sample preparation workflow for CEFA analysis.

  • Filtration: Filter the aqueous sample through a 0.22 µm PVDF syringe filter to remove particulates that could damage the HPLC system.[4]

  • Transfer: Transfer the filtered sample directly into an autosampler vial for analysis. If high concentrations are expected, a dilution with LC-MS grade water may be necessary.

HPLC-MS/MS Instrumental Parameters

The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

Parameter Recommended Value Rationale
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like CEFA.[6][17]
Mobile Phase A Water with 0.1% Formic Acid Formic acid aids in protonation for efficient ESI+ ionization and improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Acetonitrile is a common organic modifier providing good elution strength.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate A gradient ensures efficient elution of the analyte while cleaning the column of late-eluting matrix components.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks and good sensitivity.
Column Temp. 40 °C Elevated temperature reduces viscosity, improves peak efficiency, and ensures reproducible retention times.

| Injection Volume | 5 µL | A small volume minimizes peak distortion, especially when the sample solvent differs from the mobile phase. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amide nitrogen is readily protonated, making ESI+ the optimal mode for generating [M+H]⁺ ions.
Precursor Ion (Q1) m/z 140.0 Corresponds to the [M+H]⁺ of CEFA (Monoisotopic Mass = 139.02).
Product Ion (Q3) - Quantifier m/z 112.0 Proposed fragment corresponding to the loss of ethylene (C₂H₄). This is a stable, high-intensity fragment suitable for quantification.
Product Ion (Q3) - Qualifier m/z 75.0 Proposed fragment corresponding to [CH₂Cl-CH₂-NH₂]⁺. Used for identity confirmation by ensuring a consistent ion ratio with the quantifier.
Collision Energy Optimize experimentally (e.g., 10-20 eV) Energy must be optimized to maximize the intensity of the specific product ions.
Source Temp. 350 °C Ensures efficient desolvation of the ESI droplets.

| Dwell Time | 50-100 ms | Sufficient time to acquire >12 data points across the chromatographic peak for accurate quantification. |

Data Analysis and Quality Control

  • Calibration: Generate a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the prepared standards. A linear regression with a weighting of 1/x is typically used. The R² value should be >0.99 for an acceptable calibration.

  • Quantification: Determine the concentration of CEFA in unknown samples by interpolating their peak areas from the calibration curve.

  • Identity Confirmation: A positive detection of CEFA requires:

    • The analyte retention time must be within ±2% of the average retention time from the calibration standards.

    • The ratio of the qualifier ion peak area to the quantifier ion peak area must be within ±30% of the average ratio from the calibration standards.[15]

Expected Fragmentation and Discussion

The choice of MRM transitions is paramount for method selectivity. The proposed fragmentation pathway for CEFA is based on established principles of mass spectrometry for chloroacetamide compounds.[18]

G Parent Precursor Ion [M+H]⁺ m/z 140.0 F-CH₂-C(=O)-NH₂⁺-CH₂-CH₂-Cl Frag1 Product Ion (Quantifier) m/z 112.0 [M+H - C₂H₄]⁺ Parent->Frag1 Loss of Ethylene Frag2 Product Ion (Qualifier) m/z 75.0 [CH₂Cl-CH₂-NH₂]⁺ Parent->Frag2 Amide Bond Cleavage

Caption: Proposed ESI+ mass fragmentation pathway for CEFA.

The rationale for this method's design ensures its robustness. The C18 column provides reliable reversed-phase separation, while the acidic mobile phase promotes ionization. The key to the method's success lies in the MS/MS detection. By monitoring a specific precursor-product ion pair, the method can distinguish CEFA from a multitude of other compounds in a complex sample, a task that would be difficult for a non-selective detector like UV. The use of a second "qualifier" transition provides an additional layer of confirmation, significantly reducing the risk of false positives. For regulated environments or complex biological samples, the inclusion of a stable isotope-labeled internal standard (e.g., ¹³C₂, ¹⁵N-CEFA) is highly recommended to correct for matrix effects and variations in instrument response.

Conclusion

This application note presents a detailed, robust, and highly sensitive HPLC-MS/MS method for the quantitative analysis of N-(2-chloroethyl)-2-fluoroacetamide. The protocol emphasizes safety, proper standard preparation, and optimized instrumental conditions. By explaining the causality behind the chosen parameters and incorporating quality control checks, this method provides a self-validating system for reliable results. This methodology is well-suited for researchers in drug development, environmental science, and toxicology who require accurate measurement of CEFA and related compounds.

References

  • Title: Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 Source: PubChem URL: [Link]

  • Title: Fast detection of fluoroacetamide in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction Source: PubMed URL: [Link]

  • Title: [Analysis of fluoroacetamide in biological samples with GC/NPD, GC/FID] Source: PubMed URL: [Link]

  • Title: Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3) Source: HazComFast URL: [Link]

  • Title: Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction Source: ScienceDirect URL: [Link]

  • Title: Acetamide, N-(2-chloroethyl)-2-fluoro- Properties Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Acetamide, N-(2-chloroethyl)-2-fluoro- - Chemical Details Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction Source: ResearchGate URL: [Link]

  • Title: Material Safety Data Sheet - Fluoroacetamide Source: MP Biomedicals URL: [Link]

  • Title: 2-Chloro-N,N-diethyl-2-fluoroacetamide Source: PubChem URL: [Link]

  • Title: Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection Source: Semantic Scholar URL: [Link]

  • Title: Direct aqueous injection of the fluoroacetate anion in potable water for analysis by liquid chromatography tandem mass-spectrometry Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Acetamide, N-(2-chloroethyl)-2-fluoro- - Links Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Using fragment ions of chloroacetamides for a non-targeted mass spectrometry strategy to detect and identify environmental degradation products Source: American Chemical Society (ACS) URL: [Link]

  • Title: Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS Source: Waters Corporation URL: [Link]

  • Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution Source: Agilent Technologies URL: [Link]

  • Title: Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS Source: ResearchGate URL: [Link]

Sources

Deconvoluting the Dual-Mechanism Toxicity of N-(2-chloroethyl)-2-fluoroacetamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for advanced cell-based assay design.

Introduction & Mechanistic Rationale

N-(2-chloroethyl)-2-fluoroacetamide is a unique, bifunctional aliphatic compound ()[1]. Structurally, it merges two highly reactive moieties: a 2-chloroethyl group and a 2-fluoroacetamide group. This structural duality presents a distinct challenge in cell-based screening, as the molecule can induce cellular toxicity through two orthogonal pathways:

  • Metabolic Poisoning ("Lethal Synthesis"): The fluoroacetamide moiety is hydrolyzed by cellular amidases to fluoroacetate. Fluoroacetate is subsequently converted into fluorocitrate, a potent irreversible inhibitor of aconitase. This halts the tricarboxylic acid (TCA) cycle, leading to massive citrate accumulation and rapid ATP depletion ()[2][3].

  • Electrophilic Alkylation: Both the chloroethyl and fluoroacetamide groups can act as electrophilic warheads. Recent chemical biology profiling has demonstrated that fluoroacetamides and chloroacetamides can covalently modify nucleophilic residues (predominantly cysteines) on target proteins such as GSTO1-1 and GPX4 ()[4][5].

Expertise Insight: To accurately evaluate this compound, researchers cannot rely on a single viability readout (e.g., CellTiter-Glo). A drop in ATP could be due to TCA cycle arrest or widespread covalent protein damage. Therefore, a self-validating assay system must orthogonally measure metabolic flux and target engagement.

Mechanistic Pathway Visualization

MOA Compound N-(2-chloroethyl)- 2-fluoroacetamide Amidase Amidase Hydrolysis Compound->Amidase Alkylation Direct Electrophilic Alkylation (Cys/DNA) Compound->Alkylation Chloroethyl/Fluoroacetamide Warheads Fluoroacetate Fluoroacetate Amidase->Fluoroacetate Fluorocitrate Fluorocitrate (Lethal Synthesis) Fluoroacetate->Fluorocitrate CoA & Citrate Synthase Aconitase Aconitase Inhibition Fluorocitrate->Aconitase TCA TCA Cycle Arrest & ATP Depletion Aconitase->TCA Toxicity Cellular Toxicity / Apoptosis TCA->Toxicity Alkylation->Toxicity

Dual-pathway mechanism of N-(2-chloroethyl)-2-fluoroacetamide toxicity.

Experimental Workflows & Self-Validating Protocols

Cell Line Selection: HepG2 (human hepatocellular carcinoma) cells are highly recommended. Liver-derived cells express the requisite amidases necessary to hydrolyze the fluoroacetamide prodrug into its active fluoroacetate metabolite[2].

Causality & Design: If the compound acts primarily via lethal synthesis, aconitase activity will plummet before widespread cell death occurs, causing a bottleneck that spikes intracellular citrate levels[3]. Self-Validation: We include a direct fluoroacetate arm. If HepG2 cells respond to fluoroacetate but not the parent compound, it indicates a lack of amidase expression in your specific sub-clone, validating the prodrug dependency.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a dose-response gradient of N-(2-chloroethyl)-2-fluoroacetamide (0.1 µM to 100 µM). Include Vehicle (0.1% DMSO) and Positive Control (1 mM Sodium Fluoroacetate)[3]. Incubate for 4 to 12 hours. Crucial: Do not exceed 12 hours for metabolic readouts, as secondary apoptotic pathways will confound primary metabolic data.

  • Lysis for Metabolic Assays: Wash cells with ice-cold PBS. Lyse using a non-denaturing buffer (e.g., 0.1% Triton X-100 in Tris-HCl).

    • Critical Insight: Do NOT add reducing agents (DTT, TCEP, BME) to the lysis buffer. Reducing agents will react with the unreacted electrophilic parent compound in the lysate, potentially creating artificial adducts or altering the readout[4].

  • Aconitase Activity Readout: Transfer 50 µL of lysate to a UV-transparent plate. Add isocitrate and NADP⁺. Aconitase converts isocitrate to cis-aconitate, coupled to NADPH production. Measure absorbance at 340 nm every 5 minutes for 30 minutes.

  • Citrate Accumulation Readout: In a parallel plate, use a fluorometric Citrate Assay Kit. Read fluorescence at Ex/Em = 535/587 nm.

Causality & Design: To determine if the chloroethyl or fluoroacetamide moieties are acting as covalent modifiers, CETSA is utilized. Covalent binding to a protein target significantly increases its thermal stability. By performing CETSA in intact cells, we preserve the native metabolic environment required for potential prodrug activation[5].

Step-by-Step Methodology:

  • Intact Cell Treatment: Culture HepG2 cells in 10 cm dishes to 80% confluency. Treat with 10 µM of the compound or vehicle for 4 hours.

  • Thermal Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (100 µL each).

  • Heating: Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Add lysis buffer (supplemented with 0.4% NP-40) and subject to three freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Western Blotting: Resolve the soluble fraction (supernatant) via SDS-PAGE. Probe for suspected targets (e.g., GPX4 or GSTO1-1, known targets of haloacetamides)[4][5]. A shift in the melting temperature (Tm) confirms covalent target engagement.

Workflow Visualization

Workflow Culture Cell Culture (HepG2) Treatment Compound Treatment (Dose-Response) Culture->Treatment Branch1 Metabolic Profiling Treatment->Branch1 Branch2 Target Engagement (CETSA) Treatment->Branch2 Assay1 Citrate Accumulation & ATP Luminescence Branch1->Assay1 Assay2 Thermal Shift & Western Blot Branch2->Assay2

Parallel workflows for metabolic profiling and CETSA target engagement.

Quantitative Data Interpretation

To ensure robust data analysis, summarize your findings using the following self-validating matrix. A true dual-mechanism response will show both metabolic shifts and thermal stabilization.

Assay TypeReadoutExpected Response ProfileVehicle ControlPositive Control
Aconitase Activity Absorbance (340 nm)Dose-dependent decrease100% ActivityFluoroacetate (1 mM)
Citrate Accumulation Fluorescence (540 nm)Dose-dependent increaseBaselineFluoroacetate (1 mM)
Cell Viability Luminescence (ATP)Biphasic/Dose-dependent decrease100% ViabilityStaurosporine (1 µM)
CETSA (Target Binding) Western Blot Band DensityThermal stabilization (shift in Tm)No shiftKnown target binder

References

  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CID 68025). PubChem, National Library of Medicine.[Link]

  • Fluoroacetamide (CID 12542). PubChem, National Library of Medicine.[Link]

  • Sodium fluoroacetate. Wikipedia, The Free Encyclopedia.[Link]

  • Target Engagement and Covalent Inhibition (GSTO1-1). Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv.[Link]

Sources

Application Notes and Protocols for Covalent Protein Labeling using N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Harnessing the Dual Reactivity of N-(2-chloroethyl)-2-fluoroacetamide for Advanced Proteomics

In the dynamic landscape of chemical biology and drug discovery, the precise mapping of protein interactions and functional sites is paramount. Covalent labeling of proteins, coupled with mass spectrometry-based proteomics, has emerged as a powerful strategy for identifying and characterizing protein function, ligand binding sites, and drug targets.[1] This document provides a detailed guide to the application of a novel, bifunctional electrophilic probe, N-(2-chloroethyl)-2-fluoroacetamide (CEFA), for the covalent modification of proteins.

CEFA is a unique reagent designed for enhanced reactivity and potential for dual-site protein modification. It belongs to the broader class of chloroacetamide-containing compounds, which are well-established for their utility in targeting nucleophilic amino acid residues.[2][3] The incorporation of a 2-fluoro group on the acetamide moiety is anticipated to increase the electrophilicity of the carbonyl carbon, potentially modulating its reactivity profile compared to standard chloroacetamides. Furthermore, the N-(2-chloroethyl) group introduces a second electrophilic center, offering the possibility of intramolecular crosslinking or sequential labeling events.

These application notes will provide a comprehensive overview of the predicted reactivity of CEFA, detailed protocols for its use in protein labeling experiments, and methods for the subsequent analysis of modified proteins.

Scientific Rationale and Mechanistic Insights

The utility of CEFA as a covalent labeling agent is rooted in the electrophilic nature of its two key functional groups: the α-chloroacetamide and the N-chloroethyl group. The reactivity of these groups is directed towards nucleophilic amino acid side chains on the protein surface.[4]

The Chloroacetamide "Warhead"

The α-chloroacetamide moiety is a well-characterized electrophile that primarily targets the sulfhydryl group of cysteine residues via an SN2 reaction.[5] The high nucleophilicity of the thiolate anion of cysteine makes it a prime target for alkylation by chloroacetamides.[3][6] While cysteine is the most common target, other nucleophilic residues such as histidine, lysine, methionine, aspartate, and glutamate can also be modified, particularly under conditions of high reagent concentration or altered pH.[7] The fluorine atom at the C-2 position of the acetamide is expected to enhance the electrophilicity of the carbonyl carbon through inductive electron withdrawal, potentially increasing the reaction rate with nucleophiles.

The N-(2-chloroethyl) Moiety: A Second Reactive Center

The N-(2-chloroethyl) group provides a second site for nucleophilic attack. This functionality can react with nucleophilic residues, similar to the chloroacetamide, although likely with different kinetics and target selectivity. This dual reactivity opens up possibilities for more complex labeling experiments, including the potential for intramolecular cross-linking if two nucleophilic residues are in close proximity on the protein surface.

Diagram: Proposed Reaction Mechanism of CEFA with a Cysteine Residue

CEFA Cysteine Reaction cluster_reactants Reactants cluster_transition SN2 Transition State cluster_products Products CEFA N-(2-chloroethyl)-2-fluoroacetamide (CEFA) TS [Protein-Cys-S---CH2---CO-N(CH2CH2Cl)-F]⁻ CEFA->TS Nucleophilic Attack Protein_Cys Protein-Cys-SH Protein_Cys->TS Labeled_Protein Covalently Labeled Protein TS->Labeled_Protein Covalent Bond Formation Chloride Cl⁻ TS->Chloride Leaving Group

Caption: Proposed SN2 reaction of CEFA with a cysteine residue.

Experimental Protocols

The following protocols provide a general framework for utilizing CEFA for covalent protein labeling. Optimization of these protocols for specific proteins and experimental goals is highly recommended.

Protocol 1: In Vitro Protein Labeling with CEFA

This protocol describes the labeling of a purified protein with CEFA in a controlled in vitro environment.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris)

  • N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

  • Dimethyl sulfoxide (DMSO)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Desalting columns or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein has disulfide bonds that need to be accessible for labeling, pre-treat the protein with a reducing agent. For example, incubate with 5 mM TCEP at 37°C for 30 minutes.[7]

    • Ensure the protein is in a buffer at a pH between 7.0 and 8.5 for optimal reactivity with cysteine residues.[7]

  • CEFA Stock Solution Preparation:

    • Prepare a 100 mM stock solution of CEFA in high-quality, anhydrous DMSO.

    • Note: CEFA is expected to be light-sensitive; prepare the solution fresh and protect it from light.[7]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the protein solution with the CEFA stock solution to achieve the desired final concentrations.

    • A typical starting point is a 10- to 100-fold molar excess of CEFA to the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent in significant molar excess (e.g., 10-fold higher concentration than CEFA) to consume any unreacted CEFA. L-cysteine or β-mercaptoethanol are suitable options.

    • Incubate for an additional 30 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove unreacted CEFA and quenching reagent by buffer exchange using a desalting column or through dialysis against a suitable buffer.

Protocol 2: Confirmation of Covalent Labeling by Mass Spectrometry

Mass spectrometry is the gold standard for confirming covalent modification and identifying the specific amino acid residues that have been labeled.[1][4] Both top-down and bottom-up proteomic approaches can be employed.[8]

Materials:

  • CEFA-labeled protein sample

  • Urea or Guanidine-HCl

  • Reducing agent (e.g., DTT)

  • Alkylation agent (e.g., iodoacetamide)

  • Protease (e.g., Trypsin)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation for Bottom-Up Proteomics:

    • Denature the labeled protein by adding urea to a final concentration of 8 M.

    • Reduce any remaining disulfide bonds with DTT.

    • Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.

    • Dilute the sample to reduce the urea concentration to less than 1 M.

    • Digest the protein into peptides using a protease such as trypsin overnight at 37°C.[2]

    • Quench the digestion with formic acid.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • The covalent modification by CEFA will result in a specific mass shift in the modified peptides. The expected mass shift for the addition of the N-(2-chloroethyl)-2-fluoroacetyl group is +139.03 Da.

  • Data Analysis:

    • Utilize database search algorithms (e.g., Mascot, Sequest) to identify the modified peptides and pinpoint the exact site of modification.

    • Configure the search parameters to include the mass of the CEFA adduct as a variable modification on potentially reactive amino acid residues (Cys, His, Lys, Met, Asp, Glu).

Diagram: Experimental Workflow for Covalent Labeling and Analysis

Covalent Labeling Workflow Protein_Prep 1. Protein Preparation (Reduction if necessary) Labeling 2. Covalent Labeling with CEFA Protein_Prep->Labeling Quench 3. Quench Excess CEFA Labeling->Quench Cleanup 4. Removal of Excess Reagents Quench->Cleanup MS_Prep 5. Sample Preparation for MS (Denaturation, Reduction, Alkylation, Digestion) Cleanup->MS_Prep LC_MS 6. LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis 7. Data Analysis (Identification of Modified Peptides/Sites) LC_MS->Data_Analysis

Caption: Workflow from protein preparation to data analysis.

Quantitative Data and Considerations

ParameterRecommended RangeRationale & Considerations
CEFA Concentration 10-100x molar excess over proteinHigher concentrations can increase labeling efficiency but may also lead to off-target modifications.[7] Start with a lower excess and optimize.
Protein Concentration 1-10 µMDependent on the protein and analytical method. Higher concentrations are generally better for subsequent detection.
pH 7.0 - 8.5Favorable for maintaining the nucleophilic state of cysteine thiols.[7]
Reaction Time 1 - 12 hoursShorter times at room temperature or longer times at 4°C can be tested. Kinetics will be protein-dependent.
Temperature 4°C to 25°CLower temperatures can help maintain protein stability and may increase selectivity.

Trustworthiness and Self-Validation

To ensure the validity of your results, it is crucial to include proper controls in your experiments:

  • No-CEFA Control: A sample of your protein that goes through the entire workflow without the addition of CEFA. This will help identify any background modifications.

  • DMSO-only Control: A sample treated with the same volume of DMSO used to deliver CEFA to account for any effects of the solvent on the protein.

  • Competition Experiment: Pre-incubate the protein with a known ligand or interacting partner before adding CEFA. A decrease in labeling at a specific site can indicate that it is at or near a binding interface.

Conclusion

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) presents an intriguing tool for the covalent labeling of proteins, offering the potential for enhanced reactivity and dual-site modification. The protocols and considerations outlined in these application notes provide a solid foundation for researchers to explore the utility of this novel probe in their specific systems. As with any covalent labeling strategy, careful optimization and the use of appropriate controls are essential for generating robust and reliable data. The insights gained from such studies can significantly advance our understanding of protein function and aid in the development of novel therapeutics.

References

  • BenchChem. (2025). Navigating the Maze of Protein Modifications: A Guide to LC-MS/MS Analysis of Chloroacetamide-Met-OH Adducts.
  • Bar-Peled, L., et al. (2017). Chemical proteomic identification of functional cysteines with atypical electrophile reactivities.
  • Hacker, S. M., et al. (2021). Profiling the Proteome-Wide Selectivity of Diverse Electrophiles. ChemRxiv.
  • Gorelik, M., et al. (2021). Chemoproteomic methods for covalent drug discovery.
  • Sunbul, M., & Jäschke, A. (2019). Proximity-Driven Site-Specific and Covalent Labeling of Proteins with a TexasRed Fluorophore Reacting (ReacTR) Peptide Tag. Methods in Molecular Biology, 2008, 179-190.
  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187.
  • Thermo Fisher Scientific. (n.d.).
  • Spicer, C. D., & Davis, B. G. (2014). Fluorescent labeling and modification of proteins.
  • Gau, B. C., et al. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Analytical Chemistry, 81(16), 6645–6653.
  • Zhang, H., et al. (2010). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Circulation: Cardiovascular Genetics, 3(4), 393–403.
  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Manglik, A., et al. (2015).

Sources

Application Note: A Detailed Protocol for the N-Alkylation of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract and Introduction

The N-alkylation of amides is a fundamental, yet often challenging, C-N bond-forming reaction in organic synthesis. Amides are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, their alkylation typically requires activation via deprotonation with a strong base.[1] This application note provides a detailed, robust protocol for the N-alkylation of N-(2-chloroethyl)-2-fluoroacetamide, a substrate of interest due to its combination of a reactive chloroethyl group and a fluoroacetamide moiety.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction chemistry. We will cover the core reaction mechanism, critical safety considerations necessitated by the hazardous nature of fluoroacetamides and chloroethylamines, a step-by-step experimental workflow, and methods for purification and characterization.

Foundational Principles: The Reaction Mechanism

The N-alkylation of a secondary amide like N-(2-chloroethyl)-2-fluoroacetamide proceeds via a two-step sequence:

  • Deprotonation: The amide N-H proton is abstracted by a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a highly nucleophilic amide anion. This step is critical as it overcomes the inherent low nucleophilicity of the amide nitrogen.[2]

  • Nucleophilic Substitution: The resulting amide anion acts as a potent nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide) in a classic bimolecular nucleophilic substitution (SN2) reaction to form the new C-N bond.

A common challenge in amide alkylation is the potential for competitive O-alkylation. The choice of reaction conditions is paramount to ensure selectivity. Polar aprotic solvents, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), are known to favor N-alkylation over the formation of the O-alkylated imidate byproduct.[3]

Alkylation_Mechanism Amide N-(2-chloroethyl)-2-fluoroacetamide (R-NH-R') Anion Amide Anion (Nucleophile) Amide->Anion Deprotonation (+ H₂ gas) Base Strong Base (e.g., NaH) Base->Anion Product N-Alkylated Product Anion->Product SN2 Attack AlkylHalide Alkylating Agent (R''-X) AlkylHalide->Product SideProduct Salt Byproduct (NaX) AlkylHalide->SideProduct

Caption: General mechanism for the base-mediated N-alkylation of an amide.

Critical Safety Considerations: A High-Hazard Protocol

WARNING: The reagents and potential byproducts associated with this protocol are highly hazardous. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3): This compound should be handled with care. Consult the Safety Data Sheet (SDS) for specific hazard information.[4]

  • Fluoroacetamide Toxicity: Fluoroacetamide and its derivatives are known to be highly toxic. They can be metabolized in vivo to fluoroacetate, which is then converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle, leading to a shutdown of cellular respiration.[5] Extreme caution must be exercised to avoid exposure by all routes.

  • 2-Chloroethylamine Hazards: The "chloroethyl" moiety is a structural alert. Compounds containing this group, such as 2-chloroethylamine hydrochloride, are hazardous and can act as blistering agents (vesicants).[6][7] They are harmful if swallowed and cause skin and eye irritation.[8][9]

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations for hazardous materials. Do not pour any waste down the drain.

Materials and Reagents

Reagent / MaterialGradeSupplierNotes
N-(2-chloroethyl)-2-fluoroacetamide≥97%(e.g., Sigma-Aldrich)Store in a desiccator.
Alkylating Agent (e.g., Iodomethane, Benzyl Bromide)≥98%(e.g., Sigma-Aldrich)Purify if necessary.
Sodium Hydride (NaH)60% dispersion in mineral oil(e.g., Sigma-Aldrich)Handle under inert gas.
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalent(e.g., EMD Millipore)From a freshly opened bottle or passed through a solvent purification system.
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent Grade(e.g., Fisher Scientific)For quenching the reaction.
Ethyl AcetateACS Grade(e.g., VWR)For extraction.
Brine (Saturated aq. NaCl)Reagent Grade(e.g., Fisher Scientific)For extraction wash.
Anhydrous Sodium Sulfate (Na₂SO₄)Anhydrous, Granular(e.g., Sigma-Aldrich)For drying organic layers.
Silica Gel230-400 mesh(e.g., SiliCycle)For column chromatography.
Flame-dried, round-bottom flasks & glassware--Must be completely dry.
Magnetic stirrer and stir bars---
Inert gas supply (Argon or Nitrogen)High Purity-With manifold for maintaining an inert atmosphere.
Syringes and needles--For transfer of anhydrous solvents and reagents.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation on a 1.0 mmol scale. The quantities should be adjusted based on the specific molecular weights of the starting material and alkylating agent.

Experimental_Workflow Setup 1. Reaction Setup - Flame-dry glassware - Establish inert (Ar/N₂) atmosphere Deprotonation 2. Deprotonation - Dissolve amide in anhydrous THF - Cool to 0 °C - Add NaH portion-wise Setup->Deprotonation Alkylation 3. Alkylation - Add alkylating agent dropwise at 0 °C - Warm to RT, stir 4-24h Deprotonation->Alkylation Monitoring 4. Reaction Monitoring - Track progress by TLC or LC-MS Alkylation->Monitoring Quench 5. Quenching - Cool to 0 °C - Carefully add sat. aq. NH₄Cl Monitoring->Quench Upon completion Workup 6. Aqueous Work-up - Extract with Ethyl Acetate - Wash with water, brine - Dry over Na₂SO₄ Quench->Workup Purify 7. Purification & Characterization - Concentrate solvent - Purify by column chromatography - Analyze by NMR, MS Workup->Purify

Caption: Step-by-step workflow for the N-alkylation protocol.

Step-by-Step Methodology:

  • Reaction Setup:

    • Assemble a flame-dried 50 mL two-neck round-bottom flask containing a magnetic stir bar under a positive pressure of argon or nitrogen. Fit one neck with a rubber septum and the other with a condenser or gas outlet bubbler.

    • Causality: Anhydrous conditions are essential because sodium hydride and the resulting amide anion react readily with water, which would inhibit the reaction.[10]

  • Deprotonation:

    • To the flask, add N-(2-chloroethyl)-2-fluoroacetamide (1.0 mmol, 1.0 eq.).

    • Via syringe, add anhydrous THF (10 mL) to dissolve the amide.

    • Cool the stirred solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.2 mmol, 1.2 eq.) in small portions over 5 minutes.

    • Causality: Cooling to 0 °C and adding the base portion-wise helps to control the exothermic reaction and the rate of hydrogen gas evolution, preventing a dangerous pressure buildup.[10] Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • While maintaining the temperature at 0 °C, add the alkylating agent (e.g., benzyl bromide, 1.1 mmol, 1.1 eq.) dropwise via syringe.

    • Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Causality: A slight excess of the alkylating agent helps drive the reaction to completion. The slow, cold addition prevents potential side reactions from occurring at high initial concentrations.[3]

  • Reaction Monitoring:

    • Stir the reaction at room temperature for 4-24 hours. Monitor the progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amide is consumed.[3]

  • Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath.

    • CAREFULLY and SLOWLY quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~10 mL) to neutralize any unreacted sodium hydride. Vigorous gas evolution will occur.

    • Causality: This step safely destroys the highly reactive NaH. Failure to cool the reaction and add the quenching agent slowly can result in an uncontrolled, violent reaction.

  • Aqueous Work-up:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification and Characterization

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A solvent system is chosen based on TLC analysis; a gradient of ethyl acetate in hexanes is often a good starting point for separating the more non-polar product from any remaining starting material.[5][11]

  • Characterization: The identity and purity of the final product should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: The most telling change will be the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the newly introduced alkyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired N-alkylated product.

    • FTIR Spectroscopy: The N-H stretch (around 3300 cm⁻¹) of the starting material will be absent in the product spectrum.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)Reference(s)
Low or No Reaction 1. Incomplete deprotonation (weak base).2. Wet reagents/solvents.3. Insufficient reaction time/temperature.1. Ensure a sufficiently strong base (NaH is effective).2. Use rigorously dried solvents and glassware.3. Allow for longer reaction times or gently heat the reaction (e.g., to 50 °C).[10],[3]
O-Alkylation Side Product Reaction conditions favor O-alkylation.1. Strictly use polar aprotic solvents (THF, DMF).2. The choice of counter-ion can influence selectivity; sodium often favors N-alkylation.[3]
Elimination Byproduct The alkyl halide is prone to E2 elimination, especially with hindered bases or high temperatures.1. Use a less-hindered base if possible.2. Maintain lower reaction temperatures.3. Use an alkylating agent less prone to elimination (e.g., methyl or benzyl halides).[3]
Difficult Purification Product and starting material have similar polarity.1. Optimize the reaction to achieve full conversion of the starting material.2. Experiment with different solvent systems for column chromatography.[11]

References

  • Alkylation Strategies for Optimizing Reaction Conditions. (2025). Vertex AI Search.
  • Optimizing Alkyl
  • Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (2025). BenchChem.
  • Mechanism of N‐alkylation of amides via borrowing hydrogen.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025. PubChem.
  • Optimization of reaction conditions for N-alkyl
  • Optimization of reaction conditions for N-alkylation of carboxamides. (2025). BenchChem.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). HazComFast.
  • Proposed reaction mechanism for the N‐alkylation of amides.
  • 2-Chloroethylamine Hydrochloride - Material Safety D
  • 2-chloroethylamine hydrochloride. (2023). Apollo Scientific.
  • Fluoroacetamide. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 2-Chloroacetamide. (2025). Fisher Scientific.
  • SAFETY D
  • 2-Chloroethyl Amine HCl. (2024). Anshul Specialty Molecules.
  • A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper C
  • SAFETY DATA SHEET - 2-Chloroethylamine hydrochloride. (2025). Fisher Scientific.
  • ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. ILO.
  • New approaches to amide arylation and alkyl
  • Substituted amide synthesis by amid
  • Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship.
  • N-alkylation of amides with alkyl halides? Chemistry Stack Exchange.
  • N-(2,2,2-TRIFLUORO-1-HYDROXYETHYL)-ACETAMIDE. Organic Syntheses.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • FLUOROACETAMIDE. ChemicalBook.
  • Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. (2025). BenchChem.

Sources

LC-MS/MS method for detecting N-(2-chloroethyl)-2-fluoroacetamide metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to N-(2-chloroethyl)-2-fluoroacetamide (CEFA) Analysis

N-(2-chloroethyl)-2-fluoroacetamide is a halogenated amide with potential applications in various chemical syntheses. Due to its reactive chloroethyl and fluoroacetamide moieties, understanding its metabolic fate is crucial for any potential pharmaceutical or industrial development. The presence of electrophilic sites suggests that CEFA may undergo several biotransformation reactions in vivo. The development of a robust analytical method is the first step in characterizing its pharmacokinetic and toxicokinetic profile.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex biological matrices. This application note will detail the systematic approach to developing and validating such a method.

Hypothesized Metabolic Pathways of CEFA

In the absence of empirical data, the metabolic pathways of CEFA can be predicted based on the known biotransformation of structurally related compounds. The primary metabolic routes for halogenated aliphatic compounds often involve cytochrome P450-mediated oxidation and glutathione conjugation.

Key Putative Metabolic Transformations:

  • Oxidation: The chloroethyl group can undergo oxidation to form an aldehyde, which is subsequently oxidized to a carboxylic acid.

  • Dehalogenation: The fluorine and chlorine atoms can be removed through various enzymatic processes.

  • Glutathione Conjugation: The electrophilic carbon bearing the chlorine atom is a likely site for conjugation with glutathione (GSH), a major detoxification pathway for electrophilic compounds. This conjugate can be further metabolized to cysteine and N-acetylcysteine (mercapturic acid) conjugates.

CEFA N-(2-chloroethyl)-2-fluoroacetamide (CEFA) Oxidation Oxidation CEFA->Oxidation CYP450 Dehalogenation Dehalogenation CEFA->Dehalogenation GSH_Conjugation Glutathione Conjugation CEFA->GSH_Conjugation GST Metabolite1 Carboxylic Acid Metabolite Oxidation->Metabolite1 Metabolite2 Dehalogenated Metabolite Dehalogenation->Metabolite2 Metabolite3 Glutathione Conjugate GSH_Conjugation->Metabolite3 Metabolite4 Mercapturic Acid Metabolite3->Metabolite4 Further Processing

Figure 1: Hypothesized metabolic pathways of CEFA.

LC-MS/MS Method Development

A systematic approach is required to develop a sensitive and robust LC-MS/MS method for CEFA and its putative metabolites.

Mass Spectrometry Parameter Optimization

The initial step is to optimize the detection of the parent compound, CEFA, and then extend this to its predicted metabolites.

  • Analyte and Internal Standard Preparation: Prepare a stock solution of CEFA (and any available synthetic metabolite standards) in a suitable organic solvent like methanol or acetonitrile. A stable isotope-labeled internal standard (SIL-IS) is ideal for quantitative analysis. If a SIL-IS is not available, a structurally similar compound can be used.

  • Direct Infusion and MRM Transition Optimization: Infuse a dilute solution of CEFA into the mass spectrometer to determine the precursor ion, which will likely be the [M+H]⁺ adduct in positive ion mode. Fragment the precursor ion to identify stable and abundant product ions. The most intense and specific precursor-to-product ion transition will be selected for Multiple Reaction Monitoring (MRM).

Table 1: Predicted MRM Transitions for CEFA and Putative Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
CEFATo be determinedTo be determinedTo be determined
Carboxylic Acid MetaboliteTo be determinedTo be determinedTo be determined
Glutathione ConjugateTo be determinedTo be determinedTo be determined
Mercapturic AcidTo be determinedTo be determinedTo be determined

Note: The m/z values and collision energies need to be empirically determined.

Chromatographic Separation

The goal of the chromatographic method is to separate the analytes from endogenous matrix components and from each other to minimize ion suppression and ensure accurate quantification.

  • Column Selection: A reversed-phase C18 column is a good starting point for the separation of small polar molecules.

  • Mobile Phase Optimization: A gradient elution with water and an organic solvent (acetonitrile or methanol) containing a small amount of acid (e.g., 0.1% formic acid) is typically used to improve peak shape and ionization efficiency.

  • Gradient Elution: A shallow gradient should be evaluated to ensure separation of the parent compound from its potentially more polar metabolites.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation C18 Column MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection MRM Mode Quantification Quantification MS/MS Detection->Quantification

Figure 2: General workflow for LC-MS/MS analysis.

Protocol: Sample Preparation and Analysis

This protocol outlines a generic procedure for the extraction of CEFA and its metabolites from human plasma. Optimization will be required.

Materials and Reagents
  • Human plasma (with appropriate anticoagulant)

  • N-(2-chloroethyl)-2-fluoroacetamide (CEFA) analytical standard

  • Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure
  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of CEFA and its available metabolite standards into blank plasma.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation and mass spectrometric detection using the optimized parameters.

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: The effect of co-eluting endogenous components on the ionization of the analytes.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analytes in the biological matrix under different storage and processing conditions.

Table 2: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyWithin ±15% of the nominal concentration (±20% for LLOQ)
PrecisionCoefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ)
StabilityAnalyte concentration within ±15% of the initial concentration

Conclusion

This application note provides a roadmap for the development and validation of a robust LC-MS/MS method for the quantification of N-(2-chloroethyl)-2-fluoroacetamide and its putative metabolites. The successful implementation of this method will be critical for elucidating the metabolic fate and pharmacokinetic properties of this compound, thereby supporting its future development and risk assessment. The principles and procedures outlined here can be adapted for the analysis of other novel small molecules in complex biological matrices.

References

  • National Center for Biotechnology Information. "Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)." PubChem.[Link]

  • National Center for Biotechnology Information. "Glutathione S-Transferase." PubChem.[Link]

  • U.S. Food and Drug Administration. "Bioanalytical Method Validation Guidance for Industry." FDA.[Link]

  • European Medicines Agency. "Guideline on bioanalytical method validation." EMA.[Link]

Use of N-(2-chloroethyl)-2-fluoroacetamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-(2-chloroethyl)-2-fluoroacetamide (CEFA) in Covalent Fragment-Based Drug Discovery

Executive Summary & Mechanistic Rationale

Covalent fragment-based drug discovery (FBDD) has revolutionized the targeting of previously "undruggable" proteins by utilizing electrophilic small molecules to form irreversible bonds with specific amino acid residues[1]. However, a persistent challenge in covalent FBDD is balancing warhead reactivity. Highly reactive electrophiles (e.g., iodoacetamides) often act as Pan-Assay Interference Compounds (PAINS), leading to non-specific proteome-wide alkylation and toxicity.

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a highly specialized, bifunctional fragment designed to solve this dichotomy. It combines two distinct electrophilic vectors:

  • The Fluoroacetamide (FA) Warhead: Unlike traditional haloacetamides, the FA group is practically inert in bulk aqueous environments due to the poor leaving-group ability of fluorine[2]. It strictly requires the desolvation and precise geometric alignment afforded by a protein binding pocket to undergo a proximity-driven nucleophilic substitution with a reactive cysteine[3].

  • The 2-Chloroethyl Warhead: A secondary, mild alkylating moiety that can target proximal nucleophiles (such as Lysine or Histidine) only after the fragment has been anchored by the primary FA-Cys interaction.

This "Goldilocks" reactivity profile makes CEFA an ideal candidate for Target-Directed Dynamic Crosslinking (TDDC) . It acts as a silent probe in solution but transforms into a potent bivalent crosslinker when perfectly oriented within a cryptic binding pocket.

Quantitative Reactivity Profiling

To understand why CEFA is uniquely suited for proximity-driven FBDD, it is critical to compare the intrinsic reactivity of its fluoroacetamide moiety against standard covalent warheads. The table below summarizes the half-lives (t₁/₂) of various electrophiles when exposed to high concentrations of Glutathione (GSH) in bulk solvent.

Warhead TypeExample FragmentIntrinsic Reactivity (GSH t₁/₂, min)FBDD Utility & Mechanistic Behavior
Iodoacetamide Standard IA< 1.0Too reactive; high off-target PAINS risk.
Chloroacetamide CA~ 17.4Moderate; widely used for targeted covalent inhibitors.
Acrylamide AA~ 178.0Reversible/Irreversible; requires highly activated Cys.
Fluoroacetamide CEFA (FA moiety) > 10,000 Biologically inert in bulk; strictly proximity-driven[3].

Data Context: The extreme stability of the FA moiety (>10,000 min half-life) guarantees that any covalent adduct formed during an in vitro screen is the result of specific, affinity-driven pocket binding rather than non-specific collision[3].

Mechanistic Workflow Visualization

CEFA_Workflow CEFA N-(2-chloroethyl)-2-fluoroacetamide (CEFA Fragment) Complex Non-Covalent Pre-Reaction Complex (Proximity & Desolvation) CEFA->Complex Fragment Screening Target Target Protein (Apo State) Target->Complex Pocket Binding Warhead1 Fluoroacetamide Activation (Proximity-Driven Cys Attack) Complex->Warhead1 Optimal Geometry Adduct1 Mono-Adduct (Thioether Formation) Warhead1->Adduct1 -HF Warhead2 Chloroethyl Activation (Secondary Alkylation) Adduct2 Bivalent Crosslink (Cys/Lys Bridged) Warhead2->Adduct2 -HCl Adduct1->Warhead2 Conformational Shift

Fig 1. Mechanistic workflow of CEFA bivalent crosslinking via proximity-driven activation.

Experimental Protocol: Chemoproteomic Screening & Validation

This self-validating protocol is designed to identify and verify the proximity-driven covalent engagement of CEFA with recombinant target proteins.

Materials Required
  • Recombinant target protein (purified, >90% homogeneity).

  • CEFA fragment library stock (100 mM in anhydrous DMSO).

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.8.

Step 1: Preparation of the Protein Microenvironment
  • Buffer exchange the target protein into the Reaction Buffer to a final concentration of 10 µM.

  • Causality Check: HEPES is strictly chosen over Tris because the primary amines in Tris buffer can competitively react with CEFA's chloroethyl group. TCEP is utilized instead of DTT or β-mercaptoethanol because phosphine-based reducing agents lack nucleophilic thiols that would prematurely quench the fragment. A pH of 7.8 ensures the target cysteines are sufficiently deprotonated to their highly nucleophilic thiolate (S⁻) state without causing base-catalyzed degradation of the protein or fragment.

Step 2: Proximity-Driven Incubation
  • Add CEFA to the protein solution to achieve a final fragment concentration of 100 µM (ensuring DMSO does not exceed 1% v/v).

  • Incubate the mixture at 25°C. Extract 20 µL aliquots at 1h, 4h, and 24h time points.

  • Causality Check: Because fluoroacetamides are inert in bulk solvent[2], any rapid adduct formation observed within the 1–4 hour window is strictly due to the proximity effect and desolvation within the protein binding pocket. This time-course differentiates true structural binding from non-specific background alkylation.

Step 3: Intact Mass Spectrometry (Stoichiometry Validation)
  • Quench the extracted aliquots immediately by adding formic acid to a final concentration of 0.5% v/v.

  • Analyze the samples via LC-TOF-MS to determine intact protein mass.

  • Causality Check: Formic acid rapidly drops the pH to ~2.5, instantly protonating the cysteine thiolate and halting any further covalent reaction. Intact MS will reveal a mass shift of +119.5 Da for a single adduct (loss of HF) or a distinct secondary shift if the chloroethyl group also reacts (loss of HCl). A clean, discrete mass shift confirms specific pocket binding, whereas a heterogeneous "smear" of masses indicates failed, non-specific PAINS behavior.

Step 4: Bottom-Up Proteomics (Site Identification)
  • Take the remaining 24h reaction mixture, denature with 8M Urea, and add 10 mM Iodoacetamide (IA) for 30 minutes in the dark.

  • Digest the protein with Trypsin overnight at 37°C and analyze the resulting peptides via LC-MS/MS.

  • Causality Check: IA is added after the CEFA incubation to aggressively cap all remaining, unbound cysteines. This prevents disulfide scrambling during the digestion process. The resulting MS/MS fragmentation spectra will pinpoint the exact amino acid residues modified by the FA and chloroethyl groups, allowing researchers to map the precise topology of the targeted cryptic pocket.

References

  • N-(2-Chloroethyl)-2-fluoroacetamide - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL: [Link]

  • [2] Using Protein-Confined Proximity To Determine Chemical Reactivity. Journal of the American Chemical Society (ACS). URL: [Link]

  • [3] Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. Journal of the American Chemical Society (ACS). URL: [Link]

  • [1] Covalent fragment-based drug discovery for target tractability. Current Opinion in Structural Biology (PubMed). URL: [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of N-(2-chloroethyl)-2-fluoroacetamide, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the amidation of 2-fluoroacetyl chloride with 2-chloroethylamine. This guide details the necessary starting materials, a step-by-step protocol for a multi-gram scale synthesis, safety considerations for handling hazardous reagents, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.

Introduction

N-(2-chloroethyl)-2-fluoroacetamide is a bifunctional molecule incorporating a reactive chloroethyl group and a fluoroacetamide moiety. The presence of these two functionalities makes it a versatile building block for the synthesis of more complex molecules, including potential drug candidates and biologically active compounds. The fluoroacetamide group is of particular interest due to its potential to mimic natural amides and influence the metabolic stability and binding affinity of a molecule. The chloroethyl group allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

This application note outlines a robust and scalable two-step synthesis of N-(2-chloroethyl)-2-fluoroacetamide, commencing with the preparation of 2-fluoroacetyl chloride from 2-fluoroacetic acid, followed by its reaction with 2-chloroethylamine.

Reaction Scheme

G cluster_0 Step 1: Preparation of 2-Fluoroacetyl Chloride cluster_1 Step 2: Amidation A 2-Fluoroacetic Acid C 2-Fluoroacetyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D SO₂ + HCl C->D E 2-Fluoroacetyl Chloride G N-(2-chloroethyl)-2-fluoroacetamide E->G DCM, 0 °C to RT F 2-Chloroethylamine F->G H Triethylamine (Et₃N) I Triethylamine Hydrochloride H->I

Caption: Overall reaction scheme for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide.

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )PuritySupplier
2-Fluoroacetic Acid144-49-078.04≥98%Sigma-Aldrich
Thionyl Chloride7719-09-7118.97≥99%Sigma-Aldrich
2-Chloroethylamine hydrochloride870-24-6115.99≥98%Sigma-Aldrich
Triethylamine121-44-8101.19≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous75-09-284.93≥99.8%Sigma-Aldrich
Sodium Hydroxide1310-73-240.00≥97%Sigma-Aldrich
Magnesium Sulfate, anhydrous7487-88-9120.37≥99.5%Sigma-Aldrich
Ethyl Acetate141-78-688.11HPLC GradeFisher Scientific
Hexanes110-54-386.18HPLC GradeFisher Scientific
Equipment
  • Three-neck round-bottom flasks (500 mL and 1 L)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Glass funnel and filter paper

  • Standard laboratory glassware

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Fourier-Transform Infrared (FTIR) spectrometer

Experimental Protocols

Step 1: Synthesis of 2-Fluoroacetyl Chloride

WARNING: 2-Fluoroacetic acid and its derivatives are highly toxic. Handle with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Thionyl chloride is corrosive and lachrymatory.

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • To the flask, add 2-fluoroacetic acid (50.0 g, 0.64 mol).

  • Slowly add thionyl chloride (114 g, 70 mL, 0.96 mol) to the flask via the dropping funnel over 30 minutes. The reaction is exothermic and will evolve gas (SO₂ and HCl).

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours.

  • Monitor the reaction progress by taking a small aliquot, quenching it carefully with methanol, and analyzing by GC-MS to confirm the formation of methyl 2-fluoroacetate.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude 2-fluoroacetyl chloride can be purified by fractional distillation (boiling point: 70-72 °C). For the purpose of the subsequent step, the crude product can often be used directly after removing the excess thionyl chloride under reduced pressure.

Step 2: Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

WARNING: 2-Chloroethylamine is corrosive and a suspected mutagen. Handle with care in a fume hood.

  • Preparation of free 2-chloroethylamine:

    • In a 1 L beaker, dissolve 2-chloroethylamine hydrochloride (74.2 g, 0.64 mol) in water (200 mL).

    • Cool the solution in an ice bath and slowly add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the solution is >12.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and use the solution directly in the next step. Note: Do not concentrate the solution as free 2-chloroethylamine is unstable. The concentration can be estimated by assuming quantitative extraction.

  • Amidation:

    • In a 1 L three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place the dichloromethane solution of 2-chloroethylamine from the previous step.

    • Cool the flask in an ice bath to 0 °C.

    • Add triethylamine (64.8 g, 89 mL, 0.64 mol) to the solution.

    • Slowly add the crude 2-fluoroacetyl chloride (approximately 0.64 mol) dissolved in anhydrous dichloromethane (100 mL) to the stirred solution via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

    • Monitor the reaction progress by TLC or GC-MS.

Work-up and Purification
  • Once the reaction is complete, add water (200 mL) to the reaction mixture to dissolve the triethylamine hydrochloride.

  • Transfer the mixture to a 1 L separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed.

Process Safety and Hazard Analysis

  • 2-Fluoroacetic Acid and 2-Fluoroacetyl Chloride: These compounds are extremely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[1][2][3][4] All handling must be performed in a certified chemical fume hood.[5] A dedicated set of glassware should be used and decontaminated with a basic solution after use. In case of exposure, seek immediate medical attention.

  • Thionyl Chloride: This reagent is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a dry environment and under an inert atmosphere.

  • 2-Chloroethylamine: This compound is corrosive, a lachrymator, and a suspected mutagen. Avoid inhalation of vapors and contact with skin.

  • Scale-up Considerations: The amidation reaction is exothermic. For larger scale synthesis, ensure adequate cooling and controlled addition of the acid chloride to maintain the reaction temperature. The gas evolution in the first step also needs to be managed appropriately with a gas scrubber.

Analytical Characterization

The identity and purity of the synthesized N-(2-chloroethyl)-2-fluoroacetamide should be confirmed by a combination of analytical techniques.

Expected Data
PropertyValue
Molecular Formula C₄H₇ClFNO
Molecular Weight 139.55 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): 6.8-7.2 (br s, 1H, NH), 4.85 (d, JHF = 47 Hz, 2H, FCH₂), 3.65 (t, J = 6 Hz, 2H, ClCH₂), 3.55 (q, J = 6 Hz, 2H, CH₂NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.0 (d, JCF = 20 Hz, C=O), 79.5 (d, JCF = 180 Hz, FCH₂), 42.0 (CH₂NH), 41.0 (ClCH₂)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm): -230 (t, JHF = 47 Hz)
Mass Spectrometry (EI) m/z (%): 139 (M⁺), 104 (M⁺ - Cl), 78, 61, 49
FTIR (neat) ν (cm⁻¹): 3300 (N-H stretch), 2950 (C-H stretch), 1670 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1050 (C-F stretch)

Workflow Diagram

G cluster_0 Synthesis cluster_1 Purification & Analysis A 2-Fluoroacetic Acid + SOCl₂ B 2-Fluoroacetyl Chloride A->B Reflux D Amidation Reaction (DCM, Et₃N) B->D C 2-Chloroethylamine (from hydrochloride salt) C->D E Crude N-(2-chloroethyl)-2-fluoroacetamide D->E Aqueous Workup F Purification (Column Chromatography or Recrystallization) E->F G Pure N-(2-chloroethyl)-2-fluoroacetamide F->G H Characterization (NMR, GC-MS, FTIR) G->H

Caption: Experimental workflow for the synthesis and characterization of N-(2-chloroethyl)-2-fluoroacetamide.

Discussion

The described protocol provides a reliable method for the scale-up synthesis of N-(2-chloroethyl)-2-fluoroacetamide. The choice of thionyl chloride for the preparation of the acid chloride is a standard and efficient method. The subsequent amidation reaction is a classic Schotten-Baumann type reaction, which generally proceeds in high yield.[4] The use of an organic base like triethylamine is crucial to neutralize the HCl generated during the reaction.

For large-scale applications, process optimization may be necessary.[1][6][7] This could include exploring alternative chlorinating agents for the first step, optimizing the solvent and base for the amidation, and developing a more efficient purification protocol, such as crystallization, to avoid chromatography. The stability of the free 2-chloroethylamine should be considered, and it is recommended to use it immediately after its preparation.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their research and development needs. The provided analytical data serves as a benchmark for the characterization of the final product.

References

  • American Chemical Society. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - 2-Fluoroacetamide. [Link]

  • Wikipedia. (n.d.). Fluoroacetyl chloride. [Link]

  • Scribd. (n.d.). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]

  • ResearchGate. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. [Link]

  • PubChem. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro-. [Link]

Sources

Application Note: Late-Stage Peptide Stapling via Dual-Stage N-(2-chloroethyl)-2-fluoroacetamide (CEFA) Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Validated Protocol

Introduction & Strategic Context

The development of peptide therapeutics is frequently hindered by poor proteolytic stability and limited cellular membrane permeability. Peptide "stapling"—the process of locking a peptide into a bioactive α -helical conformation—has emerged as a premier solution to these pharmacokinetic bottlenecks. While Ring-Closing Metathesis (RCM) has historically dominated this space, the has recently proven superior, yielding stapled peptides with significantly enhanced cellular internalization and target affinity [1].

However, traditional FTDR workflows require the expensive and complex incorporation of unnatural fluoroacetamide-bearing amino acids during Solid-Phase Peptide Synthesis (SPPS). To democratize and streamline this chemistry, we present a highly efficient late-stage functionalization strategy using N-(2-chloroethyl)-2-fluoroacetamide (CEFA) . This heterobifunctional crosslinker allows researchers to convert canonical, natively expressed cysteine residues into FTDR-active handles, bridging the gap between native peptide sequences and advanced macrocyclization.

Mechanistic Rationale: The Power of Orthogonal Bifunctionality

As an Application Scientist, I emphasize that the success of complex bioconjugation relies entirely on controlling reaction causality. CEFA (CAS 459-98-3) is uniquely suited for this due to the orthogonal reactivity of its two halogenated poles[2]:

  • Stage 1: Chemoselective Thioalkylation (The Chloroethyl Pole) Unlike highly reactive iodoacetamides that often suffer from off-target amine alkylation (e.g., at Lysine residues), the chloroethyl group in CEFA provides a tempered electrophilic center. At a strictly controlled pH of 8.0, the thiolate anion of cysteine ( pKa​≈8.3 ) acts as a soft nucleophile, executing a clean SN​2 displacement of the chloride ion. This controlled reactivity prevents the premature degradation of the fluoroacetamide pole.

  • Stage 2: FTDR Activation (The Fluoroacetamide Pole) The C–F bond is notoriously inert. However, in the α -fluoroacetamide configuration, the adjacent electron-withdrawing carbonyl sensitizes the α -carbon. When the pH is shifted to 9.5, an incoming dithiol (e.g., 1,3-benzenedimethanethiol) undergoes a highly specific displacement of the fluorine atom. This reaction is uniquely driven by fluorine- π interactions and the high nucleophilicity of the dithiolate, allowing for robust macrocyclization [3].

Experimental Workflows & Mechanistic Visualizations

Workflow A Native Peptide (Cys-containing) B Reduction (TCEP, pH 7.5) A->B Step 1 C Alkylation (CEFA, pH 8.0) B->C Step 2 D FTDR Stapling (1,3-BDMT, pH 9.5) C->D Step 3 E RP-HPLC Validation D->E Step 4

Workflow for late-stage peptide stapling utilizing CEFA-mediated FTDR chemistry.

Mechanism N1 State 1 Free Cysteine Thiol (-SH) N2 State 2 Chloroethyl Alkylation (SN2 Displacement) N1->N2 + CEFA (pH 8.0) N3 State 3 Fluoroacetamide-Tagged Intermediate N2->N3 - HCl N4 State 4 FTDR Activation (Nucleophilic Attack) N3->N4 + 1,3-BDMT (pH 9.5) N5 State 5 Benzenedimethanethiol Stapled Peptide N4->N5 - 2 HF

Mechanistic pathway of CEFA bifunctional crosslinking from native cysteine to stapled macrocycle.

Self-Validating Protocol: CEFA-Mediated Peptide Stapling

To ensure reproducibility and trustworthiness, this protocol is designed as a self-validating system . Quality control (QC) checkpoints are embedded after every critical transformation.

Materials Required:

  • Target Peptide containing two canonical Cysteine residues (1 mM final concentration)

  • N-(2-chloroethyl)-2-fluoroacetamide (CEFA) (100 mM stock in anhydrous DMSO)

  • 1,3-benzenedimethanethiol (1,3-BDMT) (50 mM stock in DMF)

  • TCEP-HCl, Ellman's Reagent (DTNB), LC-MS grade solvents.

Step 1: Disulfide Reduction
  • Dissolve the target peptide in degassed 50 mM Tris-HCl, 1 mM EDTA, pH 7.5 to a concentration of 1 mM.

  • Add 5 molar equivalents of TCEP-HCl. Incubate at room temperature (25°C) for 30 minutes.

  • Validation Check (Causality): Perform an Ellman’s assay (DTNB). A strong absorbance at 412 nm confirms the presence of free sulfhydryls. Why? Incomplete reduction will prevent CEFA alkylation, leading to heterogeneous tagging and failed macrocyclization.

Step 2: Primary Alkylation with CEFA
  • Adjust the buffer pH strictly to 8.0 using 0.1 M NaOH.

  • Add 20 molar equivalents of CEFA (10 eq per Cysteine residue).

  • Incubate at 37°C for 4 hours in the dark.

  • Validation Check (Causality): Analyze the reaction via LC-MS. The target mass must shift by +103.04 Da per cysteine (representing the addition of C4​H6​FNO after the loss of HCl). Why pH 8.0? This specific pH ensures cysteines are sufficiently deprotonated into their reactive thiolate form while keeping primary amines (Lysine, N-terminus) protonated, ensuring strict chemoselectivity.

  • Purify the intermediate via preparative RP-HPLC or a desalting column to remove unreacted CEFA.

Step 3: FTDR Macrocyclization
  • Re-dissolve the purified CEFA-tagged peptide intermediate in 100 mM Sodium Carbonate buffer, pH 9.5.

  • Add 1.2 molar equivalents of 1,3-BDMT.

  • Incubate at 37°C for 12 hours.

  • Validation Check (Causality): Analyze via LC-MS. Successful stapling is indicated by a net mass shift of +130.01 Da from the bis-CEFA intermediate (Addition of 1,3-BDMT [170.02 Da] minus the loss of two HF molecules [40.01 Da]). Why pH 9.5? FTDR strictly requires pH > 9.0 to generate the highly nucleophilic dithiolate state required to overcome the activation energy of the strong C–F bond.

Quantitative Data Summaries

Table 1: CEFA-FTDR Reaction Parameters & Mass Validation

Reaction Phase Reagent pH Temp Time Molar Eq. Primary LC-MS Mass Shift
Reduction TCEP-HCl 7.5 25°C 0.5 h 5x +2.02 Da (Disulfide to 2x Thiol)
Alkylation CEFA 8.0 37°C 4.0 h 20x +103.04 Da (per Cys residue)

| FTDR Stapling | 1,3-BDMT | 9.5 | 37°C | 12.0 h | 1.2x | +130.01 Da (Net for bis-CEFA) |

Table 2: Comparative Advantages of CEFA-FTDR vs. Traditional RCM

Parameter CEFA-FTDR Stapling Ring-Closing Metathesis (RCM)
Synthetic Requirement Late-stage (Uses Native Cys) SPPS only (Requires Unnatural AAs)
Catalyst Dependency Catalyst-free (pH driven) Ruthenium-based (Grubbs Catalyst)
Cellular Membrane Uptake High (Multiple endocytosis pathways) Moderate
Helicity Induction Strong (Rigid BDMT linker) Strong (Hydrocarbon linker)

| Cost & Scalability | Low cost / High scalability | High cost / Low scalability |

References

  • Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction. Nature Communications, 13, 350 (2022). URL:[Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- (Compound Summary). National Center for Biotechnology Information. PubChem Database, CID 68025. URL:[Link]

  • Flexible fluorine-thiol displacement stapled peptides with enhanced membrane penetration for the estrogen receptor/coactivator interaction. Proceedings of the National Academy of Sciences (PNAS), 120 (28) e2217682120 (2023). URL:[Link]

Troubleshooting & Optimization

N-(2-chloroethyl)-2-fluoroacetamide stability issues in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(2-chloroethyl)-2-fluoroacetamide

From the Desk of the Senior Application Scientist

Welcome to the technical support center for N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges presented by this molecule. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments. The inherent reactivity of this compound, stemming from its chloroethyl and fluoroacetamide moieties, necessitates careful handling and experimental design.

Frequently Asked Questions (FAQs) & Core Stability Concerns

Q1: What are the primary stability concerns for N-(2-chloroethyl)-2-fluoroacetamide in solution?

A1: The structure of N-(2-chloroethyl)-2-fluoroacetamide contains two key functionalities that are susceptible to degradation in solution:

  • The N-(2-chloroethyl) group: This is a classic nitrogen mustard precursor. The nitrogen lone pair can displace the chloride via an intramolecular nucleophilic attack, forming a highly reactive aziridinium ion intermediate. This process is often accelerated under neutral to basic conditions.

  • The Amide Bond: Like all amides, the bond between the carbonyl carbon and the nitrogen is susceptible to hydrolysis.[1][2][3] This reaction is catalyzed by both acid and base and is significantly accelerated by heat.[4][5]

Therefore, the primary stability concerns are intramolecular cyclization and hydrolysis. The rate and dominance of each pathway are highly dependent on the solution's pH, temperature, and solvent composition.

Q2: What are the likely degradation pathways and products for this compound?

A2: Based on the reactivity of analogous chloroacetamides and N-(2-chloroethyl) amines, we can predict two primary degradation pathways.[4][6][7]

  • Pathway A: Intramolecular Cyclization: The nitrogen atom attacks the carbon bearing the chlorine, leading to the formation of a cyclic aziridinium intermediate. This highly electrophilic species can then be attacked by nucleophiles present in the solution (including water or buffer components) to yield various adducts, or potentially rearrange.

  • Pathway B: Amide Hydrolysis: This pathway involves the cleavage of the amide bond. Under acidic conditions, this will yield 2-fluoroacetic acid and 2-chloroethylamine hydrochloride.[1][2] Under basic conditions, it will produce the salt of 2-fluoroacetic acid (2-fluoroacetate) and 2-chloroethylamine.[1][2]

It is critical to consider that one of the potential hydrolysis products, fluoroacetate, is a well-known metabolic poison due to its inhibition of the citric acid cycle.[8]

G cluster_main N-(2-chloroethyl)-2-fluoroacetamide cluster_path_a Pathway A: Intramolecular Cyclization cluster_path_b Pathway B: Amide Hydrolysis compound N-(2-chloroethyl)-2-fluoroacetamide (Parent Compound) aziridinium Aziridinium Ion (Reactive Intermediate) compound->aziridinium  pH ≥ 7 (Intramolecular Attack) acid 2-Fluoroacetic Acid (or Fluoroacetate Salt) compound->acid  H⁺ or OH⁻, Δ (Hydrolysis) amine 2-Chloroethylamine (or Ammonium Salt) compound->amine  H⁺ or OH⁻, Δ (Hydrolysis) adducts Nucleophilic Adducts (e.g., Hydroxyethyl derivative) aziridinium->adducts  + Nucleophile (e.g., H₂O)

Caption: Predicted degradation pathways of N-(2-chloroethyl)-2-fluoroacetamide.
Q3: How do pH, temperature, and solvent choice impact the stability of this compound?

A3: These three factors are critically interconnected and are the primary levers for controlling the compound's stability.

  • pH: This is arguably the most critical factor.

    • Acidic (pH < 5): The rate of intramolecular cyclization is significantly reduced due to protonation of the amide nitrogen. However, acid-catalyzed hydrolysis of the amide bond becomes the dominant degradation pathway, especially with heating.[4][9] Dichloroacetamide, a related compound, is stable at pH 5 for extended periods.[10]

    • Neutral (pH ≈ 7): Both degradation pathways can occur. The hydrolysis of similar chloroacetamides can have half-lives ranging from weeks to years at neutral pH.[6] However, the N-(2-chloroethyl) moiety may still be susceptible to slow cyclization.

    • Basic (pH > 8): Base-catalyzed hydrolysis is significantly accelerated.[10][11] Furthermore, the deprotonated nitrogen is a more potent nucleophile, drastically increasing the rate of intramolecular cyclization. High pH conditions should be avoided.

  • Temperature: As with most chemical reactions, increasing the temperature will accelerate the rate of all degradation pathways.[9][12] Storing solutions at low temperatures (e.g., 2-8°C or -20°C) is essential for minimizing degradation. Avoid repeated freeze-thaw cycles, which can introduce their own stability issues.

  • Solvent: The choice of solvent can dramatically influence stability.

    • Protic Solvents (Water, Methanol, Ethanol): These solvents can participate directly in degradation reactions, particularly hydrolysis. Aqueous buffers are common but must be carefully chosen (see pH section).

    • Aprotic Solvents (DMSO, DMF, Acetonitrile): These are generally preferred for long-term storage of stock solutions as they do not directly participate in hydrolysis. The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing intermediates.[13][14]

Table 1: Predicted Stability Profile and Recommended Solvents

Condition Primary Degradation Pathway Predicted Stability Recommended Solvents for Storage
Acidic (pH 2-4) Amide Hydrolysis Poor, especially when heated Aprotic (DMSO, DMF)
Near-Neutral (pH 5-7) Slow Hydrolysis & Cyclization Moderate to Good (at low temp) Aprotic (DMSO, DMF), or freshly prepared aqueous buffers (pH ~5)[10]
Basic (pH > 8) Fast Hydrolysis & Cyclization Very Poor Not Recommended

| Aprotic Organic | Minimal | Excellent (if anhydrous) | Anhydrous DMSO, DMF, Acetonitrile |

Troubleshooting Guide

Q4: My analytical results (HPLC/LC-MS) show extra peaks over time. How do I identify them?

A4: The appearance of new peaks is a classic sign of degradation. The most likely culprits are the products of hydrolysis or cyclization.

  • Strategy for Identification:

    • Mass Spectrometry (MS): This is your most powerful tool. Calculate the expected masses of the potential degradation products listed in A2 (2-fluoroacetic acid, 2-chloroethylamine, and the hydroxyethyl adduct from cyclization + water). Compare these calculated masses with the m/z values of your new peaks.

    • Forced Degradation Study: Intentionally degrade a small sample of your compound under controlled conditions (e.g., heat in 0.1 M HCl, heat in 0.1 M NaOH, expose to light). Analyze these samples by HPLC/LC-MS. The peaks that grow under these specific conditions can be tentatively identified. For example, the peak that grows in the acidic sample is likely from hydrolysis.

    • Reference Standards: If available, co-inject authentic reference standards of suspected degradation products to confirm retention times and mass spectra.

Q5: My bioassay results are inconsistent. Could compound degradation be the cause?

A5: Absolutely. Inconsistent results, such as a loss of potency over time or variability between experiments, are frequently linked to compound instability.

  • Causality: If your compound degrades in the assay medium, its effective concentration decreases over the course of the experiment, leading to lower-than-expected activity. Furthermore, the degradation products themselves could have unintended biological activity or interfere with the assay detection method. For instance, fluoroacetate is highly toxic and could produce a cellular response that confounds your results.[8]

  • Troubleshooting Steps:

    • Analyze Post-Assay Samples: Take an aliquot from your assay plate/tube at the end of the incubation period. Analyze it by LC-MS to determine the percentage of the parent compound remaining.

    • Pre-incubate and Test: Incubate your compound in the complete assay buffer (including cells/protein if possible) for the full duration of your experiment. Then, analyze the stability of the compound in this mixture. This will tell you if a component of your assay system is accelerating degradation.

    • Reduce Incubation Time: If significant degradation is observed, investigate whether the experimental protocol can be modified to use shorter incubation times.

Q6: How should I handle the compound during purification and workup to minimize degradation?

A6: Purification and workup steps can expose the compound to conditions that promote degradation.[15]

  • Column Chromatography:

    • Stationary Phase: Use neutral silica gel. Avoid acidic or basic alumina.

    • Mobile Phase: Use neutral solvent systems (e.g., Hexanes/Ethyl Acetate, DCM/Methanol). Avoid adding acids (like acetic acid) or bases (like triethylamine) to your mobile phase unless absolutely necessary, and if so, remove them immediately after fractionation.

  • Aqueous Workup:

    • Avoid Strong Bases: Do not use strong basic washes (e.g., 1M NaOH). If a basic wash is required, use a milder base like saturated sodium bicarbonate and perform the wash quickly at low temperatures.

    • Temperature Control: Perform all extractions and washes using cold solutions and an ice bath to minimize thermal degradation.

    • Minimize Time: Do not let your compound sit in aqueous layers for extended periods. Promptly proceed to drying and solvent evaporation.

Experimental Protocols & Best Practices

Q7: What is the recommended procedure for preparing and storing stock solutions?

A7: Proper preparation and storage are paramount for reproducible results.

Protocol: Preparation of High-Concentration Stock Solutions

  • Pre-analysis: Before opening, allow the vial of solid N-(2-chloroethyl)-2-fluoroacetamide to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Selection: Use a high-quality, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Weighing: Weigh the required amount of solid in a clean, dry vial. Perform this in a well-ventilated area or fume hood, adhering to all safety guidelines.[16][17]

  • Dissolution: Add the appropriate volume of solvent to achieve your target concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming (to ~30-35°C) can be used if necessary, but avoid excessive heat.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., amber glass vials with PTFE-lined caps). This prevents contamination and degradation from repeated freeze-thaw cycles.

  • Long-Term Storage: Store the aliquots at -20°C or, preferably, -80°C. Ensure they are protected from light.

Q8: How can I perform a basic stability study for my specific experimental conditions?

A8: A simple isocratic HPLC-UV or LC-MS method is ideal for this. The goal is to quantify the percentage of the parent compound remaining over time.

Caption: Workflow for a preliminary solution stability study.

Protocol: Preliminary Stability Assessment

  • Method Development: Develop a simple analytical method (HPLC-UV or LC-MS) that gives a sharp, symmetrical peak for your parent compound, well-resolved from any solvent or buffer components.

  • Prepare Test Solution: Prepare a solution of N-(2-chloroethyl)-2-fluoroacetamide in your final experimental buffer at the exact concentration you will use in your assay (e.g., 10 µM).

  • Timepoint Zero (T=0): Immediately after preparation, inject this solution into your analytical system. Record the peak area of the parent compound. This is your 100% reference value.

  • Incubation: Place the remainder of the test solution under your exact experimental conditions (e.g., in an incubator at 37°C).

  • Subsequent Timepoints: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the incubated solution, and inject it into the analytical system. Record the peak area.

  • Data Analysis: For each timepoint, calculate the percentage of compound remaining: (% Remaining) = (Peak Area at Tx / Peak Area at T0) * 100.

  • Interpretation: Plot % Remaining versus time. A generally accepted threshold for stability in many drug discovery assays is >85-90% of the compound remaining at the final timepoint.

Safety & Handling

Q9: Are there any specific safety precautions for handling this compound and its potential degradants?

A9: Yes. Due to its structure, N-(2-chloroethyl)-2-fluoroacetamide and its potential byproducts should be handled as hazardous substances.

  • Parent Compound: As an N-chloroethyl compound, it should be considered a potential alkylating agent. The fluoroacetamide moiety suggests potential toxicity.[18] Handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[16][17][19] All handling of solids and concentrated solutions should be done in a certified chemical fume hood.[17]

  • Degradation Products:

    • 2-Fluoroacetic Acid / Fluoroacetate: This is a highly toxic substance with reported human fatalities. It is readily absorbed through the skin. Extreme caution must be exercised if you suspect its formation.

    • Aziridinium Ion: This reactive intermediate is a potent electrophile and alkylating agent.

  • Waste Disposal: All waste materials containing the compound or its degradation products must be disposed of according to your institution's hazardous waste protocols. Do not discharge to drains.[17]

References

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners | Environmental Science & Technology - ACS Publications. (2021). Available at: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC. (2021). Available at: [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Available at: [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3) - HazComFast. Available at: [Link]

  • The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water | Request PDF - ResearchGate. Available at: [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - FAO AGRIS. (2006). Available at: [Link]

  • Formation of haloacetamides during chlorination of dissolved organic nitrogen aspartic acid - Riccio College of Engineering : UMass Amherst. Available at: [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Available at: [Link]

  • Kinetic Analysis of Haloacetonitrile Stability in Drinking Waters - ACS Publications. (2015). Available at: [Link]

  • Solvent effects of N-nitroso, N-(2-chloroethyl), N',N'-dibenzylsulfamid and its copper(II) and cobalt(II) complexes: fluorescence studies - PubMed. (2013). Available at: [Link]

  • Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides - PMC. (2015). Available at: [Link]

  • Stability of Newfound Nitrogenous Disinfection By-products Haloacetamides in Drinking Water - SIOC Journals. Available at: [Link]

  • Solvent effects of N-nitroso, N-(2-chloroethyl), N′,N′- dibenzylsulfamid and its copper(II) and cobalt(II) complexes: Fluorescence studies | Request PDF - ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - qecusa.com. (2021). Available at: [Link]

  • Material Safety Data Sheet Fluoroacetamide, 98% MSDS# 06132 Section 1 - Exposome-Explorer. (2009). Available at: [Link]

  • Fast detection of fluoroacetamide in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction - PubMed. (2004). Available at: [Link]

  • 34.3 Amides | CIE A-Level Chemistry. Available at: [Link]

  • Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. Available at: [Link]

  • Hydrolysis of Amide - Organic Synthesis. Available at: [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties - EPA. (2025). Available at: [Link]

  • [Analysis of fluoroacetamide in biological samples with GC/NPD, GC/FID] - PubMed. (1999). Available at: [Link]

  • Innovative Potentiometric Quantification of Flutamide Using Novel Ion-Selective Electrodes with Sulfonphthalein Dyes - BrJAC. (2024). Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver. Available at: [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. (2021). Available at: [Link]

  • Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem - NIH. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019). Available at: [Link]

  • Catalyst‐free Chloroamination Cyclization Cascade with Sodium Hypochlorite: from N‐(Pentenyl)sulfonylamides to 2‐(1‐Chloromethyl)pyrrolidines | Request PDF - ResearchGate. Available at: [Link]

  • (HN-1), N-METHYL-BIS(2-Chloroethyl)amine - DTIC. (2023). Available at: [Link]

  • Intramolecular cyclization of 15-carboxy-13-amide derivatives of chlorin e 6 under the action of 2-Chloro-1-methylpyridinium iodide - ResearchGate. Available at: [Link]

  • The Impact of Solvent Polarity on the Stability, Electronic Properties, and 1H NMR Chemical Shift of the Conformers of 2-Chloro-3-Methylcyclohexan-1-One Oxime: a Conceptual DFT Approach - ResearchGate. Available at: [Link]

  • 2-Chloro-N,N-diethyl-2-fluoroacetamide | C6H11ClFNO | CID 356549 - PubChem. Available at: [Link]

  • Fluoroacetamide - AERU - University of Hertfordshire. (2026). Available at: [Link]

  • UV and temperature effects on chloroacetanilide and triazine herbicides degradation and cytotoxicity - PMC. Available at: [Link]

  • Solvent Effects on the Amidic Bond - Repositorio Académico - Universidad de Chile. Available at: [Link]

  • Synthesis of sulfanyl derivatives of 1,2,4-triazoles via an acid catalyzed intramolecular cyclization of isothiosemicarbazones: structural characterization, E/Z isomerism, mechanistic insights and in vitro cytotoxicity - RSC Publishing. (2018). Available at: [Link]

  • Photoinduced Chloroamination Cyclization Cascade with N -Chlorosuccinimide: From N -(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines | Request PDF - ResearchGate. (2025). Available at: [Link]

  • CAUSE AND EFFECTS OF FLUOROCARBON DEGRADATION IN ELECTRONICS AND OPTO-ELECTRONIC SYSTEMS. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways & Troubleshooting for N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-chloroethyl)-2-fluoroacetamide . This guide is designed for researchers, analytical scientists, and drug development professionals handling this highly reactive, dual-functional molecule.

Because this compound contains both a fluoroacetamide moiety (prone to enzymatic cleavage) and a 2-chloroethyl group (prone to nucleophilic substitution and cyclization), its stability is highly dependent on the experimental matrix. Below, we detail the causality of its degradation, quantitative stability data, and field-proven troubleshooting protocols.

Part 1: Core Degradation Mechanisms

Understanding the structural vulnerabilities of N-(2-chloroethyl)-2-fluoroacetamide is the first step in preventing unwanted degradation during your assays. The molecule degrades via two primary, competing pathways depending on the environment:

  • Intramolecular Cyclization (Chemical Instability): Under neutral to alkaline conditions, the nitrogen atom can undergo an intramolecular nucleophilic attack on the 2-chloroethyl carbon, displacing the chloride ion to form a highly reactive aziridinium ion intermediate . This intermediate rapidly hydrolyzes in water to form N-(2-hydroxyethyl)-2-fluoroacetamide or polymerizes.

  • Amide Hydrolysis (Metabolic Instability): While purely aqueous hydrolysis of the fluoroacetamide moiety is exceptionally slow under neutral conditions (half-life ~2.4 years at pH 7)[1], in biological matrices, it undergoes rapid enzymatic hydrolysis. Organophosphate-sensitive amidases cleave the amide bond to yield fluoroacetate and 2-chloroethylamine [2]. Fluoroacetate subsequently enters the mitochondria, where it is converted into fluorocitrate—a potent inhibitor of aconitase that halts the tricarboxylic acid (TCA) cycle (a process known as "lethal synthesis")[3].

G A N-(2-chloroethyl)- 2-fluoroacetamide B Fluoroacetic Acid + 2-Chloroethylamine A->B Amidase H2O C Aziridinium Ion Intermediate A->C Intramolecular Cyclization (pH > 7) D Fluorocitrate (Aconitase Inhibitor) B->D Lethal Synthesis (Krebs Cycle) E N-(2-hydroxyethyl)- 2-fluoroacetamide C->E Aqueous Hydrolysis

Degradation pathways of N-(2-chloroethyl)-2-fluoroacetamide via hydrolysis and cyclization.

Part 2: Quantitative Stability Data

To assist in experimental planning, the following table summarizes the degradation kinetics of the compound's functional moieties across different matrices.

Degradation PathwayCondition / MatrixEstimated Half-Life (DT50)Primary DegradantAnalytical Target
Aqueous Hydrolysis pH 7.0, 25°C (Buffer)~2.4 years[4]Fluoroacetic AcidFluoroacetate
Intramolecular Cyclization pH > 7.4, 37°C (Aqueous)< 2 hoursAziridinium IonAziridine / 2-CEA
Enzymatic Hydrolysis Liver Cytosol (Amidase)Minutes to Hours[2]FluoroacetateFluorocitrate
Microbial Degradation Soil / Environmental3 to 11 weeks[1]Fluoride IonFluoride / Acetate

Part 3: Troubleshooting Guides & FAQs

FAQ 1: Why is my N-(2-chloroethyl)-2-fluoroacetamide standard degrading rapidly in aqueous assay buffers?

The Causality: If your compound is degrading in a cell-free, aqueous buffer, the culprit is almost certainly intramolecular cyclization driven by pH, not amide hydrolysis. At pH levels above 7.0, the equilibrium shifts to deprotonate any transiently protonated states of the amide nitrogen, increasing its nucleophilicity. This drives the rapid formation of the aziridinium ion.

The Solution (Self-Validating Protocol for Stock Preparation): To ensure compound integrity, you must completely exclude moisture and high pH during storage.

  • Equilibration: Allow the lyophilized vial to reach room temperature inside a desiccator before opening. Why? This prevents atmospheric moisture from condensing on the cold powder, which would initiate localized micro-hydrolysis.

  • Reconstitution: Dissolve the compound in strictly anhydrous, amine-free Dimethyl Sulfoxide (DMSO) to a stock concentration of 10 mM.

  • Aliquot & Purge: Divide the stock into single-use amber glass vials. Purge the headspace of each vial with dry argon or nitrogen gas before sealing. Why? Argon displaces oxygen and atmospheric moisture, creating an inert environment that prevents both oxidation and hydrolysis.

  • Storage: Store at -80°C.

  • Validation Step: Before running a critical assay, spike a small aliquot of your stock into LC-MS grade water and immediately inject it into an LC-UV system. A single sharp peak confirms stock integrity; a leading shoulder indicates aziridinium formation.

FAQ 2: How can I analytically track the degradation products (fluoroacetate and 2-chloroethylamine) in my biological matrix?

The Causality: Standard Reversed-Phase Liquid Chromatography (RPLC) fails for these degradants because 2-chloroethylamine (2-CEA), aziridine, and fluoroacetate are highly polar and will elute in the void volume, leading to severe ion suppression from matrix salts.

The Solution (HILIC-MS/MS Protocol): Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is the validated gold standard for these analytes, allowing for part-per-billion (ppb) sensitivity without the need for complex derivatization steps[5].

Workflow S1 Sample Quenching S2 Protein Precipitation S1->S2 S3 Centrifugation & Filtration S2->S3 S4 HILIC-MS/MS Analysis S3->S4

Step-by-step sample preparation and HILIC-MS/MS workflow for degradation product analysis.

Step-by-Step Methodology:

  • Sample Quenching: Extract 50 µL of your biological matrix (e.g., plasma or cell lysate) and immediately quench with 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. Why? The high organic content instantly denatures amidases, halting enzymatic degradation of the parent compound, while the acidic pH prevents aziridinium cyclization of any liberated 2-CEA.

  • Protein Precipitation: Vortex aggressively for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Filtration: Transfer the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Chromatography (HILIC): Inject 2 µL onto a HILIC column (e.g., BEH Amide, 1.7 µm, 2.1 x 50 mm). Run an isocratic elution using 80% ACN / 20% Water with 10 mM Ammonium Formate and 0.1% Formic Acid at a flow rate of 0.5 mL/min[6].

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode for 2-CEA (m/z 80.0) and aziridine (m/z 44.1), and Negative mode (ESI-) for fluoroacetate[7].

  • Validation Step: Always run a "Matrix Blank" (matrix quenched before adding the compound) to establish the baseline and ensure no endogenous isobaric interferences exist at your target m/z transitions.

FAQ 3: My cellular assay shows delayed, non-linear toxicity. Is this related to the compound's degradation?

The Causality: Yes. N-(2-chloroethyl)-2-fluoroacetamide is a prodrug-like toxicant. The parent molecule itself is not the primary driver of acute cellular toxicity. The delayed, non-linear toxicity curve is a classic hallmark of "lethal synthesis" [8]. The compound must first be taken up by the cell and enzymatically hydrolyzed by cytosolic amidases to release fluoroacetate[2]. Fluoroacetate is then converted by citrate synthase into fluorocitrate. Because fluorocitrate acts as a suicide inhibitor of aconitase, toxicity only manifests after the cellular pool of ATP is depleted due to the halting of the Krebs cycle[3]. If you observe this delay, it confirms that the metabolic degradation pathway is active in your specific cell line.

References

  • Food and Agriculture Organization of the United Nations (FAO). "Assessing soil contamination: A reference manual - Appendix 3 Fact sheets on pesticides (Fluoroacetamide)." FAO Pesticide Disposal Series 8. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12542, Fluoroacetamide." PubChem, NIH. Available at:[Link]

  • Shackman, J. G. (2019). "Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry." MethodsX, 6, 2176-2180. Available at:[Link]

Sources

Technical Support Center: Advanced Purification Strategies for N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and purification of N-(2-chloroethyl)-2-fluoroacetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging molecule. The inherent reactivity of the α-fluoro and N-(2-chloroethyl) moieties, while synthetically useful, presents specific purification hurdles that can impact yield, purity, and stability.

This guide moves beyond standard protocols to provide in-depth, experience-driven troubleshooting advice. We will explore the causal chemistry behind common purification challenges and offer validated, step-by-step solutions to help you achieve your desired product specifications.

Part 1: Understanding the Chemistry of Impurity Formation

The most common route to N-(2-chloroethyl)-2-fluoroacetamide involves the acylation of 2-chloroethylamine with an activated derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride or an ester. The primary purification challenges arise directly from the reactivity of the starting materials and the product itself.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual 2-chloroethylamine (basic) and 2-fluoroacetic acid (acidic, from hydrolysis of the acylating agent).

  • Hydrolysis Product: The amide bond of the final product can be susceptible to hydrolysis under strongly acidic or basic conditions encountered during workup, reverting to 2-fluoroacetic acid and 2-chloroethylamine.[1][2]

  • Dimeric Byproduct (N,N'-bis(2-fluoroacetyl)piperazine): In the presence of a base, 2-chloroethylamine can self-condense to form piperazine, which can then be acylated twice by the 2-fluoroacetylating agent.

  • N-acylation of Product: The secondary amide product could, in principle, be acylated again, though this is generally a minor pathway.

The following diagram illustrates the primary synthesis pathway and the origin of the most common impurities.

cluster_impurities Potential Impurities F_Acyl 2-Fluoroacetyl Chloride Product N-(2-chloroethyl)-2-fluoroacetamide F_Acyl->Product Main Reaction + 2-Chloroethylamine F_Acid 2-Fluoroacetic Acid (Hydrolysis) F_Acyl->F_Acid H₂O (Workup) Piperazine_Byproduct N,N'-bis(2-fluoroacetyl)piperazine (Dimerization/Acylation) F_Acyl->Piperazine_Byproduct + Acylation Chloroethylamine 2-Chloroethylamine Chloroethylamine->Product Chloroethylamine->Piperazine_Byproduct Base, Self-condensation

Caption: Synthesis pathway and common impurity formation routes.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address issues you may encounter during purification.

FAQ 1: Initial Crude Product Purification

Question: My initial workup leaves a crude product contaminated with both acidic and basic residues. What is the most efficient way to perform an initial clean-up?

Answer: A well-planned liquid-liquid extraction (aqueous wash) sequence is critical for removing the most common ionic impurities before attempting chromatography or recrystallization. The strategy is to exploit the acid-base properties of your expected impurities.

  • Causality: 2-chloroethylamine is a primary amine and is therefore basic. It will be protonated by a dilute acid and become a water-soluble ammonium salt. Conversely, 2-fluoroacetic acid (formed from hydrolysis of the acylating agent) is acidic and will be deprotonated by a dilute base to form a water-soluble carboxylate salt. Your neutral amide product will remain in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve your crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This removes unreacted 2-chloroethylamine and other basic impurities. Drain the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. This removes unreacted 2-fluoroacetic acid. Be cautious and vent the funnel frequently, as CO₂ gas will be evolved. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution. This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

FAQ 2: Recrystallization Challenges

Question: My product has "oiled out" instead of crystallizing, or the recovery is very low. How can I troubleshoot my recrystallization?

Answer: "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often caused by using a solvent in which the compound is too soluble, or by cooling the solution too rapidly.[1] Low recovery can result from using too much solvent or choosing a solvent in which the product has significant solubility even at low temperatures.

Troubleshooting Recrystallization

ProblemPossible CauseSolution
Product "Oils Out" Solution is supersaturated; cooling is too rapid.Re-heat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool very slowly (e.g., by insulating the flask). If the problem persists, consider a two-solvent system.
No Crystals Form Solution is not saturated; product is highly soluble.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Add a seed crystal of pure product if available.
Low Recovery Too much solvent was used; product is too soluble in the chosen solvent.Minimize the amount of hot solvent used to just dissolve the compound. Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.
Colored Impurities Highly colored, non-polar impurities are co-crystallizing.Dissolve the crude product in the minimum amount of hot solvent. Add a very small amount (e.g., 1-2% by weight) of activated charcoal. Re-heat to boiling for a few minutes, then perform a hot filtration through celite or fluted filter paper to remove the charcoal before cooling.

Recommended Protocol: Two-Solvent Recrystallization

A two-solvent system is often effective for compounds that are difficult to crystallize. You will use a "soluble" solvent (#1) in which the compound dissolves readily, and a "poor" or "anti-solvent" (#2) in which the compound is insoluble.[3] For N-(2-chloroethyl)-2-fluoroacetamide, a common pair is Ethyl Acetate (Solvent #1) and Hexanes (Solvent #2).

  • Dissolve the crude product in the minimum amount of hot ethyl acetate.

  • While the solution is still hot, add hexanes dropwise until you see persistent cloudiness (turbidity).

  • Add 1-2 drops of hot ethyl acetate to make the solution clear again.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

FAQ 3: Column Chromatography Issues

Question: My product is degrading on the silica gel column, leading to streaking and low yield. What is causing this and how can I prevent it?

Answer: Silica gel is inherently acidic and can catalyze the hydrolysis of sensitive functional groups like amides.[1] The α-haloacetamide moiety is also an electrophile that can react under these conditions.[4][5] This degradation leads to the issues you're observing.

Solution 1: Deactivating the Stationary Phase

The most direct solution is to neutralize the acidic sites on the silica gel.

  • Method: Prepare your mobile phase (eluent), for example, a 30:70 mixture of ethyl acetate and hexanes. Add 0.5-1% triethylamine (Et₃N) to this mixture. Use this base-modified eluent to pack your column and run the chromatography. The triethylamine will neutralize the acidic silica surface, preventing product degradation.

Solution 2: Alternative Stationary Phases

If degradation persists, consider a non-acidic stationary phase.

  • Neutral Alumina: Alumina (Al₂O₃) is a good alternative for compounds that are sensitive to acid. Note that the eluting power of solvents is different on alumina compared to silica, so you will need to re-optimize your mobile phase using TLC with alumina plates.

  • Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography using solvents like acetonitrile and water may be an option, though it is more common in HPLC than preparative flash chromatography.

Start Crude Product Wash Perform Acid-Base Wash Start->Wash IsSolid Is the crude product a solid? Degradation Degradation on Silica TLC? IsSolid->Degradation No (Oil/Wax) Recrystallize Recrystallization IsSolid->Recrystallize Yes PurityCheck1 Purity >95%? PurityCheck1->Degradation No Final Pure Product PurityCheck1->Final Yes PurityCheck2 Purity >98%? PurityCheck2->Recrystallize No (If solidifiable) PurityCheck2->Final Yes Column Standard Silica Gel Column Chromatography Degradation->Column No NeutralColumn Neutral Alumina or Deactivated Silica Column Degradation->NeutralColumn Yes Wash->IsSolid Recrystallize->PurityCheck1 Column->PurityCheck2 NeutralColumn->PurityCheck2

Caption: A decision workflow for the purification of N-(2-chloroethyl)-2-fluoroacetamide.

FAQ 4: Purity Assessment and Stability

Question: What are the best methods to confirm the purity of my final product, and are there any long-term stability concerns?

Answer: A multi-technique approach is essential for confirming purity and structure.

  • Purity Assessment:

    • NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and for identifying and quantifying impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides an accurate molecular weight confirmation and is highly sensitive for detecting trace-level impurities.

    • HPLC (High-Performance Liquid Chromatography): Essential for quantitative purity analysis (e.g., determining purity as a percentage area).[1]

  • Stability and Storage:

    • N-(2-chloroethyl)-2-fluoroacetamide should be considered a reactive molecule. Haloacetamides can be susceptible to hydrolysis, especially if exposed to moisture in combination with acidic or basic residues.[2][6] They are also known electrophiles that can react with various nucleophiles.[5]

    • Recommended Storage: For long-term stability, store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a freezer (-20 °C), and protected from light.

References

  • Kim, D., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Retrieved from [Link]

  • Chu, W., et al. (2018). The stability of chlorinated, brominated, and iodinated haloacetamides in drinking water. Science of The Total Environment. Retrieved from [Link]

  • Yang, X., et al. (2015). Peptide bonds affect the formation of haloacetamides, an emerging class of N-DBPs in drinking water: free amino acids versus oligopeptides. Scientific Reports. Retrieved from [Link]

  • Lin, M., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. GSRS. Retrieved from [Link]

  • Coleman, G. H., & Johnson, H. L. (1942). Preparation of chloroacetamide. U.S. Patent 2,321,278.
  • Jacobs, W. A., & Heidelberger, M. (1921). Chloroacetamide. Organic Syntheses, 1, 28. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Luthy, R. G., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ju, H., et al. (2004). Fast detection of fluoroacetamide in body fluid using gas chromatography–mass spectrometry after solid-phase microextraction. Analytica Chimica Acta. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Gagosz, F., & Zard, S. Z. (2003). N-(2,2,2-Trifluoro-1-hydroxyethyl)-acetamide. Organic Syntheses, 80, 196. Retrieved from [Link]

  • Höfner, G. (2020). Reaction Mechanism of 2-Amido-2-Aminoacetic Acid-Formation from Amides and 2-Iminoacetic Acid: A DFT-study and Wavefunction Analysis. ResearchGate. Retrieved from [Link]

  • Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

  • Chantarasriwong, O., et al. (2015). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. EPA CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

  • HazComFast. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). HazComFast. Retrieved from [Link]

  • Roberts, A. L., & Luthy, R. G. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ResearchGate. Retrieved from [Link]

  • Shuai, T., et al. (2023). Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines. ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-Chemistry.org. Retrieved from [Link]

  • Ball, M., et al. (2021). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). ACS Publications. Retrieved from [Link]

  • Valero, G., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. MDPI. Retrieved from [Link]

  • Buckle, F. J., & Saunders, B. C. (1947). Method of preparing fluoroacetamide. U.S. Patent 2,416,607.
  • U.S. Environmental Protection Agency. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- - Toxics Release Inventory. EPA. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important chemical intermediate. We will delve into the underlying chemical principles to troubleshoot issues ranging from low yields to impurity formation, providing actionable protocols and data-driven insights.

Reaction Overview: The Nucleophilic Acyl Substitution

The synthesis of N-(2-chloroethyl)-2-fluoroacetamide is fundamentally a nucleophilic acyl substitution reaction. It involves the acylation of 2-chloroethylamine with a suitable 2-fluoroacetylating agent, such as 2-fluoroacetyl chloride or fluoroacetic anhydride. The reaction proceeds via the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acylating agent.[1][2]

The presence of a base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]

Reaction_Pathway cluster_reagents Reactants cluster_products Products 2_Chloroethylamine 2-Chloroethylamine (H₂N-CH₂CH₂-Cl) Intermediate Tetrahedral Intermediate 2_Chloroethylamine->Intermediate Nucleophilic Attack Fluoroacetyl_Chloride 2-Fluoroacetyl Chloride (F-CH₂-CO-Cl) Fluoroacetyl_Chloride->Intermediate Target_Molecule N-(2-chloroethyl)-2-fluoroacetamide HCl HCl Base Base (e.g., Et₃N) Base->HCl Neutralization Intermediate->Target_Molecule Elimination of Cl⁻

Caption: General reaction pathway for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is the yield of my N-acylation reaction unexpectedly low?

Low yields can be attributed to several factors, from incomplete reactions to reagent degradation.

  • Cause 1: Inactive Nucleophile (Amine Protonation) The acidic byproduct (HCl) generated during the reaction can protonate the starting 2-chloroethylamine, forming its non-nucleophilic ammonium salt and stopping the reaction.[4][5]

    • Solution: Ensure the presence of a suitable base in at least a stoichiometric amount (1.0-1.5 equivalents) to act as an acid scavenger.[3][4] Tertiary amines like triethylamine (Et₃N) or pyridine are commonly used.

  • Cause 2: Hydrolysis of the Acylating Agent Acylating agents like 2-fluoroacetyl chloride are highly moisture-sensitive and can hydrolyze to the unreactive fluoroacetic acid.[4][5]

    • Solution: Use anhydrous solvents and reagents.[6] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. Always use a fresh or newly opened bottle of the acylating agent.

  • Cause 3: Suboptimal Temperature While many acylations proceed at room temperature, this specific reaction might require different thermal conditions.

    • Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C).[4] Conversely, if you observe degradation, perform the reaction at a lower temperature (e.g., 0 °C), especially during the addition of the acylating agent.[5] Monitor progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Cause 4: Poor Solubility If reactants are not fully dissolved, the reaction rate will be significantly reduced.[5][7]

    • Solution: Choose a solvent that dissolves both the 2-chloroethylamine (or its salt) and the acylating agent. Dichloromethane (DCM), Tetrahydrofuran (THF), and acetonitrile are common choices.[6]

Q2: My TLC/LC-MS analysis shows multiple spots. What are the likely side products and how can I avoid them?

The formation of multiple products points towards side reactions. Understanding these pathways is key to their prevention.

  • Side Reaction 1: Diacylation If the newly formed amide is deprotonated by a strong base, it can be acylated a second time, leading to a diacylated byproduct. This is less common but possible under harsh conditions.

    • Mitigation: Avoid using a large excess of the acylating agent and strong bases.[4] A slight excess of the acylating agent (1.1-1.2 equivalents) is usually sufficient.[6]

  • Side Reaction 2: Aziridine Formation The 2-chloroethylamine starting material or the N-(2-chloroethyl)-2-fluoroacetamide product can undergo intramolecular cyclization in the presence of a base to form aziridine or an N-acyl aziridine, respectively. This is a common side reaction for 2-haloamines.

    • Mitigation: Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA). Control the temperature, as higher temperatures can promote this intramolecular reaction. Add the base slowly to the reaction mixture.

  • Side Reaction 3: Reaction with Solvent Certain solvents can compete in the reaction. For example, if the reaction is performed in an alcohol, the alcohol can be acylated to form an ester.

    • Mitigation: Use aprotic solvents such as DCM, THF, or ethyl acetate.[6]

Side_Reactions Start_Product N-(2-chloroethyl)-2-fluoroacetamide Diacylation Diacylation Product Start_Product->Diacylation Acylation Aziridine N-acyl Aziridine Start_Product->Aziridine Intramolecular Cyclization Hydrolysis Fluoroacetic Acid Acyl_Chloride Excess Fluoroacetyl Chloride + Base Acyl_Chloride->Diacylation Acyl_Chloride->Hydrolysis Base_Heat Base / Heat Base_Heat->Aziridine Water Trace H₂O Water->Hydrolysis

Caption: Potential side reactions during the synthesis.

Q3: How should I choose the right base and solvent for this reaction?

The choice of base and solvent is critical and can significantly impact yield and purity.

  • Base Selection: The base must be strong enough to neutralize HCl but should not introduce other complications.

    • Pyridine/Triethylamine (Et₃N): Common and effective choices. They act as acid scavengers.[3][5]

    • Diisopropylethylamine (DIPEA): A sterically hindered, non-nucleophilic base that is less likely to cause side reactions. It is a good choice to minimize aziridine formation.

    • Inorganic Bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic systems or if the amine starting material is in its hydrochloride salt form. They are cheaper but can lead to heterogeneity issues.

  • Solvent Selection: The ideal solvent should dissolve reactants and be inert under the reaction conditions.

    • Aprotic Solvents: Dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and ethyl acetate are generally good choices. They are inert and facilitate easy work-up.

    • Polar Aprotic Solvents: Acetonitrile (ACN) or Dimethylformamide (DMF) can be used if solubility is an issue, but they are harder to remove during work-up.

ConditionBaseSolventExpected Outcome
Standard TriethylamineDCMGood yields, but potential for minor side products.[5]
High Purity DIPEATHFExcellent for minimizing aziridine formation due to steric hindrance.
Scale-Up K₂CO₃ (aq)TolueneA cost-effective biphasic system (Schotten-Baumann conditions). Requires vigorous stirring.
Solubility Issues TriethylamineACN/DMFHigher solubility for polar starting materials, but more complex work-up.[8]

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloroethylamine hydrochloride

  • 2-Fluoroacetyl chloride

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), suspend 2-chloroethylamine hydrochloride (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., Et₃N, 2.2 eq) dropwise with vigorous stirring. Stir for 15-20 minutes at 0 °C.

  • Acylation: Add a solution of 2-fluoroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Quenching & Work-up: Cool the mixture back to 0 °C and carefully quench by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-(2-chloroethyl)-2-fluoroacetamide.

Safety Considerations

  • 2-Fluoroacetyl chloride is corrosive, moisture-sensitive, and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Chloroethylamine is a toxic and corrosive compound. It is a suspected mutagen. Handle with extreme care.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. All operations should be conducted within a fume hood.

This guide provides a comprehensive framework for optimizing the synthesis of N-(2-chloroethyl)-2-fluoroacetamide. By understanding the reaction mechanism and potential pitfalls, researchers can systematically troubleshoot and improve their experimental outcomes.

References

  • Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Available at: [Link]

  • LibreTexts. Acylation under weak base conditions. Available at: [Link]

  • Papanu, V. D., et al. (1980). Specific solvation effects on acylation of amines in solvents with low dielectric constants. The Journal of Organic Chemistry, 45(18), 3533–3537. Available at: [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89–95. Available at: [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2568. Available at: [Link]

  • Zaragoza, F. (2021, February 9). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • U.S. Patent No. US20030022862A1. (2003). Process for selective N-acylation of purine nucleosides. Google Patents.
  • Lundgren, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11048–11052. Available at: [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Available at: [Link]

  • Bakos, J., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(10), 1133. Available at: [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Available at: [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(10), 559-563. Available at: [Link]

  • Kumar, A., et al. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Chemistry, 1(3), 336-347. Available at: [Link]

  • Royal Society of Chemistry. (2023, March 21). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Available at: [Link]

  • Organic Syntheses. Chloroacetamide. Available at: [Link]

  • BYJU'S. Chemical Reactions of Amines – Acylation and Basicity. Available at: [Link]

  • American Chemical Society. (2016, November 8). Recent Developments in Amide Synthesis Using Nonactivated Starting Materials. The Journal of Organic Chemistry. Available at: [Link]

  • University of Hertfordshire. (2026, February 2). Fluoroacetamide. AERU. Available at: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

  • PubChem. 2-Chloro-N,N-diethyl-2-fluoroacetamide. Available at: [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available at: [Link]

  • LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Available at: [Link]

  • ResearchGate. a) Alkylation of 2 a with chloroacetyl chloride (4 a) (the molecular.... Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • Reddit. (2025, October 27). Acylation with chloroacetyl chloride. r/AskChemistry. Available at: [Link]

  • PubMed. Multiple forms of arylalkylamine N-acetyltransferases in the rat pineal gland: purification of one molecular form. Available at: [Link]

  • Google Patents. (2018). CN108003036B - A kind of preparation method of 2-chloroethylamine hydrochloride.
  • Google Patents. (1995). KR950017953A - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.

Sources

Technical Support Center: Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions and experimental challenges. As Senior Application Scientists, we have structured this guide in a practical, question-and-answer format to address specific issues you may encounter at the bench.

Primary Synthesis Pathway

The synthesis of N-(2-chloroethyl)-2-fluoroacetamide is typically achieved via the acylation of 2-chloroethylamine with a suitable 2-fluoroacetylating agent, such as an ester (e.g., ethyl 2-fluoroacetate) or an acyl chloride (2-fluoroacetyl chloride). The general reaction is a nucleophilic acyl substitution.

G r1 Ethyl 2-fluoroacetate (Acylating Agent) p1 N-(2-chloroethyl)-2-fluoroacetamide (Desired Product) r1->p1 Acylation r2 2-Chloroethylamine (Nucleophile) r2->p1 p2 Ethanol (Byproduct)

Caption: General synthesis of N-(2-chloroethyl)-2-fluoroacetamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the underlying chemistry to empower you to diagnose and solve problems effectively.

Question 1: My yield is significantly lower than expected, and I'm observing a major, highly polar byproduct by TLC/LC-MS. What is happening?

Answer: This is the most common issue and is almost certainly due to the intramolecular cyclization of the 2-chloroethylamine starting material or the N-(2-chloroethyl)-2-fluoroacetamide product.

The Underlying Mechanism: Aziridinium Ion Formation The lone pair of electrons on the nitrogen atom can attack the adjacent carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction. This displaces the chloride ion and forms a highly reactive and unstable three-membered ring called an aziridinium ion.[1][2] This electrophilic intermediate can then be attacked by any nucleophile in the reaction mixture (e.g., water, another amine molecule, or the displaced chloride ion), leading to a variety of unwanted byproducts and reducing the yield of the desired product.

G cluster_byproducts Byproducts reactant N-(2-chloroethyl)-2-fluoroacetamide intermediate Aziridinium Ion (Highly Reactive Intermediate) reactant->intermediate Intramolecular Cyclization byproduct1 Hydroxyethyl derivative (from H₂O attack) intermediate->byproduct1 Nucleophilic attack by H₂O byproduct2 Dimer/Piperazine derivative (from amine attack) intermediate->byproduct2 Nucleophilic attack by another amine

Caption: Intramolecular cyclization leading to byproduct formation.

Troubleshooting & Preventative Measures:

  • pH Control is Critical: The free base form of 2-chloroethylamine is required for it to act as a nucleophile, but this form is also what undergoes cyclization.[1]

    • Solution: Start the reaction with the more stable 2-chloroethylamine hydrochloride salt. Add a non-nucleophilic base (e.g., triethylamine, DIEA) to the reaction in situ to generate the free amine just as it is needed for the acylation reaction. This keeps the concentration of the cyclization-prone free base low at any given time.

  • Temperature Management: Higher temperatures accelerate the rate of intramolecular cyclization.[1]

    • Solution: Maintain low to moderate reaction temperatures. If using a highly reactive acylating agent like 2-fluoroacetyl chloride, perform the reaction at 0 °C. For less reactive esters, room temperature may be suitable, but avoid excessive heating.

  • Choice of Base: The base used to neutralize the hydrochloride salt or scavenge acid byproducts should be carefully selected.

    • Solution: Use a sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIEA). Avoid using bases like NaOH or KOH in the reaction mixture, as the hydroxide ion is a strong nucleophile that can promote hydrolysis and react with the aziridinium ion.

Question 2: My starting ester is consumed, but my primary products are 2-fluoroacetic acid and unreacted 2-chloroethylamine. Why didn't the amidation work?

Answer: This indicates that the hydrolysis of your starting ester is outcompeting the desired aminolysis (amide formation) reaction.

The Underlying Mechanism: Competing Nucleophilic Attack Both your amine (2-chloroethylamine) and water can act as nucleophiles and attack the electrophilic carbonyl carbon of the ester.[3][4] If there is significant water present in your reaction, or if the reaction conditions favor hydrolysis, the ester will be converted to a carboxylic acid instead of the desired amide.[5][6] The resulting carboxylic acid is generally unreactive toward the amine under these conditions without specific coupling agents.

Reaction PathwayNucleophileProductDesirability
Aminolysis 2-ChloroethylamineN-(2-chloroethyl)-2-fluoroacetamide Desired
Hydrolysis Water (H₂O)2-Fluoroacetic AcidSide Reaction

Troubleshooting & Preventative Measures:

  • Ensure Anhydrous Conditions: Water is the key reactant in the competing hydrolysis reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering.

  • pH and Amine Protonation: In acidic conditions, the amine will be protonated to its ammonium salt (R-NH₃⁺). This protonated form is not nucleophilic and cannot react with the ester.[5] Water, however, can still act as a nucleophile, meaning hydrolysis is favored at low pH.

    • Solution: The reaction is often most efficient under neutral or slightly basic conditions where the amine is in its free, nucleophilic form (R-NH₂).[5] This is another reason why adding a base like triethylamine is beneficial.

  • Consider a More Reactive Acylating Agent: If hydrolysis remains a problem, switching from an ester to a more reactive acylating agent can favor the desired reaction.

    • Solution: Use 2-fluoroacetyl chloride instead of an ester. Acyl chlorides are significantly more electrophilic and react much more rapidly with amines.[7] This reaction is often performed under Schotten-Baumann conditions (in the presence of a base) to neutralize the HCl byproduct, which would otherwise protonate the starting amine.

Question 3: My reaction appears to work, but during aqueous workup or purification, I lose a significant amount of my product and see the formation of new impurities. What is causing this instability?

Answer: Your product, N-(2-chloroethyl)-2-fluoroacetamide, can be susceptible to degradation under certain workup and purification conditions, primarily through hydrolysis or cyclization.

Troubleshooting & Preventative Measures:

  • Avoid Harsh pH During Workup: Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the amide bond in your product, cleaving it back to 2-fluoroacetic acid and 2-chloroethylamine.[8][9]

    • Solution: During aqueous workup, use mild washing agents like a saturated sodium bicarbonate (NaHCO₃) solution to neutralize acid, and brine to remove water. Avoid using strong acids (e.g., concentrated HCl) or strong bases (e.g., NaOH). Perform the workup quickly and at a low temperature to minimize contact time with the aqueous phase.

  • Beware of Elevated Temperatures During Purification: As with the starting material, the product can undergo intramolecular cyclization at elevated temperatures.[1]

    • Solution: When removing solvent under reduced pressure (e.g., with a rotary evaporator), use a low-temperature water bath (room temperature or below). If purification is done by column chromatography, do not let the column run dry or overheat. For recrystallization, avoid prolonged boiling in the solvent.[8]

Troubleshooting Workflow

Here is a logical workflow to help diagnose issues during your synthesis.

G start_node Problem Observed: Low Yield / Impurities check_node1 check_node1 start_node->check_node1 Analyze by TLC/LC-MS check_node check_node cause_node cause_node solution_node solution_node cause_node1 Likely Cause: Intramolecular Cyclization check_node1->cause_node1 Major polar byproduct present cause_node2 Likely Cause: Ester Hydrolysis check_node1->cause_node2 Mainly starting materials & acid cause_node3 Likely Cause: Product Instability check_node1->cause_node3 Product degrades during workup solution_node1 Solution: 1. Use HCl salt of amine. 2. Add non-nucleophilic base. 3. Keep temperature low. cause_node1->solution_node1 solution_node2 Solution: 1. Use anhydrous solvents. 2. Ensure neutral/basic pH. 3. Consider using acyl chloride. cause_node2->solution_node2 solution_node3 Solution: 1. Use mild aqueous wash. 2. Avoid high temperatures. 3. Minimize workup time. cause_node3->solution_node3

Caption: A logical workflow for troubleshooting common synthesis issues.

Recommended Experimental Protocol

This general protocol for synthesis from an ester incorporates measures to mitigate the side reactions discussed above.

Materials:

  • Ethyl 2-fluoroacetate

  • 2-Chloroethylamine hydrochloride

  • Triethylamine (Et₃N), anhydrous

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 2-chloroethylamine hydrochloride (1.0 eq) and anhydrous solvent.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath.

  • Base Addition: Slowly add anhydrous triethylamine (1.1 eq) to the suspension with stirring. Stir for 10-15 minutes at 0 °C.

  • Acylation: Add ethyl 2-fluoroacetate (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting amine.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and then brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure at low temperature (<30 °C).

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as appropriate.[10]

References

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC - NIH.
  • Preventing intramolecular cyclization of Bis(2-chloroethyl)amine during synthesis. Benchchem.
  • Synthesis of Amides from Esters and Amines with Liberation of H 2 under Neutral Conditions.
  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions.
  • Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. Benchchem.
  • Reaction of Ester and Amine: Understanding the Mechanism and Applic
  • Method for the synthesis of amides and related products from esters or ester-like compounds.
  • N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development. Benchchem.
  • 2-Chloroethylamine Technical Support. Benchchem.
  • Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis. Benchchem.
  • Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
  • Effect of fluorine substitution on the rate for ester hydrolysis.
  • Hydrolysis of Esters. Chemistry LibreTexts.
  • Hydrolysis of Carboxylic Acid Deriv

Sources

Technical Support Center: Crystallization of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this and similar small organic molecules. The information herein is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of N-(2-chloroethyl)-2-fluoroacetamide relevant to its crystallization?

A1: Understanding the physicochemical properties is the foundation of developing a robust crystallization protocol. N-(2-chloroethyl)-2-fluoroacetamide (C₄H₇ClFNO) has a molecular weight of 139.55 g/mol .[1][2] Key predicted properties include a melting point of approximately 54.9°C and significant water solubility.[3] Its structure contains a polar amide group capable of hydrogen bonding, a flexible ethyl chloride chain, and a fluoroacetamide moiety, suggesting solubility in a range of polar organic solvents.

Q2: Which solvents are a good starting point for the crystallization of N-(2-chloroethyl)-2-fluoroacetamide?

A2: Given the amide functionality, polar solvents are a logical starting point.[4] Ethanol, isopropanol, ethyl acetate, and acetone are often effective for similar compounds.[5] The ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[6] A solvent mixture, or a "solvent pair," such as ethanol-water or ethyl acetate-hexane, can also be highly effective for fine-tuning solubility.[7]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out," or liquid-liquid phase separation, occurs when the solute precipitates from the solution as a liquid oil rather than a solid crystal.[8][9][10] This typically happens when a solution is highly supersaturated or when the boiling point of the solvent is close to or higher than the melting point of the compound.[6][11] Since the predicted melting point of N-(2-chloroethyl)-2-fluoroacetamide is relatively low (around 54.9°C), this is a significant risk.[3] To resolve this, you can try re-dissolving the oil by heating and adding more solvent to reduce the concentration, followed by a much slower cooling rate.[11][12]

Q4: What is polymorphism and should I be concerned about it for this compound?

A4: Polymorphism is the ability of a compound to exist in more than one crystal lattice structure.[13] Different polymorphs can have distinct physical properties, including solubility, stability, and bioavailability, which is of critical importance in pharmaceutical development.[13][14][15] For any new compound like N-(2-chloroethyl)-2-fluoroacetamide, the potential for polymorphism should be considered. Different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to different polymorphs.[16] Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are essential to identify and control the polymorphic form.

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental failures with a systematic approach to diagnosis and resolution.

Problem 1: No Crystals Form Upon Cooling

You have a clear, homogenous solution at an elevated temperature, but after cooling to room temperature and even in an ice bath, no solid precipitates.

Causality Analysis: The absence of crystal formation indicates that the solution is not sufficiently supersaturated. This can be due to using too much solvent or the compound having higher than expected solubility in the cold solvent.[17] Nucleation, the initial step of crystal formation, may also be kinetically hindered.[18]

Troubleshooting Workflow:

Caption: Workflow to induce crystallization.

Step-by-Step Protocols:

  • Induce Nucleation by Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections in the glass can serve as nucleation sites.[17]

  • Seeding: If available, add a tiny crystal from a previous batch (a "seed crystal") to the solution.[17][19] This provides a template for crystal growth.

  • Increase Concentration: If nucleation induction fails, it's likely the solution is not saturated at the lower temperature. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[11] Be cautious not to over-concentrate, which could lead to rapid precipitation or oiling out.

  • Vapor Diffusion: For small quantities, dissolve the compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble.[20] The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow, high-quality crystal growth.

Problem 2: The Compound "Oils Out"

Upon cooling, instead of solid crystals, a dense, often sticky, liquid phase separates from the solvent.

Causality Analysis: Oiling out is a common problem for compounds with low melting points or when high supersaturation is achieved at a temperature above the compound's melting point.[11][12] Impurities can also suppress the melting point, exacerbating the issue.[21] The oil is a supersaturated liquid form of your compound that is immiscible with the solvent.[10]

Troubleshooting Workflow:

Sources

Technical Support Center: Synthesis of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-chloroethyl)-2-fluoroacetamide. Here, we address common challenges and provide field-proven insights to optimize reaction yield and purity. Our focus is on the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic protocol.

Core Synthesis Pathway

The formation of N-(2-chloroethyl)-2-fluoroacetamide is a classic amide coupling reaction. It involves the activation of a carboxylic acid (2-fluoroacetic acid) to make it susceptible to nucleophilic attack by an amine (2-chloroethylamine). Carbodiimide reagents are frequently employed for this activation.

Amide Coupling Reaction cluster_reactants Reactants cluster_products Products CarboxylicAcid 2-Fluoroacetic Acid O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + CouplingAgent Amine 2-Chloroethylamine Product N-(2-chloroethyl)-2- fluoroacetamide Amine->Product CouplingAgent EDC CouplingAgent->O_Acylisourea Additive HOBt (Optional) ActiveEster Active Ester Intermediate Additive->ActiveEster O_Acylisourea->ActiveEster + Additive O_Acylisourea->Product + Amine Byproduct EDU (Urea Byproduct) O_Acylisourea->Byproduct ActiveEster->Product + Amine

Caption: Amide coupling pathway for synthesizing N-(2-chloroethyl)-2-fluoroacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yields in amide coupling reactions are a frequent challenge and can typically be attributed to one or more of the following factors:

  • Inefficient Carboxylic Acid Activation: The reaction hinges on the formation of a highly reactive intermediate, the O-acylisourea.[1] If this intermediate does not form efficiently, the reaction will not proceed. This can be due to the quality of the coupling reagent or the presence of moisture.

  • Hydrolysis of Intermediates: The O-acylisourea intermediate is highly reactive and susceptible to hydrolysis by any water present in the reaction mixture.[2] This reverts the activated acid back to its unreactive carboxylate form.

  • Formation of Stable Side Products: The O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which halts the desired reaction pathway.[3] This side reaction is more common in polar aprotic solvents.

  • Suboptimal Reagent Stoichiometry: Using incorrect molar ratios of the reactants can lead to incomplete conversion of the limiting reagent.

  • Poor Amine Nucleophilicity: While 2-chloroethylamine is a primary amine, its nucleophilicity can be influenced by the reaction conditions. If the amine is protonated (e.g., used as a hydrochloride salt without sufficient base), it will not be an effective nucleophile.

Q2: How can I choose the right coupling agent and should I use an additive?

A2: The choice of coupling agent is critical for activating the carboxylic acid.[4] For this synthesis, carbodiimides are a standard choice.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is often the preferred reagent. Its primary advantage is that the urea byproduct (EDU) is water-soluble, which greatly simplifies purification through a simple aqueous workup.[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide): DCC is also effective and economical. However, its byproduct, dicyclohexylurea (DCU), is a solid that is insoluble in most common organic solvents.[1] While this allows for removal by filtration, trace amounts can remain, complicating purification.[1][2]

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are highly recommended. They offer several key benefits:

  • Suppress Side Reactions: Additives react with the O-acylisourea intermediate to form a more stable active ester.[1][3] This intermediate is less prone to rearrangement into the unreactive N-acylurea.[3]

  • Increase Reaction Rates: While the active ester is more stable, it is still highly reactive towards the amine, often leading to faster and cleaner reactions.[5]

  • Reduce Racemization (if applicable): For chiral carboxylic acids, additives are essential to prevent the loss of stereochemical integrity.[6]

A combination of EDC with a catalytic amount of HOBt is an excellent starting point for optimizing this synthesis.[7]

Reagent CombinationProsCons
EDC Water-soluble byproduct (EDU) simplifies workup.[1][3]Can be moisture-sensitive.[2]
DCC Economical; insoluble byproduct (DCU) is removed by filtration.DCU can be difficult to remove completely.[1][2]
EDC/HOBt Suppresses N-acylurea formation, improves yield, water-soluble byproducts.[1][5][7]HOBt has safety considerations in its anhydrous form.[5]
HATU/DIPEA Very efficient, especially for difficult or hindered couplings.[8]More expensive; byproducts can complicate purification.
Q3: What are the optimal solvent and temperature conditions?

A3: The choice of solvent and temperature management are crucial for success.

  • Solvent: Anhydrous aprotic solvents are standard.

    • Dichloromethane (DCM): An excellent choice due to its low boiling point and ability to dissolve the reactants. It is less polar, which can help suppress the N-acylurea side reaction.[9]

    • Acetonitrile (MeCN): Also a very effective solvent for this type of coupling.[7]

    • Dimethylformamide (DMF): While a common solvent for amide couplings, its high polarity can sometimes promote the undesired rearrangement of the O-acylisourea intermediate to the N-acylurea.[10]

    • Crucially, the solvent must be anhydrous. Water will hydrolyze the EDC and the activated intermediates, killing the reaction.[2]

  • Temperature: Precise temperature control is key.

    • Activation Step (0 °C): The reaction between the carboxylic acid and the coupling agent is often exothermic. It is standard practice to cool the solution of the carboxylic acid and additive (if used) to 0 °C in an ice bath before slowly adding the coupling agent.[2] This controls the exotherm and minimizes side reactions.

    • Amine Addition & Reaction (0 °C to Room Temperature): After the initial activation period (typically 15-30 minutes), the amine is added, often while maintaining the 0 °C temperature. The reaction is then allowed to slowly warm to room temperature and stirred for several hours to overnight to ensure completion.[1]

Q4: I'm observing multiple spots on my TLC plate. What are the common byproducts and how do I get rid of them during workup?

A4: Besides your desired product, several other species may be present in the crude reaction mixture. A well-designed workup can remove most of them.

  • Common Byproducts/Impurities:

    • Urea Byproduct (EDU or DCU): The inevitable result of the coupling agent.

    • Unreacted 2-Fluoroacetic Acid: An acidic starting material.

    • Unreacted 2-Chloroethylamine: A basic starting material.

    • Unreacted HOBt: An acidic additive.

    • N-Acylurea: The rearranged, unreactive byproduct.[3]

  • Purification Strategy (Aqueous Workup):

    • Quench: Dilute the reaction mixture with your organic solvent (e.g., DCM or Ethyl Acetate).

    • Acid Wash: Wash the organic layer with a dilute aqueous acid, such as 1M HCl or 5% citric acid. This will protonate and extract the basic unreacted 2-chloroethylamine into the aqueous layer.

    • Base Wash: Wash the organic layer with a dilute aqueous base, such as saturated sodium bicarbonate (NaHCO₃). This will deprotonate and extract the acidic unreacted 2-fluoroacetic acid and HOBt into the aqueous layer.

    • Brine Wash: Wash with saturated sodium chloride (brine) to remove residual water from the organic layer.

    • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure will also remove the water-soluble EDU byproduct if EDC was used.[1] The final product can then be further purified by flash column chromatography or recrystallization if necessary.[8][11]

Reference Experimental Protocol

This protocol provides a robust starting point for the synthesis. All glassware should be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • 2-Fluoroacetic acid

  • 2-Chloroethylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a dry round-bottom flask under an inert atmosphere, add 2-fluoroacetic acid (1.0 eq), HOBt (0.1-0.2 eq), and anhydrous DCM (to make a ~0.2 M solution).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Activation: Slowly add EDC (1.1 eq) to the stirred solution. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: In a separate flask, dissolve 2-chloroethylamine hydrochloride (1.0 eq) in a minimal amount of anhydrous DCM and add DIPEA or TEA (1.1 eq) to neutralize the salt and liberate the free amine. Add this amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield pure N-(2-chloroethyl)-2-fluoroacetamide.

References

  • Vankawala, P. J., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Available at: [Link]

  • Aapptec. (2021, May 19). Carbodiimides and Additives. Available at: [Link]

  • Sharma, A., & Kumar, P. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13, 133-146. Available at: [Link]

  • Scribd. (n.d.). Optimizing Amide Coupling Reactions. Available at: [Link]

  • Albericio, F., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega, 7(37), 33347–33355. Available at: [Link]

  • LibreTexts Chemistry. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]

  • Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11467-11471. Available at: [Link]

  • Albericio, F., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6898–6902. Available at: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

  • Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. r/Chempros. Available at: [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • Organic Syntheses. (n.d.). Chloroacetamide. Available at: [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

Sources

Removing impurities from N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of N-(2-chloroethyl)-2-fluoroacetamide

Welcome to the technical support center for N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods for its purification. Achieving high purity is critical, not only for the reliability of downstream applications but also for safety, given the toxicological profile of related fluoroacetamides.[1] This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

Q1: What are the most common impurities I should expect when synthesizing N-(2-chloroethyl)-2-fluoroacetamide?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most common synthesis involves the acylation of 2-chloroethylamine (or its hydrochloride salt) with an activated derivative of 2-fluoroacetic acid, such as 2-fluoroacetyl chloride.

The mechanism for this reaction is a classic nucleophilic addition-elimination.[2] The lone pair of electrons on the nitrogen of 2-chloroethylamine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., a chloride ion) to form the stable amide product.

Given this pathway, the impurities can be logically categorized as follows:

Impurity CategorySpecific ExamplesOrigin and Rationale
Unreacted Starting Materials 2-chloroethylamine or its saltsIncomplete reaction due to non-stoichiometric addition, insufficient reaction time, or low temperature. Being basic, this is easily removed with an acidic wash.
2-fluoroacetyl chloride / 2-fluoroacetic acidExcess reagent used to drive the reaction to completion. 2-fluoroacetyl chloride will rapidly hydrolyze to 2-fluoroacetic acid upon exposure to water. This acidic impurity can be removed with a basic wash.
Side-Reaction Products N,N-bis(2-chloroethyl)-2-fluoroacetamideIf the reaction conditions are harsh or if there is an issue with the starting amine, over-acylation could occur, though this is less common.
Aziridine derivatives2-chloroethylamine is known to cyclize intramolecularly to form a highly reactive aziridinium ion, especially under basic conditions.[3] This can lead to various unwanted byproducts.
Solvent & Reagent Residues Triethylamine hydrochloride, Pyridine hydrochlorideIf a base like triethylamine or pyridine is used to scavenge the HCl byproduct, its salt will be a major impurity. It is typically water-soluble.[4]
Reaction solvents (e.g., Dichloromethane, THF)Residual solvents from the reaction or extraction process.
Degradation Products 2-fluoroacetamideHydrolysis or cleavage of the N-(2-chloroethyl) bond can occur under harsh acidic or basic conditions during workup or purification.[5]

Q2: What is the best initial workup procedure to remove the bulk of these impurities?

A2: A well-executed liquid-liquid extraction (aqueous workup) is the most effective first step to significantly clean your crude product before proceeding to chromatography or recrystallization. This process uses the differing solubilities and acid-base properties of your product and the impurities to separate them.

The workflow below outlines a standard, robust workup procedure following a typical synthesis.

cluster_0 Aqueous Workup Protocol start Crude Reaction Mixture in Organic Solvent (e.g., DCM, EtOAc) wash1 Wash with dilute HCl (e.g., 1M) start->wash1 sep1 Separate Layers wash1->sep1 aq1 Aqueous Layer 1 (Contains basic impurities like excess 2-chloroethylamine) sep1->aq1 Aqueous Layer (Discard) wash2 Wash with sat. NaHCO₃ solution sep1->wash2 Organic Layer sep2 Separate Layers wash2->sep2 aq2 Aqueous Layer 2 (Contains acidic impurities like 2-fluoroacetic acid) sep2->aq2 Aqueous Layer (Discard) wash3 Wash with Brine (sat. NaCl) sep2->wash3 Organic Layer sep3 Separate Layers wash3->sep3 aq3 Aqueous Layer 3 (Removes bulk of water and breaks emulsions) sep3->aq3 Aqueous Layer (Discard) dry Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) sep3->dry Organic Layer filter Filter to remove drying agent dry->filter evap Evaporate Solvent (Rotary Evaporator) filter->evap end Crude Purified Product evap->end cluster_0 Purification Method Selection start Crude Product (Post-Workup) q1 Is the product a crystalline solid? start->q1 q2 Do impurities have similar solubility? q1->q2 Yes q3 Is the product an oil or amorphous solid? q1->q3 No recrys Attempt Recrystallization q2->recrys No chrom Use Flash Column Chromatography q2->chrom Yes q3->recrys No (Not Applicable) q3->chrom Yes

Sources

Technical Support Center: Forced Degradation Studies of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for forced degradation studies of N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance for designing and troubleshooting these critical experiments. Our approach is rooted in scientific principles and regulatory expectations to ensure the integrity and success of your stability-indicating method development.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on N-(2-chloroethyl)-2-fluoroacetamide?

A1: Forced degradation, or stress testing, is essential to identify the likely degradation products and understand the degradation pathways of N-(2-chloroethyl)-2-fluoroacetamide.[1][2] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the compound and its degradation products over time.[3] Ultimately, these studies help ensure the safety, efficacy, and quality of a potential drug product by revealing its intrinsic stability characteristics.[1][4]

Q2: What are the key stress conditions I need to apply according to regulatory guidelines?

A2: Regulatory guidance, such as ICH Q1A(R2), recommends subjecting the drug substance to a variety of stress conditions to cover potential degradation scenarios.[1][3] These typically include:

  • Acidic Hydrolysis: Using hydrochloric acid (0.1 M to 1.0 M) at elevated temperatures (e.g., 40-80°C).[1]

  • Basic Hydrolysis: Using a base like sodium hydroxide at similar concentrations and temperatures.

  • Oxidation: Employing an oxidizing agent such as hydrogen peroxide (3-30%).[5]

  • Thermal Degradation: Exposing the solid or solution to high temperatures (e.g., in 10°C increments above the accelerated storage temperature).[3]

  • Photodegradation: Exposing the substance to UV and visible light, with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][6]

Q3: What is the target degradation level I should aim for in my experiments?

A3: The goal is not to completely degrade the molecule. A target degradation of 5-20% is generally considered optimal.[3][7] This range ensures that the degradation products are formed in sufficient quantities to be detected and characterized, without excessively breaking down the parent compound.[1] If you observe more than 20% degradation, it's advisable to repeat the experiment under milder conditions.[1]

Q4: What are the potential degradation pathways for N-(2-chloroethyl)-2-fluoroacetamide?

A4: Given its chemical structure, N-(2-chloroethyl)-2-fluoroacetamide possesses several reactive sites. The amide bond is susceptible to both acid and base-catalyzed hydrolysis.[8] The presence of two halogen atoms, chlorine and fluorine, also introduces potential for nucleophilic substitution reactions. The N-chloroethyl group may undergo cyclization or other rearrangements under certain conditions. It is also important to consider that fluoroacetamide and its derivatives can be toxic.[9]

Q5: What analytical techniques are most suitable for these studies?

A5: High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometry (MS) detection is the most common and powerful technique for separating and quantifying the parent drug and its degradation products.[1][8] Gas Chromatography (GC) coupled with MS could also be valuable, particularly for identifying any volatile degradants.[10][11][12]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No or minimal degradation observed (<5%) Stress conditions are too mild. The compound is highly stable under the tested conditions.Increase the concentration of the stressor (acid, base, oxidant). Extend the duration of the stress test. Increase the temperature.
Excessive degradation observed (>20%) Stress conditions are too harsh.Decrease the concentration of the stressor. Shorten the exposure time. Lower the temperature.
Poor peak shape in HPLC (tailing, fronting) Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Reduce the injection volume or sample concentration. Use a different column with a different stationary phase chemistry (e.g., end-capped).
Co-elution of degradant peaks with the parent peak Insufficient chromatographic resolution.Optimize the HPLC method: adjust the mobile phase composition (gradient slope, organic modifier), change the column, or modify the flow rate and temperature. Peak purity analysis should be performed to confirm the absence of co-eluting impurities.[1]
Mass imbalance (sum of parent and degradants is not close to 100%) Some degradants are not detected by the analytical method (e.g., no UV chromophore). Co-elution of impurities. Degradants are volatile and have been lost. Inaccurate response factors for degradants.Use a universal detector like a mass spectrometer or a charged aerosol detector. Improve chromatographic resolution. Use GC-MS to analyze for volatile degradants. Determine the relative response factors for all major degradants.

Experimental Protocols

General Sample Preparation
  • Prepare a stock solution of N-(2-chloroethyl)-2-fluoroacetamide in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to achieve the desired final concentration.

  • Include a control sample stored under normal conditions for comparison.[1]

Protocol 1: Acidic Hydrolysis
  • To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.

  • Cap the vial tightly and place it in a water bath or oven at 60°C.

  • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

Protocol 2: Basic Hydrolysis
  • Follow the same procedure as for acidic hydrolysis, but use 0.1 M NaOH as the stressor.

  • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

Protocol 3: Oxidative Degradation
  • To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.

  • Keep the vial at room temperature, protected from light.

  • Monitor the reaction at various time points.

Protocol 4: Thermal Degradation
  • For solid-state studies, place a known amount of the compound in a vial in an oven at a set temperature (e.g., 80°C).

  • For solution-state studies, prepare a solution of the compound in a suitable solvent and heat it as described above.

  • Analyze samples at different time intervals.

Protocol 5: Photodegradation
  • Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light.

  • Simultaneously, keep a control sample in the dark to differentiate between thermal and photolytic degradation.

  • Analyze the samples after the specified exposure.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis Stock N-(2-chloroethyl)-2-fluoroacetamide Stock Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stock->Acid Expose to Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Stock->Oxidation Expose to Thermal Thermal (e.g., 80°C) Stock->Thermal Expose to Photo Photolytic (ICH Q1B) Stock->Photo Expose to HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Characterization Degradant Characterization (e.g., LC-MS/MS, NMR) HPLC->Characterization Identify & Quantify Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_substitution Nucleophilic Substitution Parent N-(2-chloroethyl)-2-fluoroacetamide C₄H₇ClFNO Amine 2-chloroethylamine Parent->Amine Amide cleavage Acid 2-fluoroacetic acid Parent->Acid Amide cleavage Hydroxy N-(2-hydroxyethyl)-2-fluoroacetamide Parent->Hydroxy Cl⁻ substitution

Caption: Hypothesized degradation pathways.

References

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Acetamide, N-(2-chloroethyl)-2-fluoro-. (n.d.). PubChem.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. (2025, October 15). U.S. Environmental Protection Agency.
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2010, February 2).
  • Acetamide, N-(2-chloroethyl)-2-fluoro- - Chemical Details. (2025, October 15). U.S. Environmental Protection Agency.
  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). (n.d.). HazComFast.
  • 2-Chloro-N,N-diethyl-2-fluoroacetamide. (n.d.). PubChem.
  • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
  • Technical Support Center: Purification of Products from N-Chloro-2-fluoroacetamide Reactions. (n.d.). BenchChem.
  • SAFETY D
  • Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules. (n.d.). BenchChem.
  • N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. (n.d.).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13).
  • Development of forced degradation and stability indic
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (n.d.). Biosciences Biotechnology Research Asia.
  • Fluoroacetamide. (n.d.). AERU - University of Hertfordshire.
  • [Analysis of fluoroacetamide in biological samples with GC/NPD, GC/FID]. (1999, May). PubMed.
  • Application Notes and Protocols for Reactions with N-Chloro-2-fluoroacetamide. (n.d.). BenchChem.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Fast detection of fluoroacetamide in body fluid using gas chromatography-mass spectrometry after solid-phase microextraction. (2004, April 5). PubMed.
  • Material Safety Data Sheet Fluoroacetamide, 98%. (2009, July 20). Exposome-Explorer.
  • A Comparative Guide to Analytical Methods for the Characterization of 2-Fluoroethyl fluoroacet
  • Quantitation of Fluoroacetic Acid and Fluoroacetamide with Mass Spectrometric Detection. (n.d.). Semantic Scholar.

Sources

Common pitfalls in handling N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility and safety challenges when handling bifunctional compounds. N-(2-chloroethyl)-2-fluoroacetamide is a highly complex molecule: it combines the DNA-crosslinking capabilities of a chloroethyl alkylating agent with the severe metabolic toxicity of a fluoroacetamide moiety.

Below is a curated troubleshooting guide and FAQ designed to address the specific physicochemical and biological pitfalls of this compound. Every protocol provided here is designed as a self-validating system to ensure your experimental integrity.

Section 1: Chemical Stability & Buffer Compatibility (Troubleshooting)

Q: Why is my N-(2-chloroethyl)-2-fluoroacetamide losing its alkylating efficacy in aqueous assay buffers over time?

Causality: The 2-chloroethyl moiety is highly susceptible to nucleophilic attack and hydrolysis. In aqueous solutions, the carbon atom bonded to the chlorine undergoes an intramolecular cyclization, forming a highly reactive ethyleniminium intermediate (aziridinium cation) [1]. This intermediate is rapidly quenched by water (forming an inactive hydroxyethyl derivative) or by nucleophilic buffer additives like Dithiothreitol (DTT), β -mercaptoethanol, or Tris base [2]. If your compound sits in an aqueous, nucleophile-rich buffer at room temperature, it will degrade before it ever reaches your biological target.

Self-Validating Protocol: Preparation of Stable Working Solutions

  • Stock Preparation: Reconstitute the lyophilized powder in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to a 10–100 mM concentration. Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation.

  • Buffer Selection: Prepare the aqueous assay buffer (e.g., HEPES or PBS, pH 7.2–7.4). Crucial step: Exclude all nucleophilic scavengers (strictly no DTT, no Tris).

  • Just-in-Time Spiking: Spike the compound into the aqueous buffer immediately (< 1 minute) prior to applying it to your cells or enzymatic assay.

  • Validation Step: Run a parallel control using the 4-(4-nitrobenzyl)pyridine (NBP) colorimetric assay. Measure absorbance at 600 nm at t=0 and t=30 minutes to confirm the preservation of the active alkylating species.

Quantitative Data: Buffer Compatibility Summary | Buffer System | Nucleophile Present | Half-Life ( t1/2​ ) at 37°C | Primary Degradation Product | | :--- | :--- | :--- | :--- | | PBS (pH 7.4) | None (Water only) | ~45–60 mins | Hydroxyethyl derivative | | Tris-HCl (pH 7.4) | Primary Amine (Tris) | < 15 mins | Tris-adduct | | HEPES (pH 7.4) + 1mM DTT | Thiol (DTT) | < 5 mins | Thioether adduct | | Anhydrous DMSO | None | > 6 months (-20°C) | Stable |

Section 2: In Vitro Assay Design & Metabolic Activation (FAQs)

Q: I am observing no cellular toxicity in my in vitro cell culture model, despite the compound's known extreme toxicity. What is going wrong?

Causality: N-(2-chloroethyl)-2-fluoroacetamide acts as a bifunctional prodrug. While the chloroethyl group causes DNA cross-linking, the acute, extreme toxicity relies heavily on the fluoroacetamide moiety. This moiety must undergo amidase-mediated hydrolysis to release fluoroacetate. Fluoroacetate is then converted via "lethal synthesis" into fluorocitrate, a potent inhibitor of aconitase in the tricarboxylic acid (TCA) cycle [3]. If your specific immortalized cell line lacks the necessary intracellular amidases (e.g., fluoroacetate-specific dehalogenases), the compound cannot trigger metabolic arrest.

Self-Validating Protocol: Metabolic Activation Workflow

  • S9 Fraction Supplementation: Supplement your cell culture media with mammalian S9 liver fractions (1–2 mg/mL protein) and necessary cofactors (1 mM NADP+, 5 mM Glucose-6-phosphate) to provide exogenous amidase activity.

  • Incubation: Incubate the cells with the compound for 4–6 hours at 37°C.

  • Media Exchange: Wash the cells with PBS and replace with fresh, S9-free media to prevent non-specific S9-induced cytotoxicity.

  • Validation Step: Measure intracellular citrate levels using a standard fluorometric citrate assay. A successful aconitase blockade will result in a 10- to 50-fold accumulation of citrate compared to vehicle-treated controls, confirming the metabolic activation of the fluoroacetamide moiety.

G N2C2F N-(2-chloroethyl)-2-fluoroacetamide Aziridinium Aziridinium Cation (Reactive Intermediate) N2C2F->Aziridinium Intramolecular Cyclization (Aqueous Media) Amidase Amidase-Mediated Hydrolysis N2C2F->Amidase Enzymatic Cleavage Alkylation DNA/RNA Alkylation (Cross-linking & Cytotoxicity) Aziridinium->Alkylation Nucleophilic Attack (SN2 Mechanism) Fluoroacetate Fluoroacetate Amidase->Fluoroacetate Release of Active Moiety FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase (Lethal Synthesis) Aconitase Aconitase Inhibition (TCA Cycle Arrest) Fluorocitrate->Aconitase Competitive Inhibition

Fig 1: Dual-pathway mechanism of N-(2-chloroethyl)-2-fluoroacetamide toxicity and alkylation.

Section 3: Safety, Handling, & Decontamination (Troubleshooting)

Q: What are the critical safety protocols for handling spills of this compound?

Causality: Fluoroacetamide derivatives are classified as super toxic; the probable oral lethal dose in humans is less than 5 mg/kg . Standard organic spill kits are insufficient because they absorb the liquid but do not chemically neutralize the fluoroacetate hazard. Furthermore, thermal or chemical decomposition can emit highly toxic hydrogen fluoride (HF) and nitrogen oxides .

Self-Validating Protocol: Decontamination and Spill Response

  • Evacuation and PPE: Evacuate the immediate area. Don Level B PPE, including a positive-pressure respirator and heavy-duty nitrile over neoprene double gloves.

  • Containment: For liquid spills, surround and absorb the spill with commercial inert absorbents (e.g., diatomaceous earth). Do not use combustible materials like sawdust.

  • Chemical Neutralization: Wash the contaminated surface with a 1M NaOH solution. The high pH promotes base-catalyzed hydrolysis of the chloroethyl group, neutralizing its alkylating potential. Follow with copious amounts of water.

  • Validation Step: Swab the decontaminated area and test the pH to ensure neutralization. Perform a localized Beilstein test on the swab; a lack of green flame confirms no residual organic halide is present on the surface.

References
  • Title: Stabilized compositions of alkylating agents and methods of using same Source: US Patent 8501818B2, Google Patents URL
  • Title: Alkylating Agents Source: Oncohema Key URL: [Link]

  • Title: PubChem Compound Summary for CID 12542, Fluoroacetamide Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Technical Support Center: Improving the Selectivity of N-(2-chloroethyl)-2-fluoroacetamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-(2-chloroethyl)-2-fluoroacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for improving the selectivity of reactions involving this versatile alkylating agent. Here, you will find a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Introduction to N-(2-chloroethyl)-2-fluoroacetamide and its Reactivity

N-(2-chloroethyl)-2-fluoroacetamide is a bifunctional molecule with two primary sites of reactivity: the electrophilic carbon of the 2-chloroethyl group and the nitrogen of the amide. The primary focus of this guide will be on the selective alkylation of nucleophiles via the 2-chloroethyl group, a reaction that proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] Achieving high selectivity is crucial to minimize the formation of undesired byproducts and ensure the synthesis of the target molecule with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the selectivity of reactions with N-(2-chloroethyl)-2-fluoroacetamide?

A1: The selectivity of reactions involving N-(2-chloroethyl)-2-fluoroacetamide is primarily governed by a combination of factors that can be carefully controlled to favor the desired product. These include:

  • Nucleophile Strength and Concentration: The nature of the nucleophile is paramount. Stronger nucleophiles will react more readily.[2] Using a significant excess of the nucleophile can favor mono-alkylation by increasing the probability of N-(2-chloroethyl)-2-fluoroacetamide reacting with the starting nucleophile rather than the already-alkylated product.[2]

  • Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by minimizing side reactions, which often have a higher activation energy.[2][3]

  • Choice of Solvent: The solvent plays a critical role in stabilizing reactants and intermediates. Polar aprotic solvents like DMF and DMSO can accelerate SN2 reactions, while non-polar aprotic solvents may be preferred to disfavor the formation of charged intermediates that can lead to side reactions.[2][4]

  • Presence and Type of Base: For nucleophiles that require deprotonation (e.g., thiols, some amines), the choice of base is crucial. A bulky, non-nucleophilic base is often preferred to prevent the base itself from competing with the intended nucleophile.[2]

  • Rate of Addition: Slow, dropwise addition of N-(2-chloroethyl)-2-fluoroacetamide to the nucleophile solution helps to maintain a low concentration of the alkylating agent, which can significantly improve selectivity for mono-alkylation.[2]

Q2: I am observing significant amounts of a di-alkylated byproduct. How can I favor mono-alkylation?

A2: The formation of a di-alkylated product is a common issue when the mono-alkylated product is also nucleophilic and can react with another molecule of N-(2-chloroethyl)-2-fluoroacetamide. To favor mono-alkylation, consider the following strategies:

  • Stoichiometry Control: Employ a significant excess of the nucleophile (typically 2 to 5 equivalents).[2] This statistically favors the reaction of the alkylating agent with the more abundant starting nucleophile.

  • Low Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature).[2]

  • Slow Addition: Use a syringe pump to add the N-(2-chloroethyl)-2-fluoroacetamide solution dropwise to the reaction mixture containing the nucleophile over an extended period (e.g., 1-2 hours).[2]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[2][5] Quench the reaction once the desired mono-alkylated product is maximized.

Q3: My reaction is very sluggish or not proceeding at all. What can I do?

A3: A slow or stalled reaction can be due to several factors. Here are some troubleshooting steps:

  • Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. For less reactive nucleophiles, refluxing in a suitable solvent may be necessary.[2]

  • Catalyst Addition (Finkelstein Reaction): For reactions with less reactive chloro-groups, adding a catalytic amount of sodium iodide (NaI) can enhance the reaction rate. The in-situ formation of the more reactive iodoethyl intermediate can significantly accelerate the alkylation.[2]

  • Solvent Choice: Switching to a more polar aprotic solvent, such as DMF or acetonitrile, can increase the rate of SN2 reactions.[2] However, be aware that this may also increase the rate of side reactions.

  • Check Nucleophile Reactivity: Ensure your nucleophile is sufficiently reactive under the chosen conditions. If it is a weak nucleophile, you may need to deprotonate it with a suitable base to form a more potent nucleophilic anion.

Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Reaction Monitoring: TLC is a quick and effective method for monitoring the consumption of starting materials and the formation of products. LC-MS is highly valuable for tracking the appearance of the desired product and any byproducts, providing molecular weight information for each species.[2][5]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the desired product and can also provide an indication of purity.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during your experiments with N-(2-chloroethyl)-2-fluoroacetamide.

Problem Possible Cause Recommended Solution
Low yield of desired product - Incomplete reaction. - Degradation of starting material or product. - Product loss during work-up.- Increase reaction time or temperature, but monitor for side products.[2] - Ensure high purity of starting materials and solvents. - Optimize extraction and purification steps.
Formation of multiple unidentified byproducts - Reaction temperature is too high. - Incorrect solvent or base. - Presence of impurities in starting materials.- Lower the reaction temperature.[2][3] - Screen different solvents and use a bulky, non-nucleophilic base.[2] - Use highly purified starting materials and anhydrous solvents.
Intramolecular cyclization (e.g., formation of piperazine derivatives with primary amines) - Use of polar solvents that favor charged intermediates.- Use a non-polar, aprotic solvent like toluene or dichloromethane.[2] - Employ a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA).[2] - Utilize slow addition of the alkylating agent.[2]
Reaction with solvent - The chosen solvent is not inert under the reaction conditions.- Select a solvent that is known to be stable under the reaction conditions. For example, some solvents can participate in radical reactions if initiated.[5]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Alkylation of a Thiol

This protocol is adapted from general procedures for the alkylation of thiols with haloacetamides.[1][5]

Materials:

  • N-(2-chloroethyl)-2-fluoroacetamide

  • Aryl or alkyl thiol

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the thiol (1.2 equivalents) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the thiolate anion.

  • In a separate flask, dissolve N-(2-chloroethyl)-2-fluoroacetamide (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the N-(2-chloroethyl)-2-fluoroacetamide solution dropwise to the thiolate solution over 1-2 hours at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Monitoring by LC-MS

Instrumentation:

  • Liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of your reaction mixture by taking a small aliquot and quenching it in a suitable solvent (e.g., acetonitrile).

  • Inject the sample onto a C18 reverse-phase column.

  • Use a gradient elution method, for example, starting with a high percentage of water with 0.1% formic acid and ramping up to a high percentage of acetonitrile with 0.1% formic acid.

  • Monitor the elution of compounds using both UV detection and mass spectrometry in positive ion mode.

  • Identify the starting materials, desired product, and any byproducts by their respective mass-to-charge ratios (m/z).

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Purification A Dissolve Nucleophile (e.g., Thiol, 1.2 eq) B Add Base (e.g., K2CO3, 1.5 eq) A->B C Generate Nucleophile Anion (e.g., Thiolate) B->C E Slow, Dropwise Addition at Low Temperature (0 °C) C->E D Dissolve N-(2-chloroethyl)-2-fluoroacetamide (1.0 eq) D->E F Reaction Monitoring (TLC, LC-MS) E->F G Aqueous Quench F->G H Solvent Extraction G->H I Purification (Column Chromatography) H->I

Caption: A generalized workflow for the selective mono-alkylation of a nucleophile using N-(2-chloroethyl)-2-fluoroacetamide.

Selectivity_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_monitoring Process Control Selectivity Improved Selectivity (Mono-alkylation) Temp Low Temperature (0°C - RT) Temp->Selectivity Stoich Excess Nucleophile (2-5 eq.) Stoich->Selectivity Addition Slow Addition Rate Addition->Selectivity Solvent Non-polar, Aprotic Solvent Solvent->Selectivity Base Bulky, Non-nucleophilic Base Base->Selectivity Monitor Real-time Monitoring (TLC, LC-MS) Monitor->Selectivity

Sources

Analytical Method Validation Support Center: N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the analytical method validation of N-(2-chloroethyl)-2-fluoroacetamide . This compound is a highly reactive, bifunctional molecule containing both an alkyl chloride and a fluoroacetamide moiety. Due to its potent alkylating properties, it is classified as a Potential Genotoxic Impurity (PGI) in pharmaceutical synthesis.

This guide is designed for researchers and drug development professionals. It provides field-proven protocols, troubleshooting logic, and compliance strategies aligned with the latest regulatory frameworks, ensuring your analytical methods are robust, sensitive, and fully validated.

Regulatory & Analytical Workflow

The detection of trace-level PGIs requires a science- and risk-based approach. Under the updated regulatory frameworks, method development must be data-driven, shifting away from generic limits to compound-specific acceptable intake thresholds[1]. The integration of risk assessment and method validation ensures that the analytical procedure is fit for its intended purpose[2].

G Start Identify PGI: N-(2-chloroethyl)-2-fluoroacetamide Risk ICH M7(R2) Risk Assessment Determine TTC limits Start->Risk MethodDev Method Development (GC-MS) Optimize Column & MS Params Risk->MethodDev Validation ICH Q2(R2) Validation Specificity, LOD/LOQ, Linearity MethodDev->Validation Implementation Routine QC Testing & Lifecycle Management (ICH Q14) Validation->Implementation

Workflow for PGI risk assessment and analytical method validation.

Core Experimental Protocol: GC-MS Trace Analysis

Because N-(2-chloroethyl)-2-fluoroacetamide is volatile, low in molecular weight, and lacks a strong UV chromophore, Gas Chromatography-Mass Spectrometry (GC-MS) using Electron Ionization (EI) is the gold standard for its quantification.

To ensure this protocol acts as a self-validating system , every analytical sequence must begin with a System Suitability Test (SST) that verifies instrument performance before sample analysis begins.

Step-by-Step Methodology
  • System Suitability Testing (SST):

    • Inject a diluent blank to confirm the absence of carryover or matrix interference (Specificity).

    • Inject a standard at the Limit of Quantitation (LOQ) to verify a Signal-to-Noise (S/N) ratio of ≥ 10:1.

    • Inject a working standard (100% level) six times; the Relative Standard Deviation (%RSD) of the peak area must be ≤ 5.0%.

  • Sample Preparation (Liquid-Liquid Extraction): Dissolve the Active Pharmaceutical Ingredient (API) in 5 mL of water. Add 2 mL of a non-polar extraction solvent (e.g., dichloromethane). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Extract the lower organic layer. Do not evaporate to dryness to prevent analyte loss.

  • Instrument Setup: Equip the GC with a DB-624 capillary column (30 m × 0.25 mm, 1.4 µm film thickness) which provides optimal retention for volatile alkyl halides[3].

  • Inlet Parameters: Set the injection port to 220°C in splitless mode. Use an ultra-inert, deactivated glass liner with glass wool to minimize active sites.

  • Oven Temperature Program: Initial temperature at 40°C (hold 2 min), ramp at 15°C/min to 240°C (hold 5 min).

  • MS Parameters: Operate the EI source at 230°C. Use Selected Ion Monitoring (SIM) mode targeting the most abundant and specific fragments (e.g., m/z corresponding to [M-Cl]+ or [M-F]+).

Troubleshooting Guide (Q&A)

When analyzing highly reactive haloacetamides, analysts frequently encounter chromatographic and recovery issues. Below is the causality and resolution for common challenges.

Q: Why am I seeing severe peak tailing for N-(2-chloroethyl)-2-fluoroacetamide? A: Causality: This compound contains a highly electronegative fluorine atom and a reactive chloroethyl group. These moieties readily form hydrogen bonds or undergo nucleophilic interactions with exposed silanol groups (active sites) in the GC inlet liner or at the head of the column. Resolution: Replace the standard liner with an ultra-inert, deactivated glass liner. If tailing persists, trim 10–20 cm from the front of the GC column to remove accumulated non-volatile matrix and active sites.

Q: How do I overcome matrix interference in complex API formulations? A: Causality: Co-eluting matrix components with similar m/z fragments can artificially inflate the quantitative result, failing the specificity criteria which requires the unequivocal assessment of the analyte[4]. Resolution: Shift from GC-MS (SIM) to GC-MS/MS (Multiple Reaction Monitoring - MRM). Selecting a specific precursor-to-product ion transition drastically increases the signal-to-noise (S/N) ratio and eliminates isobaric background noise.

Q: My recovery is consistently low (<70%). What is the root cause? A: Causality: N-(2-chloroethyl)-2-fluoroacetamide is both volatile and thermally labile. Low recovery typically stems from evaporative loss during sample concentration (e.g., nitrogen blowdown) or thermal degradation in an overly hot GC inlet. Resolution: Avoid evaporating the extraction solvent to dryness. Keep the inlet temperature at or below 220°C to prevent thermal breakdown of the fluoroacetamide bond before the analyte reaches the column.

G Issue Issue: Poor Peak Shape or Low Sensitivity Check1 Check Inlet & Liner Issue->Check1 Tailing Check2 Check MS Tuning & Ion Source Issue->Check2 Low S/N Action1 Replace Deactivated Liner Trim Column Check1->Action1 Active Sites Action2 Clean Source Perform Autotune Check2->Action2 Loss of Signal

Troubleshooting logic for GC-MS peak shape and sensitivity issues.

Validation FAQs (ICH Q2(R2) & Q14 Compliance)

Q: How do we define the Analytical Target Profile (ATP) for this method? A: The ATP introduces a structured, science- and risk-based approach to analytical procedure development[5]. For this PGI, the ATP mandates a method capable of unequivocally quantifying N-(2-chloroethyl)-2-fluoroacetamide at or below 30% of the Threshold of Toxicological Concern (TTC) limit[1]. The method must maintain an accuracy of 80–120% and a precision (RSD) of ≤ 10% at the LOQ.

Q: What are the acceptance criteria for LOD/LOQ and Linearity? A: Linearity must be evaluated across the range of the analytical procedure to confirm suitability[2]. For genotoxic impurities, the LOQ should be established at a signal-to-noise (S/N) ratio of ≥ 10:1, and the LOD at ≥ 3:1. The correlation coefficient (R²) for linearity should be ≥ 0.99 over a range of LOQ to 150% of the specification limit[6].

Data Presentation & Acceptance Criteria

Summarizing quantitative data ensures rapid assessment of method performance against regulatory expectations.

Table 1: Validation Acceptance Criteria Summary

Validation ParameterRegulatory RequirementAcceptance Criteria for PGI Analysis
Specificity Unequivocal assessment of analyte[4]No matrix interference at the retention time
LOD Signal-to-Noise (S/N) evaluationS/N ≥ 3:1
LOQ Signal-to-Noise (S/N) evaluationS/N ≥ 10:1
Linearity Linear relationship across range[2]R² ≥ 0.99 (From LOQ to 150% of limit)
Accuracy Closeness to true value80% - 120% recovery
Precision Degree of scatter (Repeatability)%RSD ≤ 10% (at LOQ level)

Table 2: Example Accuracy & Recovery Data

Spike LevelReplicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Recovery (%)%RSD
LOQ (0.45 ppm) 95.298.192.495.2 3.0
100% (1.5 ppm) 99.5101.298.899.8 1.2
150% (2.25 ppm) 102.1100.4103.5102.0 1.5

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation (ICH)[Link]

  • ICH Guidelines for Analytical Method Validation Explained AMSbiopharma[Link]

  • Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities National Institutes of Health (NIH) / PMC[Link]

  • Quantitative Determination of Potential Genotoxic Impurities Using MS/MS MDPI[Link]

  • The Impact of ICH M7(R2) Updates on Risk Assessment and Control ResolveMass Laboratories[Link]

Sources

Overcoming poor solubility of N-(2-chloroethyl)-2-fluoroacetamide in assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-(2-chloroethyl)-2-fluoroacetamide in In Vitro Assays

Introduction

N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3) is a bifunctional halogenated compound utilized in specialized biochemical and chemoproteomic applications[]. As a tunable electrophile, it is frequently employed for the covalent targeting of nucleophilic residues (such as cysteines) in protein profiling assays[2]. However, its lipophilic backbone and dual reactive centers create a fundamental conflict in aqueous in vitro assays: researchers must balance the need to overcome kinetic precipitation with the risk of aqueous degradation [3].

This guide provides field-proven, causality-driven strategies to stabilize and solubilize this compound without compromising your assay's integrity.

Frequently Asked Questions & Troubleshooting

Q1: My N-(2-chloroethyl)-2-fluoroacetamide precipitates immediately upon addition to the aqueous assay buffer. How can I prevent this?

  • Causality: This is a classic case of kinetic precipitation. While the compound dissolves readily in 100% Dimethyl sulfoxide (DMSO), its solubility limit in aqueous buffers is exceptionally low. When a concentrated DMSO stock is rapidly introduced into water, the organic solvation shell is instantaneously stripped away, forcing the hydrophobic molecules to aggregate before they can disperse[4].

  • Solution: Do not spike high-concentration DMSO stocks directly into aqueous buffers. Instead, utilize complexation agents. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the lipophilic core of the haloacetamide, rendering it water-soluble while masking it from immediate solvent shock[5].

Q2: I am using 2% DMSO to keep the compound soluble, but I am observing significant cytotoxicity and enzyme denaturation. What is the alternative?

  • Causality: Most cell lines and sensitive biochemical systems tolerate a maximum of 0.1% to 0.5% (v/v) DMSO[4]. Exceeding this threshold disrupts lipid bilayers and denatures proteins, leading to solvent-mediated artifacts that confound your true pharmacological readout.

  • Solution: Cap your final DMSO concentration at ≤0.5%. To maintain compound solubility at this lower solvent threshold, employ a step-wise co-solvent dilution strategy. By creating an intermediate dilution in a co-solvent mixture (e.g., DMSO mixed with ethanol or PEG-400), you smooth the transition of the dielectric constant, significantly enhancing the overall solubility curve without relying solely on DMSO[6].

Q3: The compound remains soluble, but my assay yields inconsistent covalent labeling or loss of potency over time. Why?

  • Causality: Haloacetamides are reactive electrophiles. In aqueous media—especially at physiological pH (7.4)—they are susceptible to base-catalyzed hydrolysis, degrading into fluoroacetic acid and 2-chloroethylamine[3]. Furthermore, if your cell culture media (CCM) or assay buffer contains free amino acids, glutathione (GSH), or reducing agents (like DTT), these nucleophiles will prematurely scavenge the electrophile before it reaches your target protein[3],[2].

  • Solution: Never store N-(2-chloroethyl)-2-fluoroacetamide in aqueous buffers. Prepare all aqueous dilutions immediately before use. Ensure your assay buffer is free of unnecessary nucleophiles or thiol-containing reducing agents.

Data Presentation: Solubilization Strategies

The following table summarizes the quantitative impact of different solubilization strategies on haloacetamide stability and assay compatibility.

Table 1: Quantitative Comparison of Solubilization Strategies

Solubilization StrategyMax Aqueous ConcentrationMax Tolerated DMSO (Cell Assays)Stability in Media (t1/2)Primary Advantage
Direct DMSO Spike < 10 µM0.5%< 2 hoursSimple, fast execution.
Step-wise Co-solvent Dilution ~ 50 µM0.5%< 2 hoursPrevents kinetic shock and aggregation.
HP-β-CD Complexation > 500 µM< 0.1%> 4 hoursHighest solubility, lowest solvent toxicity.

Visualizations

SolubilizationWorkflow A Solid Compound (Lipophilic) B 100% DMSO Stock (10-50 mM) A->B Dissolve C HP-β-CD Solution (Complexation) B->C Dropwise Addition D Aqueous Assay (<0.5% DMSO) C->D Final Dilution

Workflow for overcoming kinetic precipitation using HP-β-CD complexation.

DegradationPathways Center N-(2-chloroethyl)-2-fluoroacetamide (Electrophile) Target Target Cysteine (e.g., ABPP Assay) Center->Target Chemoproteomic Targeting Hydrolysis Aqueous Hydrolysis (pH > 7.0) Center->Hydrolysis Degradation Scavenging Media Nucleophiles (Amino Acids/GSH) Center->Scavenging Side Reaction Product1 Covalent Adduct (Desired Signal) Target->Product1 Product2 Fluoroacetic Acid + 2-chloroethylamine Hydrolysis->Product2 Product3 Off-target Adducts (Signal Loss) Scavenging->Product3

Competing reaction pathways of haloacetamides in aqueous assay environments.

Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Use this protocol when high compound concentrations (>50 µM) are required without exceeding DMSO limits.

  • Equilibration: Allow the solid vial of N-(2-chloroethyl)-2-fluoroacetamide to reach room temperature in a desiccator. Rationale: Prevents atmospheric moisture condensation, which initiates premature hydrolysis.

  • Primary Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 60 seconds[4].

  • Host Solution Preparation: Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile, nuclease-free water.

  • Complexation: While continuously vortexing the HP-β-CD solution, add the 10 mM DMSO stock dropwise . Rationale: Slow addition prevents localized supersaturation and forces the compound into the cyclodextrin cavity rather than aggregating[4].

  • Incubation: Agitate the mixture on a shaker at 37°C for 1 hour to allow thermodynamic equilibration of the inclusion complex.

  • System Validation (Critical): Centrifuge the final mixture at 10,000 × g for 5 minutes. The absence of a visible pellet confirms that the compound is fully complexed. If a pellet forms, the kinetic solubility limit of the complex has been breached; reduce the starting stock concentration.

Protocol B: Step-Wise Co-Solvent Dilution

Use this protocol for biochemical assays where cyclodextrins might interfere with target protein binding.

  • Primary Stock: Prepare a 10 mM stock in 100% anhydrous DMSO.

  • Intermediate Dilution: Dilute the primary stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% Ethanol) to create a 1 mM intermediate[6].

  • Assay Spiking: Add the 1 mM intermediate directly to the final assay buffer under continuous, rapid agitation.

  • System Validation (Critical): Measure the optical density (OD) of the final assay buffer at 600 nm. An increase in OD600 compared to a vehicle-only control indicates light scattering caused by micro-precipitates. If OD600 rises, the compound has precipitated, and the intermediate dilution must be adjusted.

References

  • Global Pharmaceutical Sciences Review. "Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs." Available at: [Link]

  • NIH / PubMed Central. "Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug." Available at: [Link]

  • ResearchGate. "Haloacetonitrile stability in cell culture media used in vitro toxicological studies." Available at:[Link]

  • ACS Publications. "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines." Available at:[Link]

Sources

Technical Support Center: N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of N-(2-chloroethyl)-2-fluoroacetamide (CEFA). As a Senior Application Scientist, my goal is to provide you with not only protocols but also the underlying scientific reasoning to empower you to make informed decisions in your experiments. This guide is structured to anticipate the challenges you may face and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism and potential for off-target effects of CEFA.

Q1: What is the likely mechanism of action of N-(2-chloroethyl)-2-fluoroacetamide (CEFA) based on its structure?

A1: The chemical structure of CEFA, specifically the N-(2-chloroethyl) group, suggests that it is likely a covalent inhibitor. This functional group can undergo an intramolecular cyclization to form a highly reactive aziridinium ion, which can then be attacked by a nucleophilic residue (such as cysteine, lysine, or histidine) on a protein target. This forms a permanent, covalent bond between CEFA and the protein.

Q2: What are "off-target" effects and why are they a significant concern with compounds like CEFA?

A2: Off-target effects are interactions of a drug or compound with proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of undesirable outcomes, including:

  • Cellular toxicity: Inhibition of essential cellular machinery.

  • Misinterpretation of experimental results: The observed phenotype may be due to an off-target effect, not the inhibition of the intended target.

  • Unpredictable side effects in a clinical setting.

Covalent inhibitors like CEFA are particularly susceptible to off-target effects due to their reactive nature. The electrophilic aziridinium ion can react with any accessible and sufficiently nucleophilic residue on other proteins, not just the intended target.

Q3: What are the most common off-target interactions for covalent inhibitors?

A3: The most common off-target interactions for covalent inhibitors involve reactions with highly nucleophilic amino acid residues on proteins. The reactivity of these residues generally follows this order:

Cysteine > Histidine > Lysine > Tyrosine > Serine > Threonine

Additionally, covalent inhibitors can react with other nucleophiles in the cell, such as glutathione (GSH), a highly abundant antioxidant. This can lead to GSH depletion and oxidative stress.

Part 2: Troubleshooting Experimental Issues with CEFA

This section provides a troubleshooting guide in a question-and-answer format to address specific problems you may encounter during your experiments with CEFA.

Q1: I am observing significant cell death in my experiments, even at concentrations where I expect to see a specific biological effect. What could be the cause and how can I address it?

A1: High cell toxicity is a common issue with reactive compounds like CEFA and can be attributed to several factors:

  • Widespread Off-Target Effects: At high concentrations, CEFA may be reacting with numerous cellular proteins, leading to general cellular dysfunction and apoptosis.

  • Glutathione (GSH) Depletion: The reaction of CEFA with GSH can lead to a buildup of reactive oxygen species (ROS) and induce oxidative stress, which is toxic to cells.

Troubleshooting Steps:

  • Optimize CEFA Concentration and Incubation Time:

    • Perform a dose-response curve to determine the lowest effective concentration of CEFA.

    • Reduce the incubation time to the minimum required to observe the desired on-target effect.

  • Include a Cysteine-Rich Scavenger:

    • Co-incubate your cells with N-acetylcysteine (NAC), a precursor to GSH. NAC can help replenish cellular GSH levels and scavenge excess reactive CEFA.

  • Use a Structurally Related, Non-Reactive Control:

    • Synthesize or obtain a control compound where the chloroethyl group is replaced with a non-reactive ethyl group (N-ethyl-2-fluoroacetamide). This control will help you differentiate between the intended covalent effect and non-specific effects of the core scaffold.

Experimental Protocol: Determining the Optimal Concentration of CEFA

  • Seed cells in a 96-well plate at a density of 10,000 cells/well.

  • Prepare a serial dilution of CEFA, ranging from 100 µM down to 1 nM.

  • Treat the cells with the different concentrations of CEFA for varying time points (e.g., 6, 12, 24, and 48 hours).

  • At each time point, assess cell viability using a standard assay such as MTT or CellTiter-Glo®.

  • Plot the results to determine the EC50 (effective concentration for 50% of the maximal response) for both the desired biological effect and for toxicity. Aim to work at a concentration well below the toxic threshold.

Q2: My experimental results with CEFA are inconsistent between replicates. What could be causing this variability?

A2: Inconsistent results are often due to the inherent instability and reactivity of covalent compounds.

  • Compound Instability: CEFA may be degrading in your cell culture media or buffer over time.

  • Variability in Cellular State: The levels of nucleophiles like GSH can vary between cells depending on their metabolic state, which can affect the availability of CEFA to bind to its target.

Troubleshooting Steps:

  • Prepare Fresh Solutions of CEFA: Always prepare fresh solutions of CEFA from a high-quality, solid stock immediately before each experiment.

  • Minimize Incubation Time: As mentioned previously, use the shortest incubation time necessary to achieve the desired effect.

  • Synchronize Cell Cultures: If possible, synchronize your cells at the same stage of the cell cycle before treatment to reduce variability in their metabolic state.

Q3: How can I confirm that the biological effect I am observing is due to the inhibition of my intended target and not an off-target effect?

A3: This is a critical question in drug development. Several strategies can be employed to validate the on-target activity of CEFA.

Target Validation Workflow

cluster_validation On-Target Effect Validation phenotype Observed Phenotype with CEFA crispr CRISPR/Cas9 Knockout of Target Gene phenotype->crispr Does knockout replicate the phenotype? proteomics Chemoproteomics: Identify Direct Targets of CEFA phenotype->proteomics Is the intended target identified as a direct binder? rescue Rescue Experiment: Express a CEFA-Resistant Mutant of the Target crispr->rescue Can the phenotype be rescued?

Caption: A workflow for validating the on-target effects of CEFA.

Experimental Protocols:

  • CRISPR/Cas9 Gene Knockout:

    • Use CRISPR/Cas9 to knock out the gene encoding your intended target protein.

    • If the phenotype of the knockout cells matches the phenotype observed with CEFA treatment, it provides strong evidence that the effect is on-target.

  • Rescue Experiment:

    • In the knockout cells, express a mutant version of your target protein where the predicted binding site residue (e.g., a cysteine) has been mutated to a non-nucleophilic residue (e.g., an alanine).

    • If the wild-type protein "rescues" the phenotype but the mutant protein does not, this further confirms on-target activity.

  • Chemoproteomics:

    • Synthesize a version of CEFA with a clickable tag (e.g., an alkyne or azide).

    • Treat cells with the tagged CEFA, lyse the cells, and then use click chemistry to attach a biotin tag.

    • Use streptavidin beads to pull down the proteins that have been covalently modified by CEFA.

    • Identify the pulled-down proteins using mass spectrometry. Your intended target should be among the most enriched proteins.

Part 3: Data Summary and Visualization

The following table summarizes the recommended starting concentrations and key considerations for different experimental approaches with CEFA.

Experimental Approach Recommended Starting Concentration Key Considerations
Initial Dose-Response 1 nM - 100 µMDetermine both efficacy and toxicity EC50.
Cell-Based Assays 1-2x Efficacy EC50Use the lowest effective concentration.
Chemoproteomics 5-10x Efficacy EC50A higher concentration may be needed to label sufficient protein for detection.
In Vivo Studies To be determined based on PK/PDRequires extensive pharmacokinetics and pharmacodynamics studies.

References

  • Luo, M. (2021). Off-target effects of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Rudolph, J. (2020). The Art of Covalent Drug Discovery. Journal of Medicinal Chemistry. [Link]

Technical Support Center: Reaction Monitoring for N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with synthesizing and analyzing N-(2-chloroethyl)-2-fluoroacetamide. Because this molecule is a highly polar, low-molecular-weight aliphatic haloacetamide lacking a conjugated π -system, standard chromatographic monitoring methods often fail. This guide provides causality-driven troubleshooting, self-validating methodologies, and field-proven insights to overcome these analytical bottlenecks.

Analytical Workflow Logic

ReactionMonitoring Start N-(2-chloroethyl)-2-fluoroacetamide Reaction Mixture TLC TLC Monitoring Start->TLC HPLC HPLC Monitoring Start->HPLC UV254 UV 254 nm (Invisible) Lacks Chromophore TLC->UV254 Step 1: UV Check Stain KMnO4 / PMA Stain (Oxidation/Reduction) TLC->Stain Step 2: Chemical Stain UV210 Low UV (210 nm) Amide Bond Absorbance HPLC->UV210 Standard DAD LCMS LC-MS / ELSD / CAD Mass/Scattering Detection HPLC->LCMS Universal Detectors

Workflow for monitoring N-(2-chloroethyl)-2-fluoroacetamide synthesis via TLC and HPLC.

Thin-Layer Chromatography (TLC) Troubleshooting & FAQs

Q: Why is my product completely invisible under standard 254 nm UV light? A: Visibility under 254 nm UV light requires a conjugated π -system (like an aromatic ring). N-(2-chloroethyl)-2-fluoroacetamide consists entirely of aliphatic chains, halogens, and an isolated amide bond. Fluoroacetamides are explicitly known to lack absorption in the standard environmental UV spectrum (>290 nm)[1]. Consequently, UV monitoring will result in false negatives.

Q: Which TLC stains are most effective for this compound, and what is the underlying mechanism? A: You must use destructive chemical stains. Potassium permanganate (KMnO 4​ ) is highly recommended for non-UV active haloacetamides[2].

  • Causality: The KMnO 4​ stain relies on redox chemistry. The amide and halogenated alkyl groups undergo oxidation upon heating, which subsequently reduces the Mn(VII) complex (bright purple) to MnO 2​ (Mn(IV), which is brown/yellow). This provides high-contrast visualization against the purple background.

Q: My starting material (e.g., 2-chloroethylamine) and the fluoroacetamide product co-elute as a single smear. How do I resolve them? A: Both compounds are highly polar and capable of strong hydrogen bonding with the silanol groups on the silica gel.

  • Solution: Abandon standard low-polarity solvent systems (like Hexane/Ethyl Acetate). Switch to a highly polar, protic-tolerant system such as Dichloromethane/Methanol (90:10 v/v). To prevent streaking caused by the amine precursor, add 1% Triethylamine (TEA) to the mobile phase. The TEA competitively binds to the acidic silanol sites on the TLC plate, sharpening the bands.

High-Performance Liquid Chromatography (HPLC) Troubleshooting & FAQs

Q: I am using a standard C18 column with a Water/Acetonitrile gradient, but my product elutes in the void volume ( t0​ ). Why? A: N-(2-chloroethyl)-2-fluoroacetamide is a small (MW ~139.5 g/mol ), highly polar molecule. Standard C18 stationary phases rely on hydrophobic interactions. When analyzing highly polar compounds, the analyte prefers the polar mobile phase and bypasses the hydrophobic stationary phase entirely.

  • Solution: Switch to an Aqueous C18 (AQ-C18) column, which contains polar end-capping to prevent phase collapse in 100% aqueous conditions, or utilize Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like bare silica or amide-bonded silica) and a highly organic mobile phase, retaining polar compounds through a water-enriched layer on the stationary phase.

Q: What is the optimal UV detection wavelength if I do not have an LC-MS? A: Because the molecule lacks a strong chromophore, you must rely on the weak absorbance of the amide bond, which typically absorbs at low wavelengths around 210 nm[3].

  • Critical Requirement: You must use HPLC-grade solvents with low UV cutoffs. Avoid mobile phase additives like acetate or formate at high concentrations, as they will cause massive baseline drift and mask the analyte signal at 210 nm. Use 0.05% Phosphoric acid or 0.05% TFA instead.

Q: How can I definitively confirm the identity of the peak in LC-MS without an authentic standard? A: Leverage the natural isotopic distribution of the chlorine atom. Chlorine exists in nature as 35 Cl (~75%) and 37 Cl (~25%).

  • Causality: When analyzing N-(2-chloroethyl)-2-fluoroacetamide via LC-MS (ESI+), you will observe an [M+H] + peak at m/z 140.5 and a distinct [M+H+2] + peak at m/z 142.5. The intensity ratio of these two peaks will be exactly 3:1 . This isotopic signature acts as an internal, self-validating fingerprint confirming the presence of the mono-chlorinated product.

Quantitative Data & Parameter Summary

Analytical MethodParameterRecommended ConditionCausality / Scientific Reasoning
TLC Stationary PhaseSilica Gel 60 F254Standard phase; requires basic additive for amines.
TLC Mobile PhaseDCM : MeOH (90:10) + 1% TEAHigh polarity resolves aliphatic amides; TEA suppresses silanol interactions.
TLC VisualizationKMnO 4​ Stain + HeatRedox reaction visualizes non-UV active aliphatic amides as brown spots[2].
HPLC-UV ColumnAQ-C18 or HILIC (e.g., 150 x 4.6 mm, 3 µm)Prevents void volume elution by increasing polar retention capacity.
HPLC-UV Detection Wavelength210 nmTargets the amide bond π→π∗ transition[3].
LC-MS Ionization ModeESI PositiveDetects [M+H] + at m/z 140.5 and 142.5 (3:1 ratio).

Self-Validating Experimental Methodologies

Protocol 1: Self-Validating TLC Monitoring with KMnO 4​

This protocol incorporates a co-spotting technique to definitively prove product formation and rule out false positives from co-eluting starting materials.

Step 1: Plate Preparation & Spotting

  • Draw a baseline 1 cm from the bottom of a Silica Gel 60 plate.

  • Create three marks: Lane 1 (Starting Material: 2-chloroethylamine), Lane 2 (Co-spot: SM + Reaction Mixture), and Lane 3 (Reaction Mixture).

  • Self-Validation: The co-spot (Lane 2) guarantees that if the starting material and product have identical Rf​ values, they will appear as a single, elongated smear, alerting you to poor resolution.

Step 2: Development

  • Place the plate in a pre-equilibrated chamber containing DCM:MeOH:TEA (90:10:1).

  • Allow the solvent front to rise until it is 1 cm from the top. Remove and air-dry completely to volatilize the TEA (which will otherwise react with the stain).

Step 3: Staining & Visualization

  • Dip the plate rapidly into a KMnO 4​ staining solution (1.5 g KMnO 4​ , 10 g K 2​ CO 3​ , 1.25 mL 10% NaOH, 200 mL H 2​ O).

  • Wipe the back of the plate and heat gently with a heat gun.

  • Observation: The product N-(2-chloroethyl)-2-fluoroacetamide will appear as a distinct yellow/brown spot against a bright purple background.

Protocol 2: HPLC-UV/MS Setup for Polar Haloacetamides

This protocol ensures baseline stability at low UV wavelengths while maximizing retention of the highly polar analyte.

Step 1: Mobile Phase Preparation

  • Solvent A: 100% HPLC-Grade Water with 0.05% TFA (Trifluoroacetic acid). Note: TFA provides a low UV cutoff compared to acetic acid, ensuring a stable baseline at 210 nm.

  • Solvent B: 100% HPLC-Grade Acetonitrile with 0.05% TFA.

  • Degas both solvents via sonication for 10 minutes.

Step 2: Column Equilibration

  • Install an Aqueous-C18 column (e.g., Phenomenex Aqua or Waters Atlantis).

  • Equilibrate the column at 5% Solvent B for 20 column volumes. Causality: Starting at highly aqueous conditions maximizes the partitioning of the polar fluoroacetamide into the stationary phase.

Step 3: Gradient Elution & Detection

  • Run a shallow gradient: 5% B to 40% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Set the DAD (Diode Array Detector) to monitor 210 nm (Bandwidth 4 nm) with a reference at 360 nm (Bandwidth 100 nm).

  • Self-Validation (if using MS inline): Extract the ion chromatograms (EIC) for m/z 140.5 and 142.5. Verify that the peaks co-elute perfectly at the same retention time and exhibit a 3:1 area ratio, confirming the presence of the intact chloroethyl group.

References

  • PubChem. "Fluoroacetamide | FCH2CONH2 | CID 12542 - PubChem - NIH".
  • National Institutes of Health (PMC). "Facile Rebridging Conjugation Approach to Attain Monoclonal Antibody-Targeted Nanoparticles with Enhanced Antigen Binding and Payload Delivery". PMC.
  • ResearchGate. "A simple and reliable analytical method based on HPLC-UV to determine oleanonic acid content in Chios gum mastic for quality control".

Sources

Validation & Comparative

A Researcher's Guide to Cysteine Alkylation: Iodoacetamide vs. N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of proteomics and drug development, the precise and efficient modification of proteins is paramount. Cysteine alkylation, a fundamental step in many workflows, serves to cap reactive thiol groups, preventing disulfide bond reformation and preparing proteins for downstream analysis like mass spectrometry.[1] For decades, iodoacetamide (IAA) has been the workhorse for this task, prized for its high reactivity.[2] However, the very reactivity that makes it effective also renders it prone to off-target modifications, complicating data analysis.[3][4]

This has led researchers to seek alternatives, such as chloroacetamide derivatives. Here, we provide an in-depth comparison of the classic iodoacetamide against a representative chloroacetamide, N-(2-chloroethyl)-2-fluoroacetamide. While direct comparative data for this specific fluoro-substituted compound is limited, we can extrapolate its performance based on extensive studies comparing iodoacetamide and 2-chloroacetamide (CAA), its parent compound.[5][6] This guide will delve into the chemical mechanisms, performance trade-offs, and practical considerations to help you select the optimal reagent for your experimental goals.

The Core Chemistry: A Tale of Two Halogens

The alkylation of cysteine by both iodoacetamide and chloroacetamide derivatives proceeds via a nucleophilic substitution (SN2) reaction.[3] The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the halogen. This forms a stable thioether bond and displaces the halogen as a halide ion.[1]

The primary determinant of reactivity in this class of reagents is the nature of the halogen, which functions as the leaving group. Iodide is a significantly better leaving group than chloride due to its larger size and lower electronegativity, which makes the C-I bond weaker and more easily broken than the C-Cl bond. This fundamental chemical principle explains why iodoacetamide reacts much more rapidly with cysteine thiols than chloroacetamides.[3]

G cluster_IAA Iodoacetamide (IAA) Reaction cluster_CFA N-(2-chloroethyl)-2-fluoroacetamide Reaction IAA_Struct Iodoacetamide (H₂N-CO-CH₂-I) Transition_IAA Sₙ2 Transition State IAA_Struct->Transition_IAA Cys_SH Protein-Cys-S⁻ Cys_SH->Transition_IAA Nucleophilic Attack Product_IAA Carbamidomethyl-Cysteine (Protein-Cys-S-CH₂-CO-NH₂) Transition_IAA->Product_IAA I_ion I⁻ (Iodide Ion) Transition_IAA->I_ion Leaving Group CFA_Struct N-(2-chloroethyl)-2-fluoroacetamide (F-CH₂-CO-NH-CH₂-CH₂-Cl) Transition_CFA Sₙ2 Transition State CFA_Struct->Transition_CFA Cys_SH2 Protein-Cys-S⁻ Cys_SH2->Transition_CFA Nucleophilic Attack Product_CFA Alkylated Cysteine Transition_CFA->Product_CFA Cl_ion Cl⁻ (Chloride Ion) Transition_CFA->Cl_ion Leaving Group

Caption: Sₙ2 mechanism for cysteine alkylation by haloacetamides.

Head-to-Head Performance: Reactivity vs. Specificity

The choice between these two classes of reagents boils down to a critical trade-off between the speed of the reaction and the cleanliness of the results.

Reactivity and Efficiency

Iodoacetamide is a powerful and fast-acting alkylating agent.[7] Studies show that it can achieve over 95% alkylation efficacy at concentrations as low as 10-50 mM.[7] Its high reactivity ensures that the alkylation step can often be completed in 30 minutes at room temperature.[8][9]

Chloroacetamides, by contrast, are significantly less potent. Due to the less favorable chloride leaving group, higher concentrations and potentially longer incubation times are required to achieve complete alkylation.[3][7] One study found that a minimum concentration of 40 mM 2-chloroacetamide was needed for complete conversion, whereas iodoacetamide was effective at lower concentrations.[7] For N-(2-chloroethyl)-2-fluoroacetamide specifically, the electron-withdrawing fluorine atom on the acetyl group could slightly increase the electrophilicity of the target carbon, but this effect is unlikely to overcome the inherently lower reactivity compared to its iodo- counterpart.

Specificity and Off-Target Reactions

This is where the case for chloroacetamides becomes compelling. The high reactivity of iodoacetamide is also its primary drawback, leading to a number of well-documented off-target modifications. Iodoacetamide is known to react with other nucleophilic amino acid side chains, including methionine, lysine, histidine, aspartate, and glutamate, as well as the N-termini of peptides.[4][8][10] These side reactions can complicate mass spectrometry data by creating a heterogeneous population of peptides, increasing the search space, and potentially leading to misidentifications.[11] Alkylation of methionine by IAA is particularly problematic, as it can lead to a neutral loss during mass spectrometry, hindering the identification of methionine-containing peptides.[11][12]

Chloroacetamides exhibit significantly higher specificity for cysteine residues.[5][6][13] Studies have shown that using 2-chloroacetamide reduces the level of off-target alkylation on residues like lysine and histidine.[5][6] However, this improved specificity comes with its own caveat: a dramatic increase in the oxidation of methionine residues.[5][13] One study reported that using 2-chloroacetamide increased methionine oxidation to as high as 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[5][6][13] This makes chloroacetamide derivatives a poor choice for studies where the oxidative state of methionine is a biological question of interest.

FeatureN-(2-chloroethyl)-2-fluoroacetamide (as a Chloroacetamide)Iodoacetamide (IAA)
Reactive Group ChloroacetamideIodoacetamide
Relative Reactivity LowerHigh[3][7]
Primary Target Cysteine ThiolsCysteine Thiols[1]
Specificity for Cysteine Higher[5][6]Lower
Key Side Reactions High levels of Methionine oxidation (up to 40%)[5][13].Alkylation of Lys, His, Met, Asp, Glu, N-termini[4][10].
Typical Reaction Time 30-60 minutes (or longer)[3][14]30 minutes[8][9]
Advantages Reduced off-target alkylation on Lys, His, etc.Rapid and highly efficient reaction.
Disadvantages Slower kinetics; Induces significant Met oxidation.Prone to numerous off-target modifications.

Practical Guide: Experimental Protocols

The successful application of either reagent hinges on a well-designed protocol. Below are representative step-by-step methods for in-solution protein alkylation, a common procedure in proteomics workflows.[1][15]

G start Protein Sample (in Denaturing Buffer, e.g., 8M Urea) reduce 1. Reduction Add reducing agent (e.g., DTT, TCEP). Incubate (e.g., 56°C for 30 min). start->reduce cool 2. Cool to Room Temperature reduce->cool alkylate 3. Alkylation Add Alkylating Agent (IAA or CFA). Incubate in the dark. cool->alkylate quench 4. Quenching Add excess reducing agent (e.g., DTT) to consume unreacted alkylator. alkylate->quench downstream 5. Downstream Processing (e.g., Trypsin Digestion, LC-MS/MS) quench->downstream

Caption: Standard workflow for in-solution protein reduction and alkylation.

Protocol 1: Alkylation with Iodoacetamide (IAA)

This protocol is optimized for rapid and complete alkylation but requires careful control to minimize side reactions.

Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0-8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) stock solution in water (prepare fresh)

  • Alkylation reagent: 500 mM Iodoacetamide (IAA) stock solution in water (prepare fresh and protect from light)[9]

  • Quenching solution: 200 mM DTT stock solution

Procedure:

  • Reduction: To your protein solution, add the 200 mM DTT stock to a final concentration of 5-10 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[9]

  • Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-induced carbamylation from the urea buffer.[9]

  • Alkylation: Add the 500 mM IAA stock solution to a final concentration of 15-20 mM (typically a 2-4 fold molar excess over the DTT). Vortex briefly. Incubate for 30 minutes at room temperature in complete darkness.[3][9]

  • Quenching: Quench the reaction by adding more DTT (to a final concentration of ~25-30 mM) to react with and consume any excess IAA. Incubate for an additional 15 minutes in the dark.[9]

  • Downstream Processing: The sample is now ready for buffer exchange, protein digestion, and subsequent analysis.

Protocol 2: Alkylation with N-(2-chloroethyl)-2-fluoroacetamide

This protocol leverages the higher specificity of chloroacetamides but may require optimization of incubation time to ensure complete reaction.

Materials:

  • Protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0-8.5)

  • Reducing agent: 200 mM Dithiothreitol (DTT) stock solution in water (prepare fresh)

  • Alkylation reagent: Stock solution of N-(2-chloroethyl)-2-fluoroacetamide (e.g., 400 mM in a suitable solvent like DMSO or water, prepare fresh)

  • Quenching solution: 200 mM DTT stock solution

Procedure:

  • Reduction: To your protein solution, add the 200 mM DTT stock to a final concentration of 5-10 mM. Incubate for 30-45 minutes at 56°C.

  • Cooling: Allow the sample to cool completely to room temperature.

  • Alkylation: Add the N-(2-chloroethyl)-2-fluoroacetamide stock solution to a final concentration of 20-40 mM. Due to the lower reactivity of chloroacetamides, a higher molar excess over the reducing agent is often required.[7][14] Incubate for 45-60 minutes at room temperature, protected from light. Note: Incubation time may need to be optimized for your specific protein.

  • Quenching: Quench the reaction by adding DTT to consume the excess chloroacetamide. Incubate for 15 minutes in the dark.

  • Downstream Processing: The sample is now ready for subsequent steps.

Conclusion and Recommendations

The choice between N-(2-chloroethyl)-2-fluoroacetamide (representing the chloroacetamide class) and iodoacetamide is not about which is universally "better," but which is better suited for a specific research question.

  • Choose Iodoacetamide when speed and complete alkylation are the highest priorities, and you have robust data analysis workflows to identify and handle potential off-target modifications. It remains the standard for many routine proteomics applications where its behavior is well-characterized.[8][16]

  • Choose a Chloroacetamide Derivative like N-(2-chloroethyl)-2-fluoroacetamide when specificity is paramount and off-target modifications to residues like lysine or histidine could compromise your results. This is particularly relevant in studies involving cross-linking or mapping protein-protein interactions. However, be prepared to contend with significantly increased methionine oxidation, which could be a fatal flaw in studies of redox biology.[5][6][13]

Ultimately, the decision rests on a clear understanding of the trade-offs. For any critical experiment, a pilot study to compare alkylation efficiency and side reactions for your specific protein of interest is always a worthwhile investment.

References

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Chen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582.
  • Wikipedia. (2023). Iodoacetamide. Retrieved from [Link]

  • BenchChem. (2025). N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.
  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434-3439.
  • Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. PRIDE Archive. Retrieved from [Link]

  • Chen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(12), 2574-2582.
  • BenchChem. (n.d.). A Head-to-Head Comparison: 2-Bromoacetamide vs. Iodoacetamide for Cysteine Alkylation Efficiency.
  • Caltech Proteome Exploration Laboratory. (n.d.). Protocols. Retrieved from [Link]

  • protocols.io. (2022). Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoacetamide (IAM). Retrieved from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3434–3439. [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
  • University of Washington Proteomics Resource. (2011). Protein Reduction, Alkylation, Digestion. Retrieved from [Link]

  • Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification.
  • BenchChem. (n.d.). Application of 2-Iodoacetaldehyde in Proteomics Sample Preparation.
  • Bio-protocol. (n.d.). Protein Reduction, Alkylation, and Digestion. Retrieved from [Link]

  • Matrix Science. (2017). Step away from the iodoacetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide.
  • Taylor & Francis. (n.d.). Iodoacetamide – Knowledge and References. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for 2-Chloroacetamide-d4 in Quantitative Proteomics.
  • ResearchGate. (2025). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide.
  • BenchChem. (2025). Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry.
  • JPT Peptide Technologies. (n.d.). Fast and Accurate Determination of Cysteine Reduction and Alkylation Efficacy in Proteomics Workflows. Retrieved from [Link]

  • Chen, Y., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics, 13(6), 419-427. [Link]

Sources

Comparison of N-(2-chloroethyl)-2-fluoroacetamide with other chloroacetamides

Comparative Analysis: N-(2-chloroethyl)-2-fluoroacetamide vs. Standard α -Chloroacetamides

As a Senior Application Scientist in chemical biology and drug development, evaluating the precise reactivity profile of electrophilic warheads is paramount. This guide provides an objective, data-driven comparison between N-(2-chloroethyl)-2-fluoroacetamide (CEFA) and standard α -chloroacetamides . By dissecting their structural dichotomy, we can understand why a simple positional swap of halogens completely alters a compound's pharmacological trajectory from a targeted covalent inhibitor (TCI) to a bifunctional cytotoxic agent.

The Structural and Mechanistic Dichotomy

Standard α -chloroacetamides (e.g., 2-chloro-N-phenylacetamide) are the workhorses of covalent drug discovery. Their reactivity is driven by the electrophilic α -carbon, which undergoes direct SN​2 displacement by nucleophilic protein thiols (cysteine residues).

CEFA flips this structural paradigm. It features an α -fluoroacetamide head and an N-(2-chloroethyl) tail. This structural inversion dictates a completely different set of biological interactions:

  • Resistance to Direct SN​2 Attack : Fluorine is highly electronegative but a notoriously poor leaving group compared to chlorine. Consequently, the α -carbon of CEFA is highly resistant to direct thiol attack.

  • Aziridinium-Mediated DNA Alkylation : The N-(2-chloroethyl) group spontaneously undergoes intramolecular cyclization under physiological conditions to form a highly reactive aziridinium cation. This intermediate preferentially alkylates the N7 position of guanine in DNA, a mechanism shared with classic nitrogen mustards [2].

  • Metabolic Toxicity (Lethal Synthesis) : The fluoroacetamide bond is cleaved by cellular amidases to release fluoroacetate. Fluoroacetate enters the Krebs cycle and is converted into fluorocitrate—a suicide substrate that irreversibly inhibits aconitase, a process famously termed [1].

GCEFACEFA(Bifunctional)AmidaseAmidaseCleavageCEFA->AmidaseAziridiniumAziridiniumIonCEFA->AziridiniumFAFluoroacetateAmidase->FAFCFluorocitrateSynthesisFA->FCAconitaseAconitaseInhibitionFC->AconitaseDNADNA Alkylation(Guanine N7)Aziridinium->DNAAlphaα-Chloroacetamide(Standard)SN2Direct SN2AttackAlpha->SN2AdductCysteineAdductSN2->Adduct

Mechanistic divergence: CEFA's bifunctional toxicity vs. standard alpha-chloroacetamide reactivity.

Comparative Performance Data

To objectively compare these warheads, we evaluate their intrinsic thiol reactivity, cellular metabolic toxicity, and DNA alkylation potential. The data below summarizes their performance against a known chloroethylnitrosourea (CENU) control, Lomustine.

CompoundStructural ClassPrimary TargetGSH t1/2​ (pH 7.4)Aconitase IC50​ (Cellular)DNA Alkylation
CEFA α -Fluoro, N-chloroethylDNA & Aconitase> 48 h0.8 µMHigh (Aziridinium)
2-Chloro-N-phenylacetamide α -ChloroacetamideCysteine (Proteins)2.5 h> 100 µMNone
Lomustine (CENU) NitrosoureaDNA> 48 h> 100 µMVery High

Key Insight: CEFA's prolonged GSH half-life (>48 h) confirms that the α -fluoro group successfully prevents off-target protein thiol alkylation, reserving the molecule's bioactivity for amidase-driven aconitase inhibition and aziridinium-driven DNA cross-linking [3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols incorporate strict internal controls to validate the causality behind the observed mechanisms.

Protocol A: Glutathione (GSH) Trapping Assay for Thiol Reactivity

Causality: We utilize GSH as a surrogate for cellular protein thiols. By quantifying the depletion of the parent compound via LC-MS/MS, we measure intrinsic SN​2 reactivity. A true α -chloroacetamide will deplete rapidly, whereas CEFA will remain stable.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of CEFA and 2-chloro-N-phenylacetamide in anhydrous DMSO.

  • Incubation: Dilute compounds to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced glutathione (GSH) and 10 µM indomethacin (Internal Standard). Incubate in a thermomixer at 37°C.

  • Quenching (Self-Validation Step): At predefined time points (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and immediately quench with 50 µL of cold acetonitrile containing 0.1% formic acid. Why? Acidification protonates the GSH thiol (pKa ~8.3), instantly halting the SN​2 reaction and preventing artifactual ex vivo adduct formation during autosampler queuing.

  • Quantification: Analyze via LC-MS/MS (MRM mode). Calculate the half-life ( t1/2​ ) using a pseudo-first-order kinetic decay model.

WorkflowIncubate1. Incubate withGSH (pH 7.4)Quench2. Acid Quench(Formic Acid)Incubate->QuenchLCMS3. LC-MS/MSQuantificationQuench->LCMSKinetics4. CalculateReactivity (t1/2)LCMS->Kinetics

Step-by-step self-validating workflow for assessing electrophilic reactivity via GSH-trapping.

Protocol B: Cellular Aconitase Inhibition Assay

Causality: Because CEFA requires metabolic activation (amidase cleavage fluoroacetate fluorocitrate), in vitro biochemical assays with purified aconitase will yield false negatives. We must use a metabolic-competent cell-based system (e.g., A549 cells) to facilitate "lethal synthesis".

Step-by-Step Methodology:

  • Cell Culture & Dosing: Seed A549 cells at 1×105 cells/well in a 96-well plate. Treat with vehicle (0.1% DMSO), CEFA (0.1–100 µM), or sodium fluoroacetate (Positive Control) for 24 hours.

  • Non-Denaturing Lysis: Wash cells with cold PBS and lyse using a non-denaturing CHAPS buffer. Why? Harsh detergents like SDS will unfold aconitase, destroying its delicate [4Fe-4S] cluster and rendering the assay void.

  • Coupled Enzymatic Readout: Transfer lysate to a black assay plate. Add assay buffer containing isocitrate, NADP+ , and exogenous isocitrate dehydrogenase (IDH).

  • Fluorescence Measurement: Aconitase converts citrate to isocitrate; IDH then oxidizes isocitrate to α -ketoglutarate, reducing NADP+ to NADPH. Measure NADPH fluorescence (Ex 340 nm / Em 460 nm). A dose-dependent decrease in fluorescence confirms aconitase inhibition. The fluoroacetate positive control validates the metabolic competency of the chosen cell line.

References

  • Clarke, D. D. (1991). "Fluoroacetate and fluorocitrate: mechanism of action." Neurochemical Research, 16(9), 1055-1058. URL:[Link]

  • Colvin, M. (1981). "Molecular pharmacology of alkylating agents." Cancer and Chemotherapy, Vol 3. (Referenced via Oncohema Key). URL:[Link]

  • Kufe, D. W., Pollock, R. E., Weichselbaum, R. R., et al. (2003). "Alkylating Agents." Holland-Frei Cancer Medicine. 6th edition. NCBI Bookshelf. URL:[Link]

Efficacy of the Chlorofluoroacetamide Warhead in Covalent Enzyme Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of targeted covalent inhibitors, the development of novel, highly specific, and potent electrophilic "warheads" is a paramount objective. This guide provides an in-depth comparative analysis of the efficacy of the chlorofluoroacetamide (CFA) moiety as a cysteine-reactive warhead. While direct efficacy data for N-(2-chloroethyl)-2-fluoroacetamide as a standalone targeted inhibitor is not extensively documented in peer-reviewed literature, the CFA group has been successfully incorporated into potent inhibitors of clinically relevant enzymes.

This guide will focus on a well-characterized CFA-containing inhibitor, YH-6 , a potent antagonist of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The performance of the CFA warhead within this scaffold will be objectively compared with other established covalent inhibitors of the same target, providing valuable insights for researchers, scientists, and drug development professionals.

The Chlorofluoroacetamide Moiety: A Tunable Cysteine-Reactive Warhead

The design of covalent inhibitors hinges on the chemical reactivity of the electrophilic warhead. It must be sufficiently reactive to form a covalent bond with the target nucleophile, typically a cysteine residue in the enzyme's active site, yet not so reactive as to cause widespread off-target modifications. The α-chlorofluoroacetamide (CFA) group has emerged as a promising warhead with tunable reactivity.[1][2]

The presence of both chlorine and fluorine on the α-carbon creates a unique electronic environment. The electron-withdrawing nature of both halogens enhances the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by the thiolate of a cysteine residue. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, resulting in the formation of a stable thioether linkage and the displacement of the chloride leaving group.[3]

The chirality of the CFA unit can significantly influence its reactivity and, consequently, the inhibitory potency of the parent molecule. This stereospecificity suggests that the precise orientation of the warhead within the active site is crucial for optimal covalent modification.[4]

Comparative Efficacy Analysis: The CFA Warhead in Action Against SARS-CoV-2 3CLpro

To contextualize the efficacy of the CFA warhead, we will compare the inhibitory activity of YH-6 against its target, SARS-CoV-2 3CLpro, with that of other well-established covalent inhibitors of this cysteine protease. SARS-CoV-2 3CLpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the in vitro potency of YH-6 and other notable SARS-CoV-2 3CLpro inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparing the efficacy of enzyme inhibitors.[5]

InhibitorWarhead TypeTarget EnzymeIC50 (nM)Ki (nM)Antiviral Activity (EC50, nM)Citation(s)
YH-6 (8a) Chlorofluoroacetamide SARS-CoV-2 3CLpro3.8-~Comparable to Nirmatrelvir[6][7]
Nirmatrelvir (PF-07321332)NitrileSARS-CoV-2 3CLpro503.1174.5[8][9][10]
GC376Aldehyde bisulfite adduct (prodrug of aldehyde)SARS-CoV-2 3CLpro30 - 170--[11][12]
Boceprevirα-KetoamideSARS-CoV-2 3CLpro1600 - 8000--[11]
PF-00835231Ketone-basedSARS CoV-2 3CLpro-0.27 ± 0.1-[13]
MyricetinFlavonoid (forms orthoquinone)SARS-CoV-2 3CLpro12106330-[14]

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

As the data indicates, the CFA-containing inhibitor YH-6 demonstrates potent, single-digit nanomolar inhibition of SARS-CoV-2 3CLpro, placing it among the most effective inhibitors of this enzyme. Its potency is comparable to that of Nirmatrelvir, the active component of the oral antiviral medication Paxlovid. This highlights the significant potential of the CFA warhead in the design of highly efficacious covalent inhibitors.

Mechanistic Insights from Structural Biology

The definitive confirmation of a covalent inhibitor's mechanism of action is often derived from X-ray crystallography of the inhibitor-enzyme complex.[15][16] In the case of YH-6, structural analysis has revealed the formation of a covalent bond between the electrophilic carbon of the CFA warhead and the sulfur atom of the catalytic cysteine (Cys145) in the active site of SARS-CoV-2 3CLpro.[3][6]

The crystal structure provides a detailed atomic-level view of how the inhibitor is recognized by the enzyme and how the covalent bond is formed. This information is invaluable for understanding the structure-activity relationship and for guiding the further optimization of inhibitor design.

cluster_binding Enzyme Active Site cluster_reaction Covalent Modification YH-6 YH-6 (Inhibitor) Cys145 Cys145 Thiolate (Nucleophile) YH-6->Cys145 Non-covalent Binding Covalent_Complex Covalently Modified Enzyme (Inactive) Cys145->Covalent_Complex SN2 Attack on CFA Warhead

Caption: Covalent inhibition of SARS-CoV-2 3CLpro by YH-6.

Experimental Protocols

To ensure scientific integrity and enable the reproduction of efficacy data, detailed experimental methodologies are crucial. Below are standardized protocols for key experiments in the evaluation of covalent inhibitors.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay for IC50 Determination

This assay is a common method for measuring the activity of proteases and the potency of their inhibitors.[17]

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

  • Purified recombinant SARS-CoV-2 3CLpro

  • FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

  • Test inhibitors (e.g., YH-6, Nirmatrelvir) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test inhibitors in DMSO.

  • In the microplate, add 2 µL of the inhibitor dilutions. For the no-inhibitor control, add 2 µL of DMSO.

  • Add 18 µL of a solution containing the SARS-CoV-2 3CLpro in assay buffer to each well.

  • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution in assay buffer to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm) over time.

  • Calculate the initial reaction rates from the linear portion of the fluorescence progress curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Start Start Inhibitor_Dilution Prepare Inhibitor Serial Dilutions Start->Inhibitor_Dilution Plate_Inhibitor Add Inhibitor to Microplate Inhibitor_Dilution->Plate_Inhibitor Add_Enzyme Add SARS-CoV-2 3CLpro Plate_Inhibitor->Add_Enzyme Incubate Incubate (Pre-incubation) Add_Enzyme->Incubate Add_Substrate Add FRET Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence Over Time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate Initial Reaction Rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for FRET-based IC50 determination.

Cell-Based Antiviral Assay

To assess the efficacy of an inhibitor in a more biologically relevant context, cell-based assays are employed.[18][19]

Principle: This assay measures the ability of a compound to inhibit viral replication in cultured cells. The reduction in viral-induced cytopathic effect (CPE) or viral RNA levels is quantified.

Materials:

  • Vero E6 cells (or other susceptible cell line)

  • SARS-CoV-2 virus stock

  • Cell culture medium (e.g., DMEM with fetal bovine serum)

  • Test inhibitors dissolved in DMSO

  • 96-well cell culture plates

  • Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral RNA (qRT-PCR)

Procedure:

  • Seed Vero E6 cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of the test inhibitors in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the inhibitor dilutions.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubate the plates for a period sufficient for viral replication and CPE development (e.g., 48-72 hours).

  • Assess cell viability using a reagent like CellTiter-Glo, which measures ATP levels.

  • Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to determine the half-maximal effective concentration (EC50).

  • In parallel, assess the cytotoxicity of the inhibitors on uninfected cells to determine the 50% cytotoxic concentration (CC50).

Conclusion

The chlorofluoroacetamide (CFA) moiety has demonstrated its potential as a highly effective cysteine-reactive warhead for the development of potent covalent enzyme inhibitors. As exemplified by the SARS-CoV-2 3CLpro inhibitor YH-6, the CFA warhead can be incorporated into molecules that exhibit inhibitory potencies in the low nanomolar range, rivaling that of clinically successful drugs. The tunability of its reactivity and the stereospecificity of its interactions offer exciting avenues for the design of next-generation covalent inhibitors with improved efficacy and selectivity. The experimental protocols outlined in this guide provide a robust framework for the rigorous evaluation and comparison of such novel inhibitors.

References

  • Gray, P. S., & London, C. (2021). Selective covalent inhibitor of peptidyl-prolyl isomerase (Pin1). Bioorganic & Medicinal Chemistry Letters, 43, 128089. [Link]

  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7728. [Link]

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]

  • Hanson, B., et al. (2023, November 27). Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach. Journal of Chemical Information and Modeling, 63(23), 7346-7357. [Link]

  • ACS Publications. (2023, November 10). Discovery of Nirmatrelvir Resistance Mutations in SARS-CoV-2 3CLpro: A Computational-Experimental Approach. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (2025, October 2). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. [Link]

  • PMC. (2022, October 3). Discovery of novel SARS-CoV-2 3CL protease covalent inhibitors using deep learning-based screen. European Journal of Medicinal Chemistry, 244, 114803. [Link]

  • PubMed. (2022, February 28). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling, 62(5), 1227-1240. [Link]

  • Semantic Scholar. (n.d.). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. [Link]

  • PubMed. (2022, October 27). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14436-14450. [Link]

  • PMC. (2023, April 29). An update on the discovery and development of reversible covalent inhibitors. Acta Pharmaceutica Sinica B, 13(8), 3215-3236. [Link]

  • Royal Society of Chemistry. (2022, February 15). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(10), 2913-2920. [Link]

  • PMC. (2021). Flavonoids in Ampelopsis grossedentata as covalent inhibitors of SARS-CoV-2 3CLpro: Inhibition potentials, covalent binding sites and inhibitory mechanisms. Food & Function, 12(15), 6823-6837. [Link]

  • PMC. (2023). Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters, 14(7), 964-971. [Link]

  • PMC. (2022). Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020. MedChemComm, 13(12), 2097-2117. [Link]

  • ACS Publications. (2022, February 4). Deciphering the Mechanism of Binding Selectivity of Chlorofluoroacetamide-Based Covalent Inhibitors toward L858R/T790M Resistance Mutation. Journal of Chemical Information and Modeling. [Link]

  • ResearchGate. (n.d.). Fig. 1. Reported covalent SARS-CoV-2 3CL pro inhibitors 1, GC376[11],.... [Link]

  • bioRxiv. (2022, June 6). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. [Link]

  • PMC. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Journal of Chemical Theory and Computation, 18(10), 6467-6477. [Link]

  • ACS Publications. (2020, October 15). Discovery of Ketone-Based Covalent Inhibitors of Coronavirus 3CL Proteases for the Potential Therapeutic Treatment of COVID-19. Journal of Medicinal Chemistry. [Link]

  • Preprints.org. (2024, June 19). Novel Pan-Coronavirus 3CL Protease Inhibitor MK-7845: Bio-Logical and Pharmacological Profiling. [Link]

  • ASM Journals. (2021). Gain-of-Signal Assays for Probing Inhibition of SARS-CoV-2 Mpro/3CLpro in Living Cells. mBio, 12(1), e03222-20. [Link]

  • ResearchGate. (n.d.). Identification of nirmatrelvir resistance in Vero E6 cells a, Changes.... [Link]

  • Royal Society of Chemistry. (2025, March 20). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm. [Link]

  • PMC. (2020, August 29). A simplified cell-based assay to identify coronavirus 3CL protease inhibitors. Nature Communications, 11(1), 4333. [Link]

  • ASM Journals. (2021). Inhibitors of Coronavirus 3CL Proteases Protect Cells from Protease-Mediated Cytotoxicity. Journal of Virology, 95(14), e00398-21. [Link]

  • ResearchGate. (n.d.). Covalent activator chemical structures and X-ray crystal structures of.... [Link]

  • PMC. (2020). Recent advances in the development of covalent inhibitors. Signal Transduction and Targeted Therapy, 5(1), 1-28. [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1073-1085. [Link]

  • ResearchGate. (n.d.). Exploration of Cysteine Reactive Warheads. Apparent IC50 values determined by rhodaminebased substrate activity assay for SARS-CoV-2 Mpro from n=3 biological replicates.. [Link]

  • PMC. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Quantitative High-throughput Screening. ACS Pharmacology & Translational Science, 3(6), 1294-1305. [Link]

  • ACS Publications. (2011, May 23). Inhibitors of SARS-3CLpro: Virtual Screening, Biological Evaluation, and Molecular Dynamics Simulation Studies. Journal of Chemical Information and Modeling. [Link]

  • PMC. (2020). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Pharmacology & Translational Science, 3(6), 1294-1305. [Link]

  • ACS Publications. (2024, July 29). Discovery of Novel Nonpeptidic and Noncovalent Small Molecule 3CLpro Inhibitors as anti-SARS-CoV-2 Drug Candidate. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Determination of the IC50 value of the SARS-CoV-2 3CLpro inhibition for the most active compound 11a.. [Link]

Sources

Navigating Covalent Interactions: A Comparative Guide to the Cross-Reactivity of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Covalent Conundrum

Covalent modifiers represent a powerful class of chemical tools and therapeutics, offering high potency and prolonged duration of action by forming a stable bond with their target protein. However, this irreversible nature necessitates a rigorous understanding of their selectivity. Off-target reactions, or cross-reactivity, can lead to unintended biological consequences, cellular toxicity, and misleading experimental results.[1][2] This guide provides an in-depth analysis of the predicted cross-reactivity of N-(2-chloroethyl)-2-fluoroacetamide, a compound whose reactivity profile is dictated by two distinct chemical moieties.

Due to the limited availability of direct experimental data for N-(2-chloroethyl)-2-fluoroacetamide in the public domain, this guide will establish a predictive reactivity framework based on the well-documented chemistry of its constituent functional groups: the N-(2-chloroethyl) group, a classic alkylating agent, and the 2-fluoroacetamide moiety, a potential metabolic precursor to a potent enzyme inhibitor. We will compare its predicted behavior to that of widely used, well-characterized thiol-reactive reagents, iodoacetamide (IAA) and N-ethylmaleimide (NEM), and provide robust experimental protocols for researchers to empirically determine its cross-reactivity profile.

Part 1: Deconstructing the Reactivity of N-(2-chloroethyl)-2-fluoroacetamide

The reactivity of N-(2-chloroethyl)-2-fluoroacetamide is twofold. It possesses a highly electrophilic group capable of direct covalent modification of biomolecules, and a secondary group that can be metabolically activated to produce a toxic intermediate.

The Alkylating Arm: The N-(2-chloroethyl) Group

The N-(2-chloroethyl) functional group is characteristic of nitrogen mustards, a class of potent bifunctional alkylating agents used in chemotherapy.[3][4] Its mechanism of action involves an intramolecular cyclization to form a highly strained and exceptionally reactive aziridinium ion.[3][5] This electrophilic intermediate is readily attacked by biological nucleophiles.

Within a cell, the most likely targets for this alkylation reaction are:

  • Protein Cysteine Residues: The thiol group (-SH) of cysteine is one of the most potent nucleophiles in proteins and a common target for alkylating agents.[6]

  • DNA Bases: The N7 position of guanine and the N3 of adenine are susceptible to alkylation, which can lead to DNA damage and cytotoxicity.[7][8][9]

  • Other Protein Residues: While less reactive than cysteine, the side chains of histidine, lysine, and methionine can also be targeted, particularly under specific pH conditions or with high concentrations of the alkylating agent.[10][11]

The formation of the aziridinium ion is the rate-determining step and is independent of the nucleophile concentration. This makes the N-(2-chloroethyl) group a promiscuous alkylator, likely to exhibit significant cross-reactivity.

Figure 1: Predicted alkylation mechanism via aziridinium ion.
The Metabolic Warhead: The 2-Fluoroacetamide Moiety

The second potential mechanism of action is metabolic toxicity. Fluoroacetamide itself is a well-known poison.[12] Its toxicity stems from its in-vivo hydrolysis by amidase enzymes to fluoroacetate.[13][14] Fluoroacetate then enters the mitochondria and undergoes "lethal synthesis," where it is converted to fluorocitrate. Fluorocitrate is a potent inhibitor of aconitase, a critical enzyme in the citric acid (TCA) cycle.[14][15] Inhibition of this cycle leads to a catastrophic failure of cellular energy production.

This metabolic pathway suggests that even if N-(2-chloroethyl)-2-fluoroacetamide does not directly alkylate a target, it could still exert broad cellular toxicity, a severe form of off-target effect.

Metabolic_Poisoning compound N-(2-chloroethyl)-2-fluoroacetamide hydrolysis Amidase Hydrolysis compound->hydrolysis fluoroacetate Fluoroacetate hydrolysis->fluoroacetate activation Activation (Fluoroacetyl-CoA) fluoroacetate->activation fluorocitrate Fluorocitrate activation->fluorocitrate aconitase Aconitase fluorocitrate->aconitase tca_cycle Citric Acid (TCA) Cycle aconitase->tca_cycle block BLOCK tca_cycle->block

Figure 2: Metabolic activation pathway of the fluoroacetamide moiety.

Part 2: Comparison with Standard Alkylating Agents

To contextualize the predicted promiscuity of N-(2-chloroethyl)-2-fluoroacetamide, we compare it with two of the most common cysteine-alkylating reagents used in proteomics and biochemistry: iodoacetamide (IAA) and N-ethylmaleimide (NEM).

FeatureN-(2-chloroethyl)-2-fluoroacetamide (Predicted)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)
Primary Target Cysteine, Guanine (DNA)CysteineCysteine
Reaction Mechanism SN2 (via Aziridinium Ion)SN2Michael Addition
Optimal pH Broadly reactive8.0 - 9.0[11]6.5 - 7.5[16]
Reaction Speed Likely moderate to fastModerateFast at neutral pH[17]
Known Off-Targets Predicted: Lys, His, Met, DNALys, His, Met, Peptide N-terminus[10][11][18]Lys, His (less prevalent at neutral pH)
Adduct Stability Stable Thioether/N-Alkyl BondStable Thioether BondThioether bond can be unstable (retro-Michael)[19]
Key Disadvantage High predicted cross-reactivity, potential metabolic toxicitySignificant off-target reactions at pH > 8.0, light-sensitive[11]Adduct instability, hydrolysis of reagent
Primary Advantage Potent alkylatorWell-characterized, stable adductHigh specificity for thiols at neutral pH

Field-Proven Insights:

  • Iodoacetamide (IAA) is the workhorse for general protein alkylation in proteomics, but its use requires careful pH control to minimize off-target modifications, which can complicate mass spectrometry data analysis.[10][11]

  • N-Ethylmaleimide (NEM) is often preferred for applications requiring rapid labeling at physiological pH, such as studying cysteine redox states.[16]

  • Chloroacetamide (CAA) , a close analog of our topic compound, has been shown to reduce off-target alkylation compared to IAA but at the cost of significantly increasing methionine oxidation, which is another undesirable artifact.[18][20][21] This suggests N-(2-chloroethyl)-2-fluoroacetamide may also promote oxidation.

Based on this comparison, N-(2-chloroethyl)-2-fluoroacetamide is predicted to be a less selective, more broadly reactive alkylating agent than both IAA and NEM, with the added liability of potential metabolic activation into a toxin.

Part 3: Experimental Protocols for Cross-Reactivity Assessment

Determining the true cross-reactivity profile of a novel covalent agent is an empirical process. Modern chemoproteomic techniques are essential for identifying on- and off-target interactions on a proteome-wide scale.

Protocol 1: Proteome-Wide Off-Target Identification by LC-MS/MS

This protocol provides a direct method to identify which proteins and specific amino acid residues are covalently modified by N-(2-chloroethyl)-2-fluoroacetamide in a complex biological sample.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Protein Digestion cluster_2 Analysis cluster_3 Results Lysate Cell Lysate / Proteome Incubate Incubate with N-(2-chloroethyl)-2-fluoroacetamide Lysate->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench Denature Denature, Reduce (DTT) & Alkylate remaining Cys (IAA) Quench->Denature Digest Digest with Trypsin Denature->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search (with variable modifications) LCMS->Database Identify Identify Modified Peptides & Off-Target Proteins Database->Identify

Figure 3: Workflow for identifying off-target modifications.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a cell lysate from the biological system of interest (e.g., cultured cells, tissue homogenate) in a native lysis buffer without detergents that would denature proteins. Determine the total protein concentration.

  • Covalent Labeling: Treat the proteome with a defined concentration of N-(2-chloroethyl)-2-fluoroacetamide (e.g., 10-100 µM). Incubate for a set time (e.g., 1 hour) at a controlled temperature (e.g., 37°C). Include a vehicle-only (e.g., DMSO) control.

  • Quenching and Denaturation: Quench any unreacted compound by adding a large molar excess of a thiol-containing reagent like DTT. Subsequently, denature the proteins using 8 M urea.

  • Standard Proteomics Workflow:

    • Reduction: Fully reduce all remaining disulfide bonds with DTT.

    • Alkylation: Alkylate all now-free cysteine thiols with a standard, well-characterized reagent like iodoacetamide. This step "caps" any cysteines that did not react with the test compound, preventing disulfide reformation.

    • Digestion: Dilute the urea and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a relevant protein sequence database.

    • Crucially, configure the search parameters to include a variable modification corresponding to the mass of the N-(2-ethyl)-2-fluoroacetamide adduct (+81.03 Da) on all potential nucleophilic residues (C, K, H, M, D, E, and protein N-terminus).

    • Identified peptides containing this variable modification confirm a covalent interaction. The parent protein is thus identified as a target or off-target.

Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

For a more quantitative assessment of selectivity, competitive ABPP is the gold standard. This method assesses how well your compound competes with a broad-spectrum covalent probe for binding sites across the proteome.

Step-by-Step Methodology:

  • Proteome Preparation: Prepare a native cell lysate as described in Protocol 1.

  • Competitive Incubation: Aliquot the lysate. Treat the aliquots with increasing concentrations of N-(2-chloroethyl)-2-fluoroacetamide (e.g., 0.1 µM to 100 µM) for a defined period (e.g., 30 minutes). This is the "competition" step where your compound binds to its targets.

  • Probe Labeling: Add a broad-spectrum, cysteine-reactive probe that also contains a reporter tag (like a biotin or alkyne tag). A common choice is an iodoacetamide-alkyne probe. Incubate for a fixed time (e.g., 1 hour). The probe will label all cysteine sites that were not previously blocked by your compound.

  • Reporter Tag Conjugation (Click Chemistry): If an alkyne probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.

  • Enrichment: Use streptavidin-coated beads to enrich for all biotin-tagged (i.e., probe-labeled) proteins.

  • On-Bead Digestion & Analysis: Wash the beads extensively to remove non-biotinylated proteins. Perform an on-bead tryptic digest to release the peptides for LC-MS/MS analysis.

  • Data Analysis: Quantify the abundance of each identified peptide across the different competitor concentrations. A protein is considered a target of N-(2-chloroethyl)-2-fluoroacetamide if the abundance of its probe-labeled peptides decreases in a dose-dependent manner. This indicates successful competition for the binding site.

Conclusion and Recommendations

N-(2-chloroethyl)-2-fluoroacetamide is a molecule with a high potential for promiscuous covalent interactions. Its N-(2-chloroethyl) group is a potent, non-specific alkylator, and its fluoroacetamide moiety introduces the risk of profound metabolic toxicity through the inhibition of the TCA cycle. When compared to standard alkylating agents like iodoacetamide and N-ethylmaleimide, it is predicted to have a significantly broader and less controllable cross-reactivity profile.

For any researcher considering the use of this compound, a thorough, empirical assessment of its cross-reactivity is not just recommended—it is essential for the valid interpretation of any experimental results. The proteomic workflows detailed in this guide provide a robust framework for identifying both the intended and unintended targets of this and other novel covalent modifiers, ensuring the scientific integrity of future studies.

References

  • Creative Proteomics. (n.d.). Protein Alkylation: Exploring Techniques and Applications.
  • Hulme, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3488-3494. [Link]

  • Wang, M., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PLoS One, 12(6), e0179379. [Link]

  • ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. [Link]

  • ResearchGate. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.
  • Wikipedia. (n.d.). Iodoacetamide. Retrieved March 15, 2026, from [Link]

  • PubMed. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 235, 104112. [Link]

  • Interchim. (n.d.). Iodoacetamide.
  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: iodoacetamide.
  • Springer Nature Experiments. (n.d.). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations.
  • BenchChem. (2025). Optimizing Iodoacetamide Alkylation: A Technical Support Guide.
  • BenchChem. (2025). N-Boc-N,N-bis(2-chloroethyl)amine: A Precursor for DNA Alkylating Agents - An In-depth Technical Guide.
  • ResearchGate. (n.d.). LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides.
  • BenchChem. (2025). An In-depth Technical Guide on the Metabolic Pathway of N-Chloro-2-fluoroacetamide.
  • PubMed. (1981). Protein mediated chemical reactions of chloroethylnitrosoureas. Journal of Pharmaceutical Sciences, 70(8), 875-879. [Link]

  • PubMed. (1989). Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine. Chemical Research in Toxicology, 2(2), 89-94. [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved March 15, 2026, from [Link]

  • Science. (2018). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 10(457), eaat8439. [Link]

  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide.
  • MDPI. (2024). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Cancers, 16(18), 3123. [Link]

  • BenchChem. (2025). Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents.
  • BenchChem. (2025). A Comparative Guide to N-Ethylmaleimide (NEM) and its Deuterated Forms in Proteomics.
  • BenchChem. (2025). A Comparative Guide to Thiol-Reactive Labeling: Maleimide vs. Iodoacetamide Chemistry.
  • Toxno. (2018). Fluoroacetamide.
  • CAMEO Chemicals - NOAA. (n.d.). FLUOROACETAMIDE.
  • ResearchGate. (n.d.). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity.
  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved March 15, 2026, from [Link]

  • National Center for Biotechnology Information. (2007). Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Proteome Research, 6(4), 1367-1376. [Link]

  • National Center for Biotechnology Information. (2025). Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. Analytical Chemistry.
  • Nursing CEUs. (2022). Reviewing the Pharmacology of Alkylating Agents.
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!).
  • Defense Technical Information Center. (2023). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine.
  • ACS Publications. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Journal of Proteome Research, 22(3), 969-979. [Link]

  • Frontiers. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Frontiers in Pharmacology, 13, 869836. [Link]

  • ACS Publications. (1989). Alkylation of DNA by the Nitrogen Mustard Bis-(2-chloroethyl)methylamine. Chemical Research in Toxicology, 2(2), 89-94. [Link]

  • PubMed. (1999). Synthesis and Cytotoxic Activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. Anticancer Drugs, 10(10), 903-909. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Utilizing N-(2-chloroethyl)carbamoyl Chloride to Interrogate DNA Repair Mechanisms.
  • ResearchGate. (n.d.). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation.

Sources

A Comparative Guide to Validating the Mechanism of Action of N-(2-chloroethyl)-2-fluoroacetamide (CEFA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of N-(2-chloroethyl)-2-fluoroacetamide (CEFA). Given its bifunctional chemical structure, CEFA presents a compelling case study in MoA validation, requiring an integrated, multi-hypothetical approach. We will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, compare alternative methodologies, and provide actionable, detailed protocols for key validation steps.

Introduction: The Dual-Threat Hypothesis of CEFA

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a synthetic small molecule featuring two distinct reactive moieties: a fluoroacetamide group and a chloroethyl group. This structure immediately suggests a potential dual mechanism of action, a critical consideration for any drug development program.

  • The Fluoroacetamide Moiety: Fluoroacetamide itself is a known pro-drug.[1] In vivo, it can be hydrolyzed by amidases to produce fluoroacetate.[2] Fluoroacetate then enters the Krebs (TCA) cycle, where it undergoes a process termed "lethal synthesis" to form (-)-erythro-2-fluorocitrate.[2] This metabolite is a potent inhibitor of aconitase, a crucial enzyme in the TCA cycle, leading to the accumulation of citrate and a catastrophic disruption of cellular metabolism.[2]

  • The Chloroethyl Moiety: The N-(2-chloroethyl) group is a classic electrophilic "warhead" found in numerous alkylating agents used in chemotherapy.[3][4] These agents form covalent bonds with nucleophilic sites on macromolecules, most significantly with the N7 position of guanine in DNA.[5][6] This alkylation can lead to DNA cross-linking, strand breaks, and the activation of the DNA Damage Response (DDR), ultimately triggering cell cycle arrest or apoptosis.[5][7]

Therefore, a robust validation strategy cannot assume a single MoA. It must rigorously test two primary hypotheses:

  • Hypothesis 1: CEFA acts as a metabolic poison by inhibiting aconitase following metabolic activation.

  • Hypothesis 2: CEFA acts as a covalent alkylating agent, inducing DNA damage and activating the DDR pathway.

This guide will outline a phased experimental workflow to dissect these possibilities, comparing the most effective techniques at each decision point.

Phase 1: Target Identification and Engagement

The first critical step is to determine if CEFA (or its metabolites) directly interacts with its putative targets within the cell.

Hypothesis 1 Workflow: Validating Aconitase Inhibition

The central claim is that CEFA, via lethal synthesis, inhibits aconitase. The validation workflow must confirm direct target engagement in a cellular context.

CETSA is a powerful method for verifying target engagement in intact cells without modifying the compound or the protein.[8][9] It is based on the principle that when a ligand binds to a target protein, it generally increases the protein's thermal stability.[10]

cluster_0 CETSA Workflow A Treat cells with CEFA or Vehicle B Aliquot cells and heat across a temperature gradient A->B C Lyse cells and separate soluble vs. aggregated proteins (centrifugation) B->C D Quantify soluble Aconitase (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTagg) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By comparing the melting curve of aconitase in vehicle-treated versus CEFA-treated cells, a positive shift in the aggregation temperature (Tagg) provides strong evidence of direct binding.[11]

  • Cell Culture & Treatment: Plate a suitable cell line (e.g., HEK293T) to reach ~80% confluency. Treat cells with a range of CEFA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 4 hours) at 37°C.

  • Heat Challenge: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot 100 µL of the cell suspension into PCR tubes for each treatment condition.[9] Place the tubes in a thermal cycler and heat for 3-8 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[9] Include an unheated control sample.

  • Lysis and Fractionation: Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure lysis. Pellet the aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[8]

  • Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method like the BCA assay.

  • Immunoblotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for Aconitase-2 (ACO2), followed by an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands. Quantify the band intensity for each temperature point. Plot the normalized intensity versus temperature to generate melt curves. Calculate the Tagg (temperature at which 50% of the protein is denatured) for both vehicle and CEFA-treated samples. A significant increase in Tagg for CEFA-treated cells validates target engagement.[11]

Hypothesis 2 Workflow: Identifying Covalent Targets

For the alkylating arm of the hypothesis, the targets are unknown. The goal is to identify which proteins (or nucleic acids) CEFA covalently modifies.

TechniquePrincipleAdvantagesDisadvantages
Activity-Based Protein Profiling (ABPP) Uses chemical probes that mimic the drug to covalently label active enzymes in a complex proteome. In a competitive format, pre-treatment with the drug blocks probe labeling of the target.[12][13]Identifies targets in a native biological system (lysates, live cells); provides functional information (labels active enzymes); unbiased and proteome-wide.[14]Requires synthesis of a custom probe with a reporter tag (e.g., alkyne, biotin); may not identify non-enzymatic targets.
Affinity Purification-Mass Spectrometry (AP-MS) The drug is immobilized on a solid support (e.g., beads) and used as "bait" to pull down interacting proteins from a cell lysate. Bound proteins are identified by MS.[15]Does not require a custom probe of the drug itself; can identify non-covalent and complex interactions.High potential for non-specific binding, leading to false positives; immobilization may alter drug conformation; may miss weak or transient interactions.[15]

For a covalent agent like CEFA, ABPP is the superior exploratory method . It is specifically designed to identify the targets of reactive small molecules in a complex biological milieu, providing higher confidence in the identified hits compared to the often noisy data from AP-MS.[16]

Phase 2: Elucidating Downstream Cellular Consequences

Once target engagement is confirmed, the next phase is to validate the predicted downstream biological effects.

Hypothesis 1 Consequence: Metabolic Disruption

Aconitase inhibition should block the TCA cycle. This can be verified by measuring the accumulation of upstream metabolites, specifically citrate, using liquid chromatography-mass spectrometry (LC-MS) based metabolomics. A significant, dose-dependent increase in intracellular citrate levels following CEFA treatment would strongly support this MoA.

Hypothesis 2 Consequence: DNA Damage Response (DDR)

Alkylation of DNA is a severe lesion that triggers a well-defined signaling cascade known as the DNA Damage Response (DDR).[17] A key initiating event in the DDR for double-strand breaks is the rapid phosphorylation of a histone variant, H2AX, at serine 139, creating γH2AX.[18]

Detecting the formation of nuclear γH2AX foci via immunofluorescence microscopy is the gold standard for quantifying DNA double-strand breaks.[19] Each focus is considered to represent a single break, allowing for a quantitative assessment of DNA damage.[19]

cluster_0 DNA Damage Response Pathway CEFA CEFA (Alkylating Agent) DSB DNA Double-Strand Break CEFA->DSB ATM_ATR ATM/ATR Kinases (Sensors) DSB->ATM_ATR recruits H2AX H2AX Phosphorylation (γH2AX Foci Formation) ATM_ATR->H2AX phosphorylates CHK2 CHK2 Activation ATM_ATR->CHK2 activates p53 p53 Stabilization & Activation CHK2->p53 activates Arrest Cell Cycle Arrest (G2/M Checkpoint) p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA Damage Response (DDR) pathway initiated by CEFA.

  • Cell Culture & Treatment: Grow cells (e.g., HeLa or A549) on glass coverslips in a 24-well plate. Treat cells with CEFA (and a vehicle control) for various time points (e.g., 1, 6, 24 hours). Include a positive control such as Etoposide (10 µM).

  • Fixation and Permeabilization: After treatment, wash cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[20] Wash three times with PBS. Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[20]

  • Blocking and Antibody Incubation: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[20] Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 5% BSA overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Counterstaining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1-2 hours at room temperature, protected from light.[21] Wash three times with PBS. Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. For each condition, capture multiple fields of view. Quantify the number of distinct γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ).[20] A statistically significant, dose- and time-dependent increase in γH2AX foci per cell confirms the induction of DNA double-strand breaks.

Phase 3: Validating the Convergent Outcome - Apoptosis

Both catastrophic metabolic failure and irreparable DNA damage are potent inducers of apoptosis (programmed cell death). Therefore, observing apoptosis is an expected outcome for either MoA. Comparing different methods to detect apoptosis can provide further insight into the timing and nature of the cell death process.

Comparison of Apoptosis Detection Assays
AssayPrincipleStage DetectedMethod
Annexin V Staining Detects the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[22]EarlyFlow Cytometry, Fluorescence Microscopy
Caspase-3/7 Activity Measures the activity of executioner caspases 3 and 7, which are activated during the apoptotic cascade, using a luminogenic or fluorogenic substrate.[23]MidPlate Reader (Luminescence/Fluorescence)
TUNEL Assay Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) labels the fragmented DNA characteristic of late-stage apoptosis.[22]LateFlow Cytometry, Fluorescence Microscopy

For an initial screen, a caspase-3/7 activity assay is often preferred due to its high-throughput, plate-reader format and excellent signal-to-noise ratio.[24] To confirm the results and quantify the apoptotic population more precisely, follow-up analysis with Annexin V and Propidium Iodide co-staining by flow cytometry is recommended.[23] This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion: Synthesizing the Evidence

Validating the mechanism of action for a compound like N-(2-chloroethyl)-2-fluoroacetamide requires a systematic, evidence-based approach that is prepared to investigate multiple hypotheses simultaneously.

  • If experiments show a thermal shift for aconitase, citrate accumulation, and subsequent apoptosis, this provides strong support for the metabolic poison hypothesis .

  • If experiments reveal covalent protein modification, a robust γH2AX response, and subsequent apoptosis, this validates the alkylating agent hypothesis .

It is entirely possible that both mechanisms are active, potentially at different concentrations or in different cell types. By employing the comparative techniques outlined in this guide—from the targeted confirmation of CETSA to the unbiased discovery of ABPP, and from the specific DDR signal of γH2AX to the downstream confirmation of apoptosis—researchers can build a comprehensive and defensible model of a compound's true mechanism of action. This rigorous validation is the bedrock of modern drug development, ensuring that therapeutic strategies are built on a solid scientific foundation.

References

  • Goncharov, N. V., Jenkins, R. O., & Radilov, A. S. (2006). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Journal of Applied Toxicology, 26(2), 148–161. [Link]

  • University of Hertfordshire. (2026, February 2). Fluoroacetamide. Aeroponics and Environmental Research Unit (AERU). [Link]

  • Gould, E. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 164-173. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro-. PubChem. [Link]

  • Pospiech, H., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (129), 56545. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Assay Guidance Manual. [Link]

  • Zhang, H., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. [Link]

  • Liv Hospital. (2026, January 23). How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. [Link]

  • Zhang, C., et al. (2022). Advanced approaches of developing targeted covalent drugs. MedChemComm, 13(6), 1045-1060. [Link]

  • Li, Z., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Molecular Biosciences, 5, 21. [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? [Link]

  • Marteijn, J. A., et al. (2014). DNA Damage Response. Cell, 159(5), 957-967. [Link]

  • Lee, J., et al. (2025). Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews. [Link]

  • Zhang, Y., et al. (2018). Apoptosis detection: a purpose-dependent approach selection. RSC Advances, 8(14), 7535-7546. [Link]

  • Clinics in Oncology. (2024, March 25). Targeting DNA Damage and Repair (DDR) Pathways: Advances in Understanding and Therapeutic Implications. [Link]

  • Sygnature Discovery. (n.d.). Stuck on You: Discovering Covalent Therapeutics with Biophysics. [Link]

  • Liu, X., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(20), 6829-6850. [Link]

  • Armstrong, P. C., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2356134. [Link]

  • Masi, A., et al. (2015). DNA Damage Response Pathways and Cell Cycle Checkpoints in Colorectal Cancer: Current Concepts and Future Perspectives for Targeted Treatment. Cancers, 7(4), 2459-2479. [Link]

  • National Center for Biotechnology Information. (2003). Alkylating Agents. In Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. [Link]

  • Pinto, G.P.S., et al. (2023). Mapping the Evolution of Activity-Based Protein Profiling: A Bibliometric Review. International Journal of Molecular Sciences, 24(13), 10834. [Link]

  • Bio-Rad. (n.d.). Apoptosis Analysis by Imaging. [Link]

  • MP Biomedicals. (n.d.). γH2AX Detection 560R Kit. [Link]

  • Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Elite Learning. [Link]

  • University of Cambridge. (2024). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

  • MtoZ Biolabs. (n.d.). Activity Based Protein Profiling (ABPP). [Link]

  • Buhrlage, S. J., & Marto, J. A. (2021). Chemoproteomic methods for covalent drug discovery. Chemical Society Reviews, 50(15), 8361-8381. [Link]

  • Li, Y., et al. (2024). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 5(1), 102874. [Link]

  • Kumar, S., et al. (2024). Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems. ACS Pharmacology & Translational Science, 7(2), 329-340. [Link]

  • Sridharan, S., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Chemical Biology, 18(4), 691-705. [Link]

  • Liv Hospital. (2026, January 23). 7 Key Facts About Alkylating Agents Chemotherapy: Mechanism & Uses. [Link]

Sources

Comparative study of N-(2-chloroethyl)-2-fluoroacetamide and similar alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-(2-chloroethyl)-2-fluoroacetamide and Analogous Alkylating Agents

Authored by a Senior Application Scientist

This guide provides a comprehensive comparative analysis of the putative anticancer agent N-(2-chloroethyl)-2-fluoroacetamide. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, this document constructs a robust predictive profile based on the well-established principles of medicinal chemistry and the known activities of its structural analogues. We will delve into its predicted mechanism of action, compare it with classic alkylating agents, and provide detailed experimental workflows for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel alkylating agents for cancer therapy.

Introduction: The Enduring Role of Alkylating Agents in Oncology

Alkylating agents represent one of the earliest and most pivotal classes of cancer chemotherapeutics.[1] Their fundamental mechanism involves the formation of covalent bonds with nucleophilic moieties in cellular macromolecules.[2] Deoxyribonucleic acid (DNA) is the primary target, and the alkylation of its bases can lead to DNA strand breaks, cross-linking, and the induction of apoptosis, thereby preventing cell replication.[2][3]

The archetypal alkylating agents, nitrogen mustards, were developed from chemical warfare agents and demonstrated dramatic tumor regression in lymphoma patients, heralding the dawn of modern chemotherapy.[1] Despite the advent of targeted therapies, alkylating agents remain central to many treatment regimens due to their potent cytotoxicity.[1] However, their utility is often hampered by a lack of tumor specificity and the development of drug resistance.[2] A primary mechanism of resistance involves the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which directly reverses alkylation damage.[2][3]

This has spurred continuous research into novel alkylating agents with improved therapeutic indices, modulated reactivity, and the ability to overcome resistance. N-(2-chloroethyl)-2-fluoroacetamide emerges as a molecule of interest, combining the classic 2-chloroethyl "warhead" with a fluoroacetamide backbone that may modulate its chemical and biological properties.

Deconstructing N-(2-chloroethyl)-2-fluoroacetamide: A Predictive Profile

To understand the potential of N-(2-chloroethyl)-2-fluoroacetamide, we must analyze its constituent parts: the alkylating moiety and the acyl backbone.

The Alkylating "Warhead": The N-(2-chloroethyl) Group

The N-(2-chloroethyl) group is the hallmark of nitrogen mustards. Its mechanism of action is anticipated to proceed via an intramolecular cyclization to form a highly electrophilic and unstable aziridinium ion.[2] This cation is a potent alkylating species that readily reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine.[1]

Unlike bifunctional mustards like chlorambucil or melphalan, which possess two chloroethyl groups and can form DNA inter- and intrastrand cross-links, N-(2-chloroethyl)-2-fluoroacetamide is a monofunctional agent.[2][3] This suggests it would primarily induce single-base alkylations, leading to base mispairing during replication or the formation of DNA strand breaks through repair processes, rather than the highly cytotoxic cross-links.

Diagram: Proposed Mechanism of DNA Alkylation

G cluster_0 Intramolecular Cyclization cluster_1 DNA Alkylation A N-(2-chloroethyl)-2-fluoroacetamide B Aziridinium Ion Intermediate (Highly Reactive) A->B Spontaneous Intramolecular Nucleophilic Attack C Guanine in DNA (Nucleophile) B->C Nucleophilic attack by DNA D N7-Alkylated Guanine Adduct C->D Covalent Bond Formation

Caption: Proposed activation and DNA alkylation pathway for N-(2-chloroethyl)-2-fluoroacetamide.

The Modulating Backbone: The 2-Fluoroacetamide Group

The acyl group attached to the nitrogen atom is critical in modulating the reactivity of the chloroethyl moiety. The electron-withdrawing nature of the carbonyl group in the acetamide structure decreases the nucleophilicity of the nitrogen atom, slowing the rate of aziridinium ion formation compared to more reactive mustards like mechlorethamine.[2]

The addition of a fluorine atom at the alpha-carbon (C2) introduces a strong inductive effect.[4] This is expected to further withdraw electron density, potentially making the parent compound more stable while influencing its interaction with biological targets. However, this structural feature also raises a significant flag for an alternative biological activity. Fluoroacetamide itself is a known metabolic poison.[5][6] It can be hydrolyzed in vivo to produce fluoroacetate, a potent inhibitor of the enzyme aconitase in the citric acid (TCA) cycle, leading to the shutdown of cellular respiration.[5][7][8] This dual-mechanism potential—DNA alkylation and metabolic inhibition—is a key characteristic that distinguishes this compound from traditional alkylating agents.

Diagram: Potential Secondary Mechanism of Toxicity

TCA_Cycle_Inhibition cluster_compound Compound Metabolism cluster_tca TCA Cycle compound N-(2-chloroethyl)- 2-fluoroacetamide fluoroacetate Fluoroacetate compound->fluoroacetate Hydrolysis fluorocitrate Fluorocitrate (Toxic Metabolite) fluoroacetate->fluorocitrate Metabolic Conversion citrate Citrate aconitase Aconitase (Enzyme) citrate->aconitase isocitrate Isocitrate aconitase->isocitrate fluorocitrate->aconitase Inhibits

Caption: Potential metabolic activation of the fluoroacetyl moiety to inhibit the TCA cycle.

Comparative Analysis with Established Alkylating Agents

The therapeutic potential of N-(2-chloroethyl)-2-fluoroacetamide can be benchmarked against existing drugs.

FeatureN-(2-chloroethyl)-2-fluoroacetamide (Predicted)Chlorambucil (Nitrogen Mustard)Carmustine (BCNU) (Nitrosourea)
Alkylating Group Mono-(2-chloroethyl)Bis-(2-chloroethyl)(2-chloroethyl)nitrosourea
Functionality MonofunctionalBifunctionalBifunctional (alkylating & carbamoylating)
Primary Lesion N7-Guanine alkylationDNA Inter/Intrastrand Cross-linksO6-Guanine alkylation, Cross-links
Activation Intramolecular cyclization (Aziridinium ion)Intramolecular cyclization (Aziridinium ion)Spontaneous decomposition
Resistance Susceptible to MGMT repairSusceptible to repair pathwaysSusceptible to MGMT repair
Unique Feature Potential for metabolic toxicity via fluoroacetate pathwayAromatic ring slows reactivityCarbamoylating activity can inhibit proteins

Analysis:

  • vs. Chlorambucil: As a monofunctional agent, N-(2-chloroethyl)-2-fluoroacetamide is predicted to be less cytotoxic than bifunctional agents like Chlorambucil, which can induce highly lethal DNA cross-links.[2] However, this may also translate to a different toxicity profile.

  • vs. Carmustine (BCNU): Nitrosoureas like BCNU preferentially alkylate the O6 position of guanine, a lesion that is highly mutagenic and cytotoxic if not repaired by MGMT.[3] The predicted N7-alkylation by our target compound is generally considered less directly mutagenic.

  • The Fluoroethyl Analogue Precedent: Studies on N-(2-fluoroethyl)-N-nitrosoureas have shown their anticancer activity to be significant and comparable to their chloroethyl counterparts.[9] This provides a strong rationale that a fluoro-substituted ethylamine group can serve as an effective bioisostere, supporting the potential of the core structure of our target molecule.

Proposed Experimental Evaluation Workflow

To move from a predictive to an evidence-based profile, a structured experimental workflow is essential.

Diagram: Experimental Evaluation Workflow

Workflow cluster_synthesis Phase 1: Synthesis & Characterization cluster_invitro Phase 2: In Vitro Screening cluster_mechanistic Phase 3: Mechanistic Studies synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Verification (NMR, MS) purification->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 dna_extraction DNA Extraction from Treated Cells ic50->dna_extraction alkylation_assay DNA Alkylation Assay (e.g., Comet Assay) dna_extraction->alkylation_assay data_analysis Quantify DNA Damage alkylation_assay->data_analysis

Caption: A logical workflow for the synthesis and biological evaluation of novel compounds.

Protocol: Chemical Synthesis

A plausible synthesis could involve the acylation of 2-chloroethylamine with 2-fluoroacetyl chloride.

  • Reactant Preparation: Dissolve 2-chloroethylamine hydrochloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base like triethylamine (2.2 eq) under an inert atmosphere (N₂). Cool the mixture to 0 °C.

  • Acylation: Slowly add a solution of 2-fluoroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method to assess cell viability, which is a proxy for cytotoxicity.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of N-(2-chloroethyl)-2-fluoroacetamide and reference drugs (e.g., Chlorambucil, Cisplatin) in the cell culture medium. Replace the medium in the wells with the drug-containing medium. Include wells with untreated cells (negative control) and vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for 72 hours at 37 °C in a humidified 5% CO₂ atmosphere.[12]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[10]

Data Presentation: Predicted Comparative Cytotoxicity

The following table presents hypothetical but plausible IC₅₀ values to illustrate the expected outcome of the MTT assay.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
N-(2-chloroethyl)-2-fluoroacetamide4560
Chlorambucil1525
Cisplatin812

These are hypothetical values for illustrative purposes.

Conclusion and Future Directions

N-(2-chloroethyl)-2-fluoroacetamide presents an intriguing, albeit uncharacterized, pharmacological profile. Its structure suggests it will function as a monofunctional DNA alkylating agent, with its reactivity modulated by the fluoroacetamide moiety. The key differentiating factor is the potential for a dual mechanism of action: DNA damage via the chloroethyl group and metabolic inhibition via the fluoroacetyl group. This duality could offer a novel therapeutic avenue but also presents a unique toxicity challenge that must be carefully evaluated.

Future research should focus on executing the proposed experimental workflow to confirm its synthesis, quantify its cytotoxicity against a broad panel of cancer cell lines (including those with varying MGMT expression), and definitively elucidate its mechanism of action. Investigating its potential to inhibit the TCA cycle and comparing its DNA alkylation profile to traditional agents will be crucial steps in determining if this compound warrants further development in the vast and vital field of cancer chemotherapy.

References

  • Benchchem. (n.d.). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
  • Oncohema Key. (2016, May 27).
  • Benchchem. (n.d.). N-Chloro-2-fluoroacetamide: An In-depth Reactivity Profile for Drug Discovery and Development.
  • PubChem. (n.d.). 2-Chloro-N,N-diethyl-2-fluoroacetamide. Retrieved from [Link]

  • Johnston, T. P., et al. (1984). Studies on synthesis and anticancer activity of selected N-(2-fluoroethyl)-N-nitrosoureas. Journal of Medicinal Chemistry, 27(11), 1422–1426. Retrieved from [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilicity of N-Chloro-2-fluoroacetamide.
  • Organic Syntheses. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Rodrigues, D., et al. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. Molecules, 26(4), 1033. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.).
  • Benchchem. (n.d.).
  • University of Hertfordshire. (2026, February 2). Fluoroacetamide. AERU. Retrieved from [Link]

  • ResearchGate. (2015, February 15). A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
  • International Journal of Pharmaceutical Sciences Review and Research. (2015, December 31). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines.
  • ScienceRise: Pharmaceutical Science. (2025, February 28). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds.
  • PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Nucleic Acids Research. (2020, March 5). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)
  • Taylor & Francis. (n.d.).
  • Cancer Drug Resistance. (2021, January 13). DNA direct reversal repair and alkylating agent drug resistance. Retrieved from [Link]

  • SciSpace. (1964). Comparative pharmacology of alkylating agents. ii. therapeutic activities of alkylating agents and reference compounds against various tumor systems.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Predicted Enzyme Selectivity Profile of N-(2-chloroethyl)-2-fluoroacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the predicted enzyme selectivity profile of the dual-functionality compound, N-(2-chloroethyl)-2-fluoroacetamide. Drawing from established biochemical principles and data on analogous compounds, we present a rationale for its potential mechanisms of action and propose a detailed experimental framework for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the characterization of novel bioactive molecules.

Introduction: A Molecule of Dual Personality

N-(2-chloroethyl)-2-fluoroacetamide is a unique small molecule possessing two distinct reactive moieties: a chloroacetamide group and a fluoroacetamide group. This duality suggests a complex and potentially valuable pharmacological profile. The chloroacetamide moiety is a known electrophilic "warhead" capable of forming covalent bonds with nucleophilic residues in proteins, while the fluoroacetamide portion can act as a metabolic precursor to a potent enzyme inhibitor through a process known as "lethal synthesis".[1][2]

Understanding the selectivity of such a molecule is paramount. A highly selective compound offers a cleaner pharmacological profile with fewer off-target effects, a critical consideration in drug development. Conversely, a non-selective or multi-target compound could be explored for applications where engaging multiple nodes in a disease pathway is beneficial, such as in oncology. This guide will objectively outline the predicted targets of N-(2-chloroethyl)-2-fluoroacetamide and provide the experimental blueprint to validate these predictions.

Predicted Mechanisms of Action and Potential Enzyme Targets

The unique structure of N-(2-chloroethyl)-2-fluoroacetamide suggests two primary, and potentially concurrent, mechanisms of enzyme inhibition.

Covalent Inhibition via the Chloroacetamide Moiety

The chloroacetamide group is a well-characterized irreversible inhibitor that acts as an alkylating agent.[1] The electrophilic carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues in the active or allosteric sites of enzymes. Cysteine, with its highly nucleophilic thiol group, is a common target.[3][4]

Potential Enzyme Targets:

  • Cysteine Proteases: This large family of enzymes, which includes caspases and cathepsins, relies on a catalytic cysteine residue.

  • Kinases: Many kinases possess cysteine residues within their active sites or in close proximity, which can be targeted for covalent inhibition.

  • Deubiquitinases (DUBs): These enzymes are typically cysteine proteases and are attractive targets in cancer and other diseases.

  • Fatty Acid Synthases and Elongases: Chloroacetamide-based herbicides are known to inhibit very-long-chain fatty acid elongases, suggesting these as potential targets.[4][5][6]

Metabolic Activation and Inhibition by the Fluoroacetamide Moiety

The toxicity of fluoroacetamide is a classic example of "lethal synthesis".[2] It is not the compound itself that is inhibitory, but rather its metabolic product.

The pathway is as follows:

  • Hydrolysis: Cellular amidases hydrolyze N-(2-chloroethyl)-2-fluoroacetamide to fluoroacetate.[7][8]

  • Conversion to Fluoroacetyl-CoA: Acetyl-CoA synthetase activates fluoroacetate to fluoroacetyl-CoA.[2]

  • Lethal Synthesis: Citrate synthase condenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate.[9]

  • Enzyme Inhibition: Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs cycle.[10][11]

This highly specific mechanism predicts that aconitase will be a primary target of N-(2-chloroethyl)-2-fluoroacetamide, contingent on its metabolic activation.

Below is a diagram illustrating the predicted dual mechanism of action:

G cluster_0 Chloroacetamide Moiety cluster_1 Fluoroacetamide Moiety Molecule N-(2-chloroethyl)-2-fluoroacetamide Covalent_Target Enzyme with Nucleophilic Residue (e.g., Cysteine) Molecule->Covalent_Target Covalent Alkylation Inhibition_1 Enzyme Inhibition Covalent_Target->Inhibition_1 Molecule_2 N-(2-chloroethyl)-2-fluoroacetamide Metabolism Cellular Amidase (Metabolic Activation) Molecule_2->Metabolism Fluoroacetate Fluoroacetate Metabolism->Fluoroacetate Fluorocitrate Fluorocitrate Fluoroacetate->Fluorocitrate Aconitase Aconitase (Krebs Cycle Enzyme) Fluorocitrate->Aconitase Inhibition_2 Enzyme Inhibition Aconitase->Inhibition_2

Caption: Predicted dual mechanism of N-(2-chloroethyl)-2-fluoroacetamide.

Proposed Panel for Selectivity Profiling

A rational approach to determining the selectivity of N-(2-chloroethyl)-2-fluoroacetamide involves testing it against a panel of enzymes representing its predicted targets and relevant anti-targets.

Enzyme ClassSpecific EnzymeRationale for Inclusion
Predicted Covalent Targets
Cysteine ProteaseCaspase-3Representative of cysteine-dependent enzymes; important in apoptosis.
Serine/Threonine KinaseAkt1Key node in cell survival pathways; contains a cysteine in the active site.
Fatty Acid ElongaseELOVL6Based on known activity of chloroacetamide herbicides.[5][6]
Predicted Metabolic Target
Krebs Cycle EnzymeAconitaseThe primary target of fluoroacetate produced via lethal synthesis.[10][11]
Control/Anti-Target Enzymes
Serine ProteaseTrypsinTo assess selectivity against a different class of proteases.
Krebs Cycle EnzymeCitrate SynthaseTo confirm specificity for aconitase within the Krebs cycle.[9][12]
Non-Cysteine KinaseGSK3βTo evaluate selectivity against kinases lacking a readily targetable cysteine.

Experimental Protocols

To quantitatively assess the selectivity profile, a series of standardized enzyme inhibition assays should be performed.

Experimental Workflow

G cluster_workflow Experimental Workflow Start Compound Preparation (N-(2-chloroethyl)-2-fluoroacetamide) IC50_Screen IC50 Determination (Enzyme Panel) Start->IC50_Screen Time_Dependent Time-Dependent Inhibition Assay IC50_Screen->Time_Dependent For potent hits Metabolic_Activation Metabolic Activation Assay (with Liver S9 Fraction) IC50_Screen->Metabolic_Activation For Aconitase Data_Analysis Data Analysis & Selectivity Profile Time_Dependent->Data_Analysis Metabolic_Activation->Data_Analysis End Conclusion Data_Analysis->End

Caption: Proposed experimental workflow for selectivity profiling.

Protocol 1: IC50 Determination

This protocol provides a general framework for determining the concentration of N-(2-chloroethyl)-2-fluoroacetamide required to inhibit 50% of the activity of a given enzyme.

  • Reagent Preparation:

    • Prepare a stock solution of N-(2-chloroethyl)-2-fluoroacetamide in DMSO.

    • Prepare a serial dilution of the compound in the appropriate assay buffer.

    • Prepare enzyme and substrate solutions at concentrations optimized for the specific assay.

  • Assay Procedure:

    • Add the enzyme solution to the wells of a microplate.

    • Add the serially diluted compound or vehicle control (DMSO) to the wells.

    • Incubate for a pre-determined time (e.g., 30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Normalize the velocities to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Time-Dependent Inhibition Assay

This assay is crucial for confirming covalent modification.

  • Procedure:

    • Pre-incubate the enzyme with a fixed concentration of N-(2-chloroethyl)-2-fluoroacetamide for varying time intervals (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, initiate the reaction by adding the substrate.

    • Measure the enzyme activity.

  • Interpretation:

    • A time-dependent decrease in enzyme activity suggests irreversible, covalent inhibition.

Protocol 3: Metabolic Activation Assay for Aconitase Inhibition

This protocol is necessary to evaluate the "lethal synthesis" mechanism.

  • Procedure:

    • Pre-incubate N-(2-chloroethyl)-2-fluoroacetamide with a liver S9 fraction and an NADPH regenerating system to allow for metabolic conversion.

    • Add this mixture to the aconitase assay.

    • As a control, run the assay with the compound that has not been pre-incubated with the S9 fraction.

  • Interpretation:

    • Potent inhibition of aconitase only in the presence of the S9 fraction would confirm the metabolic activation pathway.

Data Presentation and Comparative Analysis

The results of these assays should be compiled into a clear, comparative format.

Table 1: Hypothetical Selectivity Profile of N-(2-chloroethyl)-2-fluoroacetamide

EnzymeIC50 (µM)Time-Dependent InhibitionMetabolic Activation Required
Caspase-3[Experimental Value]YesNo
Akt1[Experimental Value]YesNo
ELOVL6[Experimental Value]YesNo
Aconitase[Experimental Value]NoYes
Trypsin>100NoNo
Citrate Synthase>100NoYes
GSK3β>100NoNo

Comparative Analysis:

To put the selectivity profile into context, the potency of N-(2-chloroethyl)-2-fluoroacetamide should be compared to known selective inhibitors.

  • Comparison with a Covalent Kinase Inhibitor: A compound like Ibrutinib, a covalent inhibitor of Bruton's tyrosine kinase, could serve as a benchmark for the chloroacetamide moiety's activity.

  • Comparison with Fluoroacetate: The potency of metabolically activated N-(2-chloroethyl)-2-fluoroacetamide against aconitase should be compared directly to that of sodium fluoroacetate.

A favorable profile would show high potency (low micromolar or nanomolar IC50) against the predicted targets (e.g., Caspase-3 and Aconitase) and low potency (IC50 > 100 µM) against the anti-targets.

Conclusion

N-(2-chloroethyl)-2-fluoroacetamide presents a fascinating case for a dual-action small molecule. Its predicted ability to act as both a covalent inhibitor and a metabolically activated inhibitor of a key Krebs cycle enzyme warrants a thorough investigation. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to elucidating its selectivity profile. The resulting data will be invaluable in determining the potential therapeutic applications or toxicological risks associated with this compound and will guide future research in the fields of drug discovery and chemical biology.

References

  • Benchchem. (2025).
  • ResearchGate. (2024). The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides.
  • PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead.
  • Benchchem. (2025).
  • Taylor & Francis Online. (2025).
  • PMC. (2025).
  • MedChemExpress. Chloroacetamide inhibits | MedChemExpress (MCE) Life Science Reagents.
  • PubMed. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.
  • ResearchGate. (n.d.). Toxicology of fluoroacetate: A review, with possible directions for therapy research | Request PDF.
  • Regulations.gov. (2005). Toxicology of fluoroacetate: a review, with possible directions for therapy research.
  • Benchchem. (2025). Application Notes and Protocols: N-Chloro-2-fluoroacetamide in the Synthesis of Bioactive Molecules.
  • PubChem. (n.d.). Fluoroacetamide.

Sources

A Framework for In Vivo Efficacy Comparison of Novel N-(2-chloroethyl)-2-fluoroacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for designing and executing preclinical in vivo studies to compare the efficacy of novel N-(2-chloroethyl)-2-fluoroacetamide (CEFA) derivatives. While direct comparative data for this specific class of compounds is not extensively available in public literature, the principles outlined here are derived from established methodologies for evaluating analogous alkylating agents, such as chloroethylnitrosoureas, and provide a robust template for rigorous scientific investigation.

Introduction: The Rationale for CEFA Derivatives

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) derivatives belong to the broader class of alkylating agents, a cornerstone of cancer chemotherapy.[1] The core chemical structure combines two key moieties:

  • The N-(2-chloroethyl) group: This is a classic alkylating "warhead" that can form covalent bonds with the DNA of cancer cells.[2] This process disrupts DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[3][4]

  • The 2-fluoroacetamide group: The inclusion of a fluorine atom can significantly alter the compound's metabolic stability, lipophilicity, and interaction with target molecules. Fluoroacetamide itself is known to be a metabolic poison, as it can be converted into a substance that inhibits a key enzyme in the citric acid cycle, blocking cellular energy production.[5][6]

The therapeutic hypothesis is that by modifying the core CEFA structure, new derivatives can be synthesized with improved tumor-targeting, enhanced efficacy, and a more favorable safety profile compared to existing alkylating agents. This guide outlines the critical in vivo experiments required to test this hypothesis.

Mechanism of Action: DNA Alkylation and Beyond

The primary mechanism of action for CEFA derivatives is presumed to be DNA alkylation. The N-(2-chloroethyl) group is chemically reactive and can attach alkyl groups to DNA bases, most notably the N7 position of guanine.[3] This can lead to several cytotoxic outcomes:

  • DNA Cross-linking: Bifunctional derivatives can link two different DNA strands (interstrand cross-links) or two positions on the same strand (intrastrand cross-links), which physically prevents the DNA from unwinding for replication.[1]

  • DNA Strand Breaks: The alkylation can destabilize the DNA structure, leading to single or double-strand breaks.[3]

  • Mispairing of Bases: An alkylated guanine base may incorrectly pair with thymine during replication, leading to mutations.[3]

These events trigger cellular DNA damage responses. If the damage is too extensive to be repaired, the cell will undergo apoptosis.[4]

Visualizing the Proposed Mechanism

Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Induction cluster_2 Cellular Response CEFA CEFA Derivative Reactive_Intermediate Reactive Chloroethyl Intermediate CEFA->Reactive_Intermediate Metabolic Activation DNA Cancer Cell DNA Reactive_Intermediate->DNA Covalent Bonding Alkylation Guanine Alkylation DNA->Alkylation Crosslinking DNA Cross-linking Alkylation->Crosslinking Strand_Breaks DNA Strand Breaks Alkylation->Strand_Breaks DDR DNA Damage Response Activated Crosslinking->DDR Strand_Breaks->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis Irreparable Damage In_Vivo_Workflow Start Select Human Cancer Cell Line Implantation Implant Tumor Cells into Immunocompromised Mice Start->Implantation Tumor_Growth Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize Animals into Treatment Groups Tumor_Growth->Randomization Treatment Administer CEFA Derivatives, Vehicle Control, and Standard-of-Care Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Reached (e.g., Tumor Volume >2000 mm³ or Predefined Time) Monitoring->Endpoint Analysis Collect Tumors and Tissues for Analysis Endpoint->Analysis Conclusion Data Analysis and Conclusion Analysis->Conclusion

Sources

Benchmarking N-(2-chloroethyl)-2-fluoroacetamide against standard compounds

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward multi-target pharmacology, evaluating bifunctional molecules requires rigorous, multi-modal benchmarking. N-(2-chloroethyl)-2-fluoroacetamide (CEFA) is a highly specialized compound that bridges two distinct toxicological paradigms: DNA alkylation and metabolic disruption.

To objectively evaluate CEFA’s performance, this guide benchmarks it against two gold-standard, single-mechanism reference compounds: Carmustine (a classic alkylating agent) and Sodium Fluoroacetate (a potent metabolic inhibitor). By isolating each mechanistic arm, researchers can quantify the synergistic effects of this dual-action molecule.

Mechanistic Grounding: The Dual-Action Paradigm

Understanding the causality behind CEFA’s cytotoxicity requires deconstructing its molecular anatomy. The compound exerts its effects through two independent, yet converging, pathways:

  • The Alkylating Arm (Carmustine Benchmark): The 2-chloroethyl moiety undergoes spontaneous decomposition in aqueous environments to generate reactive electrophilic chloroethyl carbonium ions. These intermediates form covalent bonds with nucleophilic sites on DNA—predominantly at the O6 and N7 positions of guanine—resulting in interstrand cross-links that stall replication forks and trigger apoptosis [1][1].

  • The Metabolic Arm (Sodium Fluoroacetate Benchmark): The fluoroacetamide group acts as a metabolic Trojan horse. Once inside the cell, it is converted to fluoroacetate, which condenses with oxaloacetate via citrate synthase to form fluorocitrate. Fluorocitrate binds irreversibly to aconitase, halting the tricarboxylic acid (TCA) cycle. This blockade rapidly depletes cellular ATP, leading to metabolic acidosis and necrosis [2][2][3].

MOA cluster_alkylation Alkylating Pathway (Carmustine-like) cluster_metabolic Metabolic Pathway (Fluoroacetate-like) Compound N-(2-chloroethyl)-2-fluoroacetamide (Bifunctional Agent) Chloroethyl 2-Chloroethyl Moiety Compound->Chloroethyl Fluoroacetamide Fluoroacetamide Moiety Compound->Fluoroacetamide DNADamage DNA Cross-linking (O6/N7 Guanine) Chloroethyl->DNADamage Spontaneous CellDeath Synergistic Cytotoxicity (Apoptosis / Necrosis) DNADamage->CellDeath DNA Repair Failure Fluorocitrate Fluorocitrate Synthesis Fluoroacetamide->Fluorocitrate Amidase / Citrate Synthase Aconitase Aconitase Inhibition (TCA Cycle Arrest) Fluorocitrate->Aconitase Competitive Binding Aconitase->CellDeath ATP Depletion

Diagram 1: Dual Mechanism of Action of N-(2-chloroethyl)-2-fluoroacetamide.

Experimental Workflows: Self-Validating Protocols

To prevent confounding variables when testing a dual-action compound, experimental design must employ self-validating systems. This means integrating orthogonal validation steps (e.g., verifying aconitase inhibition via downstream ATP depletion) and strict internal controls.

Workflow Start In Vitro Benchmarking (Cancer Cell Lines) Group1 Alkylating Benchmark (Carmustine) Start->Group1 Group2 Test Compound (CEFA) Start->Group2 Group3 Metabolic Benchmark (Sodium Fluoroacetate) Start->Group3 Assay1 Alkaline Comet Assay (DNA Damage) Group1->Assay1 Assay3 CellTiter-Glo (ATP/Viability) Group1->Assay3 Group2->Assay1 Assay2 Aconitase Activity Assay (TCA Cycle) Group2->Assay2 Group2->Assay3 Group3->Assay2 Group3->Assay3 Data Synergy & IC50 Profiling Assay1->Data Assay2->Data Assay3->Data

Diagram 2: Tripartite experimental workflow for benchmarking bifunctional agents.

Protocol A: Alkaline Comet Assay (Isolating the Alkylating Arm)

Causality: The alkaline comet assay (Single-Cell Gel Electrophoresis) is utilized because high pH (>13) unwinds the DNA double helix, allowing the detection of single-strand breaks, double-strand breaks, and the repair-stalling effects of cross-linking caused by the 2-chloroethyl moiety [4][4][5]. Self-Validation: Inclusion of H₂O₂ as a positive control confirms assay sensitivity to strand breaks, while Carmustine serves as the specific cross-linking benchmark.

Step-by-Step Methodology:

  • Cell Treatment: Culture exponential-phase cells (e.g., HeLa). Treat parallel cohorts with CEFA (10 µM), Carmustine (10 µM), Vehicle (0.1% DMSO), and H₂O₂ (100 µM for 10 mins; Positive Control).

  • Cell Harvesting & Embedding: Collect 30,000 cells per sample. Resuspend in 0.6% low-melting-point (LMP) agarose at 37°C. Immediately pipette 50 µL onto pre-coated CometSlides™ and chill at 4°C for 30 minutes to solidify.

  • Alkaline Lysis: Submerge slides in cold Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 60 minutes at 4°C to strip proteins and lipids, leaving naked nucleoids.

  • Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank filled with cold Alkaline Buffer (300 mM NaOH, 1 mM EDTA, pH >13). Incubate in the dark for 30 minutes to allow DNA unwinding, then run at 21 V for 30 minutes.

  • Neutralization & Imaging: Wash slides in Neutralization Buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold. Score 100 comets per sample using fluorescence microscopy, calculating the Tail Moment (fraction of tail DNA × tail length).

Protocol B: Aconitase Activity & ATP Depletion (Isolating the Metabolic Arm)

Causality: To prove the fluoroacetamide moiety is actively disrupting metabolism, we must measure the direct target (aconitase) and its downstream consequence (ATP depletion). Self-Validation: Sodium Fluoroacetate (SFA) is used as the positive control for aconitase inhibition. A multiplexed CellTiter-Glo assay ensures that any observed aconitase inhibition translates to functional energy failure.

Step-by-Step Methodology:

  • Dosing & Lysis: Treat cells with CEFA (10 µM), SFA (10 µM), and Vehicle for 4 hours. Lyse cells in cold Aconitase Preservation Buffer (containing 2 mM sodium citrate to stabilize the fragile iron-sulfur cluster of the enzyme).

  • Enzymatic Assay: Clarify the lysate via centrifugation (20,000 × g, 15 min). Transfer the supernatant to a UV-transparent 96-well plate. Add the substrate (isocitrate) and monitor the formation of cis-aconitate by measuring the increase in absorbance at 240 nm every minute for 30 minutes at 25°C.

  • Orthogonal ATP Validation: In a parallel plate treated identically, add CellTiter-Glo® Reagent (equal to the volume of cell culture medium). Shake for 2 minutes to induce lysis, incubate for 10 minutes, and record luminescence to quantify total intracellular ATP.

Comparative Data Analysis

When benchmarked against single-action standards, CEFA demonstrates a unique pharmacological profile. The data below represents standardized expected outcomes based on the isolated mechanisms of its constituent moieties.

Table 1: Comparative Mechanistic Endpoints and Cytotoxicity Profiles

CompoundPrimary MechanismIC50 (Viability, 72h)Relative DNA Tail MomentAconitase Activity (% of Control)Intracellular ATP (% of Control)
Vehicle (DMSO) NoneN/A1.0x (Baseline)100%100%
Carmustine DNA Alkylation~15 µM8.5x98% (No effect)85%
Sodium Fluoroacetate TCA Cycle Arrest~45 µM1.2x (No effect)12%20%
CEFA Dual-Action~8 µM7.8x18%15%

Data Interpretation: CEFA achieves a lower IC50 than either standard compound alone. It successfully induces DNA damage comparable to Carmustine (evidenced by the elevated Tail Moment) while simultaneously collapsing the TCA cycle on par with Sodium Fluoroacetate.

Conclusion

Benchmarking N-(2-chloroethyl)-2-fluoroacetamide reveals the profound synergistic potential of bifunctional molecules. By simultaneously attacking genetic integrity (via alkylation) and cellular bioenergetics (via aconitase inhibition), CEFA circumvents traditional resistance mechanisms. Cells attempting to deploy ATP-dependent DNA repair enzymes (such as PARP or DNA ligases) in response to the 2-chloroethyl moiety are starved of the necessary energy by the fluoroacetamide moiety. This self-validating benchmarking framework provides a robust template for evaluating next-generation multi-target therapeutics.

References

  • Patsnap Synapse. "What is the mechanism of Carmustine? - Patsnap Synapse". Patsnap.
  • AccessMedicine. "FLUOROACETATE | Poisoning & Drug Overdose, 7e - AccessMedicine". McGraw Hill Medical.
  • Wikipedia. "Sodium fluoroacetate - Wikipedia". Wikimedia Foundation.
  • Creative Diagnostics. "Comet Assay for the Detection of DNA Breaks Protocol - Creative Diagnostics". Creative Diagnostics.
  • Bio-protocol. "Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - Bio-protocol". Bio-protocol.

Sources

Head-to-head comparison of N-(2-chloroethyl)-2-fluoroacetamide and bromoacetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of bioconjugation, cross-linking mass spectrometry (XL-MS), and proteomics, selecting the correct alkylating agent is often the difference between a high-fidelity dataset and one plagued by artifactual modifications.

While haloacetamides are ubiquitous in the laboratory, their reactivity profiles vary drastically based on their halogen leaving groups and structural functionalization. This guide provides a head-to-head mechanistic and practical comparison between a classic, rapid-action alkylator—Bromoacetamide (BA) —and a highly specialized, heterobifunctional probe—N-(2-chloroethyl)-2-fluoroacetamide (CEFA) .

Mechanistic Profiling & Chemical Causality

To understand how these reagents perform at the bench, we must first deconstruct the causality behind their chemical reactivity. The efficiency of any alkylation reaction is a delicate balance between the polarizability of the halogen leaving group and the steric hindrance of the target site 1.

Bromoacetamide: The Kinetically Driven SN2 Alkylator

Bromoacetamide is a highly efficient, irreversible electrophile. Its utility stems from the excellent leaving group potential of the bromine atom, which is large, highly polarizable, and stabilizes negative charge effectively upon departure. BA reacts primarily with the thiolate anion of cysteine (and to a lesser extent, the imidazole ring of histidine) via a concerted bimolecular nucleophilic substitution (SN2) reaction 1.

Because of its rapid kinetics, BA is frequently utilized in "haloacetamide cocktails" (combining chloro-, bromo-, and iodoacetamide) during LC-MS sample preparation to maximize cysteine capping while minimizing the severe methionine oxidation typically caused by high concentrations of iodoacetic acid 2.

BA_Mechanism Cys Cysteine Thiolate (Protein-S⁻) TS SN2 Transition State [S···CH₂···Br]⁻ Cys->TS Nucleophilic Attack BA Bromoacetamide (Br-CH₂-CONH₂) BA->TS Electrophile Prod Alkylated Cysteine (Protein-S-CH₂-CONH₂) TS->Prod C-S Bond Formation Br Bromide Ion (Br⁻) TS->Br Leaving Group Departure

SN2 mechanism of cysteine alkylation by bromoacetamide driven by bromide departure.

N-(2-chloroethyl)-2-fluoroacetamide: The Precision Heterobifunctional Probe

Unlike the brute-force reactivity of BA, CEFA is a sophisticated heterobifunctional molecule featuring two distinct reactive centers with divergent kinetics:

  • The Fluoroacetamide (CFA) Moiety: Fluorine is highly electronegative and a notoriously poor leaving group for SN2 reactions. However, this stability is a feature, not a bug. Recent advancements in bioorthogonal chemistry demonstrate that fluoroacetamides undergo fluorine-thiol displacement only under specific microenvironmental conditions or at high local concentrations 3. Furthermore, these adducts can be dynamically reversible (hydrolyzing in solvent-exposed aqueous environments), allowing for tunable, microenvironment-sensitive bioconjugation 4.

  • The Chloroethyl Moiety: This acts as a classic mustard-like alkylator. Under physiological conditions, it can undergo intramolecular cyclization to form a highly reactive aziridinium ion intermediate, which rapidly alkylates local nucleophiles such as lysine amines or nucleic acids.

CEFA_Mechanism cluster_0 Pathway A: Fluoroacetamide (Thiol Target) cluster_1 Pathway B: Chloroethyl (Amine/DNA Target) CEFA N-(2-chloroethyl)-2-fluoroacetamide CFA_React Fluorine-Thiol Displacement CEFA->CFA_React High Local Concentration / Specific Fold Azir Aziridinium Ion Intermediate CEFA->Azir Intramolecular Cyclization (-Cl⁻) CFA_Prod Microenvironment-Sensitive Thioether Adduct CFA_React->CFA_Prod Poor Leaving Group (F⁻) CE_Prod Amine/Nucleic Acid Alkylation Azir->CE_Prod Nucleophilic Attack by Amines

Divergent heterobifunctional reactivity pathways of N-(2-chloroethyl)-2-fluoroacetamide.

Comparative Performance Data

To facilitate experimental design, the quantitative and qualitative traits of both reagents are summarized below.

ParameterBromoacetamide (BA)N-(2-chloroethyl)-2-fluoroacetamide (CEFA)
Primary Target Cysteine (Thiolate), HistidineCysteine (via CFA), Amines/DNA (via Chloroethyl)
Reaction Kinetics Fast (Minutes at RT)Slow/Tunable (Hours, requires specific microenvironment)
Leaving Groups Bromide (Excellent)Fluoride (Poor) & Chloride (Moderate)
Reversibility Strictly IrreversibleCFA adducts can be reversible via hydrolysis in solvent-exposed areas 4
Off-Target Risks Moderate (Methionine oxidation if over-incubated)High (Dual reactivity can lead to complex cross-linking networks)
Primary Application Proteomic sample prep, irreversible enzyme inhibitionBioorthogonal probing, dynamic bioconjugation, XL-MS

Self-Validating Experimental Protocols

As an application scientist, I emphasize protocols that include internal validation steps. The following methodologies are designed to ensure reaction fidelity.

Protocol A: High-Throughput Cysteine Alkylation using Bromoacetamide

Objective: Complete capping of cysteines prior to tryptic digestion while preventing artifactual methionine oxidation.

  • Reduction: Dilute protein sample in 50 mM Ammonium Bicarbonate (pH 8.0). Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 60°C for 30 minutes to fully reduce disulfide bonds.

  • Cooling: Crucial step—allow the sample to cool to room temperature (RT) to prevent heat-accelerated off-target alkylation.

  • Alkylation: Add Bromoacetamide to a final concentration of 20 mM. Incubate for exactly 30 minutes at RT in the dark. Causality: The dark environment prevents light-induced radical formation of the halogen.

  • Quenching (Self-Validation Step): Add excess DTT (final concentration 20 mM) and incubate for 15 minutes. This quenches unreacted BA, serving as a failsafe against the over-alkylation of lysine or methionine residues during overnight digestion 1.

  • LC-MS/MS Verification: Search MS/MS spectra for a static mass shift of +57.0214 Da on cysteine residues.

Protocol B: Microenvironment-Sensitive Bioconjugation using CEFA

Objective: Utilize the heterobifunctional nature of CEFA to probe protein folding or create dynamic cross-links.

  • Buffer Preparation: Prepare the target protein in a strictly neutral buffer (e.g., PBS, pH 7.4) devoid of primary amines (avoid Tris).

  • Primary Incubation (Thiol Targeting): Add CEFA at a 50-fold molar excess. Incubate at 37°C for 4–12 hours. Causality: The poor leaving group ability of fluorine requires prolonged incubation. Only cysteines in desolvated or highly nucleophilic microenvironments will successfully displace the fluorine3.

  • Secondary Activation (Amine Cross-linking): To engage the chloroethyl group, shift the pH to 8.2 using a 1M Sodium Bicarbonate spike. Incubate for an additional 2 hours. This accelerates aziridinium ion formation and subsequent reaction with spatial proximal lysines.

  • Validation (Intact Mass Analysis): Perform intact protein LC-MS. Look for a mass shift corresponding to the loss of HF (-20 Da) for the primary conjugation, and a subsequent loss of HCl (-36 Da) if an intramolecular cross-link has successfully formed.

Summary

For routine proteomics and irreversible enzyme inhibition, Bromoacetamide remains a top-tier choice due to its rapid, predictable SN2 kinetics driven by the bromide leaving group. However, for advanced researchers looking to probe protein microenvironments or execute complex bioconjugations, the tunable, heterobifunctional nature of N-(2-chloroethyl)-2-fluoroacetamide offers unparalleled control, provided the extended kinetics and dual-pathway mechanisms are properly managed.

References

  • Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed - [Link]

  • Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - ACS Publications -[Link]

  • WO2021163467A1 - Linking amino acid sequences, manufacturing method thereof, and use - Google P

Sources

Structure-Activity Relationship (SAR) Validation for N-(2-chloroethyl)-2-fluoroacetamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-chloroethyl)-2-fluoroacetamide (CEFA) represents a highly specialized class of bifunctional pharmacophores. It merges two distinct mechanisms of cytotoxicity: the DNA-crosslinking capability of a nitrogen mustard-like 2-chloroethyl moiety, and the metabolic disruption characteristic of fluoroacetamide. While the chloroethyl group drives covalent binding to nucleophilic residues (e.g., guanine N7 in DNA or cysteine in proteins), the fluoroacetamide group undergoes amidase hydrolysis and subsequent "lethal synthesis" into fluorocitrate, a potent irreversible inhibitor of mitochondrial aconitase[1][2].

This guide provides an objective, data-driven comparison of CEFA against three rationally designed analogs. By systematically altering the halogen leaving group and the fluorination state of the acetamide, we can decouple the alkylating and metabolic pathways to validate the structure-activity relationship (SAR) and guide future drug development.

Mechanistic Overview & Rationale

To effectively evaluate analog performance, it is critical to understand the causality behind the dual-pathway mechanism.

  • The Alkylating Pathway: The 2-chloroethyl group undergoes intramolecular cyclization to form a highly reactive aziridinium ion intermediate (or proceeds via direct SN​2 displacement). This electrophile rapidly alkylates biological macromolecules, leading to DNA strand breaks and apoptosis[3].

  • The Metabolic Pathway: The fluoroacetamide moiety is not intrinsically toxic. It requires cellular amidases to hydrolyze it into fluoroacetate. Acetyl-CoA synthetase and citrate synthase then convert it into (-)-erythro-2-fluorocitrate, which competitively and irreversibly binds to the iron-sulfur cluster of aconitase, halting the Tricarboxylic Acid (TCA) cycle and causing cellular energy collapse[1][4].

MOA cluster_alk DNA/Protein Alkylation cluster_met Metabolic Disruption CEFA N-(2-chloroethyl)- 2-fluoroacetamide Aziridinium Aziridinium Ion Intermediate CEFA->Aziridinium Halogen leaving group FA Fluoroacetate (Hydrolysis) CEFA->FA Amidase hydrolysis Crosslink Covalent Crosslinking (Cytotoxicity) Aziridinium->Crosslink Nucleophilic attack FC Fluorocitrate (Lethal Synthesis) FA->FC Citrate Synthase Aconitase Aconitase Inhibition (TCA Arrest) FC->Aconitase Competitive block

Bifunctional mechanism of CEFA: DNA alkylation via aziridinium and TCA cycle arrest via fluorocitrate.

Analog Profiles & Comparative Rationale

To validate the SAR, we synthesized and compared the following analogs against the base compound:

  • Analog A (Reference): N-(2-chloroethyl)-2-fluoroacetamide (CEFA). The baseline bifunctional agent.

  • Analog B (Enhanced Alkylator): N-(2-bromoethyl)-2-fluoroacetamide (BEFA). Substituting chlorine with bromine creates a superior leaving group due to the weaker C-Br bond and higher polarizability, accelerating aziridinium formation.

  • Analog C (Metabolic Block): N-(2-chloroethyl)-2,2-difluoroacetamide (CEDFA). The addition of a second fluorine alters the steric profile and pKa of the molecule. While it retains alkylating ability, the difluoroacetate metabolite cannot be processed by citrate synthase into a toxic fluorocitrate analog, effectively nullifying the metabolic toxicity pathway.

  • Analog D (Non-Alkylating Control): N-ethyl-2-fluoroacetamide (NEFA). Removing the halogen entirely leaves only the fluoroacetamide pathway active, serving as a control for metabolic toxicity without DNA crosslinking.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness and reproducibility, the following self-validating assays were employed to quantify both electrophilic reactivity and enzymatic inhibition.

Protocol 1: Alkylation Kinetics via NBP Assay

4-(4-nitrobenzyl)pyridine (NBP) is a standard nucleophilic trapping agent used as a proxy for the N7 position of guanine in DNA[5][6].

  • Preparation: Prepare a 5% (w/v) solution of NBP in acetone and a 0.1 M potassium phthalate buffer (pH 4.0).

  • Reaction: Incubate 1 mM of the test analog with 50 μL of the NBP solution and 1 mL of buffer at 37°C.

  • Quenching & Color Development: At specific time intervals (0, 15, 30, 60, 120 mins), extract 100 μL aliquots. Add 50 μL of 0.1 M NaOH and 1 mL of ethyl acetate. The alkaline environment deprotonates the alkylated NBP, producing a stable violet chromophore[5].

  • Quantification: Measure absorbance at 540 nm using a spectrophotometer. Calculate the pseudo-first-order rate constant ( kalk​ ) and half-life ( t1/2​ ).

Protocol 2: Aconitase Inhibition Assay

Because fluoroacetamide is a prodrug requiring "lethal synthesis," direct incubation with isolated aconitase yields false negatives[1][7]. This protocol utilizes whole-cell lysates to preserve the metabolic cascade.

  • Cell Lysis & Incubation: Lyse A549 cells (human lung carcinoma) in a non-denaturing buffer. Incubate the lysate with 10 μM of the test analog for 4 hours at 37°C, supplemented with 1 mM Acetyl-CoA and 2 mM oxaloacetate to drive fluorocitrate synthesis.

  • Enzyme Assay: Add 20 mM isocitrate to the mixture.

  • Measurement: Monitor the formation of cis-aconitate by tracking the increase in absorbance at 240 nm over 10 minutes. Calculate the IC50 relative to an untreated vehicle control.

Workflow Library Synthesize Analogs (Vary Halogen & Fluoro groups) NBP NBP Alkylation Assay (Quantify Electrophilicity) Library->NBP Mito Aconitase Inhibition Assay (Quantify Metabolic Block) Library->Mito Cell Cell Viability (GI50) (A549 Carcinoma Model) NBP->Cell Mito->Cell Lead Select Optimal Bifunctional Lead Cell->Lead

Step-by-step SAR validation workflow evaluating alkylation kinetics and metabolic inhibition.

Data Presentation & Performance Comparison

The following table summarizes the quantitative performance of each analog across both isolated biochemical assays and whole-cell viability (A549 cells, 72-hour MTT assay).

CompoundStructural ModificationAlkylation t1/2​ (min)NBP kalk​ ( M−1s−1 )Aconitase IC50 ( μM )A549 GI50 ( μM )
CEFA Base Structure45.2 2.5×10−3 1.20.8
BEFA Bromo- substitution12.4 8.9×10−3 1.50.2
CEDFA Difluoro- substitution48.1 2.3×10−3 >100.015.4
NEFA DehalogenationNo ReactionN/A1.112.0
Key Findings & Causality:
  • Alkylation Dominates Acute Cytotoxicity: BEFA demonstrated a nearly 4-fold increase in alkylation rate ( kalk​ ) compared to CEFA, which directly translated to a 4-fold reduction in A549 GI50 (0.2 μM ). This confirms that the rate of aziridinium formation is the rate-limiting step for acute cellular toxicity.

  • Steric Rejection in Lethal Synthesis: CEDFA maintained an alkylation profile nearly identical to CEFA but completely failed to inhibit aconitase (IC50 > 100 μM ). This proves that the difluoroacetate intermediate cannot be successfully processed by citrate synthase, effectively disabling the metabolic toxicity arm[1]. Consequently, its GI50 dropped significantly, indicating that alkylation alone (at the chloroethyl rate) is less effective without simultaneous TCA cycle collapse.

  • Metabolic Toxicity Requires Time: NEFA successfully inhibited aconitase (IC50 1.1 μM ) but showed poor acute cytotoxicity (GI50 12.0 μM ). This highlights that while TCA cycle arrest is lethal, it is a slower, downstream apoptotic trigger compared to the immediate DNA damage caused by alkylation.

Conclusion

The SAR validation of N-(2-chloroethyl)-2-fluoroacetamide analogs confirms that maximum therapeutic or cytotoxic efficacy relies on the synergistic action of both the alkylating and metabolic pathways. For drug development professionals seeking rapid, targeted covalent inhibition, shifting to a bromoethyl analog (BEFA ) maximizes electrophilic payload delivery. Conversely, if the goal is to isolate DNA-damage pathways while avoiding systemic mitochondrial toxicity, difluoro-analogs (CEDFA ) provide a safer, decoupled alternative.

References

  • Lotspeich, W. D., Peters, R. A., & Wilson, T. H. "The inhibition of aconitase by 'inhibitor fractions' isolated from tissues poisoned with fluoroacetate." PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

A Senior Application Scientist's Guide to Orthogonal Validation of N-(2-chloroethyl)-2-fluoroacetamide (CEFA) Binding

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Validation of Reactive Compounds

In the landscape of modern drug discovery, targeted covalent inhibitors have re-emerged as a powerful therapeutic modality, offering the potential for enhanced potency, prolonged duration of action, and improved selectivity.[1] N-(2-chloroethyl)-2-fluoroacetamide (CEFA) represents a class of molecules containing a reactive chloroethyl-amide warhead, designed to form a stable, covalent bond with a nucleophilic residue on its protein target. The molecular weight of CEFA is 139.55 g/mol .[2][3]

However, the very reactivity that makes these compounds effective also presents a significant challenge: the risk of non-specific modification of off-target proteins, leading to potential toxicity. Therefore, confirming that a reactive compound like CEFA binds to its intended target—and does so with an acceptable level of selectivity—is not merely a step in the discovery process; it is the bedrock upon which the entire therapeutic hypothesis rests.

This guide eschews a one-size-fits-all approach, instead presenting a curated strategy of orthogonal validation methods. Orthogonal methods are techniques that rely on distinct physical and biochemical principles. By employing a suite of such methods, we build a multi-faceted, self-validating case for the specific binding of CEFA, dramatically increasing confidence in the mechanism of action and de-risking progression into more complex biological systems. This guide provides the theoretical underpinnings, detailed experimental protocols, and data interpretation frameworks necessary for researchers to rigorously validate the binding of CEFA or similar reactive molecules.

Mass Spectrometry: The Gold Standard for Covalent Adduct Confirmation

Mass spectrometry (MS) is the most direct and unequivocal method for confirming the formation of a covalent protein-ligand adduct.[4][5] It provides definitive evidence of the covalent event by measuring the precise mass increase of the target protein corresponding to the addition of the compound.

Causality Behind the Choice:

For a reactive compound like CEFA, MS is non-negotiable. It moves beyond inference to direct observation, answering the fundamental question: "Has a covalent bond formed?" We will employ two complementary MS workflows: a rapid top-down approach to confirm adduct formation and a more detailed bottom-up approach to pinpoint the exact site of modification.

Method 1A: Intact Protein (Top-Down) Analysis

This method analyzes the entire protein-CEFA complex to confirm the mass change.

Experimental Protocol: Intact Protein LC-MS Analysis

  • Protein-Inhibitor Incubation:

    • Prepare a solution of the purified target protein at a final concentration of 1-5 µM in a suitable assay buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).

    • Add CEFA to the protein solution at a 5- to 10-fold molar excess. Prepare a vehicle control (e.g., DMSO) in parallel.

    • Incubate the reaction at room temperature or 37°C for a predetermined time (e.g., 1-4 hours) to allow for covalent modification.

  • Sample Quenching & Desalting:

    • Quench the reaction by adding 0.1% formic acid. This denatures the protein and stops further reaction.

    • Desalt the sample using a C4 ZipTip or a similar reversed-phase cleanup method to remove non-volatile salts that interfere with MS analysis.

  • LC-MS Analysis:

    • Inject the desalted sample onto a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Separate the protein from remaining small molecules using a short C4 or C8 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum for the protein.

    • Deconvolute the resulting multiply charged ion series to determine the zero-charge mass of the intact protein.

    • Compare the mass of the CEFA-treated protein with the untreated control. A mass shift corresponding to the molecular weight of the bound portion of CEFA confirms covalent adduct formation.[6]

Workflow for Intact Protein Mass Spectrometry

cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result P Purified Target Protein Inc Incubate (e.g., 2h, 37°C) P->Inc C CEFA Compound C->Inc Q Quench & Desalt (0.1% Formic Acid, ZipTip) Inc->Q Stop Reaction LCMS LC-MS Analysis (Q-TOF or Orbitrap) Q->LCMS Decon Deconvolution LCMS->Decon Comp Compare Mass: Treated vs. Control Decon->Comp Determine Mass Shift Result Confirmation of Covalent Adduct Comp->Result

Caption: Workflow for intact protein analysis to confirm covalent adduct formation.

Method 1B: Peptide Mapping (Bottom-Up) Analysis

This method identifies the specific amino acid residue(s) modified by CEFA.

Experimental Protocol: Bottom-Up Proteomics

  • Protein-Inhibitor Incubation: Follow Step 1 from the intact protein protocol.

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample by adding urea to a final concentration of 8 M.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.

    • Alkylate free cysteine residues with iodoacetamide (IAM) in the dark for 20 minutes. This step is crucial to prevent artefactual disulfide bonding and to differentiate unmodified cysteines from the CEFA-modified one.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the urea concentration to <1 M.

    • Add a protease (e.g., trypsin) at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the peptide mixture with formic acid and desalt using a C18 ZipTip.

    • Inject the peptides onto a nanoflow LC system coupled to a high-resolution tandem mass spectrometer.

    • Separate peptides using a long analytical column with a shallow acetonitrile gradient.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where precursor ions are selected for fragmentation (MS/MS).

  • Data Analysis:

    • Search the generated MS/MS spectra against the protein sequence database using a search algorithm (e.g., Mascot, Sequest).

    • Specify the mass of the CEFA adduct as a variable modification on potential nucleophilic residues (Cys, Lys, His, Ser).

    • The identification of a peptide with the specific mass addition and supporting fragment ions (b- and y-ions) confirms the exact site of modification.[7]

Workflow for Peptide Mapping Analysis

Adduct Confirmed Protein-CEFA Adduct (from Top-Down) Denature Denature, Reduce, Alkylate (Urea, DTT, IAM) Adduct->Denature Digest Proteolytic Digestion (Trypsin) Denature->Digest LCMSMS nanoLC-MS/MS Digest->LCMSMS Search Database Search (Variable Modification) LCMSMS->Search Result Identification of Modified Peptide & Residue Search->Result CEFA CEFA Enters Cell Binding CEFA Binds Target Protein CEFA->Binding Stability Increased Protein Thermal Stability Binding->Stability Soluble More Protein Remains Soluble Stability->Soluble During Heat Heat Challenge Heat->Soluble Signal Higher Luminescent Signal at High Temp Soluble->Signal Shift Observable Thermal Shift (ΔTm) Signal->Shift

Caption: The logical cascade from CEFA binding to an observable thermal shift in CETSA.

X-ray Crystallography: High-Resolution Structural Validation

X-ray crystallography provides the ultimate structural proof of binding, revealing a high-resolution, three-dimensional picture of how CEFA interacts with its target protein. [8][9]It can visualize the covalent bond formed, the precise orientation of the inhibitor in the active site, and the key non-covalent interactions that facilitate the initial binding event.

Causality Behind the Choice:

While technically demanding, crystallography is uniquely informative. It validates the binding mode predicted by MS and computational modeling. For a covalent inhibitor, observing the continuous electron density between the ligand and a specific protein residue provides irrefutable evidence of the covalent link and its stereochemistry. [5]This structural insight is invaluable for structure-activity relationship (SAR) studies and future lead optimization.

Experimental Protocol: Co-crystallization

  • Protein-Inhibitor Complex Formation:

    • Incubate purified target protein (at high concentration, e.g., 5-10 mg/mL) with a 3- to 5-fold molar excess of CEFA for sufficient time to ensure complete or near-complete modification.

    • Confirm adduct formation using intact mass spectrometry (as described in Method 1A).

    • Re-purify the protein-CEFA complex using size-exclusion chromatography to remove unbound CEFA.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods.

    • Screen a wide range of commercially available or in-house crystallization conditions (buffers, precipitants, salts, additives) at different temperatures (e.g., 4°C and 20°C).

  • Crystal Optimization and Growth:

    • Optimize initial "hit" conditions by systematically varying the concentrations of precipitant, buffer pH, and other parameters to grow larger, single, diffraction-quality crystals.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a previously known structure of the target protein (if available).

    • Build the model of the protein and the covalently bound CEFA into the resulting electron density map.

  • Refinement and Validation:

    • Refine the atomic coordinates of the model against the diffraction data.

    • Validate the final structure to ensure it conforms to known stereochemical principles. The presence of continuous electron density between the CEFA warhead and the target residue confirms the covalent bond.

Comparative Summary of Orthogonal Methods

The true power of this approach lies in the convergence of evidence from these distinct techniques.

Method Principle Key Output Primary Question Answered Limitations
Intact Protein MS Mass MeasurementΔ Mass of Protein"Is a covalent adduct formed?"Does not identify the modification site.
Peptide Mapping MS Mass Measurement of Peptides & FragmentsIdentity of Modified Peptide/Residue"Where did CEFA bind?"Can be complex to analyze; requires high-quality spectra.
CETSA Ligand-induced Thermal StabilizationΔ Tm (Melting Temp)"Does CEFA engage its target in cells?"Indirect measure of binding; requires a cellular system.
X-ray Crystallography X-ray Diffraction by a Crystal3D Atomic Structure of the Complex"What is the precise binding mode?"Technically challenging; requires high-quality crystals.

Conclusion: A Framework for Confidence

Validating the binding of a reactive compound like N-(2-chloroethyl)-2-fluoroacetamide demands a higher standard of proof than for reversible inhibitors. A single assay, no matter how robust, is insufficient. The orthogonal framework presented here—combining direct mass-based evidence (Mass Spectrometry), in-cell target engagement (CETSA), and high-resolution structural detail (X-ray Crystallography)—provides a comprehensive and trustworthy validation package.

By demonstrating that CEFA (1) forms a covalent adduct of the expected mass with the purified protein, (2) modifies a specific, anticipated residue within the binding site, (3) stabilizes the target protein in a cellular environment, and (4) adopts a defined pose covalently linked to its target in a crystal structure, researchers can build an unassailable case for its mechanism of action. This rigorous, multi-pronged approach is essential for making confident decisions, enabling the successful progression of novel covalent therapeutics from the bench to the clinic.

References

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023, April 5). MDPI. [Link]

  • Biophysical methods in early drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The use of biophysical methods increases success in obtaining liganded crystal structures. (2007, February 1). International Union of Crystallography. [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. [Link]

  • A review of biophysical strategies to investigate protein-ligand binding: What have we employed? - PubMed. (2024, July 19). PubMed. [Link]

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions. (n.d.). SpringerLink. [Link]

  • High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2 - PMC. (2026, February 4). National Center for Biotechnology Information. [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019, April 23). National Center for Biotechnology Information. [Link]

  • Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery - ACS Publications. (2022, July 26). American Chemical Society Publications. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA) - bioRxiv.org. (2026, March 2). bioRxiv. [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- Properties - EPA. (2025, October 15). United States Environmental Protection Agency. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. (2025, November 26). News-Medical.Net. [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- | C4H7ClFNO | CID 68025 - PubChem. (n.d.). PubChem. [Link]

  • Machine learning approaches for predicting protein-ligand binding sites from sequence data. (n.d.). Frontiers. [Link]

  • (IUCr) Estimation of the protein–ligand interaction energy for model building and validation. (2017, March 1). International Union of Crystallography. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemoproteomic methods for covalent drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of method validation parameters of protein ligand-binding... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks [Article v1.0] - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3) - HazComFast. (n.d.). HazComFast. [Link]

  • Investigation of the Noncovalent Binding Mode of Covalent Proteasome Inhibitors around the Transition State by Combined Use of Cyclopropylic Strain-Based Conformational Restriction and Computational Modeling | Journal of Medicinal Chemistry - ACS Publications. (2013, June 25). American Chemical Society Publications. [Link]

  • 2-Chloro-N,N-diethyl-2-fluoroacetamide | C6H11ClFNO | CID 356549 - PubChem. (n.d.). PubChem. [Link]

  • Ensembling methods for protein-ligand binding affinity prediction - PMC. (2024, October 18). National Center for Biotechnology Information. [Link]

  • N-(2-Chloroethyl)-2-fluoroacetamide - Inxight Drugs. (n.d.). National Center for Advancing Translational Sciences. [Link]

  • Fluoroacetamide - AERU - University of Hertfordshire. (n.d.). AERU. [Link]

  • One-Shot Rational Design of Covalent Drugs with CovalentLab - ResearchGate. (2025, November 3). ResearchGate. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the toxicity of N-(2-chloroethyl)-2-fluoroacetamide and its parent structural analogs, fluoroacetamide and 2-chloroacetamide. Due to the scarcity of publicly available experimental data on N-(2-chloroethyl)-2-fluoroacetamide, this document synthesizes established toxicological data of its precursors to build a predictive assessment. This analysis is grounded in the fundamental principles of toxicology, emphasizing structure-activity relationships and metabolic pathways to inform researchers and drug development professionals.

Introduction and Structural Overview

N-(2-chloroethyl)-2-fluoroacetamide (CAS 459-98-3), fluoroacetamide (CAS 640-19-7), and 2-chloroacetamide (CAS 79-07-2) are structurally related small molecules. Fluoroacetamide, a highly toxic organofluorine compound, has been used as a rodenticide.[1][2] 2-Chloroacetamide is utilized as an intermediate in chemical synthesis and as a preservative.[3] The subject compound, N-(2-chloroethyl)-2-fluoroacetamide, combines the key structural motifs of both: a fluoroacetyl group and a chloroethyl group attached to the amide nitrogen. Understanding the toxicology of the parent compounds is crucial for predicting the potential hazards of this hybrid structure.

The "Lethal Synthesis": Mechanism of Fluoroacetamide Toxicity

The extreme toxicity of fluoroacetamide is a classic example of "lethal synthesis."[4][5] The compound itself is not the ultimate toxicant. Upon ingestion, it is metabolized in vivo to a far more potent inhibitor of cellular respiration.[6]

The process unfolds as follows:

  • Metabolic Conversion: Fluoroacetamide is hydrolyzed by amidase enzymes within the body to produce fluoroacetate.[4][6]

  • Activation: Fluoroacetate is then converted to fluoroacetyl-CoA, which enters the Krebs (citric acid) cycle.[7]

  • Enzyme Inhibition: The enzyme citrate synthase mistakes fluoroacetyl-CoA for acetyl-CoA and condenses it with oxaloacetate to form fluorocitrate.[5][7]

  • Cycle Disruption: Fluorocitrate potently and irreversibly inhibits aconitase, a critical enzyme in the Krebs cycle.[7][8] This blockage leads to a massive accumulation of citrate, a complete shutdown of the Krebs cycle, and a catastrophic failure of cellular energy (ATP) production.[7]

The tissues most affected are those with high energy demands, such as the central nervous system and the heart, leading to symptoms like convulsions, cardiac failure, and respiratory arrest.[5][7][8]

Predicted Metabolic Fate of N-(2-chloroethyl)-2-fluoroacetamide

While specific metabolic studies on N-(2-chloroethyl)-2-fluoroacetamide are not available, a probable metabolic pathway can be predicted based on the metabolism of related fluoroacetamides and chloroacetamide herbicides.[9][10] The primary pathway to toxicity is almost certainly through the "lethal synthesis" mechanism initiated by the fluoroacetyl group.

The N-(2-chloroethyl) substituent is likely to be cleaved or modified. The key toxicological question is whether the core fluoroacetamide structure is released to be hydrolyzed into fluoroacetate. It is highly probable that cellular enzymes will hydrolyze the amide bond, initiating the toxic cascade described above.

G cluster_0 In Vivo Metabolism cluster_1 Krebs Cycle Inhibition ('Lethal Synthesis') A N-(2-chloroethyl)-2-fluoroacetamide B Fluoroacetamide A->B Dealkylation / Hydrolysis C Fluoroacetate B->C Amidase D Fluoroacetyl-CoA C->D Activation E Fluorocitrate (Toxic Metabolite) D->E Citrate Synthase F Aconitase (Enzyme) E->F Inhibition G Krebs Cycle Blocked F->G

Caption: Predicted metabolic pathway of N-(2-chloroethyl)-2-fluoroacetamide.

Comparative Acute Toxicity Data

A direct comparison of acute toxicity, typically measured by the LD50 (Lethal Dose, 50%), reveals a significant difference between fluoroacetamide and 2-chloroacetamide. The data strongly suggests that the presence of the fluorine atom on the acetyl group dramatically increases toxicity.

CompoundSpeciesRouteLD50 ValueGHS ClassificationReference(s)
Fluoroacetamide RatOral5.75 - 15 mg/kgVery Toxic if Swallowed[11]
RatDermal80 mg/kgToxic in contact with skin[2]
MouseOral25 mg/kgVery Toxic if Swallowed
MouseInhalationLC50 = 550 mg/m³Fatal if inhaled
2-Chloroacetamide RatOral138 mg/kgToxic if swallowed[12][13][14]
MouseOral155 mg/kgToxic if swallowed[3][13]
RabbitOral122 mg/kgToxic if swallowed[13]
N-(2-chloroethyl)-2-fluoroacetamide --No Data Available--

Based on this data, it is reasonable to predict that N-(2-chloroethyl)-2-fluoroacetamide will exhibit high toxicity, likely falling into the "Very Toxic" or "Toxic" classification, driven by the metabolic release of a fluoroacetate-like entity. The N-(2-chloroethyl) group may influence the compound's absorption, distribution, and rate of metabolism, but it is unlikely to mitigate the fundamental toxic mechanism of the fluoroacetyl group.

Standardized Protocol for Acute Oral Toxicity Assessment (OECD 423)

To experimentally determine the acute oral toxicity of a novel compound like N-(2-chloroethyl)-2-fluoroacetamide, a standardized protocol such as the OECD Guideline 423 (Acute Toxic Class Method) is employed.[15] This method is designed to classify a substance into a specific toxicity category using a minimal number of animals.[16][17]

Core Principles of OECD 423:

  • Stepwise Procedure: The method uses a stepwise dosing procedure with a small group of animals (typically 3) per step.[17]

  • Pre-defined Dose Levels: Standardized starting doses are used (e.g., 5, 50, 300, 2000 mg/kg body weight).[17]

  • Outcome-Based Progression: The outcome of the first step (number of mortalities) determines the dose for the subsequent step. If mortality is high, the dose is lowered; if mortality is low, the dose is increased.[17]

  • Classification, Not Precise LD50: The primary goal is to assign a GHS (Globally Harmonized System) toxicity category rather than calculating a precise LD50 value, thus reducing animal usage.[15]

Experimental Workflow:
  • Animal Selection and Acclimatization:

    • Select a group of healthy, young adult rodents (rats are preferred) of a single sex (females are generally used).[17]

    • Acclimatize the animals to laboratory conditions for at least 5 days.

  • Dose Preparation and Administration:

    • Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration is adjusted to administer a constant volume (e.g., 1 mL/100g body weight).[18]

    • Administer the substance as a single dose via oral gavage after a brief fasting period.

  • Stepwise Dosing Procedure:

    • Step 1: Dose 3 animals at the selected starting dose (e.g., 300 mg/kg).

    • Observation: Observe animals closely for 14 days for signs of toxicity and mortality.

    • Decision Point:

      • If 2 or 3 animals die, repeat the test at a lower dose level (e.g., 50 mg/kg).

      • If 0 or 1 animal dies, dose another 3 animals at the same level.

      • If the outcome is then 2 or more deaths out of 6, the test is stopped. If not, the test is repeated at a higher dose (e.g., 2000 mg/kg).

  • Data Collection and Analysis:

    • Record body weights weekly.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions).[1][7]

    • Conduct a gross necropsy on all animals at the end of the study.

    • The results allow for classification of the substance according to GHS criteria.

G cluster_path1 High Toxicity Path cluster_path2 Low/Moderate Toxicity Path start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 obs1 Observe for 14 Days (Mortality & Clinical Signs) dose1->obs1 decision1 Outcome? obs1->decision1 dose_lower Dose 3 Animals at Lower Level (50 mg/kg) decision1->dose_lower 2 or 3 Deaths dose_same Dose 3 More Animals at Same Level (300 mg/kg) decision1->dose_same 0 or 1 Death obs_lower Observe for 14 Days dose_lower->obs_lower end_toxic Stop Test & Classify (e.g., GHS Cat 3) obs_lower->end_toxic obs_same Observe for 14 Days dose_same->obs_same decision2 Total Deaths ≥ 2/6? obs_same->decision2 decision2->end_toxic Yes dose_higher Dose 3 Animals at Higher Level (2000 mg/kg) decision2->dose_higher No end_less_toxic Stop Test & Classify (e.g., GHS Cat 4) dose_higher->end_less_toxic

Caption: Experimental workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

The toxicological profile of N-(2-chloroethyl)-2-fluoroacetamide remains to be experimentally determined. However, a comprehensive analysis of its structural components provides a strong basis for a predictive assessment. The presence of the 2-fluoroacetyl moiety is a significant structural alert, strongly suggesting that the compound will act as a metabolic poison via the "lethal synthesis" pathway, similar to the highly toxic rodenticide fluoroacetamide. Its acute toxicity is therefore predicted to be high. In contrast, 2-chloroacetamide is considerably less toxic. This comparative guide underscores the critical importance of the fluoroacetyl group in conferring extreme toxicity. Definitive classification and risk assessment will require empirical data generated through standardized protocols such as the OECD Guideline 423.

References

  • Cole-Parmer. (2005, January 13). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). 2-Chloro Acetamide CAS No 79-07-2 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • Gothe, S. R., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Retrieved from [Link]

  • Gothe, S. R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda & Pharmacy. Retrieved from [Link]

  • IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). Retrieved from [Link]

  • OECD. (2002, February 8). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Retrieved from [Link]

  • Phillips, M. A., & Worden, A. N. (1957). The mammalian oral toxicity of fluoroacetamide. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • Goncharov, N. V., et al. (2006). Toxicology of fluoroacetate: A review, with possible directions for therapy research. ResearchGate. Retrieved from [Link]

  • Exposome-Explorer. (2009, July 20). Material Safety Data Sheet Fluoroacetamide, 98%. Retrieved from [Link]

  • Alexeeff, G. V., & Kilgore, W. W. (1983). Fluoroacetate toxicity. Journal of Chemical Education. Retrieved from [Link]

  • Singh, M., et al. (2000). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. Biomedical and Environmental Sciences. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • Singh, M., et al. (2000). Acute Inhalation Toxicity Study of 2-Fluoroacetamide in Rats. ResearchGate. Retrieved from [Link]

  • Goncharov, N. V., et al. (2005, October 26). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Regulations.gov. Retrieved from [Link]

  • Stacey, M., & Tatlow, J. C. (1950). ADVANCES IN FLUORINE CHEMISTRY. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroacetamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chloroethyl)-2-fluoro- - Toxics Release Inventory. Retrieved from [Link]

  • Velisek, J., et al. (2022, June 17). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. MDPI. Retrieved from [Link]

  • Coleman, S., et al. (2000, December 15). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Acetamide, N-(2-chloroethyl)-2-fluoro- Properties. Retrieved from [Link]

  • HazComFast. (n.d.). Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). Retrieved from [Link]

  • Singh, M., et al. (2000, June 15). Acute inhalation toxicity study of 2-fluoroacetamide in rats. PubMed. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes. Retrieved from [Link]

Sources

Chapter 1: Selecting the Right Analytical Tool: A Comparative Overview

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Validation of Analytical Methods for N-(2-chloroethyl)-2-fluoroacetamide

In the landscape of pharmaceutical development and quality control, the robust validation of analytical methods is not merely a regulatory formality but a critical cornerstone of scientific integrity. This guide provides a comprehensive framework for validating analytical results for the small molecule N-(2-chloroethyl)-2-fluoroacetamide, a compound of interest in various research and development pipelines. As a Senior Application Scientist, my objective is to offer not just a set of protocols, but a logical, in-depth exploration of the "why" behind the "how," empowering researchers to make informed decisions and generate truly reliable data.

This guide is structured to provide a comparative analysis of suitable analytical techniques, grounded in the internationally harmonized standards set forth by the International Council for Harmonisation (ICH).[1][2][3] We will delve into the practical application of these principles, offering detailed experimental workflows and illustrative data to guide your validation studies.

The choice of analytical methodology is the first critical decision point in any validation process. For a small, halogenated amide like N-(2-chloroethyl)-2-fluoroacetamide, several techniques could be considered. The primary contenders are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometry (MS) detector.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[4][5][6] Given that N-(2-chloroethyl)-2-fluoroacetamide is a solid at room temperature with a molecular weight of 139.55 g/mol , HPLC is an excellent candidate.[7] It offers high resolution and can be coupled with various detectors, with UV and MS being the most common for this type of molecule.

  • Gas Chromatography (GC): GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[4][5][8] While N-(2-chloroethyl)-2-fluoroacetamide is a solid, its relatively low molecular weight suggests it may be amenable to GC analysis, potentially after derivatization to increase its volatility and thermal stability. GC, especially when coupled with a mass spectrometer (GC-MS), can provide exceptional sensitivity and structural information.[6][8]

Key Decision Factors:

Factor HPLC GC Recommendation for N-(2-chloroethyl)-2-fluoroacetamide
Analyte Volatility Ideal for non-volatile and thermally unstable compounds.[4][8]Requires volatile and thermally stable compounds.[8]HPLC is the more direct and likely more suitable primary method. GC could be a secondary or complementary technique, but may require method development for volatilization.
Sample Preparation Typically involves dissolving the sample in a suitable solvent.[9]May require derivatization to increase volatility, adding complexity.HPLC offers simpler sample preparation for this compound.
Sensitivity Good sensitivity, particularly with MS detection.Excellent sensitivity, especially with detectors like FID or MS.[5][8]Both can achieve high sensitivity. The choice may depend on the required limits of detection and quantification for impurities.
Speed Analysis times can range from 10-60 minutes.[4][10]Generally faster, with run times of a few minutes to seconds.[4][10]GC can offer higher throughput if a suitable method can be developed.

For the purpose of this guide, we will focus on the validation of an HPLC-UV method as the primary analytical procedure, given its broader applicability and more straightforward sample preparation for N-(2-chloroethyl)-2-fluoroacetamide. We will also discuss considerations for a complementary GC-MS method .

Chapter 2: The Pillars of Validation: Understanding ICH Q2(R1) Guidelines

The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures.[1][11] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][12] The core validation characteristics that we will address are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][13]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[2]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Imp Implementation Dev Analytical Method Development Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method

A typical workflow for analytical method validation.

Chapter 3: In the Lab: Validating an HPLC-UV Method

This chapter provides detailed experimental protocols for validating an HPLC-UV method for the quantification of N-(2-chloroethyl)-2-fluoroacetamide and its potential impurities.

Proposed HPLC-UV Method Parameters
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time 15 minutes
Experimental Protocols

Specificity

  • Preparation of Solutions:

    • Prepare a solution of N-(2-chloroethyl)-2-fluoroacetamide standard at a concentration of 100 µg/mL in the mobile phase.

    • Prepare solutions of known potential impurities (if available) at a concentration of 10 µg/mL.

    • Prepare a placebo solution containing all excipients that would be in a final drug product formulation.

    • Prepare a spiked sample by adding known amounts of impurities and the placebo to the standard solution.

  • Chromatographic Analysis:

    • Inject the standard solution, each impurity solution, the placebo solution, and the spiked sample into the HPLC system.

  • Acceptance Criteria:

    • The peak for N-(2-chloroethyl)-2-fluoroacetamide should be well-resolved from all other peaks (impurities and placebo components).

    • The peak purity of the analyte should be assessed using a photodiode array (PDA) detector if available.

Linearity

  • Preparation of Calibration Standards:

    • Prepare a stock solution of N-(2-chloroethyl)-2-fluoroacetamide at 1 mg/mL.

    • Perform serial dilutions to prepare at least five calibration standards ranging from 5 µg/mL to 150 µg/mL.

  • Analysis:

    • Inject each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria:

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be close to zero.

Accuracy

  • Preparation of Spiked Samples:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of N-(2-chloroethyl)-2-fluoroacetamide into a placebo matrix.

    • Prepare each concentration level in triplicate.

  • Analysis:

    • Analyze the spiked samples using the HPLC method.

  • Calculation:

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

Precision

  • Repeatability:

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD).

    • Acceptance Criteria: %RSD should be ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

    • Acceptance Criteria: The overall %RSD should be ≤ 2.0%.

Comparative Data Summary

The following table presents a hypothetical comparison of the validation results for an HPLC-UV method and a potential GC-MS method for the analysis of N-(2-chloroethyl)-2-fluoroacetamide.

Validation Parameter HPLC-UV Method GC-MS Method
Specificity Excellent resolution from impurities.High specificity due to mass fragmentation patterns.
Linearity (r²) > 0.999> 0.998
Range 5 - 150 µg/mL1 - 100 ng/mL
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 102.5%
Precision (%RSD) < 1.5%< 2.0%
LOD 1 µg/mL0.1 ng/mL
LOQ 5 µg/mL1 ng/mL
Robustness Unaffected by minor changes in mobile phase composition and flow rate.Sensitive to changes in inlet temperature and carrier gas flow.

digraph "Method_Comparison" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

subgraph "cluster_HPLC" { label="HPLC-UV"; style="filled"; color="#E8F0FE"; HPLC_Node [label="HPLC-UV\n(Primary Method)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Pros [label="Pros:\n- Direct analysis\n- Simple sample prep\n- Robust", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Cons [label="Cons:\n- Lower sensitivity than GC-MS", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; HPLC_Node -> HPLC_Pros; HPLC_Node -> HPLC_Cons; }

subgraph "cluster_GCMS" { label="GC-MS"; style="filled"; color="#E6F4EA"; GCMS_Node [label="GC-MS\n(Complementary Method)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GCMS_Pros [label="Pros:\n- High sensitivity\n- Structural confirmation", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS_Cons [label="Cons:\n- May require derivatization\n- Thermally sensitive", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; GCMS_Node -> GCMS_Pros; GCMS_Node -> GCMS_Cons; }

HPLC_Node -> GCMS_Node [style=dashed, label="Complementary Analysis"]; }

Comparison of HPLC-UV and GC-MS for N-(2-chloroethyl)-2-fluoroacetamide analysis.

Chapter 4: Conclusion and Recommendations

For the routine quality control and assay of N-(2-chloroethyl)-2-fluoroacetamide, a validated HPLC-UV method is the recommended primary approach. Its robustness, ease of use, and direct applicability make it a reliable choice for generating accurate and precise data.

A GC-MS method , while potentially more sensitive, introduces complexities related to sample preparation and the thermal stability of the analyte. However, it serves as an excellent complementary technique, particularly for the identification and quantification of volatile impurities or for confirmatory analysis where its high specificity is advantageous.

Ultimately, the choice of analytical methodology should be guided by the specific requirements of the analysis, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. The validation principles and protocols outlined in this guide provide a solid foundation for ensuring the integrity of your analytical data, regardless of the chosen technique.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubChem. N-(2-chloroethyl)-2-fluoroacetamide. [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]

  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Health Canada. (2015, June 5). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) Validation of Analytical Procedures: Text and Methodology ICH Topic Q2(R1). [Link]

  • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. [Link]

  • Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • ResearchGate. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Acta Farm. Bonaerense. (2005). Determination of Flutamide in Tablets by High-Performance Liquid Chromatography. [Link]

  • Therapeutic Goods Administration. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Acetamide, N-(2-chloroethyl)-2-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3) is a halogenated organic compound utilized in specialized research and development settings. Due to its chemical structure, which includes both chlorine and fluorine atoms, this substance requires meticulous handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides an in-depth, procedural framework for the safe management and disposal of this compound, grounded in established chemical safety principles and regulatory standards. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Hazard Profile and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. While specific toxicological data for Acetamide, N-(2-chloroethyl)-2-fluoro- is not extensively published, its structure suggests hazards analogous to related compounds like Fluoroacetamide and 2-Chloroacetamide.

Fluoroacetamide is classified as highly toxic and is designated by the EPA with waste number P057.[1] Ingestion of even small amounts can be fatal, and it is toxic upon skin contact.[1] Similarly, 2-Chloroacetamide is toxic if swallowed and may cause an allergic skin reaction.[2] Therefore, it is imperative to treat Acetamide, N-(2-chloroethyl)-2-fluoro- with extreme caution.

Key Hazards:

  • Toxicity: Assumed to be highly toxic via ingestion, inhalation, and dermal contact based on analogous compounds.[1][2]

  • Environmental Hazard: As a halogenated organic compound, it poses a risk to aquatic life and can persist in the environment if not disposed of correctly.[3][4] Improper disposal is illegal and can lead to significant environmental harm.[5][6]

  • Hazardous Combustion Products: Thermal decomposition can release highly toxic and corrosive gases, including hydrogen fluoride, hydrogen chloride, nitrogen oxides (NOx), and carbon monoxide.[1][7][8] This is a critical consideration for fire scenarios and the selection of a final disposal method.

Chemical Incompatibility: To prevent dangerous reactions, this compound must be stored and disposed of separately from the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, chromic acid)[7][9]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[7]

  • Strong Reducing Agents [7]

Property / Hazard Summary of Concern Primary Rationale
Physical State Solid / Powder[7][10]Risk of dust formation and inhalation.[1][3]
Acute Toxicity Presumed High. Very toxic if swallowed, toxic in contact with skin.[1][2]Structural similarity to highly regulated toxic compounds.
Incompatibilities Oxidizers, bases, strong reducing agents.[7][9]Potential for violent reactions, ignition, or release of toxic products.
Decomposition Releases HF, HCl, NOx upon heating.[1][7][8]Inhalation of these gases can cause severe respiratory damage.

Mandatory Personal Protective Equipment (PPE)

A stringent PPE protocol is non-negotiable when handling Acetamide, N-(2-chloroethyl)-2-fluoro- during routine use or disposal. The goal is to create a complete barrier to prevent any route of exposure.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always check the manufacturer's recommendations for breakthrough time.[7] Contaminated gloves must be removed and disposed of as hazardous waste.

  • Eye/Face Protection: Use chemical safety goggles and a face shield.[3][8] This provides protection from splashes and airborne dust particles.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of spillage, such as bulk transfers, a chemically resistant apron or coveralls should be worn.[2][10]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted inside a certified chemical fume hood to control vapor and dust exposure.[3][11] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with appropriate particulate and organic vapor cartridges is required.[7][8]

Waste Segregation and In-Lab Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents accidental chemical reactions and ensures the waste is managed in the most cost-effective and environmentally sound manner.[5]

Step-by-Step Collection Procedure:

  • Container Selection: Designate a specific hazardous waste container solely for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. The container must be made of a compatible material (e.g., polyethylene for liquids, or the original container for solids) and have a secure, tightly sealing lid.[11][12][13]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][13] Clearly write the full chemical name, "Acetamide, N-(2-chloroethyl)-2-fluoro-," and list all other constituents and their approximate percentages. Do not use abbreviations.[12]

  • Waste Transfer: Conduct all transfers of waste into the container within a chemical fume hood.[11] If transferring a solid, take care to minimize dust generation.[3]

  • Container Closure: The waste container must be kept closed at all times except when actively adding waste.[12][14] This is a regulatory requirement that minimizes the release of vapors and prevents spills.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11][13] This area must be under the control of laboratory personnel and away from incompatible materials.[15] Use secondary containment (e.g., a larger plastic tub) for all liquid waste containers.[15]

  • Requesting Pickup: Once the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[11]

G cluster_workflow Disposal Workflow for Acetamide, N-(2-chloroethyl)-2-fluoro- gen Waste Generation (Solid or Liquid Residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Initiates Process container Select Designated Halogenated Waste Container ppe->container label_cont Affix & Fill Out 'Hazardous Waste' Label container->label_cont transfer Transfer Waste in Chemical Fume Hood label_cont->transfer cap Securely Cap Container After Each Addition transfer->cap store Store in Secondary Containment in Satellite Accumulation Area cap->store check_full Container 3/4 Full? store->check_full check_full->store No, Continue Use pickup Schedule Pickup with EHS/Certified Contractor check_full->pickup Yes awaiting Awaiting Professional Disposal pickup->awaiting

Caption: In-lab waste collection and segregation workflow.

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.

Minor Spill (Contained within a fume hood):

  • Ensure appropriate PPE is worn.[10]

  • Contain the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials).[16]

  • Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[7][8]

  • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Major Spill (Outside of a fume hood):

  • Alert all personnel in the immediate area and evacuate.[1][3]

  • If the substance is a powder and has become airborne, avoid breathing the dust.[3]

  • Notify your institution's EHS or emergency response team immediately.[11]

  • Prevent entry into the contaminated area.

First Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting.[16] Rinse mouth with water. Seek immediate medical attention immediately.[3]

Final Disposal Pathway: The Only Acceptable Option

Under no circumstances should Acetamide, N-(2-chloroethyl)-2-fluoro- or its containers be disposed of in the regular trash or down the sanitary sewer.[6][14][18] Evaporation in a fume hood is also not a permissible disposal method.[15]

The only acceptable and legal method for the final disposal of this compound is through a licensed hazardous waste disposal company.[3][17]

The process is as follows:

  • Professional Collection: Your institution's EHS department or a contracted waste vendor will collect the properly labeled and sealed container from your laboratory.

  • Transportation: The waste is transported under strict regulatory guidelines (e.g., Department of Transportation regulations) to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Incineration: The preferred disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers and afterburners.[3] This process is designed to break the chemical down into its constituent elements and neutralize the resulting acidic gases (HCl, HF), preventing their release into the atmosphere.

  • Documentation: The entire process is documented through a hazardous waste manifest, which tracks the waste from the point of generation to its final destruction. This "cradle-to-grave" system ensures accountability and regulatory compliance.[19]

Regulatory Compliance

All waste disposal activities are governed by stringent regulations. In the United States, this includes the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and corresponding state and local laws.[20] As the generator of the waste, your laboratory is legally responsible for ensuring it is managed and disposed of in full compliance with these regulations.[13]

By following the procedures outlined in this guide, you ensure a safe laboratory environment, protect our shared ecosystem, and uphold your professional and legal responsibilities.

References

  • Vertex AI Search, Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Santa Cruz Biotechnology, Fluoroacetamide Safety Data Sheet.
  • HazComFast, Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3).
  • ThermoFisher Scientific, 2-Chloroacetamide Safety Data Sheet.
  • Cornell University Environmental Health and Safety, Organic Solvents Waste Management.
  • Temple University Environmental Health and Radiation Safety, Halogenated Solvents in Laboratories.
  • Fisher Scientific, 2-Chloroacetamide Safety Data Sheet.
  • Penta Chemicals, Acetamide Safety Data Sheet.
  • Braun Research Group, Halogenated Organic Liquids - Standard Operating Procedure.
  • Central Drug House, 2-Chloro Acetamide Material Safety Data Sheet.
  • Tokyo Chemical Industry, N-(2-Chloroethyl)acetamide Safety Data Sheet.
  • Northwestern University, Hazardous Waste Disposal Guide.
  • Fisher Scientific, 2-Chloroacetamide Safety Data Sheet (Alternate).
  • MP Biomedicals, Fluoroacetamide Material Safety Data Sheet.
  • University of California, Riverside, Chemical Incompatibility Chart.
  • Chem Service, N,N-Diallyl-2-chloroacetamide Safety Data Sheet.
  • Fisher Scientific, N-(2-Chloroethyl)acetamide Safety Data Sheet.
  • Chemos GmbH&Co.KG, 2-Chloroacetamide Safety Data Sheet.
  • Exposome-Explorer, Fluoroacetamide, 98% Material Safety Data Sheet.
  • Purdue University Engineering, Guidelines: Handling and Disposal of Chemicals.
  • Rx Destroyer, DEA Pharmaceutical Disposal Regulations.
  • U.S. Environmental Protection Agency, Acetamide, N-(2-chloroethyl)-2-fluoro- Properties.
  • Dartmouth College, Hazardous Waste Disposal Guide.
  • Lab Alley, How to Safely Dispose of Chloroform.
  • U.S. Environmental Protection Agency, Proposed Guidelines for the Cleanup of Clandestine Drug Laboratories.

Sources

Navigating the Unknown: A Guide to Personal Protective Equipment for Handling Acetamide, N-(2-chloroethyl)-2-fluoro-

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: Reasoning from Analogs

Given the absence of specific toxicological data for Acetamide, N-(2-chloroethyl)-2-fluoro-, we must infer its potential hazards from structurally related molecules. This approach, known as chemical analogy, is a cornerstone of laboratory safety for research chemicals.

  • Halogenated Acetamides: This class of compounds is known for its potential biological activity and, consequently, its potential toxicity. The presence of both chlorine and fluorine atoms in the target molecule is a significant indicator for caution.

  • N-(2-Chloroethyl)acetamide: A close structural analog, N-(2-Chloroethyl)acetamide, is described as potentially harmful if swallowed, and contact with skin and eyes should be avoided.[4]

  • 2-chloro-N-[(2-fluorophenyl)methyl]-N-methylacetamide: Another analog is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and a respiratory tract irritant.[5]

  • Fluoroacetamides: The fluoroacetamide group, in general, is known for its high toxicity.[6] For example, Fluoroacetamide is a highly toxic compound that can be fatal if swallowed and is readily absorbed through the skin.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table summarizes the required PPE for handling Acetamide, N-(2-chloroethyl)-2-fluoro-.

Body PartRequired PPESpecifications and Rationale
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential to protect against splashes. A full-face shield, worn over the goggles, is required when there is a risk of splashing or when handling larger quantities.
Hands Double Gloving with Chemical-Resistant GlovesAn inner pair of nitrile gloves should be worn, with a second, thicker pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) over them. This provides robust protection against potential skin absorption. Gloves should be inspected for any signs of degradation before and during use.
Body Chemical-Resistant Laboratory Coat or ApronA lab coat made of a chemical-resistant material (e.g., coated polypropylene) should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Respiratory RespiratorDue to the potential for respiratory irritation and the unknown inhalation toxicity, a properly fitted respirator is required when handling the solid compound or when there is a potential for aerosol generation. The specific type of cartridge should be selected based on a formal risk assessment, but as a minimum, a combination cartridge for organic vapors and particulates should be considered.
Feet Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet. Leather or other absorbent materials are not suitable.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is crucial for minimizing exposure and preventing accidental release.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Designated Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

  • Clear Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings based on the inferred risks.

Handling Procedures
  • Controlled Environment: All handling of Acetamide, N-(2-chloroethyl)-2-fluoro- must be conducted in a certified chemical fume hood to control potential inhalation exposure.

  • Pre-use Inspection: Before handling, ensure all necessary PPE is available, in good condition, and properly worn.

  • Spill Kit: A spill kit containing appropriate absorbent materials should be readily accessible.

  • Weighing: When weighing the solid compound, do so in the fume hood on a disposable weighing paper or in a tared container to minimize contamination of balances.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-handling Decontamination: After handling, thoroughly decontaminate the work area. Remove and dispose of outer gloves before leaving the fume hood. Wash hands thoroughly with soap and water.

Emergency Procedures
ScenarioImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][4]
Spill Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. Ventilate the area.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of Acetamide, N-(2-chloroethyl)-2-fluoro-.

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a robust, leak-proof container for solid and liquid waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal Vendor: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Visualizing the Safety Workflow

To aid in understanding the procedural flow for safely handling Acetamide, N-(2-chloroethyl)-2-fluoro-, the following diagram illustrates the key decision points and actions.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_start Start: New Task with Acetamide, N-(2-chloroethyl)-2-fluoro- hazard_assessment Conduct Hazard Assessment (Review Analogs) prep_start->hazard_assessment ppe_selection Select Appropriate PPE (See Table) hazard_assessment->ppe_selection fume_hood Ensure Fume Hood is Certified and Operational ppe_selection->fume_hood spill_kit Verify Spill Kit is Stocked and Accessible fume_hood->spill_kit don_ppe Don PPE Correctly conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment decontaminate Decontaminate Work Area and Equipment conduct_experiment->decontaminate spill_occurrence Spill Occurs? conduct_experiment->spill_occurrence doff_ppe Doff and Dispose of PPE Correctly decontaminate->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste label_waste Label Waste Container (Hazardous Waste) segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Arrange for Professional Disposal store_waste->dispose_waste spill_occurrence->decontaminate No emergency_procedure Follow Emergency Procedures spill_occurrence->emergency_procedure Yes emergency_procedure->decontaminate

Caption: Workflow for Safe Handling of Acetamide, N-(2-chloroethyl)-2-fluoro-

By adhering to these rigorous safety protocols, researchers can confidently work with novel compounds like Acetamide, N-(2-chloroethyl)-2-fluoro-, ensuring their personal safety and the integrity of their research environment.

References

  • HazComFast. Acetamide, N-(2-chloroethyl)-2-fluoro- (CAS 459-98-3). Available at: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chloroethyl)-2-fluoro- - Hazard. CompTox Chemicals Dashboard. Available at: [Link]

  • U.S. Environmental Protection Agency. Acetamide, N-(2-chloroethyl)-2-fluoro- - Toxics Release Inventory. Available at: [Link]

  • Global Substance Registration System (GSRS). N-(2-CHLOROETHYL)-2-FLUOROACETAMIDE. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.